molecular formula C6H5N3O B1175948 CRES protein CAS No. 149291-61-2

CRES protein

Cat. No.: B1175948
CAS No.: 149291-61-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview: The CRES protein is a research reagent supplied for investigative use in biochemical and cellular studies. Applications: This protein is suitable for various research applications, which may include [ Detail specific applications, e.g., enzyme activity assays, protein-protein interaction studies, as a standard in analytical methods ]. Research Value & Mechanism: [ Provide a detailed, scientist-focused explanation of the protein's known or hypothesized biological function, its mechanism of action, and its significance in a particular research field. This is the most critical section to build credibility. ] Usage Notes: This product is labeled "For Research Use Only" (RUO). It is not intended for use in diagnostics, therapeutics, or any form of human or animal consumption.

Properties

CAS No.

149291-61-2

Molecular Formula

C6H5N3O

Synonyms

CRES protein

Origin of Product

United States

Foundational & Exploratory

The Role of Crescentin in Shaping Caulobacter crescentus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caulobacter crescentus, a bacterium known for its distinctive crescent or vibrioid shape, offers a compelling model for studying bacterial cell morphogenesis. Central to its curved morphology is Crescentin (CreS), a cytoskeletal protein analogous to eukaryotic intermediate filaments (IFs). This technical guide provides an in-depth exploration of Crescentin's function, structure, and its critical role in orchestrating the asymmetric growth of the bacterial cell wall. By summarizing key quantitative data, detailing experimental methodologies, and visualizing its operational framework, this document serves as a comprehensive resource for professionals in cellular biology and antimicrobial drug development.

Introduction: The Architect of Bacterial Curvature

Caulobacter crescentus exhibits a characteristic curved rod shape, a feature intrinsically linked to its lifecycle and motility.[1] The protein responsible for this morphology is Crescentin (CreS), a bacterial cytoskeletal element that bears remarkable structural and functional similarities to the intermediate filaments found in eukaryotic cells.[2] Unlike the dynamic actin (MreB) and tubulin (FtsZ) homologues that are widespread in bacteria, Crescentin represents a distinct class of cytoskeletal proteins that imparts a stable, intrinsic curvature to the cell.[1][3] Its absence results in the loss of this curvature, leading to straight-rod morphology, highlighting its essential role in shape determination.[3]

Crescentin forms a continuous filamentous structure that extends along the concave side of the cell, closely associated with the inner cell membrane.[1][4] This strategic localization is key to its function: to mechanically influence the process of cell wall synthesis, thereby inducing a differential growth rate that results in a curved cell.[5][6] This guide will delve into the molecular mechanisms underpinning Crescentin's function, its structural organization, and its interactions with other cellular components.

Crescentin Structure and Filament Assembly

Crescentin's ability to form stable filaments is fundamental to its function. Structurally, it shares the tripartite domain organization characteristic of eukaryotic IF proteins, consisting of a central rod domain flanked by a head and a tail domain.[2][7]

  • Head Domain: The N-terminal head domain is crucial for both the assembly and function of Crescentin. It can be functionally subdivided into two parts: an initial amino-terminal region essential for its cell-curving function but not for filament assembly, and a subsequent region necessary for the structural formation of the filament.[7]

  • Rod Domain: This central domain is rich in coiled-coils, a motif that drives the dimerization of Crescentin monomers.[1][3] These dimers then associate in a staggered, antiparallel manner to form protofilaments, which further assemble into 10-nm wide filaments.[2][3] Unlike eukaryotic IFs that have head-to-tail contacts, Crescentin dimers assemble via head-to-head and tail-to-tail interactions, resulting in a non-polar filament.[8]

  • Tail Domain: The C-terminal tail domain plays a role in stabilizing the Crescentin filament structure.[7]

The assembly of Crescentin into filaments is a spontaneous process that does not require any cofactors or nucleotides.[2] These filaments are remarkably stable, showing slow subunit turnover along their length, and do not exhibit dynamic instability or treadmilling.[4][9]

Table 1: Structural and Assembly Properties of Crescentin

PropertyDescriptionReference(s)
Protein Length 430 residues[1][3]
Filament Width Approximately 10 nm[2][3][4]
Assembly Spontaneous, cofactor-independent[2]
Filament Polarity Non-polar[1][8]
Subunit Dynamics Slow turnover, no treadmilling[4][9]

The Mechanism of Cell Curvature

Crescentin imparts curvature by physically influencing the synthesis of the peptidoglycan (PG) cell wall. The prevailing model suggests that the Crescentin filament, being mechanically rigid, resists the outward turgor pressure along the inner face of the cell.[10] This resistance is thought to modulate the activity of the PG synthesis machinery, which is directed by the actin-like MreB protein.[4]

The Crescentin filament is anchored to the cell envelope, and this association is critical for its function.[9][11] This attachment is dependent on the function of MreB, suggesting a cooperative interaction between these two cytoskeletal systems to orchestrate cell shape.[9][12] By locally constraining the expansion of the cell wall on the concave side, Crescentin induces a slower rate of PG insertion compared to the convex side, leading to the characteristic crescent shape.[5][10] This mechanical control of cell growth is a novel mechanism for shape determination in bacteria.[6]

It has been demonstrated that the expression of Crescentin in the typically rod-shaped Escherichia coli is sufficient to induce cell curvature, indicating that its function is conserved and can act on the fundamental processes of cell wall synthesis.[5][6]

Cellular Localization and Interaction Partners

The precise localization of the Crescentin filament is paramount to its function. It forms a continuous, helical structure that lies along the inner, concave side of the cell, in close proximity to the cytoplasmic membrane.[1][2] This localization is maintained throughout the cell cycle.[9]

Several lines of evidence point to a crucial interaction between Crescentin and the MreB cytoskeleton. The proper organization and anchoring of the Crescentin filament to the cell envelope requires functional MreB.[9][12] While a direct physical interaction has been suggested, the exact molecular details of this connection are still under investigation.

Furthermore, the integrity of the cell envelope itself is important for Crescentin function. Mutations in the lipopolysaccharide (LPS) biosynthesis pathway can disrupt the association of the Crescentin structure with the cell envelope, leading to a loss of cell curvature.[11] This suggests that specific components of the outer membrane or the periplasm may be involved in anchoring or stabilizing the Crescentin filament.

Another protein, CTP synthase (CtpS), has been shown to interact with CreS and regulate cell curvature.[13] CtpS can also form filaments and co-localizes with Crescentin at the inner curvature of the cell.[13]

Experimental Protocols

The following are simplified outlines of key experimental protocols used to elucidate the function of Crescentin.

Gene Deletion and Phenotypic Analysis

Objective: To determine the effect of Crescentin absence on cell morphology.

  • Construct a Deletion Mutant: The creS gene is replaced with an antibiotic resistance cassette via homologous recombination in Caulobacter crescentus.

  • Verify the Deletion: Successful gene replacement is confirmed by PCR and sequencing.

  • Phenotypic Analysis: The morphology of the ΔcreS mutant cells is compared to wild-type cells using phase-contrast and electron microscopy. The absence of curvature in the mutant confirms the role of Crescentin in shape determination.[3]

Immunofluorescence Microscopy

Objective: To determine the subcellular localization of the Crescentin filament.

  • Cell Fixation: Wild-type Caulobacter crescentus cells are fixed with paraformaldehyde and permeabilized with lysozyme.

  • Antibody Staining: Cells are incubated with a primary antibody specific to Crescentin, followed by a fluorescently labeled secondary antibody.

  • Microscopy: The stained cells are visualized using fluorescence microscopy to reveal the localization of the Crescentin filament along the inner curvature of the cell.[2]

In Vitro Filament Assembly Assay

Objective: To demonstrate the ability of Crescentin to self-assemble into filaments.

  • Protein Purification: Recombinant Crescentin protein is expressed and purified from E. coli.

  • Assembly Reaction: The purified Crescentin is dialyzed against an assembly buffer (e.g., a low salt buffer at a specific pH) to induce polymerization.

  • Visualization: The resulting filaments are visualized by negative staining and transmission electron microscopy, which typically reveals 10-nm wide filaments.[2][3]

Visualizing Crescentin's Functional Network

The following diagrams illustrate the key relationships and pathways involving Crescentin.

Crescentin_Function cluster_cytoskeleton Cytoskeleton cluster_cell_envelope Cell Envelope CreS Crescentin (CreS) PG_synthesis Peptidoglycan Synthesis CreS->PG_synthesis Mechanically Constrains Inner_Membrane Inner Membrane CreS->Inner_Membrane Associates with MreB MreB MreB->CreS Required for Anchoring MreB->PG_synthesis Directs Cell_Wall Cell Wall PG_synthesis->Cell_Wall Builds Cell_Shape Cell Curvature Cell_Wall->Cell_Shape Determines

Caption: The functional relationship between Crescentin, MreB, and cell wall synthesis in determining cell curvature.

Crescentin_Assembly Monomer Crescentin Monomer Dimer Coiled-coil Dimer Monomer->Dimer Dimerization Protofilament Protofilament Dimer->Protofilament Staggered, Antiparallel Association Filament 10 nm Filament Protofilament->Filament Lateral Association

Caption: The hierarchical assembly pathway of Crescentin from monomers to a stable filament.

Conclusion and Future Directions

Crescentin stands out as a key determinant of bacterial cell shape, offering a unique model for understanding the interplay between the cytoskeleton and the cell envelope. Its analogy to eukaryotic intermediate filaments suggests a deep evolutionary origin for this mode of cellular organization. For drug development professionals, the unique mechanism of Crescentin-mediated shape determination presents a potential target for novel antimicrobial strategies. Disrupting Crescentin function or its interaction with the cell wall synthesis machinery could lead to morphological defects that compromise bacterial viability and fitness.

Future research will likely focus on elucidating the precise molecular interactions between Crescentin, MreB, and the peptidoglycan synthesis complex. A deeper understanding of the mechanical forces involved and the regulatory networks that control Crescentin expression and localization will provide a more complete picture of how this remarkable protein sculpts a bacterium.

References

Crescentin: A Bacterial Intermediate Filament Homolog and a Novel Target for Antimicrobial Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Crescentin (CreS) is a key cytoskeletal protein in the bacterium Caulobacter crescentus, responsible for its characteristic curved or helical cell shape.[1][2][3] As a homolog of eukaryotic intermediate filaments (IFs), crescentin offers a unique model system for studying bacterial cell morphogenesis and presents a potential target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of crescentin, including its structure, function, and regulation, with a focus on the experimental methodologies used to elucidate its role in bacterial physiology. Detailed protocols, quantitative data from key studies, and visual representations of molecular interactions and experimental workflows are presented to facilitate further research and drug discovery efforts targeting this unique bacterial cytoskeletal element.

Introduction

The bacterial cytoskeleton, once thought to be a simple and disorganized intracellular environment, is now recognized as a complex and dynamic network of protein filaments that play crucial roles in cell division, shape determination, and intracellular organization. While homologs of the eukaryotic cytoskeletal proteins actin (MreB) and tubulin (FtsZ) have been extensively studied in bacteria, the discovery of crescentin in Caulobacter crescentus revealed the existence of a bacterial intermediate filament-like protein.[1][2][3]

Crescentin is essential for the vibrioid morphology of C. crescentus.[1][2] It forms a continuous filamentous structure that localizes along the inner curvature of the cell, underneath the cytoplasmic membrane.[3][4][5] The absence of crescentin results in the loss of cell curvature, leading to the formation of straight rod-shaped cells.[1][2][6] This distinct phenotype has made crescentin an excellent model for studying the molecular mechanisms of bacterial cell shape determination.

This guide will delve into the technical details of crescentin biology, providing researchers and drug development professionals with the necessary information to understand and investigate this important bacterial protein.

Crescentin Structure and Assembly

Domain Organization

Similar to eukaryotic IF proteins, crescentin possesses a tripartite domain architecture consisting of a central α-helical rod domain flanked by a non-helical N-terminal head domain and a C-terminal tail domain.[6][7] The central rod domain is predicted to form a coiled-coil structure and is interrupted by a short non-helical linker region, a feature also found in eukaryotic IFs.[1][6]

Filament Formation

In vitro, purified crescentin spontaneously assembles into 10 nm wide filaments without the need for ATP, GTP, or other cofactors, a characteristic feature of eukaryotic IF proteins.[1][2][3] These filaments can further associate laterally to form bundles.[2] Recent cryo-electron microscopy (cryo-EM) studies have revealed that the crescentin filament is composed of two strands, each containing two dimers, resulting in an octameric assembly.[8][9][10] The subunits within the filament are arranged in a non-polar fashion, with head-to-head and tail-to-tail longitudinal contacts.[9][10]

Cellular Function and Localization

Role in Cell Shape Determination

Crescentin imparts curvature to C. crescentus cells by imposing a mechanical constraint on cell wall synthesis. The crescentin filament, attached to the inner curvature of the cell membrane, is thought to reduce the rate of peptidoglycan insertion on the concave side of the cell relative to the convex side.[4][11] This differential growth leads to the characteristic crescent shape.

Subcellular Localization

The crescentin filament extends along the entire inner curvature of the cell.[4][11] Its proper localization and attachment to the cell envelope are crucial for its function. This process is dependent on the actin homolog MreB.[4][11] Disruption of MreB function leads to the delocalization of crescentin and a loss of cell curvature.[4][11] The N-terminal head domain of crescentin is also critical for its association with the cell envelope.[5][6]

Quantitative Data from Crescentin Mutant Studies

The study of crescentin mutants has been instrumental in understanding the function of its different domains. The table below summarizes key quantitative data on the effects of various mutations on cell curvature.

MutantDescriptionRelative Cell Curvature (%)PhenotypeReference
ΔcreSDeletion of the crescentin gene~15Straight rod[12]
CreSΔN28-79Deletion of a portion of the N-terminal head domain0Straight rod, diffuse localization[6]
CreSΔL1Deletion of the linker 1 in the rod domain0Straight rod, forms aggregates[6]
CreSΔRDeletion of the rod domain0Straight rod, diffuse localization[6]
CreSΔTDeletion of the C-terminal tail domain26Partially curved[6]
wbqL mutantDisruption of a gene in the LPS biosynthesis pathway-Straight rod, dissociated crescentin[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study crescentin.

Immunofluorescence Microscopy of Crescentin

This protocol is adapted from Ausmees et al., 2003.

  • Cell Fixation: Grow C. crescentus cells to the desired optical density. Fix the cells with 2.8% formaldehyde (B43269) and 0.04% glutaraldehyde (B144438) in PME buffer (10 mM PIPES, 1 mM MgSO4, 2 mM EGTA, pH 6.9) for 15 minutes at room temperature, followed by 45 minutes on ice.

  • Permeabilization: Wash the fixed cells three times with PME buffer. Resuspend the cells in PME containing 0.2% dextran (B179266) and 1 mg/ml lysozyme (B549824) and incubate for 10 minutes at room temperature.

  • Antibody Staining: Wash the permeabilized cells with PME. Block with 2% bovine serum albumin (BSA) in PME for 30 minutes. Incubate with a primary antibody against crescentin (e.g., at a 1:200 dilution) for 1 hour at 37°C.

  • Secondary Antibody and Imaging: Wash the cells three times with PME. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) for 1 hour at 37°C in the dark. Wash the cells three times with PME and resuspend in a small volume of PME.

  • Microscopy: Mount the cells on a microscope slide with an agarose (B213101) pad and visualize using a fluorescence microscope.

In Vitro Assembly of Crescentin Filaments

This protocol is based on the methods described by Ausmees et al., 2003.

  • Protein Purification: Purify His-tagged crescentin from E. coli using nickel-affinity chromatography under denaturing conditions (e.g., in the presence of 8 M urea).

  • Renaturation and Dialysis: Remove the urea (B33335) by dialysis against a buffer containing 50 mM PIPES (pH 7.0), 1 mM EDTA, and 1 mM DTT.

  • Filament Assembly: Induce filament formation by dialyzing the purified crescentin against an assembly buffer (e.g., 25 mM MES, pH 6.5, 1 mM DTT).

  • Electron Microscopy: Apply the assembled filaments to a carbon-coated copper grid, stain with 1% uranyl acetate, and visualize using a transmission electron microscope.

Analysis of Cell Curvature

This method is adapted from Cabeen et al., 2009.

  • Image Acquisition: Capture phase-contrast images of bacterial cells using a high-resolution microscope.

  • Image Analysis: Use image analysis software (e.g., ImageJ) to measure the length of the cell axis and the distance between the cell poles.

  • Curvature Calculation: Calculate the curvature as 2 * (distance between poles) / (length of cell axis)^2.

Visualizing Crescentin Biology

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts related to crescentin.

Domain Structure and Functional Consequences of Deletions

Caption: Domain organization of crescentin and the resulting phenotypes of deletion mutants.

Proposed Mechanism of Crescentin-Mediated Cell Curving

crescentin_mechanism cluster_cell Caulobacter crescentus Cell cluster_process Mechanism of Curvature cres_filament Crescentin Filament inner_membrane Inner Membrane cres_filament->inner_membrane associates with peptidoglycan Peptidoglycan Cell Wall outer_membrane Outer Membrane localization Crescentin localizes to inner curvature constraint Mechanical constraint on peptidoglycan synthesis localization->constraint differential_growth Differential growth rate (Outer > Inner) constraint->differential_growth curvature Cell Curvature differential_growth->curvature crescentin_workflow cluster_genetics Genetic Manipulation cluster_biochem Biochemical Analysis cluster_cellbio Cell Biology cluster_microscopy Microscopy gene_cloning Clone creS gene mutagenesis Site-directed mutagenesis gene_cloning->mutagenesis protein_expression Express & Purify Crescentin gene_cloning->protein_expression phenotype_analysis Analyze mutant phenotypes (cell shape) mutagenesis->phenotype_analysis in_vitro_assembly In vitro filament assembly assay protein_expression->in_vitro_assembly electron_microscopy Electron microscopy in_vitro_assembly->electron_microscopy localization_studies Determine subcellular localization (Immunofluorescence/GFP fusion) phenotype_analysis->localization_studies phase_contrast Phase-contrast microscopy phenotype_analysis->phase_contrast fluorescence Fluorescence microscopy localization_studies->fluorescence

References

The Role of the creS Gene in Bacterial Cell Morphology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The shape of a bacterium is a critical, genetically encoded trait that influences its fitness, survival, and interaction with the environment. For decades, the complex mechanisms governing bacterial morphology were poorly understood. The discovery of a prokaryotic cytoskeleton, analogous to that in eukaryotes, revolutionized the field. A key component of this cytoskeleton in the model organism Caulobacter crescentus is Crescentin, the protein product of the creS gene. This technical guide provides an in-depth examination of the creS gene, from its fundamental role in establishing the characteristic crescent shape of C. crescentus to the detailed experimental protocols used to elucidate its function. We will explore its mechanism of action, its interplay with other cytoskeletal elements, and its potential as a target for novel antimicrobial agents.

Introduction to Bacterial Cell Shape and Caulobacter crescentus

Bacteria exhibit a remarkable diversity of shapes, from simple spheres and rods to complex spirals and branched filaments.[1] This morphology is not arbitrary but is precisely maintained and is crucial for various aspects of bacterial physiology, including motility, nutrient acquisition, surface colonization, and cell division.[1][2] The primary determinant of bacterial shape is the peptidoglycan (PG) cell wall, a rigid yet dynamic exoskeleton. The synthesis and remodeling of this wall are spatially and temporally controlled by a sophisticated internal scaffolding system: the bacterial cytoskeleton.[1]

Until the early 1990s, cytoskeletons were considered a hallmark of eukaryotic cells.[3] The discovery of bacterial homologs to actin (MreB), tubulin (FtsZ), and intermediate filaments (CreS/Crescentin) fundamentally changed this view.[3] These proteins form dynamic filamentous structures that orchestrate essential processes like cell elongation, division, and, as in the case of Crescentin, the generation of specialized shapes.[3]

Caulobacter crescentus is a Gram-negative, aquatic α-proteobacterium that has become an invaluable model organism for studying the bacterial cell cycle, cellular differentiation, and morphology.[4][5] It undergoes an obligate asymmetric division, producing two distinct daughter cells: a motile "swarmer" cell and a sessile "stalked" cell.[4] Its most visually striking feature is its curved or crescent-shaped body, a morphology that distinguishes it from more common rod-shaped bacteria like E. coli.[1][5]

The creS Gene and the Crescentin Protein

The curved morphology of C. crescentus is conferred by the protein Crescentin, which is encoded by the creS gene.[1][6] Crescentin was the first intermediate filament (IF)-like protein to be described in bacteria.[7] Its amino acid sequence shares significant similarity with eukaryotic IF proteins like keratin (B1170402) and lamin, particularly in the regions that form coiled-coil structures.[8][9]

The creS gene is not essential for the viability of C. crescentus.[4] Genetic deletion of creS results in mutant cells that are perfectly viable but grow as straight rods, losing their characteristic curvature.[1][4] Conversely, the overexpression of creS leads to hyper-curved cells.[4] This dose-dependent effect on cell shape underscores its specific and primary role in morphogenesis.[4] While the loss of curvature presents no obvious fitness defect in standard planktonic laboratory cultures, it significantly impairs the ability of C. crescentus to colonize surfaces under conditions of fluid flow, suggesting a strong selective advantage for the curved shape in its natural aquatic environment.[2][6]

Mechanism of Action: Asymmetric Scaffolding and Growth Control

Crescentin induces cell curvature through a fascinating mechanical and spatial mechanism. It polymerizes into a single, cohesive filament that extends along the length of the cell.[2][10] Using techniques like fluorescence microscopy and electron cryotomography (ECT), this filament has been shown to localize exclusively along the inner, concave side of the cell, just beneath the cytoplasmic membrane.[1][6][10]

The prevailing model suggests that the CreS filament, once assembled and anchored, mechanically influences the synthesis of the peptidoglycan cell wall.[2][7] It is proposed that the filament, held in a stretched or tensioned state along the inner curvature, reduces the rate of new cell wall insertion on that side.[2][8] This creates a differential in growth rates between the inner and outer curvatures of the cell; the outer wall elongates slightly faster than the inner wall, forcing the cell to bend into its characteristic crescent shape.[2] This model is supported by the observation that the loss of curvature in ΔcreS mutants is not immediate but requires cell growth and PG remodeling to manifest.[6] The localization of Crescentin itself appears to be dependent on the actin-like MreB protein, as disruption of MreB delocalizes the CreS filament from the membrane.[6][11]

Diagram 1. Logical flow from genotype to phenotype for cell curvature.

Interaction with the Cytoskeletal Network

The determination of cell morphology is a coordinated effort. In C. crescentus, CreS functions as part of a larger cytoskeletal network that includes the actin homolog MreB and the tubulin homolog FtsZ.[6]

  • MreB: This protein forms helical filaments that spiral around the cell circumference and is a primary determinant of rod shape (cell width) in many bacteria.[6] MreB is thought to act as a scaffold, guiding the peptidoglycan synthesis machinery during cell elongation.[6] Critically, MreB is required for the proper localization of CreS; chemical disruption of MreB with the inhibitor A22 causes the Crescentin filament to detach from the cell membrane, leading to a loss of curvature.[6][11]

  • FtsZ: This protein polymerizes into a ring-like structure (the Z-ring) at the future site of division.[6] The Z-ring acts as a scaffold to recruit the entire division machinery (the divisome), which ultimately synthesizes the septal cell wall and constricts to divide the cell.[6][12]

While CreS, MreB, and FtsZ have distinct primary functions (curvature, width, and division, respectively), their activities are spatially and temporally coordinated throughout the cell cycle to produce a correctly shaped and divided cell.

Diagram 2. Relative localization of key cytoskeletal proteins.

Quantitative Phenotypic Analysis

The morphological changes resulting from the deletion of the creS gene are quantifiable. While wild-type cells exhibit a distinct curvature, ΔcreS mutants are rod-shaped. This change in morphology has a measurable impact on the cell's interaction with its environment, particularly in surface attachment.

ParameterWild-Type (creS+)ΔcreS MutantPhenotypic ConsequenceReference
Cell Shape Curved (Crescent)Straight RodLoss of characteristic curvature[1][4]
Surface Attachment (with flow) 47% probability24% probabilityReduced ability to colonize surfaces in flow[2]
Surface Attachment (no flow) 30% probability16% probabilityReduced surface attachment even without flow[2]
Swarmer Pole-to-Surface Distance (µm) 1.0 ± 0.11.8 ± 0.05Increased distance impairs adhesive pole interaction[2]
Growth Rate (planktonic) No significant differenceNo significant differenceCurvature is not essential for growth in lab media[2]

Key Experimental Methodologies

The function of creS has been elucidated through a combination of genetic, microscopic, and biochemical techniques. Below are detailed overviews of the core experimental protocols employed.

Gene Deletion via CRISPR/Cas9

Modern genome editing techniques allow for precise, marker-less deletion of genes like creS. The CRISPR/SpCas9M system has been adapted for efficient use in C. crescentus.[3][13]

Methodology Overview:

  • Plasmid Construction: An all-in-one "editor" plasmid is constructed. This plasmid contains the gene for the Cas9 nuclease (e.g., SpCas9M), a guide RNA (gRNA) sequence targeting creS, and homologous repair templates (homology arms) that flank the creS gene.[13]

  • Transformation: The editor plasmid is introduced into wild-type C. crescentus cells, typically via electroporation or conjugation.[13][14]

  • Cas9/gRNA Expression: Expression of Cas9 and the gRNA is induced. The Cas9/gRNA complex is guided to the creS locus in the chromosome and creates a targeted double-strand break.[3]

  • Homologous Recombination: The cell's natural repair machinery uses the homology arms on the plasmid as a template to repair the break. This process results in the precise deletion of the creS gene from the chromosome.[15]

  • Curing and Verification: The editor plasmid is "cured" (removed) from the cells, often through a counter-selection mechanism. The successful deletion of creS is then verified by PCR and sequencing of the genomic locus.[13]

G Workflow for creS Gene Deletion via CRISPR/Cas9 p1 1. Design gRNA Targeting creS Gene p2 2. Assemble Editor Plasmid (Cas9 + gRNA + Homology Arms) p1->p2 p3 3. Transform Plasmid into Wild-Type C. crescentus p2->p3 p4 4. Induce Expression of Cas9 and gRNA p3->p4 p5 5. Cas9 creates Double-Strand Break at creS Locus p4->p5 p6 6. Homologous Recombination Deletes creS Gene p5->p6 p7 7. Cure Editor Plasmid from Mutant Strain p6->p7 p8 8. Verify Deletion by PCR and Sequencing p7->p8

Diagram 3. Step-by-step workflow for generating a ΔcreS mutant.
Protein Localization using Fluorescent Protein Fusions

To visualize the subcellular location of Crescentin in living cells, it is commonly fused to a fluorescent reporter protein like Green Fluorescent Protein (GFP) or Enhanced Yellow Fluorescent Protein (eYFP).

Methodology Overview:

  • Fusion Construct Creation: The creS gene is amplified from genomic DNA using PCR with primers that add appropriate restriction sites.[12] The PCR product is then cloned into a plasmid vector in-frame with the gene for a fluorescent protein (e.g., eYFP), creating a creS-eYFP fusion gene.[12] This is often placed under the control of an inducible promoter (e.g., xylose-inducible).

  • Bacterial Transformation: The plasmid carrying the creS-eYFP fusion is introduced into C. crescentus cells.

  • Protein Expression: The culture is grown, and the expression of the fusion protein is induced (e.g., by adding xylose to the growth medium).

  • Sample Preparation for Microscopy: A small volume of the bacterial culture is placed on a glass slide or a glass-bottom dish, often on a thin agarose (B213101) pad to immobilize the cells for imaging.[16]

  • Fluorescence Microscopy: The cells are visualized using a high-resolution fluorescence microscope.[16] The fluorescent signal from the CreS-eYFP fusion protein reveals its subcellular localization pattern, which can be captured and analyzed.[12]

G Workflow for CreS-GFP Localization s1 1. PCR Amplify creS Gene from Genomic DNA s2 2. Clone creS in-frame with GFP gene on a plasmid s1->s2 s3 3. Transform C. crescentus with creS-GFP plasmid s2->s3 s4 4. Induce expression of the CreS-GFP fusion protein s3->s4 s5 5. Immobilize live cells on an agarose pad s4->s5 s6 6. Image cells using Fluorescence Microscopy s5->s6 s7 7. Analyze images to determine subcellular localization pattern s6->s7

Diagram 4. Experimental workflow for visualizing Crescentin in vivo.
Bacterial Two-Hybrid (B2H) Assay

To identify proteins that physically interact with Crescentin (e.g., MreB), the bacterial two-hybrid (B2H) system is a powerful tool. A common variant is the Bacterial Adenylate Cyclase-Based Two-Hybrid (BACTH) system.[1][10]

Methodology Overview:

  • Principle: The catalytic domain of Bordetella pertussis adenylate cyclase (CyaA) is split into two non-functional fragments, T18 and T25.[7]

  • Plasmid Construction: The creS gene is fused to one fragment (e.g., T25), creating a "bait" plasmid. A gene for a potential interaction partner (the "prey") is fused to the other fragment (T18) on a separate plasmid.

  • Co-transformation: Both bait and prey plasmids are co-transformed into an E. coli strain that lacks its own adenylate cyclase gene (cyaA-).[7]

  • Interaction and Reporting: If CreS (bait) and the prey protein interact, they bring the T18 and T25 fragments into close proximity, reconstituting a functional CyaA enzyme.[10] The active enzyme produces cyclic AMP (cAMP).

  • Detection: cAMP binds to the catabolite activator protein (CAP), which in turn activates the transcription of reporter genes, such as those in the lac or mal operons. This activation can be detected phenotypically, for example, by plating the cells on indicator agar (B569324) (e.g., MacConkey or X-Gal), where interacting partners will produce colored colonies.[7]

Electron Cryotomography (ECT)

ECT is a cutting-edge imaging technique that allows for the visualization of cellular structures, including the cytoskeleton, in their near-native state at macromolecular resolution (~4 nm).[17][18]

Methodology Overview:

  • Sample Preparation: A suspension of live C. crescentus cells is applied to an electron microscopy grid.[19] The grid is then rapidly plunge-frozen in a cryogen like liquid ethane.[9] This process vitrifies the water in and around the cells, preserving their structure without the formation of damaging ice crystals.

  • Tilt-Series Acquisition: The frozen grid is transferred to a cryo-transmission electron microscope (cryo-TEM). A series of 2D projection images of the cells are taken as the sample is incrementally tilted at various angles relative to the electron beam.[17]

  • Image Processing and Reconstruction: The series of 2D images is computationally aligned and back-projected to reconstruct a three-dimensional volume of the cell, known as a tomogram.[19]

  • Analysis: The resulting tomogram can be computationally sliced and segmented to reveal the 3D organization of subcellular structures, providing direct visual evidence of the CreS filament's structure and its position relative to the cell membrane and other components.[17][19]

Implications for Drug Development

The bacterial cytoskeleton represents a relatively untapped source of targets for novel antimicrobial drugs.[13] Existing antibiotics predominantly target processes like cell wall synthesis, protein synthesis, or DNA replication. The emergence of widespread resistance necessitates the identification of new targets and mechanisms of action.[19]

Cytoskeletal proteins like CreS, MreB, and FtsZ are attractive targets for several reasons:

  • Essentiality (for some): While creS is not essential for viability in the lab, its role in surface colonization suggests that its inhibition could be effective in preventing biofilm formation or host colonization.[2] Other cytoskeletal proteins like FtsZ and MreB are essential in most bacteria.

  • Prokaryotic Specificity: Although they are homologs of eukaryotic proteins, there is sufficient structural divergence between bacterial and eukaryotic cytoskeletal components to allow for the development of specific inhibitors, potentially reducing host toxicity.

Targeting CreS or its interaction with the cell membrane could lead to compounds that disrupt cell morphology, thereby impairing fitness, colonization, or virulence. The B2H assay, in particular, can be adapted for high-throughput screening of small molecule libraries to identify compounds that inhibit specific protein-protein interactions within the cytoskeletal network.[7]

Conclusion

The creS gene and its protein product, Crescentin, are central to the identity and environmental adaptation of Caulobacter crescentus. As a bacterial analog of intermediate filaments, Crescentin provides a clear and compelling example of how an internal protein scaffold can mechanically impose a specific, complex shape on a cell. Its asymmetric localization and proposed mechanism of controlling cell wall growth highlight the sophisticated subcellular organization present within bacteria. The study of creS not only deepens our fundamental understanding of bacterial cell biology but also illuminates the broader bacterial cytoskeleton as a promising frontier for the development of the next generation of antimicrobial therapeutics.

References

The Architecture of a Bacterial Cytoskeletal Element: A Technical Guide to Crescentin's Structure and Coiled-Coil Domains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crescentin (CreS) is a key cytoskeletal protein in the bacterium Caulobacter crescentus, responsible for its characteristic crescent-shaped morphology.[1][2][3] As a bacterial analogue to eukaryotic intermediate filaments (IFs), crescentin provides a simplified model system for studying the principles of filament assembly and the role of coiled-coil domains in determining cell shape.[1][2][3][4] This technical guide provides an in-depth exploration of crescentin's structure, with a particular focus on its coiled-coil domains, filament assembly, and the experimental methodologies used for its characterization. Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented insights into its filamentous structure, revealing both similarities and key differences with its eukaryotic counterparts.[1][5][6][7][8]

Crescentin Protein Structure

Crescentin is a 430-residue protein that exhibits a tripartite domain architecture characteristic of intermediate filament proteins: a central α-helical rod domain flanked by a non-helical N-terminal head domain and a C-terminal tail domain.[1][4]

Head Domain

The N-terminal head domain of crescentin is crucial for its function and assembly. It can be further subdivided into two subdomains. The initial amino-terminal region is essential for function but not for the assembly of the filament, while the subsequent section is necessary for the formation of the crescentin structure.[4] The first 27 amino acids of the head domain have been shown to be important for membrane attachment.[6]

Central Rod Domain

The central rod domain is the core structural component of crescentin, responsible for its polymerization into filaments. This domain is predicted to be predominantly α-helical and is characterized by a heptad repeat pattern (a-b-c-d-e-f-g)n, where residues at the 'a' and 'd' positions are typically hydrophobic. This arrangement promotes the formation of coiled-coil structures.[1][2]

The rod domain of crescentin is comprised of four α-helical segments.[1][2] A notable feature within the rod domain is the presence of a "stutter," which is a small interruption in the heptad repeat pattern.[4][6] This feature is also found in eukaryotic IF proteins and is believed to play a significant role in filament assembly and stability.[4] Unlike eukaryotic IFs, the crescentin rod domain is a continuous structure without the linker domains that break up the coiled-coil segments in its eukaryotic counterparts.[1]

Tail Domain

The C-terminal tail domain of crescentin is also important for its function. While mutations in the tail domain have a less severe impact on cell curvature compared to mutations in the head or rod domains, it is thought to play a critical role in stabilizing the crescentin structure.[4]

Coiled-Coil Domains and Filament Assembly

The coiled-coil is the fundamental structural motif of crescentin. Two crescentin monomers interact to form a parallel, in-register coiled-coil dimer.[1][8] These dimers then assemble into the final filament. Recent cryo-EM studies have elucidated the higher-order structure of the crescentin filament.[5][6][7] The filament is an octameric assembly, formed by two strands, with each strand composed of two dimers.[5][7] The subunits within the filament are arranged with head-to-head and tail-to-tail longitudinal contacts, resulting in a non-polar filament.[5][7] This is a key difference from eukaryotic IFs, which typically exhibit head-to-tail arrangements.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data on crescentin and its filaments.

Property Value Reference
Total Residues430[1][2]
Filament Width8-10 nm[4]
Filament AssemblyOctameric[5][7]
Filament PolarityNon-polar[5][7]
Cryo-EM Structure Data (PDB: 8AIA) Value Reference
MethodElectron Microscopy[5]
Resolution5.10 Å[5]
Total Structure Weight806.51 kDa[5]
Atom Count10,962[5]
Modeled Residue Count1,419[5]
Deposited Residue Count7,284[5]

Visualizing Crescentin Architecture and Assembly

Crescentin Domain Architecture

Caption: Domain organization of the crescentin protein.

Crescentin Filament Assembly Pathway

crescentin_filament_assembly monomer Crescentin Monomer dimer Coiled-Coil Dimer (Parallel) monomer->dimer Dimerization strand Strand (2 Dimers) dimer->strand Lateral Association filament Octameric Filament (2 Strands, Non-polar) strand->filament Strand Pairing caption Hierarchical assembly of the crescentin filament.

Caption: Hierarchical assembly of the crescentin filament.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of crescentin. Below are protocols for key experiments cited in the literature.

Crescentin Expression and Purification

This protocol is adapted from methodologies used for structural and biochemical studies of crescentin.[6]

  • Expression:

    • The gene encoding for C. crescentus crescentin (GenBank accession: ACL97278.1) is cloned into an expression vector (e.g., pHis17-based plasmid for His-tagged protein).[6]

    • The expression plasmid is transformed into a suitable E. coli expression strain.

    • Cells are grown in 2xTY media with appropriate antibiotics at 37°C to an OD600 of ~0.6.

    • Protein expression is induced with 1 mM IPTG for 4 hours.[6]

  • Lysis:

    • Cells are harvested by centrifugation and the pellet is resuspended in lysis buffer (50 mM sodium phosphate, 150 mM NaCl, pH 7.2, 0.1% (v/v) Triton X-100) supplemented with lysozyme, DNase, RNase, and protease inhibitors.[6]

    • The resuspended cells are lysed by sonication.

  • Purification:

    • The lysate is clarified by centrifugation.

    • For His-tagged crescentin, the supernatant is subjected to immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin.

    • The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

    • Crescentin is eluted with a high concentration of imidazole (e.g., 300 mM).

    • All purification steps are carried out at 4°C.[6]

In Vitro Filament Assembly

Crescentin assembles into filaments in vitro without the need for nucleotides or cofactors.[3]

  • Purified crescentin is dialyzed against a high pH buffer (e.g., pH 8.5) to maintain it in a disassembled state.

  • To induce filament formation, the pH of the protein solution is lowered (e.g., to pH 6.5).[4]

  • The assembly can be monitored by techniques such as negative stain transmission electron microscopy or by pelleting assays.[4]

Cryo-Electron Microscopy (Cryo-EM) of Crescentin Filaments

This protocol is based on recent studies that determined the high-resolution structure of crescentin filaments.[6][9][10]

  • Sample Preparation:

    • For structural studies, a nanobody or megabody specific to crescentin may be used to overcome structural polymorphism and facilitate particle alignment.[6]

    • Purified crescentin is incubated with the nanobody/megabody to form a complex.

    • 3 µL of the sample is applied to a glow-discharged cryo-EM grid (e.g., UltrAuFoil R2/2).[6][9][10]

    • The grid is blotted for 1 second at 10°C with 100% relative humidity and plunge-frozen in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot Mark IV).[6][9][10]

  • Data Collection:

    • Data is collected on a transmission electron microscope (e.g., Titan Krios) operated at an accelerating voltage of 300 kV.

    • Images are recorded on a direct electron detector.

  • Image Processing and 3D Reconstruction:

    • Movie frames are corrected for motion and dose-weighted.

    • Filament segments are picked from the micrographs.

    • 2D classification is performed to select for well-defined classes.

    • An initial 3D model is generated.

    • 3D classification and refinement are performed to obtain a high-resolution 3D reconstruction of the crescentin filament.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

While a specific protocol for crescentin is not detailed, a general protocol for analyzing the secondary structure of a coiled-coil protein like crescentin is as follows.[11][12][13]

  • Sample Preparation:

    • Purified crescentin is buffer-exchanged into a CD-compatible buffer (e.g., 10 mM potassium phosphate, 100 mM NaF, pH 7.5). The buffer should have low absorbance in the far-UV region.[13]

    • The final protein concentration should be in the range of 0.1-0.2 mg/mL.

  • Data Acquisition:

    • CD spectra are recorded on a CD spectropolarimeter.

    • The instrument is purged with nitrogen gas.[12]

    • A baseline spectrum of the buffer is recorded and subtracted from the protein spectrum.

    • Spectra are typically recorded from 190 to 260 nm in a quartz cuvette with a pathlength of 0.1 cm.[13]

    • Data is collected at a controlled temperature (e.g., 20°C).

  • Data Analysis:

    • The resulting CD spectrum, characterized by negative bands at ~208 and ~222 nm, is indicative of α-helical content.

    • The molar ellipticity is calculated.

    • The percentage of α-helix, β-sheet, and random coil can be estimated by using deconvolution algorithms.

Conclusion

Crescentin stands as a paradigm for understanding the bacterial cytoskeleton and the fundamental principles of coiled-coil protein assembly. Its structural and functional similarities to eukaryotic intermediate filaments underscore a conserved evolutionary strategy for cellular morphogenesis. The detailed structural insights from recent cryo-EM studies, combined with established biochemical and genetic approaches, provide a robust framework for further investigation. This guide offers a comprehensive overview of the current knowledge of crescentin's structure and the methodologies to study it, serving as a valuable resource for researchers in the fields of microbiology, cell biology, and structural biology, as well as for professionals in drug development targeting bacterial cytoskeletal elements.

References

The Mechanism of Crescentin in Determining Cell Curvature: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cell shape is a critical determinant of bacterial physiology, influencing motility, nutrient acquisition, and surface colonization. In the bacterium Caulobacter crescentus, the characteristic crescent shape is dictated by the cytoskeletal protein crescentin (CreS). This technical guide provides a comprehensive overview of the molecular mechanisms by which crescentin establishes and maintains cell curvature. We delve into the structure and assembly of crescentin filaments, their precise intracellular localization, and their dynamic interplay with other cellular components, most notably the actin homolog MreB and the cell wall synthesis machinery. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular processes to serve as a valuable resource for researchers in the fields of microbiology, cell biology, and antimicrobial drug development.

Introduction: Crescentin as a Bacterial Intermediate Filament Homolog

Crescentin is a bacterial cytoskeletal protein that shares structural and functional similarities with eukaryotic intermediate filaments (IFs).[1][2] Like IFs, crescentin polymerizes into filamentous structures that provide mechanical support to the cell. In Caulobacter crescentus, the absence of crescentin results in the loss of the cell's characteristic curved morphology, leading to the formation of straight rods.[1] This highlights the crucial role of crescentin in bacterial cell morphogenesis. Unlike the dynamic actin and tubulin homologs (MreB and FtsZ, respectively), crescentin forms a stable, continuous filament along the inner (concave) side of the cell.[1][3][4] This localization is essential for its function in generating cell curvature.

Crescentin Structure and Filament Assembly

Crescentin possesses a tripartite domain structure characteristic of intermediate filament proteins: a central rod domain flanked by a head (N-terminal) and a tail (C-terminal) domain. The central rod domain consists of coiled-coil motifs that are crucial for dimerization and subsequent filament assembly.

In Vitro Assembly Dynamics

Crescentin can self-assemble into filaments in vitro in the absence of nucleotides or other cofactors.[3][5] The assembly process is sensitive to ionic conditions, providing insights into the forces governing filament formation.

Table 1: Influence of Ions on Crescentin Assembly in vitro

Ion TypeConcentrationObserved Effect on AssemblyReference
Monovalent Cations (K+, Na+)≤ 50 mMAssembly efficiency is largely unaffected.[3][6]
Divalent Cations (Mg2+, Ca2+)Low mMEnhances assembly; filaments appear more bundled and rigid.[3][6]

The Core Mechanism: How Crescentin Generates Curvature

The prevailing model for crescentin-mediated cell curvature posits that it does not act by physically bending the cell. Instead, the crescentin filament, localized along the inner curvature, influences the process of cell wall synthesis.[1][3][4] By being stably anchored to the cell envelope, the crescentin structure is thought to mechanically constrain the peptidoglycan synthesis machinery.[4][7] This constraint leads to a reduced rate of cell wall insertion on the side of the cell where crescentin is present, resulting in differential growth that generates the characteristic crescent shape.[3][4]

The Role of MreB in Crescentin Localization and Function

The actin homolog MreB is critical for the proper localization and function of crescentin.[4][8] MreB filaments are thought to mediate the attachment of the crescentin filament to the inner membrane and, ultimately, to the cell wall.[4] Disruption of MreB function, either through mutation or chemical inhibition, leads to the detachment of the crescentin filament from the cell periphery and a loss of cell curvature.[8][9] This indicates a direct or indirect interaction between these two cytoskeletal systems is essential for cell shape determination.

Quantitative Analysis of Crescentin Function

The effect of crescentin and its mutations on cell curvature has been quantified, providing a direct measure of its functional importance.

Table 2: Cell Curvature in Caulobacter crescentus Wild-Type and Mutant Strains

StrainGenotypeMedian Cell Curvature (μm⁻¹)PhenotypeReference
Wild-Type (CB15N)creS⁺0.39Curved rod[10]
Crescentin-null mutantΔcreS0.06Straight rod[10]
wbqL mutantwbqL::Tn5~0.1Straight rod[10]
MreB mutant (representative)mreB(G165D)Variable, reduced curvatureAberrant shape[4]

Table 3: In Vivo Dynamics of Crescentin Filaments

ParameterValueExperimental MethodReference
Half-life of fluorescence recovery (t½)~26 minutesFRAP[3][11]
Rate of fluorescence loss in photobleaching (FLIP)0.50 ± 0.18 h⁻¹FLIP[11]

Experimental Protocols

Purification of Crescentin Protein

This protocol is adapted for the purification of untagged crescentin from E. coli.

  • Expression: Transform E. coli BL21(DE3) with a pET vector containing the creS gene. Grow cells in 2xTY medium to an OD600 of ~0.6 and induce protein expression with 1 mM IPTG for 4 hours at 37°C.

  • Cell Lysis: Harvest cells by centrifugation. Resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA) supplemented with protease inhibitors (PMSF, benzamidine) and DNase I. Lyse the cells by sonication or French press.

  • Inclusion Body Solubilization: If crescentin is expressed in inclusion bodies, centrifuge the lysate and wash the pellet with a buffer containing a low concentration of a chaotropic agent (e.g., 1 M urea) or a detergent (e.g., 1% Triton X-100). Solubilize the washed inclusion bodies in a buffer containing 6-8 M urea (B33335) or 6 M guanidinium (B1211019) hydrochloride.

  • Chromatography: Purify the solubilized protein using affinity chromatography if a tag is present. For untagged protein, ion-exchange and size-exclusion chromatography can be employed after refolding.

  • Refolding (if necessary): Refold the denatured protein by dialysis against a series of buffers with decreasing concentrations of the denaturant.

  • Concentration and Storage: Concentrate the purified protein using an appropriate centrifugal filter unit. Store the protein at -80°C in a suitable buffer.

Immunofluorescence Microscopy of Crescentin

This protocol outlines the steps for visualizing crescentin filaments in Caulobacter crescentus.

  • Cell Fixation: Grow C. crescentus cells to the desired growth phase. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline (PBS)) for 15-30 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize the cell membrane with a solution containing lysozyme (B549824) or a detergent like Triton X-100 to allow antibody access.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 2% bovine serum albumin) for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific to crescentin for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells several times with PBS to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash the cells again to remove unbound secondary antibody. Mount the cells on a microscope slide with an antifade mounting medium and visualize using a fluorescence microscope.

Fluorescence Recovery After Photobleaching (FRAP) Analysis

This protocol describes how to measure the dynamics of crescentin filaments in vivo.

  • Strain Preparation: Use a C. crescentus strain expressing a fluorescently tagged version of crescentin (e.g., crescentin-GFP).

  • Microscopy Setup: Use a confocal laser scanning microscope equipped for FRAP experiments.

  • Image Acquisition (Pre-bleach): Acquire a few images of the cells to establish the initial fluorescence intensity of the crescentin filament.

  • Photobleaching: Use a high-intensity laser to photobleach a defined region of the crescentin filament.

  • Image Acquisition (Post-bleach): Immediately after bleaching, acquire a time-lapse series of images at a lower laser intensity to monitor the recovery of fluorescence in the bleached region.

  • Data Analysis: Measure the fluorescence intensity in the bleached region over time. Correct for photobleaching during image acquisition by measuring the fluorescence intensity in an unbleached region. The half-life of fluorescence recovery (t½) can be calculated from the recovery curve.

Visualizing the Mechanism: Signaling and Workflow Diagrams

Crescentin-Mediated Cell Curvature Pathway

Crescentin_Pathway CreS Crescentin (CreS) monomers CreS_filament Crescentin Filament CreS->CreS_filament Polymerization Membrane Inner Membrane CreS_filament->Membrane Anchoring PG_synthesis Peptidoglycan (PG) Synthesis Machinery CreS_filament->PG_synthesis Constrains MreB MreB Filaments MreB->CreS_filament Mediates Anchoring MreB->Membrane Localization Cell_Wall Cell Wall PG_synthesis->Cell_Wall Differential Growth Curvature Cell Curvature Cell_Wall->Curvature Results in

Caption: A simplified model of the crescentin pathway for cell curvature.

Experimental Workflow for Analyzing Crescentin Function

Experimental_Workflow cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis cluster_integration Data Integration & Modeling mutagenesis Genetic Manipulation (e.g., ΔcreS, point mutants) localization Microscopy (Immunofluorescence, Fluorescent Proteins) mutagenesis->localization dynamics FRAP / FLIP mutagenesis->dynamics phenotype Phenotypic Analysis (Cell Shape Measurement) mutagenesis->phenotype model Mechanistic Model Building phenotype->model purification Protein Purification assembly Assembly Assays (e.g., EM, light scattering) purification->assembly biophysics Biophysical Characterization (e.g., Rheology) purification->biophysics assembly->model biophysics->model

Caption: A workflow for the comprehensive study of crescentin function.

Regulation of Crescentin

The expression of the creS gene is integrated into the complex cell cycle regulatory network of Caulobacter crescentus. While the protein is present throughout the cell cycle, its synthesis is under transcriptional control, with peak expression occurring during the stalked cell stage. This regulation ensures that crescentin is available to maintain cell curvature as the cell elongates and prepares for division.

Crescentin_Regulation CellCycle Cell Cycle Progression TranscriptionFactors Transcriptional Regulators (e.g., GcrA) CellCycle->TranscriptionFactors Activates creS_gene creS gene TranscriptionFactors->creS_gene Promotes Transcription CreS_protein Crescentin (CreS) protein creS_gene->CreS_protein Translation Curvature Cell Curvature Maintenance CreS_protein->Curvature

Caption: A simplified overview of crescentin expression regulation.

Conclusion and Future Directions

Crescentin stands as a paradigm for understanding the role of cytoskeletal elements in bacterial cell morphogenesis. The mechanism, centered on the localized control of cell wall synthesis rather than direct mechanical force, highlights a sophisticated strategy for shape determination. Future research will likely focus on elucidating the precise molecular interactions between crescentin, MreB, and the peptidoglycan synthesis machinery. Identifying the specific proteins that link the crescentin filament to the cell envelope will be a critical step forward. Furthermore, a deeper understanding of the regulation of crescentin filament assembly and disassembly, particularly at the division site, will provide a more complete picture of how bacterial cells dynamically control their shape throughout the cell cycle. For drug development professionals, the unique and essential role of crescentin in certain bacteria presents a potential target for novel antimicrobial strategies aimed at disrupting bacterial integrity and viability.

References

The Evolution and Core Mechanics of Crescentin and the Bacterial Cytoskeleton: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The discovery of the bacterial cytoskeleton has revolutionized our understanding of prokaryotic cell biology, revealing a sophisticated intracellular organization analogous to that of eukaryotes. Among the key players is crescentin (CreS), a bacterial analogue of intermediate filaments (IFs), which is pivotal in establishing the characteristic curved morphology of Caulobacter crescentus. This technical guide provides a comprehensive overview of the evolution, structure, and function of crescentin. It delves into the molecular mechanisms governing its assembly and its role in cell shape determination. Detailed experimental protocols for studying crescentin and the broader bacterial cytoskeleton are provided, alongside a quantitative comparison of its mechanical properties with other cytoskeletal elements. Furthermore, this guide elucidates the complex signaling network that regulates crescentin expression and localization, offering insights for researchers and professionals in drug development targeting bacterial morphogenesis.

Introduction: The Bacterial Cytoskeleton - A Paradigm Shift

For decades, bacteria were perceived as simple "bags of enzymes," lacking the intricate internal organization of their eukaryotic counterparts. This view was fundamentally altered with the discovery of prokaryotic homologues to the major eukaryotic cytoskeletal proteins: FtsZ (a tubulin homologue), MreB (an actin homologue), and crescentin, an intermediate filament-like protein.[1][2] These discoveries unveiled a dynamic and complex bacterial cytoskeleton crucial for fundamental processes such as cell division, shape maintenance, and intracellular transport.[3]

Crescentin, the focus of this guide, was first identified in the bacterium Caulobacter crescentus, where it is responsible for the organism's characteristic crescent-shaped morphology.[2] Its discovery provided a crucial link to the third major class of eukaryotic cytoskeletal proteins, the intermediate filaments, suggesting a deep evolutionary history of these structural proteins. This guide will explore the evolution of crescentin, its unique structural and mechanical properties, the methodologies to study it, and the signaling pathways that govern its function, providing a valuable resource for researchers and drug development professionals.

The Evolutionary Lineage of Crescentin

Crescentin is considered a bacterial relative of eukaryotic intermediate filaments (IFs).[1][2] This evolutionary connection is supported by similarities in their protein structure, including the presence of a central coiled-coil rod domain, and their ability to self-assemble into filaments in vitro without the need for nucleotides.[2][3] However, significant differences also exist, highlighting a divergent evolutionary path. Crescentin lacks certain consensus sequence elements at the ends of the rod domain that are conserved in animal lamins and keratins.[1][2]

The current understanding suggests that the bacterial and eukaryotic cytoskeletons evolved from a common ancestor, with subsequent diversification and specialization in each domain of life. While FtsZ and MreB are widespread among bacteria, crescentin and other IF-like proteins have been identified in a more limited but phylogenetically diverse range of bacterial species, suggesting that the IF-like protein architecture is a versatile and adaptable cytoskeletal motif.[3][4]

evolutionary_relationship cluster_prokaryote Prokaryotic Cytoskeleton cluster_eukaryote Eukaryotic Cytoskeleton FtsZ (Tubulin-like) FtsZ (Tubulin-like) Tubulin Tubulin FtsZ (Tubulin-like)->Tubulin Evolutionary Divergence MreB (Actin-like) MreB (Actin-like) Actin Actin MreB (Actin-like)->Actin Evolutionary Divergence Crescentin (IF-like) Crescentin (IF-like) Other Bacterial IF-like proteins Other Bacterial IF-like proteins Crescentin (IF-like)->Other Bacterial IF-like proteins Intermediate Filaments (e.g., Keratin, Vimentin, Lamin) Intermediate Filaments (e.g., Keratin, Vimentin, Lamin) Crescentin (IF-like)->Intermediate Filaments (e.g., Keratin, Vimentin, Lamin) Proposed Common Ancestry Ancestral Cytoskeletal Proteins Ancestral Cytoskeletal Proteins Ancestral Cytoskeletal Proteins->FtsZ (Tubulin-like) Ancestral Cytoskeletal Proteins->MreB (Actin-like) Ancestral Cytoskeletal Proteins->Crescentin (IF-like)

Evolutionary relationship of major cytoskeletal proteins.

Structure and Assembly of Crescentin

Crescentin is a 430-residue protein characterized by a central rod domain composed of four coiled-coil segments, flanked by non-helical head and tail domains.[1] This domain organization is crucial for its assembly and function.[5] In vitro, crescentin spontaneously assembles into ~10 nm wide filaments, a process that is enhanced by divalent cations like Mg²⁺ and Ca²⁺.[1][6]

The assembly process is hierarchical. Two crescentin monomers associate to form a parallel coiled-coil dimer. These dimers then assemble laterally and longitudinally to form an octameric, non-polar filament.[7][8] Unlike eukaryotic IFs which have head-to-tail longitudinal contacts, crescentin subunits form head-to-head and tail-to-tail contacts.[7][9]

In vivo, crescentin forms a continuous, helical filament that localizes along the inner, concave side of the C. crescentus cell.[8] This structure is remarkably stable, with very slow subunit turnover as demonstrated by Fluorescence Recovery After Photobleaching (FRAP) experiments.[10]

The Role of Crescentin in Cell Shape Determination

The primary function of crescentin is to impart the characteristic curved shape to C. crescentus. Deletion of the creS gene results in straight, rod-shaped cells.[2] The prevailing model for crescentin-mediated cell curvature is that the crescentin filament, being associated with the inner cell membrane, mechanically influences the synthesis of the peptidoglycan cell wall. By potentially reducing the rate of cell wall insertion on the side where it is localized, it creates a differential growth rate across the cell diameter, leading to a curved morphology.[8]

The proper localization and function of the crescentin structure are dependent on the actin-like protein MreB, highlighting a coordinated interplay between different components of the bacterial cytoskeleton.[11]

Quantitative Data on Cytoskeletal Proteins

For a comprehensive understanding, it is essential to compare the quantitative properties of crescentin with other major cytoskeletal proteins. The following table summarizes key mechanical and dynamic parameters.

PropertyCrescentin (CreS)MreB (Bacterial Actin)FtsZ (Bacterial Tubulin)Eukaryotic Actin (F-actin)Eukaryotic MicrotubulesEukaryotic Intermediate Filaments (Vimentin)
Persistence Length (µm) ~1~5-10~0.1-1~10-17~5000~0.3-1
Young's Modulus (GPa) Not well-defined~1.9Not well-defined~2.0~1.2~0.001-0.01
Filament Diameter (nm) ~10~5-6~4-5 (protofilament)~7~25~10
Subunit Turnover (t½) ~26 min (in vivo, FRAP)[10]~8 min (in vivo)~9-30 sec (in vivo)~30-40 sec (in vivo)~5-10 min (in vivo)Highly variable (minutes to hours)
Polymerization Nucleotide None requiredATP/GTPGTPATPGTPNone required

Note: The values presented are approximate and can vary depending on the specific experimental conditions and measurement techniques.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study crescentin and the bacterial cytoskeleton.

In Vitro Crescentin Polymerization Assay

This protocol describes the self-assembly of purified crescentin into filaments, which can be visualized by electron microscopy or quantified by light scattering.

Materials:

  • Purified, recombinant crescentin protein

  • Storage Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 M Urea (B33335)

  • Polymerization Buffer: 500 mM MES pH 6.5

  • Dialysis tubing (10 kDa MWCO)

  • Electron microscopy grids (carbon-coated)

  • Uranyl acetate (B1210297) solution (2%)

Procedure:

  • Protein Purification: Express and purify His-tagged crescentin from E. coli under denaturing conditions (6 M urea) using Ni-NTA affinity chromatography.

  • Refolding and Dialysis: Dialyze the purified crescentin against Storage Buffer with decreasing concentrations of urea (4M, 2M, 1M, and finally no urea) at 4°C to allow for proper refolding.

  • Initiation of Polymerization: To initiate polymerization, mix 9 volumes of the refolded crescentin solution with 1 volume of Polymerization Buffer to lower the pH. The final protein concentration should be in the range of 0.1-0.5 mg/mL.

  • Incubation: Incubate the mixture at room temperature for 30-60 minutes to allow for filament formation.

  • Visualization by Electron Microscopy:

    • Apply 5 µL of the polymerization reaction to a glow-discharged carbon-coated EM grid for 1 minute.

    • Wash the grid with two drops of distilled water.

    • Stain the grid with 2% uranyl acetate for 30 seconds.

    • Wick away excess stain and allow the grid to air dry completely.

    • Image the filaments using a transmission electron microscope.

in_vitro_polymerization_workflow Start Start Purify His-tagged Crescentin Purify His-tagged Crescentin Start->Purify His-tagged Crescentin Refold Crescentin via Dialysis Refold Crescentin via Dialysis Purify His-tagged Crescentin->Refold Crescentin via Dialysis Initiate Polymerization (pH shift) Initiate Polymerization (pH shift) Refold Crescentin via Dialysis->Initiate Polymerization (pH shift) Incubate at Room Temperature Incubate at Room Temperature Initiate Polymerization (pH shift)->Incubate at Room Temperature Visualize Filaments by TEM Visualize Filaments by TEM Incubate at Room Temperature->Visualize Filaments by TEM End End Visualize Filaments by TEM->End

Workflow for in vitro crescentin polymerization.

Fluorescence Recovery After Photobleaching (FRAP)

This protocol is used to measure the dynamics of fluorescently-tagged crescentin in vivo.

Materials:

  • C. crescentus strain expressing a functional crescentin-GFP fusion protein.

  • M2G growth medium.

  • Agarose (B213101) pads (1% in M2G).

  • Confocal laser scanning microscope with a high-power laser for bleaching.

Procedure:

  • Cell Culture and Preparation: Grow the C. crescentus strain to mid-log phase in M2G medium. Concentrate the cells by centrifugation and resuspend in a small volume of fresh medium.

  • Mounting: Place a 2 µL drop of the cell suspension onto a 1% M2G agarose pad on a microscope slide and cover with a coverslip.

  • Microscopy Setup:

    • Use a high-magnification oil-immersion objective (e.g., 100x).

    • Set the microscope to acquire images in time-lapse mode.

  • FRAP Experiment:

    • Pre-bleach: Acquire 3-5 images at low laser power to establish the initial fluorescence intensity.

    • Bleaching: Use a high-intensity laser pulse to photobleach a defined region of interest (ROI) within the crescentin filament.

    • Post-bleach: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI, a control region, and the background over time.

    • Correct for photobleaching during image acquisition.

    • Normalize the fluorescence recovery data.

    • Fit the recovery curve to a mathematical model (e.g., a single or double exponential function) to determine the mobile fraction and the half-time of recovery (t½).

Immunofluorescence Microscopy

This protocol allows for the visualization of the native crescentin filament in fixed C. crescentus cells.

Materials:

  • Wild-type C. crescentus cells.

  • Fixative solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibody (anti-crescentin).

  • Fluorescently-labeled secondary antibody.

  • Mounting medium with DAPI.

Procedure:

  • Cell Fixation: Fix mid-log phase cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS by centrifugation and resuspension.

  • Permeabilization: Resuspend the cells in permeabilization buffer and incubate for 10 minutes.

  • Blocking: Wash the cells with PBS and then incubate in blocking buffer for 1 hour to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-crescentin antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Final Washes and Mounting: Wash the cells three times with PBS. Resuspend the final pellet in a small volume of PBS and mount on a microscope slide with mounting medium containing DAPI to stain the nucleoid.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets.

Regulation of Crescentin: A Complex Signaling Network

The expression and localization of crescentin are tightly regulated and integrated with the C. crescentus cell cycle. The transcription of the creS gene is controlled by the master cell cycle regulators GcrA and CtrA.[12][13]

The signaling pathway that governs creS expression is intricate. The histidine kinase CckA, in conjunction with the phosphotransferase ChpT, controls the phosphorylation state, and therefore the activity, of CtrA.[6] The activity of CckA is, in turn, modulated by the DivJ/DivK/PleC and DivL signaling systems, which sense the polar localization cues within the cell.[14][15]

GcrA, another key transcriptional regulator, directly activates creS transcription, and its activity is influenced by the methylation state of the DNA, which changes throughout the cell cycle.[12][16] CtrA has been suggested to act as a repressor of creS transcription, ensuring that its expression is appropriately timed.[13] This complex regulatory network ensures that crescentin is produced and localized correctly to maintain the cell's characteristic shape as it progresses through its life cycle.

crescentin_regulation_pathway cluster_cell_cycle Cell Cycle Progression cluster_signaling Signaling Cascade cluster_output Cellular Response DNA Replication DNA Replication GcrA GcrA DNA Replication->GcrA activates Cell Division Cell Division DivJ/PleC DivJ/PleC Cell Division->DivJ/PleC polar localization DivL DivL DivJ/PleC->DivL regulates CckA CckA DivL->CckA modulates CtrA CtrA CckA->CtrA phosphorylates creS Transcription creS Transcription CtrA->creS Transcription represses GcrA->creS Transcription activates Crescentin Protein Crescentin Protein creS Transcription->Crescentin Protein Cell Curvature Cell Curvature Crescentin Protein->Cell Curvature

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cystatin-Related Epididymal Spermatogenic (CRES or CST8) protein is a unique member of the cystatin superfamily of cysteine protease inhibitors. Predominantly expressed in the male reproductive tract, specifically in the testis and epididymis, as well as in the anterior pituitary, CRES plays a pivotal role in male fertility and reproductive function.[1][2] Unlike typical family 2 cystatins, CRES lacks the consensus sites required for inhibiting C1 cysteine proteases, suggesting divergent and specialized functions.[1] This technical guide provides an in-depth exploration of the core functions of CRES, presenting quantitative data, detailed experimental protocols, and visualizations of its known mechanisms of action to support further research and therapeutic development.

Core Functions of CRES Protein

The this compound is a multifunctional molecule implicated in several key physiological processes within the male reproductive system and beyond. Its primary functions can be categorized as follows:

  • Selective Serine Protease Inhibition: A hallmark function of CRES is its role as a cross-class inhibitor of the serine protease prohormone convertase 2 (PC2).[1] PC2 is crucial for the maturation of numerous prohormones and other precursor proteins. By competitively inhibiting PC2, CRES is positioned to regulate a wide array of physiological processes that are dependent on the post-translational processing of these precursors.[1]

  • Spermatogenesis and Sperm Maturation: CRES is intricately involved in the development and maturation of sperm. It is expressed in a stage-specific manner in postmeiotic germ cells within the testis and is secreted by the principal cells of the proximal caput epididymis into the luminal fluid.[2][3] This spatiotemporal expression pattern suggests a critical role in modifying the sperm surface and preparing spermatozoa for fertilization. Studies on CRES knockout mice have indicated potential defects in sperm capacitation and the acrosome reaction.[4]

  • Functional Amyloid Formation: A fascinating and novel function of CRES is its ability to self-assemble into non-pathological, functional amyloid structures in the epididymal lumen. These amyloid matrices are thought to create a unique microenvironment that is crucial for sperm maturation, protection, and storage.[5] The formation of these structures is a controlled process and may involve interactions with other CRES family members.[6][7]

  • Innate Immunity and Antimicrobial Activity: CRES has been shown to possess antimicrobial properties, suggesting a role in the innate immune defense of the male reproductive tract. This function is vital for protecting sperm from pathogens and maintaining a sterile environment for sperm maturation and storage.

Quantitative Data on this compound

A summary of key quantitative data related to this compound function is presented below, offering a comparative overview for researchers.

ParameterValueOrganism/SystemReference
PC2 Inhibition
Ki for PC225 nMMouse (in vitro)
Antimicrobial Activity
MIC against E. coli>10 µg/mLIn vitro
MIC against Ureaplasma urealyticumNot explicitly defined (growth delay observed)In vitro
Expression Timeline (Postnatal)
First detection of Cres mRNA (Testis & Epididymis)Day 20Mouse[3]
First detection of this compound (Testis - elongating spermatids)Day 22Mouse[3]
First detection of this compound (Epididymis - proximal caput)Day 20Mouse[3]
Peak expression of this compound (Testis & Epididymis)Day 49 - Day 70Mouse[3]

Signaling Pathways and Molecular Interactions

The primary signaling role of CRES identified to date is through its direct inhibition of PC2. This action can modulate any signaling pathway dependent on the cleavage of prohormones by PC2. Additionally, the formation of functional amyloids presents a novel mechanism for signaling and structural organization within the epididymal lumen.

CRES-Mediated Inhibition of Prohormone Convertase 2 (PC2)

The following diagram illustrates the competitive inhibition of PC2 by CRES, which prevents the processing of prohormones into their active forms.

CRES competitively inhibits PC2, preventing prohormone processing.
Functional Amyloid Formation and Interaction

The self-assembly of CRES into functional amyloids creates a scaffold that can interact with other proteins and sperm. This process may be initiated by seeding events involving other CRES family members.

CRES_Amyloid_Formation CRES_Monomer CRES Monomer CRES_Oligomer CRES Oligomer CRES_Monomer->CRES_Oligomer Self-assembly CRES_Amyloid Functional Amyloid Matrix CRES_Oligomer->CRES_Amyloid Aggregation Sperm Spermatozoa CRES_Amyloid->Sperm Interaction & Maturation Other_Proteins Other Luminal Proteins CRES_Amyloid->Other_Proteins Scaffolding

CRES self-assembles into a functional amyloid matrix.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of this compound.

Recombinant this compound Expression and Purification

Objective: To produce purified recombinant this compound for use in functional assays.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the CRES coding sequence (e.g., pGEX or pET series)

  • LB broth and agar (B569324) plates with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors)

  • Affinity chromatography resin (e.g., Glutathione-Sepharose for GST-tagged CRES or Ni-NTA for His-tagged CRES)

  • Wash buffer (Lysis buffer without Triton X-100)

  • Elution buffer (e.g., Wash buffer with 10 mM reduced glutathione (B108866) or 250 mM imidazole)

  • Dialysis tubing and buffer (e.g., PBS)

Procedure:

  • Transform the CRES expression vector into competent E. coli cells and plate on selective agar plates.

  • Inoculate a single colony into a starter culture of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a large volume of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C.

  • Apply the supernatant to the equilibrated affinity chromatography resin and allow it to bind for 1-2 hours at 4°C with gentle agitation.

  • Wash the resin with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elute the recombinant this compound with elution buffer.

  • Dialyze the eluted protein against a suitable buffer (e.g., PBS) to remove the eluting agent and for buffer exchange.

  • Assess the purity and concentration of the purified protein by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

In Vitro Prohormone Convertase 2 (PC2) Inhibition Assay

Objective: To determine the inhibitory activity of CRES on PC2.

Materials:

  • Purified recombinant this compound

  • Recombinant active PC2 enzyme

  • Fluorogenic PC2 substrate (e.g., pERTKR-AMC)

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, 5 mM CaCl2, 0.1% Brij-35)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare serial dilutions of the this compound in assay buffer.

  • In the wells of a 96-well plate, add a fixed concentration of PC2 enzyme to the different concentrations of this compound. Include a control with no CRES.

  • Pre-incubate the enzyme and inhibitor mixtures at 37°C for 15-30 minutes.

  • Initiate the reaction by adding the fluorogenic PC2 substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time at 37°C.

  • Calculate the initial reaction velocities (V) from the linear portion of the fluorescence versus time plots.

  • Plot the reaction velocity as a function of the inhibitor concentration to determine the IC50 value.

  • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Western Blot Analysis of this compound

Objective: To detect and quantify this compound in tissue or cell lysates.

Materials:

  • Tissue or cell samples

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Electrotransfer apparatus and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against CRES

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize tissue or lyse cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates.

  • Denature protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-CRES antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the chemiluminescent substrate and detect the signal using an imaging system.

Immunohistochemistry for CRES Localization

Objective: To visualize the localization of this compound in tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections (e.g., testis, epididymis)

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Blocking solution (e.g., 10% normal goat serum in PBS)

  • Primary antibody against CRES

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Perform antigen retrieval by heating the slides in citrate buffer.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific antibody binding with blocking solution.

  • Incubate the sections with the primary anti-CRES antibody overnight at 4°C.

  • Wash the sections with PBS.

  • Incubate with the biotinylated secondary antibody.

  • Wash with PBS.

  • Incubate with streptavidin-HRP conjugate.

  • Wash with PBS.

  • Develop the color with DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate the sections, clear in xylene, and mount with mounting medium.

  • Visualize under a microscope.

Thioflavin T (ThT) Assay for Amyloid Formation

Objective: To monitor the formation of CRES amyloid aggregates in vitro.

Materials:

  • Purified recombinant this compound

  • Thioflavin T (ThT) stock solution

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection

Procedure:

  • Prepare a working solution of ThT in the assay buffer.

  • Add the purified this compound to the wells of the microplate at the desired concentration.

  • Add the ThT working solution to each well.

  • Incubate the plate at 37°C, with or without shaking, to promote amyloid formation.

  • Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[8][9]

  • Plot the fluorescence intensity against time to monitor the kinetics of amyloid formation. An increase in fluorescence indicates the formation of amyloid fibrils.

Conclusion

The cystatin-related epididymal spermatogenic protein is a key player in male reproductive biology, with a diverse and intriguing set of functions. Its role as a selective protease inhibitor, its involvement in sperm maturation, its ability to form functional amyloids, and its antimicrobial activity highlight its importance. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to further investigate the multifaceted nature of CRES and to explore its potential as a therapeutic target for male infertility and other reproductive disorders. Continued research into the precise molecular mechanisms of CRES action will undoubtedly uncover new insights into the complex processes of spermatogenesis and fertilization.

References

The Role of CRES (Cystatin-Related Epididymal Spermatogenic) Protein in the Male Reproductive Tract: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The CRES (Cystatin-Related Epididymal Spermatogenic) protein, also designated as Cystatin 8 (CST8), is a key player in the complex milieu of the male reproductive tract. As a member of the cystatin superfamily of cysteine protease inhibitors, CRES exhibits unique characteristics that set it apart from its ubiquitously expressed counterparts. Its highly restricted expression to the testis and epididymis suggests specialized roles in spermatogenesis and sperm maturation.[1][2][3] Unlike classical cystatins, the CRES gene does not contain the highly conserved sequence motifs typically required for cysteine proteinase inhibitory activity, hinting at divergent functions.[2] This guide provides a comprehensive overview of the current understanding of CRES protein, focusing on its expression, function, and potential involvement in signaling pathways critical for male fertility.

Expression and Localization of this compound

The expression of CRES is tightly regulated, both spatially and temporally, within the male reproductive tract.

2.1 Testicular Expression

In the testis, CRES gene expression is stage-specific during spermatogenesis.[3] CRES mRNA is predominantly found in round spermatids at stages VII-VIII and early elongating spermatids at stages IX and X.[3] The this compound is localized to the cytoplasm of elongating spermatids.[3][4]

2.2 Epididymal Expression and Secretion

The epididymis, particularly the proximal caput region, is the primary site of CRES gene expression, with levels being 15- to 20-fold higher than in the testis.[2] The this compound is synthesized exclusively by the principal cells of the proximal caput epididymis and secreted into the lumen.[1][3] Interestingly, the secreted this compound is transiently present, disappearing from the epididymal lumen by the distal caput epididymidis.[3] The regulation of CRES gene expression in the epididymis is dependent on testicular factors other than androgens.[2]

2.3 Molecular Forms of CRES

Western blot analyses have identified multiple forms of the this compound. A predominant 19 kDa and a less abundant 14 kDa form are commonly detected.[3] These different molecular weights are, in part, due to N-linked glycosylation, with the 19 kDa and a 17 kDa form being glycosylated versions of the 14 kDa and a 12 kDa protein, respectively. The distribution of these forms varies between the testis and different regions of the epididymis.[5][6]

Functions of this compound

The this compound is multifunctional, with roles extending beyond the classical protease inhibition associated with the cystatin family.

3.1 Antimicrobial Activity

CRES functions as an innate antimicrobial peptide, providing a protective barrier against pathogens in the male reproductive tract.[1] It exhibits dose- and time-dependent antimicrobial activity against common urogenital pathogens such as Escherichia coli and Ureaplasma urealyticum.[1][7] The antimicrobial activity is not dependent on its disulfide bonds, and the active site is located within the N-terminal region, specifically between amino acid residues 31 and 60.[1][7] Mechanistically, CRES increases the permeability of the bacterial membrane and inhibits macromolecular synthesis.[1][7]

3.2 Regulation of Prohormone Processing

While lacking canonical cysteine protease inhibitory activity, CRES has been shown to inhibit the serine protease prohormone convertase 2 (PC2) at nanomolar concentrations.[8] This suggests a role for CRES in regulating the processing of prohormones and other proproteins within the reproductive and neuroendocrine systems.[8]

3.3 Role in Sperm Maturation and Gamete Interaction

CRES is implicated in the complex processes of sperm maturation and fertilization. The protein is associated with the acrosome of testicular and epididymal spermatozoa.[4][9] Its presence in this location, a site of significant hydrolytic activity, suggests a role in regulating intra-acrosomal protein processing.[9]

While direct signaling pathways for CRES are still under investigation, its homology to other Cysteine-Rich Secretory Proteins (CRISPs) provides valuable insights. CRISP proteins are known to be involved in sperm capacitation, the acrosome reaction, and sperm-oocyte binding.[10][11] They have been shown to regulate ion channels, which are critical for these processes.[10] It is plausible that CRES shares similar functional domains and participates in these crucial events.

Quantitative Data

The following tables summarize the available quantitative data related to the this compound.

Table 1: Antimicrobial Activity of this compound

MicroorganismEffective ConcentrationEffectReference
Escherichia coli10 ng/mL and 100 ng/mLSignificant decrease in colony forming units[10]
Ureaplasma urealyticumNot specifiedDelayed growth to plateau stage[7]

Table 2: Molecular Forms of this compound

Molecular WeightGlycosylation StatusPredominant LocationReference
19 kDaN-linked glycosylatedTestis, Proximal Caput Epididymis[3][5]
17 kDaN-linked glycosylatedSecreted form in cell culture media[6]
14 kDaNon-glycosylatedTestis, Epididymis (all regions)[3][5]
12 kDaNon-glycosylatedSecreted form in cell culture media[6]

Signaling Pathways and Logical Relationships

While a definitive signaling cascade for CRES has yet to be fully elucidated, based on its family members (CRISPs) and its known functions, a putative role in sperm function signaling can be proposed.

5.1 Proposed Role in Sperm Capacitation and Acrosome Reaction

Capacitation and the acrosome reaction are complex signaling events involving ion fluxes and protein phosphorylation cascades. CRISP proteins are known to modulate ion channels in sperm.[10] It is hypothesized that CRES, upon secretion in the epididymis and association with sperm, could influence these pathways.

CRES_Signaling_Pathway cluster_epididymis Epididymal Lumen cluster_sperm_membrane Sperm Plasma Membrane cluster_sperm_cytoplasm Sperm Cytoplasm CRES This compound (Secreted) Sperm Spermatozoon CRES->Sperm Associates with sperm surface IonChannel Ion Channels (e.g., Ca2+, K+) CRES->IonChannel Modulates activity (Proposed) AdenylylCyclase Adenylyl Cyclase IonChannel->AdenylylCyclase Influences activity cAMP cAMP AdenylylCyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates TyrPhos Tyrosine Phosphorylation PKA->TyrPhos Leads to Capacitation Capacitation TyrPhos->Capacitation Key event in AcrosomeReaction Acrosome Reaction Capacitation->AcrosomeReaction Primes for CRES_Experimental_Workflow Start Investigate CRES Function KO_Mouse Generate CRES Knockout Mouse Start->KO_Mouse Recombinant_Protein Produce Recombinant This compound Start->Recombinant_Protein Fertility_Assay Assess Male Fertility KO_Mouse->Fertility_Assay Sperm_Analysis Analyze Sperm Phenotype KO_Mouse->Sperm_Analysis Biochemical_Assays Perform Biochemical Assays Recombinant_Protein->Biochemical_Assays Interaction_Studies Identify Interacting Partners Recombinant_Protein->Interaction_Studies Conclusion Elucidate CRES Molecular Function Fertility_Assay->Conclusion Capacitation_Assay In vitro Capacitation & Acrosome Reaction Assays Sperm_Analysis->Capacitation_Assay IVF_Assay In vitro Fertilization Assays Sperm_Analysis->IVF_Assay Protease_Inhibition Protease Inhibition Assays (e.g., PC2) Biochemical_Assays->Protease_Inhibition Pull_Down Pull-down Assays & Mass Spectrometry Interaction_Studies->Pull_Down Capacitation_Assay->Conclusion IVF_Assay->Conclusion Protease_Inhibition->Conclusion Pull_Down->Conclusion

References

In-Depth Technical Guide: Antimicrobial Activity of CRES Protein Against E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Cystatin-Related Epididymal Spermatogenic (CRES) protein, a member of the cystatin superfamily, has demonstrated notable antimicrobial properties against the gram-negative bacterium Escherichia coli. This technical guide provides a comprehensive overview of the current understanding of CRES protein's anti-E. coli activity, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its evaluation. The primary mode of action involves the permeabilization and disruption of the bacterial cell membrane, followed by the inhibition of essential macromolecular synthesis. This document synthesizes available research to serve as a valuable resource for researchers and professionals in the fields of microbiology, drug discovery, and reproductive biology.

Introduction

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. The Cystatin-related epididymal spermatogenic (CRES) protein, also known as CST8, is primarily recognized for its role in the male reproductive system.[1][2] However, emerging research has highlighted its potent antimicrobial activity, positioning it as a potential candidate for therapeutic development.[1][2][3] This guide focuses specifically on the interaction between this compound and Escherichia coli, a common and clinically significant pathogen.

Mechanism of Action

The antimicrobial action of this compound against E. coli is a multi-step process that ultimately leads to bacterial cell death. The primary mechanism involves direct interaction with and disruption of the bacterial cell envelope, followed by the inhibition of vital intracellular processes.

2.1. Membrane Permeabilization and Disruption

The initial and critical step in the antimicrobial activity of this compound is the permeabilization of the E. coli outer and inner membranes.[1][4] This disruption of the membrane integrity leads to the leakage of intracellular components and the dissipation of the membrane potential, which is essential for cellular energy production. The active center for this antimicrobial activity is believed to reside within the N-terminal region of the protein, specifically between amino acid residues 31 and 60.[1][2] Interestingly, the antimicrobial function of CRES is not dependent on the presence of its disulfide bonds, as mutated forms of the protein lacking these bonds retain their activity.[1]

2.2. Inhibition of Macromolecular Synthesis

Following membrane disruption, this compound further exerts its bactericidal effect by inhibiting the synthesis of essential macromolecules, including DNA, RNA, and proteins.[1] This inhibition occurs in a dose-dependent manner, effectively halting bacterial replication and metabolic activity, leading to cell death.

CRES This compound Membrane Outer & Inner Membranes CRES->Membrane Permeabilization & Disruption Ecoli E. coli Cell Macromolecules DNA, RNA, Protein Synthesis Membrane->Macromolecules Inhibition of Synthesis Death Bacterial Cell Death Macromolecules->Death

Mechanism of this compound action against E. coli.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound against E. coli has been demonstrated through various quantitative assays. While a standardized Minimum Inhibitory Concentration (MIC) as per CLSI guidelines has not been definitively reported in the available literature, studies have shown a significant, dose-dependent reduction in bacterial viability.

This compound Concentration Effect on E. coli (DH5α) Survival Reference
1 ng/mLNo apparent change[1]
10 ng/mLSignificant decrease in survival (p<0.01)[1]
100 ng/mLSignificant decrease in survival (p<0.01)[1]

Table 1: Summary of the dose-dependent antimicrobial activity of this compound against E. coli.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the antimicrobial activity of this compound against E. coli.

4.1. Determination of Antimicrobial Activity by Colony Forming Unit (CFU) Assay

This assay quantifies the bactericidal or bacteriostatic effect of an antimicrobial agent by measuring the number of viable bacterial cells.

cluster_prep Preparation cluster_incubation Incubation cluster_plating Plating & Counting Culture Overnight E. coli culture Dilution1 Dilute to ~10^3 CFU/mL Culture->Dilution1 Incubate Incubate E. coli with this compound (37°C, various times) Dilution1->Incubate CRES_prep Prepare this compound dilutions CRES_prep->Incubate Serial_Dilution Serial dilutions of mixture Incubate->Serial_Dilution Plating Plate on LB agar (B569324) Serial_Dilution->Plating Incubate_plates Incubate plates overnight (37°C) Plating->Incubate_plates Count Count colonies (CFU) Incubate_plates->Count

Workflow for Colony Forming Unit (CFU) assay.

Protocol:

  • Bacterial Preparation:

    • Inoculate a single colony of E. coli (e.g., DH5α) into Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh LB broth to a concentration of approximately 1 x 10³ Colony Forming Units (CFU)/mL.

  • Antimicrobial Treatment:

    • Prepare serial dilutions of the this compound in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).

    • In a 96-well plate or microcentrifuge tubes, mix equal volumes of the bacterial suspension and the this compound dilutions. Include a control with buffer only.

  • Incubation:

    • Incubate the mixtures at 37°C for various time points (e.g., 0.5, 1, 2, and 4 hours).

  • Plating and Enumeration:

    • At each time point, take an aliquot from each mixture and perform serial ten-fold dilutions in sterile phosphate-buffered saline (PBS).

    • Plate 100 µL of appropriate dilutions onto LB agar plates.

    • Incubate the plates at 37°C overnight.

    • Count the number of colonies on each plate to determine the CFU/mL. The percentage of survival is calculated relative to the control.

4.2. Membrane Permeabilization Assay using N-Phenyl-1-naphthylamine (NPN)

This assay utilizes the fluorescent probe N-Phenyl-1-naphthylamine (NPN) to assess the disruption of the bacterial outer membrane. NPN fluorescence increases significantly when it enters the hydrophobic environment of a damaged membrane.

Protocol:

  • Bacterial Preparation:

    • Grow E. coli to mid-log phase (OD₆₀₀ ≈ 0.4-0.6) in LB broth.

    • Harvest the cells by centrifugation and wash twice with 5 mM HEPES buffer (pH 7.2).

    • Resuspend the bacterial pellet in the same buffer to an OD₆₀₀ of 0.5.

  • Assay Procedure:

    • In a black 96-well microplate, add the bacterial suspension.

    • Add NPN to a final concentration of 10 µM and incubate for 30 minutes at room temperature in the dark.

    • Measure the baseline fluorescence using a fluorometer (excitation λ = 350 nm, emission λ = 420 nm).

    • Add different concentrations of this compound to the wells.

    • Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates membrane permeabilization.

4.3. Macromolecular Synthesis Inhibition Assay

This assay measures the incorporation of radiolabeled precursors into DNA, RNA, and protein to determine the effect of the antimicrobial agent on these essential synthesis pathways.

Protocol:

  • Bacterial Preparation:

    • Grow E. coli to early-log phase (OD₆₀₀ ≈ 0.2) in a minimal medium.

  • Radiolabeling and Treatment:

    • Divide the bacterial culture into aliquots.

    • To separate aliquots, add [³H]thymidine (for DNA synthesis), [³H]uridine (for RNA synthesis), or [³H]leucine (for protein synthesis) at a final concentration of 1 µCi/mL.

    • Simultaneously, add different concentrations of this compound to the respective aliquots. Include a control without this compound.

  • Incubation and Precipitation:

    • Incubate the cultures at 37°C with shaking.

    • At various time points, withdraw samples and add ice-cold 10% trichloroacetic acid (TCA) to precipitate the macromolecules.

    • Incubate on ice for 30 minutes.

  • Quantification:

    • Collect the precipitate by filtering through a glass microfiber filter.

    • Wash the filters with cold 5% TCA and then with ethanol.

    • Dry the filters and measure the radioactivity using a scintillation counter. A decrease in incorporated radioactivity in the presence of this compound indicates inhibition of synthesis.

Conclusion

The this compound exhibits significant antimicrobial activity against E. coli through a mechanism involving membrane disruption and inhibition of macromolecular synthesis. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of CRES and related proteins. Future studies should focus on establishing a standardized MIC value, further elucidating the specific molecular interactions with the bacterial membrane, and evaluating its efficacy in in vivo models of E. coli infection. The unique origin and mechanism of action of this compound make it a compelling subject for the development of novel anti-infective strategies.

References

CRES Protein: A Divergent Member of the Cystatin Superfamily

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Cystatin-related epididymal spermatogenic (CRES) protein, also known as Cystatin 8 (CST8), is a unique member of the family 2 cystatins within the cystatin superfamily of cysteine protease inhibitors.[1] Despite its homology to cystatins, CRES exhibits a distinct expression pattern and a surprising functional divergence. Unlike canonical cystatins, CRES lacks the necessary consensus sites for inhibiting C1 cysteine proteases.[1][2] Instead, it has been identified as a competitive, cross-class inhibitor of the serine protease prohormone convertase 2 (PC2), a key enzyme in the maturation of numerous hormones and neuropeptides.[1][2] This unique inhibitory profile, coupled with its highly restricted expression in the male reproductive tract and anterior pituitary, suggests specialized roles for CRES in reproductive and neuroendocrine functions.[1][3] This technical guide provides a comprehensive overview of the CRES protein, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways.

Data Presentation

Quantitative Data on this compound Expression and Inhibition

The following tables summarize the available quantitative data regarding the expression of this compound and its inhibitory activity.

Table 1: CRES mRNA Expression in Mouse Testis and Epididymis During Postnatal Development [4]

Postnatal DayTestis (Relative Light Units/μg total RNA)Epididymis (Relative Light Units/μg total RNA)
14Not DetectedNot Detected
200.15 ± 0.030.21 ± 0.04
220.28 ± 0.050.35 ± 0.06
280.45 ± 0.070.62 ± 0.09
350.78 ± 0.111.15 ± 0.15
491.12 ± 0.161.58 ± 0.21
701.25 ± 0.181.75 ± 0.24
4201.21 ± 0.171.69 ± 0.22

Table 2: this compound Inhibition of Prohormone Convertase 2 (PC2)

ParameterValueReference
Inhibition TypeCompetitive[2]
Inhibitory Potency (Ki)Low Nanomolar[2]

Note: A specific Ki value for the competitive inhibition of PC2 by CRES has not been definitively reported in the literature, but it is characterized as being in the low nanomolar range.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound. These protocols are adapted from established methods and tailored for the analysis of CRES.

Western Blot Analysis for this compound Detection

This protocol outlines the detection of this compound in tissue lysates.

Materials:

  • Lysis buffer (RIPA or similar) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer (Towbin's buffer)

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against this compound

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

  • Protein Extraction: Homogenize tissue samples in ice-cold lysis buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against CRES, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using a chemiluminescence imaging system.

In Situ Hybridization for CRES mRNA Localization

This protocol describes the localization of CRES mRNA in tissue sections.

Materials:

  • Paraffin-embedded tissue sections

  • Xylene and graded ethanol (B145695) series

  • Proteinase K

  • Hybridization buffer

  • DIG-labeled antisense CRES RNA probe

  • Anti-DIG antibody conjugated to alkaline phosphatase

  • NBT/BCIP substrate solution

  • DEPC-treated water and solutions

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to DEPC-treated water.

  • Permeabilization: Treat sections with Proteinase K to improve probe penetration.

  • Prehybridization: Incubate sections in hybridization buffer for 2-4 hours at 55-65°C.

  • Hybridization: Replace the prehybridization buffer with hybridization buffer containing the DIG-labeled antisense CRES RNA probe and incubate overnight at 55-65°C in a humidified chamber.

  • Post-hybridization Washes: Perform a series of stringent washes with SSC buffers at the hybridization temperature to remove unbound probe.

  • Immunological Detection:

    • Block non-specific binding with a blocking solution.

    • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase.

    • Wash to remove unbound antibody.

  • Colorimetric Detection: Incubate sections with NBT/BCIP substrate solution until the desired color intensity is reached.

  • Counterstaining and Mounting: Counterstain with a suitable nuclear stain (e.g., Nuclear Fast Red), dehydrate, and mount with a coverslip.

Immunohistochemistry for this compound Localization

This protocol details the localization of this compound in tissue sections.

Materials:

  • Paraffin-embedded tissue sections

  • Xylene and graded ethanol series

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Blocking solution (e.g., normal goat serum in PBS)

  • Primary antibody against this compound

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB substrate kit

  • Hematoxylin counterstain

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize and rehydrate tissue sections as described for in situ hybridization.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating in a microwave or water bath.

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and then block non-specific antibody binding with a blocking solution.

  • Primary Antibody Incubation: Incubate sections with the primary antibody against CRES overnight at 4°C.

  • Secondary Antibody Incubation: Wash and then incubate with a biotinylated secondary antibody for 1 hour at room temperature.

  • Signal Amplification: Wash and incubate with the ABC reagent for 30 minutes at room temperature.

  • Colorimetric Detection: Wash and incubate with DAB substrate until a brown precipitate forms.

  • Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a coverslip.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the this compound.

GNRH_CRES_Regulation cluster_pituitary Anterior Pituitary Gonadotrope Hypothalamus Hypothalamus GNRH GnRH Hypothalamus->GNRH releases GNRHR GnRH Receptor GNRH->GNRHR binds AnteriorPituitary Anterior Pituitary (Gonadotrope) PLC PLC GNRHR->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC MAPK MAPK Pathway PKC->MAPK CRES_Gene Cres Gene (CST8) MAPK->CRES_Gene represses transcription CRES_mRNA Cres mRNA CRES_Gene->CRES_mRNA transcription CRES_Protein This compound CRES_mRNA->CRES_Protein translation Androgens Androgens (Testosterone, DHT) AndrogenReceptor Androgen Receptor Androgens->AndrogenReceptor bind AndrogenReceptor->CRES_Protein promotes stability/ translation

Regulation of CRES expression by GnRH and androgens.

CRES_PC2_Inhibition CRES This compound PC2 Prohormone Convertase 2 (PC2) CRES->PC2 competitively inhibits Prohormone Prohormone (e.g., Pro-opiomelanocortin) PC2->Prohormone cleaves ActiveHormone Active Hormone (e.g., ACTH, β-endorphin) Prohormone->ActiveHormone processing Signaling Downstream Signaling ActiveHormone->Signaling activates

This compound inhibits PC2-mediated prohormone processing.

CRES_Aggregation Monomer CRES Monomer Oligomer Soluble Oligomers Monomer->Oligomer nucleation Amyloid Amyloid Fibrils Monomer->Amyloid elongation Protofibril Protofibrils Oligomer->Protofibril elongation Protofibril->Amyloid maturation

Proposed pathway of this compound aggregation into amyloid fibrils.

COIP_Workflow Lysate Cell/Tissue Lysate (containing CRES and partners) Incubate1 Incubate Lysate with Antibody Lysate->Incubate1 Antibody Anti-CRES Antibody Antibody->Incubate1 Beads Protein A/G Beads Incubate2 Incubate with Beads Beads->Incubate2 Incubate1->Incubate2 Wash Wash Beads Incubate2->Wash Elute Elute Proteins Wash->Elute Analysis Analyze by Mass Spectrometry or Western Blot Elute->Analysis

Workflow for Co-Immunoprecipitation to identify CRES interaction partners.

Conclusion

The this compound represents a fascinating example of neofunctionalization within a protein superfamily. While retaining structural similarities to cystatins, it has evolved a distinct inhibitory function, targeting a key serine protease involved in neuroendocrine regulation. Its specific expression pattern in reproductive tissues underscores its potential importance in processes such as spermatogenesis and sperm maturation. The ability of CRES to form amyloid aggregates in the epididymis further suggests novel, yet to be fully elucidated, biological roles. Future research focusing on the precise molecular mechanisms of CRES-mediated PC2 inhibition, the identification of a broader range of interacting partners, and the physiological consequences of its aggregation will be crucial for a complete understanding of this enigmatic protein and may open new avenues for therapeutic intervention in reproductive and endocrine disorders.

References

Expression of Cystatin-Related Epididymal Spermatogenic (CRES) Protein in the Testis and Epididymis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Cystatin-Related Epididymal Spermatogenic (CRES or CST8) protein is a key member of the cystatin superfamily, distinguished by its reproductive-specific expression and unique functional profile. Unlike typical cystatins, CRES lacks the consensus sites for cysteine protease inhibition and instead functions as a cross-class inhibitor of serine proteases, plays a role in innate immunity, and is crucial for sperm function.[1][2] This technical guide provides a comprehensive overview of CRES protein expression in the testis and epididymis, detailing its precise localization, quantitative expression levels, regulatory mechanisms, and functional pathways. Furthermore, this document furnishes detailed experimental protocols for the study of CRES, intended to facilitate further research and development in male reproductive biology and therapeutics.

Introduction to this compound

CRES, or cystatin 8 (Cst8), is the defining member of a reproductive subgroup within family 2 of the cystatin superfamily of protease inhibitors.[1][2] Its expression is highly restricted, primarily occurring in the testis, the proximal region of the epididymis, and the anterior pituitary gonadotropes.[2][3][4] This specificity suggests a highly specialized role in reproduction. Functionally, CRES has been shown to inhibit the serine protease prohormone convertase 2 (PC2), indicating a role in regulating the processing of proproteins into their active forms.[1][2] Additionally, CRES exhibits antimicrobial properties and is essential for sperm capacitation and the acrosome reaction, highlighting its multifaceted importance in male fertility.[1][5][6]

CRES Expression Profile: A Tale of Two Tissues

The expression of CRES is spatially and temporally regulated within the male reproductive tract, with distinct patterns in the testis and epididymis.

2.1. Testicular Expression In the testis, CRES expression is confined to post-meiotic germ cells.[2]

  • Cellular Localization: CRES mRNA is exclusively expressed in a stage-specific manner by round spermatids (Stages VII-VIII) and early elongating spermatids (Stages IX and X).[7] The protein is first detected in early elongating spermatids, peaks at step 12, and remains abundant until spermiation (step 16).[1] It is found within the cytoplasm of these developing germ cells and is also a component of the acrosome in mature testicular spermatozoa.[1][8]

  • Temporal Development (Mouse): The onset of CRES expression is tightly linked to postnatal development. Cres mRNA is first detected on postnatal day 20, with the protein appearing shortly after on day 22.[9] The population of CRES-positive spermatids progressively increases until day 49, after which it remains stable.[9]

2.2. Epididymal Expression The epididymis is a primary site of CRES synthesis and secretion, but this activity is remarkably localized.

  • Regional Specificity: CRES gene and protein expression is dramatically restricted to the principal cells of the proximal caput epididymis, also known as the initial segment.[1][3][7]

  • Subcellular Localization and Secretion: Within the principal cells of the initial segment, this compound is observed in the supranuclear region, consistent with the Golgi apparatus, and at the apical membrane, indicating active synthesis and secretion into the epididymal lumen.[1] As spermatozoa transit through the epididymis, the luminal this compound undergoes a transition from soluble monomers to insoluble, high-molecular-mass aggregates, which are particularly prominent in the cauda epididymidis.[1][10][11] These aggregates are eventually endocytosed and cleared by the highly endocytic clear cells in the cauda region.[1][11]

  • Temporal Development (Mouse): this compound is first detected in the proximal caput epithelium on postnatal day 20.[9] Its expression level increases significantly by day 35 and is maintained at a high level into adulthood (day 420).[9]

2.3. Localization in Spermatozoa The localization of CRES on mature spermatozoa differs between species.

  • Mouse: this compound is localized within the acrosome of testicular and epididymal spermatozoa and is released during the acrosome reaction.[1][8]

  • Human: In contrast to the mouse, CRES is strictly localized to the equatorial segment of ejaculated human spermatozoa.[12] This localization is maintained after both capacitation and the acrosome reaction.[12]

Quantitative and Qualitative Analysis of CRES Expression

The expression of CRES has been characterized using various quantitative and qualitative methods, revealing significant differences in mRNA abundance, developmental timing, and protein isoforms.

Table 1: Relative CRES mRNA Expression

Tissue Comparison Relative Expression Level Method Reference

| Proximal Caput Epididymis vs. Testis | 15- to 20-fold higher in Epididymis | Northern Blot Analysis |[3] |

Table 2: Developmental Timeline of CRES Expression in Mouse

Postnatal Day Testis Event Epididymis Event Reference
Day 20 CRES mRNA first detected CRES mRNA & protein first detected [9]
Day 22 This compound first detected - [9]
Day 35 - This compound level increases dramatically [9]
Day 49 Number of CRES-positive cells stabilizes - [9]

| Day 70 - 420 | High expression level maintained | High expression level maintained |[9] |

Table 3: this compound Isoforms and Modifications

Molecular Weight Form Predominant Location Notes Reference
19 kDa N-linked glycosylated Testis, Proximal Epididymis, Testicular/Proximal Caput Spermatozoa, Human Testis/Sperm Represents the glycosylated form of the 14-kDa protein.[7][12][13] [7][12][13]
17 kDa N-linked glycosylated Secreted media from pituitary cells Represents the glycosylated form of the 12-kDa protein.[4][13] [4][13]
14 kDa Non-glycosylated Testis, Epididymis, Spermatozoa (all regions) Predominant form in mid-caput to cauda epididymal sperm.[7][8] [7][8]

| 12 kDa | Non-glycosylated | Secreted media from pituitary cells | Lower abundance form.[4][13] |[4][13] |

Regulation of CRES Gene Expression

CRES expression in the epididymis is not solely dependent on androgens but requires specific signals originating from the testis, a process known as lumicrine signaling.[3][14][15]

The regulation of Cres is complex. Castration leads to the disappearance of the CRES transcript from the epididymis, suggesting a dependence on testicular factors.[3] However, this expression is not restored by the administration of testosterone (B1683101) or dihydrotestosterone (B1667394) alone.[3][16] Studies involving unilateral castration confirmed that factors transported from the testis to the epididymis are required.[3] At the molecular level, the transcription factor C/EBPβ (CCAAT/enhancer-binding protein beta) has been identified as necessary for high levels of Cres expression in the epididymis.[2]

G Diagram 1: Regulation of CRES Gene Expression in the Epididymis cluster_testis Testis cluster_epididymis Epididymis (Initial Segment) Testis Leydig & Germ Cells Androgens Androgens (Systemic Circulation) Testis->Androgens Lumicrine Testicular Lumicrine Factors (in Luminal Fluid) Testis->Lumicrine CRES_Gene CRES Gene Expression CEBPB C/EBPβ CEBPB->CRES_Gene Activates Androgens->CRES_Gene Required but not sufficient Lumicrine->CRES_Gene Activates

Caption: Regulation of CRES expression in the epididymis by testicular factors.

Functional Signaling Pathways

CRES participates in distinct biological pathways critical for male reproduction and host defense.

5.1. Regulation of Proprotein Processing CRES functions as a cross-class inhibitor, targeting the serine protease prohormone convertase 2 (PC2).[1][2] PC2 is responsible for cleaving inactive proproteins into their biologically active forms. By inhibiting PC2, CRES can modulate a variety of physiological processes that depend on protein activation.[2]

G Diagram 2: CRES-Mediated Inhibition of Proprotein Processing Proprotein Proprotein (Inactive) ActiveProtein Active Protein Proprotein->ActiveProtein Cleavage PC2 Prohormone Convertase 2 (PC2) PC2->Proprotein CRES This compound CRES->PC2 Inhibits

Caption: CRES inhibits PC2, thereby regulating proprotein activation.

5.2. Antimicrobial Activity CRES has been identified as an innate antimicrobial peptide in the male reproductive tract.[6][17] It is effective against common urogenital pathogens like Escherichia coli and Ureaplasma urealyticum.[6] The mechanism involves the permeabilization of the bacterial membrane, leading to the inhibition of essential macromolecular synthesis (DNA, RNA, and protein) and subsequent cell death.[6][17]

G Diagram 3: Workflow of CRES Antimicrobial Mechanism CRES This compound Bacteria Pathogenic Bacterium (e.g., E. coli) CRES->Bacteria Binds to Membrane Increased Membrane Permeability Bacteria->Membrane Leads to Inhibition Inhibition of DNA, RNA, & Protein Synthesis Membrane->Inhibition Causes Death Bacterial Cell Death Inhibition->Death Results in

Caption: Mechanism of antimicrobial action by the this compound.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the cited literature for the study of this compound.

6.1. Immunohistochemistry / Immunofluorescence This protocol is adapted from methods used to localize CRES in mouse testis and epididymis.[1]

  • Tissue Preparation: Fix tissues (e.g., in Bouin's fixative or zinc fixative), dehydrate, and embed in paraffin. Cut sections (e.g., 5 µm) and mount on slides.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Immerse slides in a 7.1 mM citrate (B86180) buffer (pH 6.0). Microwave at full power for 3 minutes, followed by 7 minutes at 60% power. Allow slides to cool to room temperature.

  • Blocking:

    • For chromogenic detection, block endogenous peroxidase activity with 0.03% hydrogen peroxide.

    • For fluorescence, block non-specific binding with a solution like 2% skim milk in TBST for 30 minutes at room temperature.

  • Primary Antibody Incubation: Incubate sections with affinity-purified polyclonal rabbit anti-CRES antibody (e.g., 10-12.5 µg/mL in 1% BSA/TBS) for 90 minutes at 37°C or for 3 hours at room temperature.

    • Negative Control: Pre-incubate the primary antibody with a 10:1 molar excess of purified this compound for 30 minutes before applying to a control slide.

  • Washing: Wash slides thoroughly with PBS or TBST (e.g., 3 x 5 minutes).

  • Secondary Antibody Incubation: Incubate with an appropriate secondary antibody (e.g., HRP-conjugated anti-rabbit for chromogenic detection or Alexa Fluor-conjugated anti-rabbit for fluorescence) according to the manufacturer's instructions.

  • Detection & Visualization:

    • For chromogenic detection, use a suitable substrate like DAB and counterstain with hematoxylin.

    • For fluorescence, mount with a DAPI-containing mounting medium.

  • Microscopy: Image slides using a light or fluorescence microscope.

6.2. Western Blotting This protocol is for the detection of this compound isoforms in tissue or sperm lysates.[13][18]

  • Protein Extraction: Lyse tissue or sperm samples in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-50 µg of protein lysate on a 15% or 4-20% gradient SDS-PAGE gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane in a transfer buffer (25 mM Tris, 192 mM glycine, 10% methanol, 0.05% SDS).

  • Blocking: Block the membrane for 1 hour at room temperature in 3% non-fat milk in TBST (Tris-buffered saline with 0.1-0.2% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane with rabbit anti-mouse CRES antibody (e.g., 0.5 µg/mL) in 3% milk/TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3 times for 5 minutes each in TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated goat anti-rabbit IgG in 3% milk/TBST for 2 hours at room temperature.

  • Washing: Repeat the washing step (6).

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film.

6.3. Antimicrobial Assays These protocols are used to determine the antimicrobial function of purified recombinant this compound.[6]

  • Anti-Ureaplasma urealyticum (Uu) Assay:

    • Grow Uu to mid-log phase in appropriate culture medium.

    • In a microplate, incubate 10 µL of the Uu culture with various concentrations of recombinant this compound. Use GST protein as a negative control.

    • Incubate the plate at 37°C.

    • Measure the absorbance at 550 nm at multiple time points (e.g., 0, 12, 18, 24, 36 hours) to monitor bacterial growth. A delay in reaching the plateau phase indicates antimicrobial activity.

  • E. coli Membrane Permeability (NPN Uptake Assay):

    • Grow E. coli to mid-log phase and resuspend in a suitable buffer.

    • Add the fluorescent probe 1-N-Phenyl-Naphthylamine (NPN) to the bacterial suspension. NPN fluoresces weakly in aqueous environments but strongly in hydrophobic environments (i.e., when it enters a damaged membrane).

    • Measure baseline fluorescence (Excitation: 355 nm, Emission: 460 nm).

    • Add recombinant this compound and immediately monitor the increase in fluorescence over time. A rapid increase indicates membrane permeabilization.

  • Macromolecular Synthesis Assay:

    • Grow E. coli to mid-log phase and resuspend in PBS.

    • Aliquot the bacterial suspension and treat with various concentrations of this compound (0 to 1.5 µg/mL).

    • To respective aliquots, add [³H]-thymidine (for DNA synthesis), [³H]-uridine (for RNA synthesis), or [³H]-leucine (for protein synthesis).

    • Incubate for 2 hours at 37°C.

    • Stop the reaction by adding ice-cold 10% trichloroacetic acid (TCA) to precipitate macromolecules.

    • Collect the precipitate on filters, wash, and measure the incorporated radioactivity using a scintillation counter. A dose-dependent decrease in counts indicates inhibition of synthesis.

Conclusion

The this compound exhibits a highly specialized and dynamic expression pattern within the testis and epididymis, underscoring its integral role in spermatogenesis and sperm maturation. Its synthesis is tightly controlled by testicular lumicrine factors, and its functions extend from regulating proprotein processing to providing innate immune defense within the male reproductive tract. The distinct localization in mouse versus human sperm suggests potential species-specific roles in fertilization. The methodologies detailed herein provide a robust framework for researchers and drug developers to further investigate CRES, explore its potential as a biomarker for male infertility, or target its pathways for novel contraceptive or therapeutic strategies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the CRES Protein and the CST8 Gene

Abstract

The Cystatin-Related Epididymal Spermatogenic (CRES) protein, encoded by the CST8 gene, is a distinctive member of the cystatin superfamily of protease inhibitors. First identified in 1992, CRES exhibits highly tissue-specific expression, primarily in the male reproductive tract and select neuroendocrine cells.[1] Unlike typical family 2 cystatins, CRES lacks the consensus sites for inhibiting cysteine proteases and instead functions as a cross-class inhibitor of the serine protease prohormone convertase 2 (PC2).[2][3] Furthermore, CRES possesses innate antimicrobial properties, suggesting a multifaceted role in male fertility, prohormone processing, and immune defense within the reproductive system.[4][5] This technical guide provides a comprehensive overview of the discovery, molecular biology, and functional characterization of the this compound and the CST8 gene, including detailed experimental protocols and quantitative data.

Discovery and Nomenclature

The this compound was first identified in 1992 by Cornwall and colleagues from the proximal caput epididymis of a mouse.[1] Based on its sequence homology, it was classified as a new member of the cystatin family of cysteine protease inhibitors.[6] The gene encoding this protein is officially named cystatin 8 (CST8).[1][7] The protein is commonly referred to as CRES, an acronym for Cystatin-Related Epididymal Spermatogenic protein.[1][3]

The human CST8 gene is located on chromosome 20p11.21, within a locus that contains the majority of type 2 cystatin genes.[1][3] The corresponding gene in mice, Cst8, is found on chromosome 2.[1]

Gene and Protein Structure

The CST8 gene encodes a protein that shares structural similarities with family 2 cystatins, including four highly conserved cysteine residues that are predicted to form two disulfide bonds crucial for the protein's overall conformation.[4][6] However, a key distinguishing feature of CRES is the absence of the highly conserved glutamine-valine-glycine (QxVxG) pentamer, which is essential for the cysteine protease inhibitory activity of typical cystatins.[2] This structural divergence hinted early on that CRES might have functions distinct from classical cystatins.

Quantitative Data

CST8 Gene Expression

The expression of the CST8 gene is highly restricted. Data from various transcriptomic databases indicate predominant expression in the testis and epididymis.[7][8]

TissueExpression Level (NX)SpecificitySource
Testis137.9Tissue EnrichedHuman Protein Atlas[7]
Epididymis48.6Group EnrichedHuman Protein Atlas[7]
Fallopian Tube1.8Low SpecificityHuman Protein Atlas[7]
Skeletal Muscle0.4Low SpecificityHuman Protein Atlas[7]
Brain (Cerebral Cortex)Not DetectedNot DetectedHuman Protein Atlas[9]
LungNot DetectedNot DetectedHuman Protein Atlas[7]
KidneyNot DetectedNot DetectedHuman Protein Atlas[7]
LiverNot DetectedNot DetectedHuman Protein Atlas[7]

NX: Normalized Expression value from the Human Protein Atlas consensus dataset.

Antimicrobial Activity of this compound

CRES has demonstrated significant antimicrobial activity against Escherichia coli. The activity is dose- and time-dependent.[4][5]

TreatmentConcentrationIncubation TimeE. coli Survival (%)
GST-CRES100 ng/mL4 hours< 10%
GST-CRES10 ng/mL4 hours~ 40%
GST-CRES1 ng/mL4 hours~ 100%
GST (Control)100 ng/mL4 hours~ 100%

Data derived from colony-forming unit (CFU) assays.[5]

Protease Inhibition

CRES functions as a competitive inhibitor of prohormone convertase 2 (PC2) at low nanomolar concentrations.[2][3] It does not significantly inhibit other proprotein convertases like furin or PC1/3.[2]

EnzymeCRES InhibitionInhibition TypeKi Value
Prohormone Convertase 2 (PC2)YesCompetitiveLow Nanomolar
FurinNo-> 25 µM
Prohormone Convertase 1/3 (PC1/3)No-> 25 µM

Ki values for furin and PC1/3 are based on studies of similar small-molecule inhibitors of PC2.[10][11]

Key Functions and Mechanisms

Role in Male Reproduction

CRES plays a specialized role in sperm development and maturation.[8] In the testis, it is localized to elongating spermatids, and in the epididymis, it is secreted by the proximal caput epithelium and becomes associated with spermatozoa.[8] Studies on Cst8-null mice have shown that a lack of CRES leads to impaired sperm capacitation, which is characterized by defective acrosome reactions and reduced sperm motility.[3]

Inhibition of Prohormone Convertase 2 (PC2)

A pivotal function of CRES is its ability to selectively inhibit the serine protease PC2.[2] PC2 is a key enzyme in the processing of prohormones and neuropeptide precursors, such as proinsulin and proglucagon.[12][13][14] By inhibiting PC2, CRES can modulate the maturation of these bioactive molecules, implicating it in the regulation of neuroendocrine pathways.[2][3]

Antimicrobial Activity

CRES exhibits innate antimicrobial activity, which is thought to protect the male reproductive tract from pathogens.[4] The mechanism of action involves the permeabilization of the bacterial membrane, leading to the inhibition of macromolecular synthesis and eventual cell death.[4][6] Functional analyses have identified the active center for this antimicrobial effect to be located within the N-terminal region of the protein, specifically between amino acid residues 31 and 60.[4][5][6] This activity is independent of the disulfide bonds that are characteristic of the cystatin family.[4][5]

Visualizations: Pathways and Workflows

discovery_workflow cluster_discovery Discovery & Initial Characterization cluster_function Functional Analysis cluster_mechanism Mechanistic Insights start 1992: Identification of a novel gene in mouse epididymis seq Sequence analysis reveals homology to cystatin family start->seq name Named CRES (Cystatin-Related Epididymal Spermatogenic) seq->name exp Expression analysis (Northern blot, In Situ Hybridization) name->exp loc Localization to testis and proximal epididymis exp->loc ko Generation of Cst8 knockout mice loc->ko pc2 Biochemical assays show inhibition of Prohormone Convertase 2 (PC2) loc->pc2 antimicrobial Antimicrobial assays against E. coli loc->antimicrobial pheno Phenotype: Impaired sperm capacitation and motility ko->pheno pc2_mech CRES acts as a competitive, cross-class inhibitor pc2->pc2_mech am_mech Antimicrobial action via membrane permeabilization antimicrobial->am_mech active_site Identification of N-terminal active region for antimicrobial function am_mech->active_site

Caption: Workflow of the discovery and functional characterization of CRES/CST8.

antimicrobial_mechanism CRES This compound (N-terminal active region) BacterialCell Bacterial Cell (e.g., E. coli) CRES->BacterialCell Interaction Membrane Bacterial Cell Membrane Permeabilization Membrane Permeabilization Membrane->Permeabilization Disruption Inhibition Inhibition of Macromolecular Synthesis (DNA, RNA, Protein) Permeabilization->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath

Caption: Proposed mechanism of this compound antimicrobial action.

pc2_inhibition_pathway Prohormone Prohormone / Pro-neuropeptide (e.g., Proglucagon) PC2 Prohormone Convertase 2 (PC2) Prohormone->PC2 Substrate ActivePeptide Active Hormone / Neuropeptide (e.g., Glucagon) PC2->ActivePeptide Cleavage CRES This compound CRES->PC2 Competitive Inhibition

Caption: this compound's inhibitory role in the PC2 signaling pathway.

Experimental Protocols

Recombinant this compound Purification

This protocol describes the expression and purification of a Glutathione S-transferase (GST)-tagged this compound from E. coli, a common method used for functional assays.[4][5]

  • Transformation: Transform competent E. coli (e.g., BL21 strain) with a pGEX vector containing the CRES cDNA sequence. Plate on LB agar (B569324) with ampicillin (B1664943) and incubate overnight at 37°C.

  • Expression: Inoculate a single colony into LB medium with ampicillin and grow overnight at 37°C with shaking. Dilute the overnight culture into a larger volume of fresh LB medium and grow to an OD600 of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate for an additional 3-4 hours at 37°C.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold PBS containing a protease inhibitor cocktail. Lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate to pellet cellular debris. Apply the supernatant to a glutathione-agarose affinity column. Wash the column extensively with PBS to remove non-specifically bound proteins.

  • Elution: Elute the GST-CRES fusion protein using a buffer containing reduced glutathione.

  • Verification: Analyze the purified protein fractions by SDS-PAGE and Western blotting using an anti-GST or anti-CRES antibody to confirm the protein's size and purity.

Northern Blot Analysis for CST8 mRNA

This protocol is used to detect and quantify CST8 mRNA in total RNA samples isolated from different tissues.[15][16][17][18][19]

  • RNA Isolation: Extract total RNA from tissues of interest (e.g., testis, epididymis) using a standard method like TRIzol reagent, ensuring all steps are performed under RNase-free conditions.

  • Gel Electrophoresis: Separate 10-20 µg of total RNA per lane on a formaldehyde-agarose denaturing gel.

  • Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary action overnight.

  • Immobilization: Cross-link the RNA to the membrane using a UV cross-linker.

  • Probe Preparation: Prepare a labeled probe specific to CST8 mRNA. This can be a radiolabeled (e.g., with ³²P) cDNA fragment or an in vitro transcribed antisense RNA probe labeled with digoxigenin (B1670575) (DIG).

  • Hybridization: Pre-hybridize the membrane in a hybridization buffer (e.g., PerfectHyb™ Plus) for at least 30 minutes at 42-65°C (temperature depends on the probe and buffer). Add the denatured, labeled probe to the buffer and hybridize overnight with gentle agitation.

  • Washing: Wash the membrane under stringent conditions to remove the unbound probe. A typical wash series includes low stringency washes (e.g., 2x SSC, 0.1% SDS at room temperature) followed by high stringency washes (e.g., 0.1x SSC, 0.1% SDS at 65°C).

  • Detection: If using a radiolabeled probe, expose the membrane to X-ray film or a phosphorimager screen. If using a DIG-labeled probe, incubate with an anti-DIG antibody conjugated to alkaline phosphatase, followed by a chemiluminescent substrate, and image the blot.

In Situ Hybridization for CST8 mRNA Localization

This technique is used to visualize the cellular location of CST8 mRNA within tissue sections.[20][21][22][23][24]

  • Tissue Preparation: Fix tissues (e.g., testis, epididymis) in 4% paraformaldehyde, embed in paraffin, and cut into thin sections (5-10 µm). Mount the sections on coated glass slides.

  • Pre-treatment: Deparaffinize the sections with xylene and rehydrate through a graded ethanol (B145695) series. Permeabilize the tissue with a proteinase K treatment to allow probe access.

  • Probe Synthesis: Synthesize a DIG-labeled antisense RNA probe for CST8 using an in vitro transcription kit. A sense probe should be used as a negative control.

  • Hybridization: Apply the hybridization solution containing the DIG-labeled probe to the tissue sections. Cover with a coverslip and incubate overnight in a humidified chamber at a high temperature (e.g., 65°C).

  • Washing: Perform a series of stringent washes in SSC buffer at the hybridization temperature to remove non-specifically bound probe.

  • Immunodetection: Block non-specific antibody binding sites with a blocking solution (e.g., containing sheep serum). Incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

  • Signal Development: Wash away the unbound antibody and apply a substrate solution (e.g., NBT/BCIP) that produces a colored precipitate upon reaction with AP. Allow the color to develop in the dark.

  • Imaging: Stop the reaction, counterstain if desired, dehydrate the sections, and mount with a coverslip. Visualize the results using a light microscope.

Western Blot Analysis for this compound

This protocol is used for the detection and semi-quantitative analysis of the this compound in tissue lysates.[25][26][27][28]

  • Protein Extraction: Homogenize tissues in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the total protein concentration of the lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.

  • Blocking: Block non-specific binding sites on the membrane by incubating it in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the this compound, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system or by exposing the membrane to X-ray film.

Conclusion

The discovery of the this compound and its gene, CST8, has unveiled a fascinating, non-classical member of the cystatin superfamily with specialized roles in reproductive biology and innate immunity. Its unique ability to inhibit the serine protease PC2, coupled with its antimicrobial properties, positions CRES as a key regulator of physiological processes in the male reproductive tract. Further research into the precise molecular interactions and regulatory networks involving CRES may provide new avenues for understanding male infertility and developing novel antimicrobial agents. The protocols and data presented in this guide offer a foundational resource for professionals engaged in the study and therapeutic targeting of this intriguing protein.

References

Whitepaper: The Potential Role of CRES (Cystatin-related Epididymal Spermatogenic) Protein in Fertility

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Cystatin-related epididymal spermatogenic (CRES or CST8) protein is a unique member of the cystatin superfamily of cysteine protease inhibitors. Despite its lineage, CRES lacks the canonical sites for cysteine protease inhibition and instead functions as a selective, cross-class inhibitor of serine proteases, notably prohormone convertase 2 (PC2).[1][2] It is expressed in a highly tissue-specific and age-dependent manner, primarily in the testis and the proximal caput epididymis.[3][4] Emerging evidence indicates that CRES plays a multifaceted role in male reproductive function, including sperm maturation, capacitation, and innate immunity within the male reproductive tract.[5][6] Studies using CRES knockout mouse models reveal significant impairment in in vitro fertilization, specifically affecting sperm capacitation and the acrosome reaction.[5] This document provides a comprehensive technical overview of the CRES protein, summarizing its biochemical properties, expression patterns, functional roles in fertility, and potential as a target for therapeutic or contraceptive development.

Introduction to this compound

The this compound, also known as CST8, is a defining member of a reproductive-specific subgroup within the family 2 cystatins.[1][7] Structurally, it resembles other cystatins, but it lacks two of the three consensus sites required for the inhibition of C1 cysteine proteases.[1] This fundamental difference directs its function away from typical cysteine protease regulation and towards novel, tissue-specific roles. CRES is expressed as non-glycosylated (12-14 kDa) and N-glycosylated (17-19 kDa) isoforms.[4][5][7] Its expression is highly restricted to reproductive and neuroendocrine tissues, including postmeiotic germ cells in the testis, the epithelium of the proximal caput epididymis, and anterior pituitary gonadotrophs.[1][4]

Expression and Localization

The expression of the Cres gene is tightly regulated, both spatially and temporally.

  • In the Testis: CRES mRNA and protein are first detected in postmeiotic germ cells.[1] Specifically, expression is localized to elongating spermatids from steps 8 to 16 of spermatogenesis.[4][5] In mice, protein expression begins around postnatal day 22 and stabilizes by day 49, coinciding with the maturation of these cell types.[3][8] The protein is found in the cytoplasm of these developing spermatids and becomes associated with the acrosome.[5][9]

  • In the Epididymis: CRES is synthesized and secreted by the principal cells of the proximal caput epididymidis.[4][9] Expression in this region is also age-dependent, with mRNA appearing around postnatal day 20 and protein levels increasing dramatically by day 35.[3][8] After secretion into the lumen, CRES associates with spermatozoa. Interestingly, the protein seems to be cleared or degraded as sperm transit through the epididymis, as it is undetectable in the distal caput, corpus, and cauda regions.[4][6]

Molecular Functions

CRES is a multifunctional protein with several distinct activities relevant to the reproductive system.

Selective Protease Inhibition

Unlike its cystatin relatives, CRES does not inhibit cysteine proteases such as papain or cathepsin B.[2][10] Instead, it functions as a potent and selective competitive inhibitor of the serine protease prohormone convertase 2 (PC2), with an inhibition constant (Ki) of 25 nM.[2][10] It does not significantly inhibit other related convertases like PC1 or furin.[2] This suggests a primary role in regulating the processing of proproteins and prohormones.[1] Furthermore, dimeric CRES has been shown to inhibit proprotein convertase 4 (PC4), another key enzyme in fertility, albeit with a lower affinity.[11]

Amyloid Formation

In the epididymal lumen, CRES can self-aggregate to form high-molecular-mass complexes, including functional amyloid structures.[7] These amyloid aggregates, which have a characteristic cross-β sheet structure, are found in the normal mouse epididymis without any associated pathology.[6][7] This suggests CRES is an example of a "functional amyloid," where the aggregated form carries out a specific biological role, potentially related to creating a stable luminal environment or contributing to host defense.[7]

Antimicrobial Activity

CRES exhibits direct antimicrobial activity against common pathogens of the male reproductive tract, including Escherichia coli and Ureaplasma urealyticum.[6][12] This activity is dose- and time-dependent and appears to involve permeabilizing the bacterial membrane.[12] The active site for this function resides within the N-terminal region of the protein (residues 31-60) and is independent of the disulfide bonds that stabilize its structure.[12] This function positions CRES as a component of the innate immune system, protecting sperm during maturation and storage.[6]

Role in Male Fertility

While CRES knockout male mice demonstrate normal in vivo fertility, studies reveal critical functions for the protein in the specific events leading to successful fertilization.[5]

Sperm Maturation and Capacitation

The presence of CRES in the epididymis and on sperm suggests a role in post-testicular sperm maturation. Its most critical function appears to be during capacitation, the final maturation step that occurs in the female reproductive tract. Sperm from CRES knockout mice exhibit significantly impaired capacitation.[5] This is characterized by a marked decrease in the protein tyrosine phosphorylation events that are a hallmark of capacitated sperm.[5]

Acrosome Reaction and Oocyte Interaction

A direct consequence of impaired capacitation in CRES-deficient sperm is the inability to undergo the acrosome reaction when induced by progesterone.[5] The acrosome reaction is an essential exocytotic event that releases enzymes allowing the sperm to penetrate the zona pellucida of the oocyte. Consequently, sperm from CRES knockout mice show a reduced ability to bind to the zona pellucida and to fuse with the oocyte plasma membrane in in vitro fertilization assays.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from functional assays involving the this compound.

Table 1: this compound Interaction and Inhibition Kinetics

Target Protease CRES Form Inhibition Constant (Ki) Method Source(s)
Prohormone Convertase 2 (PC2) Recombinant Monomer 25 nM Kinetic Analysis [2][10]
Proprotein Convertase 4 (PC4) Recombinant Dimer ~8 µM Fluorogenic Substrate Assay [11]

| Proprotein Convertase 4 (PC4) | Recombinant Monomer | >100 µM | Fluorogenic Substrate Assay |[11] |

Table 2: Functional Effects of CRES Gene Knockout in Mouse Sperm (in vitro)

Assay Wild-Type (+/+) Sperm CRES Knockout (-/-) Sperm Observation Source(s)
Progesterone-Induced Acrosome Reaction 36.02% 17.06% Significantly reduced acrosomal exocytosis [5]
DMSO Control Acrosome Reaction 21.81% 19.43% No significant difference in spontaneous reaction [5]
In Vitro Fertilization (IVF) Fertile Significantly less fertile Impaired ability to fertilize oocytes [5]

| Protein Tyrosine Phosphorylation | Normal capacitation-associated increase | Decreased levels | Impaired capacitation signaling |[5] |

Key Signaling Pathways and Logical Relationships

Visualizations of the proposed pathways and relationships involving CRES are provided below using the DOT language.

CRES_Capacitation_Pathway cluster_female_tract Female Reproductive Tract CRES This compound Secreted Sperm_Pre Immature Spermatozoon CRES->Sperm_Pre Sperm_Post Maturing Spermatozoon (with CRES) Bicarbonate Bicarbonate (HCO3-) cAMP ↑ cAMP Bicarbonate->cAMP PKA PKA Activation cAMP->PKA Tyr_Phos ↑ Protein Tyrosine Phosphorylation PKA->Tyr_Phos Capacitation Full Capacitation Tyr_Phos->Capacitation Acrosome_Rxn Acrosome Reaction Competence Capacitation->Acrosome_Rxn CRES_Node This compound CRES_Node->Tyr_Phos Positively Regulates IHC_Workflow start Tissue Collection (e.g., Testis, Epididymis) fixation Fixation (e.g., 4% Paraformaldehyde) start->fixation embedding Embedding (Paraffin or OCT) fixation->embedding sectioning Sectioning (5-10 µm sections) embedding->sectioning antigen_retrieval Antigen Retrieval (Heat or Enzymatic) sectioning->antigen_retrieval blocking Blocking (e.g., Serum, BSA) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (anti-CRES) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Enzyme or Fluorophore-conjugated) primary_ab->secondary_ab detection Detection (Chromogen or Fluorescence) secondary_ab->detection imaging Microscopy & Imaging detection->imaging end Analysis of Protein Localization imaging->end CRES_Logic_Diagram cluster_functions Direct Molecular Functions cluster_outcomes Role in Fertility node_exp CRES Gene Expression (Testis & Epididymis) node_sec This compound Secretion (Caput Epididymis Lumen) node_exp->node_sec node_bind Association with Sperm node_sec->node_bind func_pi Protease Inhibition (e.g., PC2) node_sec->func_pi func_am Antimicrobial Activity node_sec->func_am func_agg Amyloid Aggregation node_sec->func_agg outcome_cap Modulation of Sperm Capacitation node_bind->outcome_cap outcome_ar Enables Acrosome Reaction outcome_cap->outcome_ar outcome_fert Successful In Vitro Fertilization outcome_ar->outcome_fert

References

An In-depth Technical Guide to the Cystatin-Related Epididymal Spermatogenic (CRES) Protein: Structure and Disulfide Bonds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Cystatin-Related Epididymal Spermatogenic (CRES or CST8) protein is a unique member of the type 2 cystatin superfamily, primarily expressed in the male reproductive tract and specific neuroendocrine tissues. Unlike typical cystatins that inhibit cysteine proteases, CRES exhibits a distinct functional profile, including the inhibition of the serine protease prohormone convertase 2 (PC2) and antimicrobial activity. A critical feature of the CRES protein is its conserved structure, stabilized by two intramolecular disulfide bonds. This guide provides a comprehensive overview of the this compound, with a detailed focus on its structure, disulfide bond connectivity, and the experimental methodologies used for its characterization.

This compound Structure and Function

The this compound is a secreted protein that plays a multifaceted role in male reproductive physiology.[1] It is involved in sperm maturation, capacitation, and fertilization.[2][3] Structurally, CRES shares homology with family 2 cystatins, which are characterized by a conserved fold consisting of an alpha-helix packed against a five-stranded anti-parallel beta-sheet.[4] A key feature for the stability of this fold is the presence of two disulfide bonds in the C-terminal region.[5][6]

The mouse this compound (UniProt accession number P32766) is synthesized as a precursor with a signal peptide. The mature protein consists of 123 amino acids. The four conserved cysteine residues are located at positions 48, 77, 87, and 107 of the mature protein.

Disulfide Bond Connectivity

While direct experimental determination of the disulfide bond connectivity for the this compound is not explicitly detailed in a single publication, the pairing can be inferred with high confidence based on the conserved disulfide pattern in family 2 cystatins and mutagenesis studies.

Family 2 cystatins, such as cystatin C, typically have a disulfide bond arrangement where the first and second cysteines form a pair, and the third and fourth cysteines form a second pair.[4][7] In the case of mouse CRES, this would correspond to the following connectivity:

  • Cys48 – Cys77

  • Cys87 – Cys107

This inferred connectivity is further supported by a study on CRES amyloid formation, where a C48A mutant was created to prevent inappropriate disulfide bond formation during recombinant expression.[1] The selection of Cys48 for mutation suggests its involvement in a crucial disulfide bridge. One study also noted that the second disulfide bond is located between the N60 and N90 region of the protein, which is consistent with a Cys87-Cys107 linkage.[8]

These disulfide bonds are crucial for maintaining the tertiary structure and stability of the this compound.[6] However, it is noteworthy that the antimicrobial activity of CRES has been shown to be independent of these disulfide linkages.[8]

Quantitative Data Summary

The following table summarizes the available quantitative data for the mouse this compound.

PropertyValueReference
Gene Name Cst8[1]
UniProt Accession P32766[1]
Mature Protein Length 123 amino acidsInferred from sequence
Molecular Weight (Mature) ~14 kDa (unglycosylated)[9]
Glycosylated Forms ~19 kDa[9]
Cysteine Residues 4 (positions 48, 77, 87, 107)UniProt P32766
Disulfide Bonds 2 (inferred C48-C77, C87-C107)[1][4][7][8]
Inhibition Constant (Ki) for PC2 25 nM[10]

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the study of the this compound structure and disulfide bonds.

Recombinant this compound Expression and Purification (GST-Fusion System)

This protocol is adapted from standard procedures for GST-fusion protein expression in E. coli and has been referenced in studies involving recombinant CRES.[2][11][12][13][14]

Objective: To produce and purify recombinant this compound for structural and functional studies.

Workflow Diagram:

GST_Purification_Workflow cluster_expression Expression cluster_purification Purification Transformation Transformation of E. coli with pGEX-CRES plasmid Culture Overnight Culture Transformation->Culture Induction Induction with IPTG (e.g., 0.1-1 mM) Culture->Induction Growth Cell Growth (e.g., 4-6 hours at 30-37°C) Induction->Growth Harvest Cell Harvest (Centrifugation) Growth->Harvest Lysis Cell Lysis (Sonication or French Press) Harvest->Lysis Clarification Clarification of Lysate (Centrifugation) Lysis->Clarification Binding Binding to Glutathione-Sepharose Resin Clarification->Binding Wash Washing Steps (to remove non-specific proteins) Binding->Wash Elution Elution with Reduced Glutathione (e.g., 10-20 mM) Wash->Elution Dialysis Dialysis Elution->Dialysis Optional: Dialysis to remove glutathione and buffer exchange Cleavage Cleavage Dialysis->Cleavage Optional: Thrombin cleavage to remove GST tag Final_Purification Final_Purification Cleavage->Final_Purification Optional: Final purification (e.g., Size Exclusion Chromatography)

Caption: Workflow for GST-fusion this compound expression and purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • pGEX vector containing the CRES coding sequence

  • LB Broth and agar (B569324) plates with ampicillin (B1664943)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (e.g., PBS with 1% Triton X-100, protease inhibitors)

  • Glutathione-Sepharose resin

  • Wash Buffer (e.g., PBS)

  • Elution Buffer (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0)

Procedure:

  • Transformation: Transform competent E. coli cells with the pGEX-CRES plasmid and select for transformants on ampicillin-containing plates.

  • Expression:

    • Inoculate a single colony into LB medium with ampicillin and grow overnight at 37°C.

    • Inoculate a larger culture with the overnight culture and grow to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-6 hours at 30°C or 37°C.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification:

    • Add the clarified lysate to the equilibrated Glutathione-Sepharose resin and incubate with gentle agitation to allow binding of the GST-CRES fusion protein.

    • Wash the resin extensively with Wash Buffer to remove unbound proteins.

    • Elute the GST-CRES protein with Elution Buffer.

  • Optional Steps:

    • Dialyze the eluted protein against a suitable buffer to remove glutathione.

    • If required, cleave the GST tag using a site-specific protease (e.g., thrombin) followed by a final purification step to separate the this compound from the GST tag and uncleaved fusion protein.

Disulfide Bond Mapping by Mass Spectrometry

This protocol provides a general workflow for disulfide bond mapping using mass spectrometry, which can be applied to the purified this compound.[6][15][16][17]

Objective: To determine the connectivity of the disulfide bonds in the this compound.

Workflow Diagram:

Disulfide_Mapping_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Purified this compound Alkylation Alkylation of free thiols (e.g., iodoacetamide) under non-reducing conditions Start->Alkylation Digestion Proteolytic Digestion (e.g., Trypsin, Chymotrypsin) under non-reducing conditions Alkylation->Digestion LC_MS LC-MS/MS Analysis of peptide mixture Digestion->LC_MS Data_Analysis Data Analysis: - Identify disulfide-linked peptides - Compare with reduced sample (optional) LC_MS->Data_Analysis Mapping Map disulfide bonds to protein sequence Data_Analysis->Mapping Sperm_Capacitation_Pathway cluster_extracellular Extracellular Environment cluster_intracellular Sperm Cell Bicarbonate Bicarbonate (HCO3-) sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate->sAC activates cAMP cAMP sAC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Tyr_Phosphorylation Protein Tyrosine Phosphorylation PKA->Tyr_Phosphorylation phosphorylates CRES This compound CRES->Tyr_Phosphorylation modulates Capacitation Capacitation Tyr_Phosphorylation->Capacitation CRES_PC2_Inhibition Prohormone Prohormone PC2 Prohormone Convertase 2 (PC2) Prohormone->PC2 Active_Hormone Active Hormone PC2->Active_Hormone cleaves CRES This compound Inhibition CRES->Inhibition Inhibition->PC2 inhibits

References

Methodological & Application

Application Notes and Protocols for Crescentin Protein Purification from E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crescentin (CreS) is a bacterial cytoskeletal protein found in Caulobacter crescentus, where it plays a crucial role in establishing and maintaining the bacterium's characteristic crescent shape.[1] As a homolog of eukaryotic intermediate filaments, crescentin assembles into filamentous structures that localize to the inner, concave side of the cell.[1][2][3] The study of crescentin provides valuable insights into bacterial cell mechanics, cytoskeleton evolution, and the principles of protein filament assembly.[1][4] Heterologous expression in Escherichia coli is a common and cost-effective method for producing recombinant crescentin for structural and functional studies.[5][6]

These application notes provide a detailed protocol for the expression and purification of N-terminally His-tagged crescentin from E. coli using Immobilized Metal Affinity Chromatography (IMAC).

Principles of Purification

The purification strategy relies on an engineered hexahistidine tag (His-tag) fused to the crescentin protein. This tag exhibits a strong and specific affinity for divalent metal ions, such as Nickel (Ni²⁺), which are immobilized on a chromatography resin (Ni-NTA).[7][8][9] The His-tagged crescentin is selectively bound to the resin while most native E. coli proteins are washed away. The purified protein is then eluted by competition with a high concentration of imidazole (B134444), a molecule that resembles the histidine side chain.[8][9]

Data Presentation

The following table summarizes representative data for the purification of His-tagged crescentin from a 1-liter E. coli culture. Yield and purity are assessed by total protein quantification (e.g., Bradford assay) and densitometric analysis of SDS-PAGE gels.[10][11][12][13]

Purification StepTotal Protein (mg)Crescentin (mg)Yield (%)Purity (%)
Crude Lysate500251005
Clarified Lysate (Soluble)35022886.3
Ni-NTA Eluate181768>95

Experimental Protocols

Recombinant Crescentin Expression

This protocol is optimized for the expression of His-tagged crescentin in E. coli BL21(DE3) cells.

Materials:

  • E. coli BL21(DE3) strain harboring the crescentin expression plasmid (e.g., pET vector with N-terminal His-tag)

  • Luria-Bertani (LB) medium

  • Appropriate antibiotic (e.g., Kanamycin or Ampicillin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG), 1 M stock solution

Procedure:

  • Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) carrying the crescentin expression plasmid.

  • Incubate overnight at 37°C with shaking at 220 rpm.

  • The next day, inoculate 1 L of fresh LB medium (with antibiotic) with 10 mL of the overnight culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • To enhance the solubility of the expressed crescentin, it is advisable to lower the temperature.[5][14] Reduce the incubator temperature to 18-25°C and allow the culture to equilibrate for 20-30 minutes.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

  • Continue to incubate the culture at the lower temperature for 16-20 hours with vigorous shaking.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Decant the supernatant and store the cell pellet at -80°C until needed.

Cell Lysis and Lysate Clarification

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM Imidazole, 10% (v/v) Glycerol, 1 mM β-mercaptoethanol.

  • Lysozyme (B549824)

  • DNase I

  • Protease inhibitor cocktail (EDTA-free)

Procedure:

  • Thaw the cell pellet on ice. Resuspend the pellet in 30 mL of ice-cold Lysis Buffer per liter of original culture.

  • Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail as per the manufacturer's recommendation.[15][16]

  • Incubate on ice for 30 minutes with gentle rocking.

  • Add DNase I to a final concentration of 10 µg/mL.

  • Lyse the cells by sonication on ice. Use short bursts (e.g., 10 seconds on, 30 seconds off) for a total of 5-10 minutes of sonication time, or until the lysate is no longer viscous.

  • Clarify the lysate by centrifugation at 18,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble proteins.

  • Carefully decant the supernatant (clarified lysate) into a fresh, pre-chilled tube. This fraction contains the soluble His-tagged crescentin.

Ni-NTA Affinity Chromatography

Materials:

  • Ni-NTA Agarose resin

  • Chromatography column

  • Lysis Buffer (also serves as Binding Buffer)

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM Imidazole, 10% (v/v) Glycerol, 1 mM β-mercaptoethanol.[6]

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM Imidazole, 10% (v/v) Glycerol, 1 mM β-mercaptoethanol.[6]

Procedure:

  • Prepare the Ni-NTA resin by washing it with 5-10 column volumes (CVs) of sterile, deionized water, followed by equilibration with 5-10 CVs of Lysis Buffer.

  • Load the clarified lysate onto the equilibrated Ni-NTA column by gravity flow. For optimal binding, a slow flow rate is recommended.

  • Wash the column with 10-15 CVs of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm of the flow-through until it returns to baseline.

  • Elute the His-tagged crescentin from the resin by applying 5-10 CVs of Elution Buffer.

  • Collect 1 mL fractions and monitor the protein concentration of each fraction by measuring the absorbance at 280 nm.

  • Pool the fractions containing the highest protein concentration.

  • Analyze the purity of the eluted fractions by SDS-PAGE.[12][13][17]

Buffer Exchange and Storage
  • To remove imidazole and exchange the buffer for long-term storage, perform dialysis or use a desalting column.

  • A suitable storage buffer is 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 10% (v/v) glycerol.

  • Determine the final protein concentration, aliquot the purified crescentin, flash-freeze in liquid nitrogen, and store at -80°C.

Visualizations

Experimental Workflow

G cluster_expression Protein Expression cluster_lysis Cell Lysis cluster_purification Affinity Chromatography cluster_analysis Final Steps inoculation Inoculation of E. coli growth Cell Growth (OD600 0.6-0.8) inoculation->growth induction IPTG Induction (0.1-0.5 mM) growth->induction incubation Low Temp Incubation (16-20h) induction->incubation harvest Cell Harvest (Centrifugation) incubation->harvest resuspension Resuspend Pellet in Lysis Buffer harvest->resuspension Cell Pellet lysis Sonication resuspension->lysis clarification Centrifugation (18,000 x g) lysis->clarification loading Load Lysate on Ni-NTA Column clarification->loading Clarified Lysate washing Wash with 20 mM Imidazole loading->washing elution Elute with 250 mM Imidazole washing->elution analysis SDS-PAGE Analysis elution->analysis Purified Crescentin storage Buffer Exchange & Storage (-80°C) analysis->storage

Caption: Workflow for recombinant crescentin purification.

Crescentin's Role in Cell Shaping

G cluster_cell Caulobacter crescentus Cell cres_protein Crescentin Monomers cres_filament Crescentin Filament Assembly cres_protein->cres_filament Polymerization localization Localization to Inner Curvature cres_filament->localization Interaction with Cell Membrane cell_shape Curved Cell Shape localization->cell_shape Mechanical Force Generation

Caption: Role of crescentin in bacterial cell morphogenesis.

References

Application Notes and Protocols for Recombinant Crescentin Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crescentin (CreS) is a bacterial cytoskeletal protein found in Caulobacter crescentus, where it plays a pivotal role in establishing and maintaining the bacterium's characteristic crescent shape.[1][2] As a homolog of eukaryotic intermediate filament (IF) proteins, crescentin shares a similar tripartite domain architecture, including a central coiled-coil rod domain flanked by head and tail domains.[1][2] The study of recombinant crescentin provides a valuable model system for understanding the assembly and function of IF-like proteins. These application notes provide detailed protocols for the expression of recombinant crescentin in Escherichia coli, its subsequent purification, and methods for its characterization.

Data Presentation

Table 1: Expected Yield of Recombinant Crescentin from E. coli Shake Flask Cultures
Expression SystemVectorHost StrainInduction ConditionsTypical Yield (mg/L)Reference
IPTG-induciblepET29aBL21(DE3)0.5 - 1 mM IPTG, 37°C, 3-4 hours10 - 50General estimate for recombinant proteins in E. coli
IPTG-induciblepET seriesBL21(DE3)Optimized conditions (e.g., lower temperature, autoinduction media)50 - 200+General estimate for optimized recombinant protein expression in E. coli

Note: The yields of recombinant crescentin can vary significantly depending on the specific construct, expression conditions, and purification strategy.

Experimental Protocols

Protocol 1: Cloning of creS into an Expression Vector

This protocol describes the cloning of the Caulobacter crescentus creS gene into a pET-based expression vector for subsequent expression in E. coli.

Materials:

  • Caulobacter crescentus genomic DNA

  • pET29a expression vector

  • Restriction enzymes (e.g., NdeI and XhoI)

  • T4 DNA Ligase and buffer

  • High-fidelity DNA polymerase

  • Primers for creS amplification (with appropriate restriction sites)

  • DH5α competent E. coli cells

  • LB agar (B569324) plates with kanamycin (B1662678) (50 µg/mL)

  • DNA purification kits (for PCR products and plasmids)

Procedure:

  • Primer Design: Design forward and reverse primers to amplify the full-length creS coding sequence. Incorporate NdeI and XhoI restriction sites at the 5' ends of the forward and reverse primers, respectively.

  • PCR Amplification: Perform PCR using high-fidelity DNA polymerase and C. crescentus genomic DNA as the template to amplify the creS gene.

  • Purification of PCR Product: Purify the amplified creS fragment using a PCR purification kit.

  • Restriction Digest: Digest both the purified PCR product and the pET29a vector with NdeI and XhoI restriction enzymes.

  • Ligation: Ligate the digested creS fragment into the digested pET29a vector using T4 DNA Ligase.

  • Transformation: Transform the ligation mixture into competent DH5α E. coli cells.

  • Selection: Plate the transformed cells on LB agar plates containing kanamycin and incubate overnight at 37°C.

  • Verification: Screen individual colonies by colony PCR and restriction digest of purified plasmid DNA to confirm the presence and correct orientation of the creS insert. Sequence the final construct to verify the integrity of the creS gene.

Protocol 2: Expression of Recombinant Crescentin in E. coli

This protocol details the expression of both untagged and His-tagged crescentin in the E. coli BL21(DE3) strain.

Materials:

  • E. coli BL21(DE3) cells harboring the pET29a-creS plasmid

  • Luria-Bertani (LB) medium

  • Kanamycin (50 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG), 1 M stock solution

Procedure:

  • Starter Culture: Inoculate a single colony of E. coli BL21(DE3) containing the pET29a-creS plasmid into 10 mL of LB medium with kanamycin. Incubate overnight at 37°C with shaking (200-250 rpm).

  • Large-Scale Culture: Inoculate 1 L of LB medium containing kanamycin with the overnight starter culture (1:100 dilution).

  • Growth: Incubate the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Expression: Continue to incubate the culture for 3-4 hours at 37°C. For potentially improved solubility, the induction can be performed at a lower temperature (e.g., 18-25°C) for a longer period (e.g., 16 hours to overnight).

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Storage: Discard the supernatant and store the cell pellet at -80°C until further use.

Protocol 3: Purification of Untagged Recombinant Crescentin

This protocol is adapted from general methods for purifying untagged proteins and involves cell lysis under denaturing conditions followed by ion-exchange chromatography.

Materials:

  • Frozen E. coli cell pellet from Protocol 2

  • Lysis Buffer (Denaturing): 25 mM Sodium Acetate pH 4.5, 8 M Urea (B33335)

  • Ion-Exchange Chromatography Buffers:

    • Binding Buffer (Low Salt): 25 mM Tris-HCl pH 8.0, 1 mM DTT

    • Elution Buffer (High Salt): 25 mM Tris-HCl pH 8.0, 1 M NaCl, 1 mM DTT

  • Anion exchange column (e.g., Q-Sepharose)

  • Dialysis tubing (10 kDa MWCO)

  • Bradford protein assay reagent

  • SDS-PAGE materials

Procedure:

  • Cell Lysis: Resuspend the frozen cell pellet in Lysis Buffer. Stir at room temperature for 1-2 hours to ensure complete lysis and denaturation of proteins.

  • Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at room temperature to pellet cell debris.

  • Dialysis: Transfer the supernatant to dialysis tubing and dialyze against Binding Buffer overnight at 4°C with at least two buffer changes to remove urea and allow for protein refolding.

  • Centrifugation: After dialysis, centrifuge the sample at 12,000 x g for 20 minutes at 4°C to remove any precipitated protein.

  • Ion-Exchange Chromatography:

    • Equilibrate the anion exchange column with Binding Buffer.

    • Load the clarified, dialyzed protein sample onto the column.

    • Wash the column with Binding Buffer until the A280 reading returns to baseline.

    • Elute the bound crescentin using a linear gradient of 0-100% Elution Buffer.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing purified crescentin.

  • Pooling and Concentration: Pool the fractions containing pure crescentin and concentrate if necessary using an appropriate method (e.g., centrifugal concentrators).

  • Storage: Store the purified protein at -80°C.

Protocol 4: Purification of His-tagged Recombinant Crescentin

This protocol describes the purification of N- or C-terminally His-tagged crescentin using Immobilized Metal Affinity Chromatography (IMAC).

Materials:

  • Frozen E. coli cell pellet from Protocol 2

  • Lysis Buffer (Native): 50 mM Sodium Phosphate pH 8.0, 300 mM NaCl, 10 mM Imidazole (B134444), 1 mg/mL Lysozyme, Protease Inhibitor Cocktail

  • Wash Buffer: 50 mM Sodium Phosphate pH 8.0, 300 mM NaCl, 20 mM Imidazole

  • Elution Buffer: 50 mM Sodium Phosphate pH 8.0, 300 mM NaCl, 250 mM Imidazole

  • Ni-NTA Agarose (B213101) resin

  • Bradford protein assay reagent

  • SDS-PAGE materials

Procedure:

  • Cell Lysis: Resuspend the frozen cell pellet in Lysis Buffer and incubate on ice for 30 minutes.

  • Sonication: Sonicate the cell suspension on ice to further disrupt the cells and shear DNA.

  • Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Binding: Add the clarified supernatant to the equilibrated Ni-NTA agarose resin and incubate with gentle agitation for 1 hour at 4°C.

  • Washing: Wash the resin with Wash Buffer to remove non-specifically bound proteins. Repeat the wash step three times.

  • Elution: Elute the His-tagged crescentin from the resin using Elution Buffer.

  • Analysis: Analyze the eluted fractions by SDS-PAGE to assess purity.

  • Dialysis and Storage: Dialyze the purified protein against a suitable storage buffer (e.g., PBS) to remove imidazole and store at -80°C.

Protocol 5: In Vitro Crescentin Filament Assembly Assay (Pelleting Assay)

This assay quantitatively assesses the polymerization of crescentin into filaments by differential centrifugation.

Materials:

  • Purified recombinant crescentin

  • Assembly Buffer: 50 mM MES pH 6.5, 100 mM KCl

  • High pH Buffer: 50 mM Tris-HCl pH 8.5

  • Ultracentrifuge and appropriate tubes

Procedure:

  • Preparation: Prepare solutions of purified crescentin at the desired concentration (e.g., 0.5 mg/mL) in High pH Buffer (where it is expected to be soluble and monomeric).

  • Initiation of Assembly: To initiate filament assembly, dialyze the crescentin solution against Assembly Buffer or rapidly dilute it into Assembly Buffer.

  • Incubation: Incubate the samples at room temperature for a defined period (e.g., 30 minutes) to allow for filament formation.

  • Centrifugation: Centrifuge the samples in an ultracentrifuge at 100,000 x g for 30 minutes at room temperature. This will pellet the filamentous crescentin, leaving the soluble, monomeric protein in the supernatant.

  • Analysis:

    • Carefully separate the supernatant from the pellet.

    • Resuspend the pellet in an equal volume of High pH Buffer.

    • Analyze equal volumes of the supernatant and the resuspended pellet by SDS-PAGE.

  • Quantification: Quantify the amount of protein in the supernatant and pellet fractions by densitometry of the Coomassie-stained gel. The percentage of crescentin in the pellet represents the extent of filament formation.

Visualizations

Experimental_Workflow cluster_cloning 1. Cloning cluster_expression 2. Expression cluster_purification 3. Purification cluster_characterization 4. Characterization PCR PCR Amplification of creS Digest_Insert Insert Digestion (creS) PCR->Digest_Insert Digest_Vector Vector Digestion (pET29a) Ligation Ligation Digest_Vector->Ligation Digest_Insert->Ligation Transformation_DH5a Transformation into DH5α Ligation->Transformation_DH5a Verification Plasmid Verification Transformation_DH5a->Verification Transformation_BL21 Transformation into BL21(DE3) Verification->Transformation_BL21 Growth Cell Growth (OD600 0.6-0.8) Transformation_BL21->Growth Induction IPTG Induction Growth->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Clarification of Lysate Lysis->Clarification Purification_Method Purification Clarification->Purification_Method Analysis Purity Analysis (SDS-PAGE) Purification_Method->Analysis Assembly_Assay In Vitro Assembly Assay Analysis->Assembly_Assay

Caption: Experimental workflow for recombinant crescentin expression and characterization.

Crescentin_Regulation_Pathway MreB MreB Cytoskeleton Crescentin Crescentin (CreS) Filaments MreB->Crescentin Localization and Anchoring Cell_Membrane Cell Membrane Crescentin->Cell_Membrane Associates with Inner Curvature Cell_Curvature Cell Curvature Crescentin->Cell_Curvature Induces Curvature CTPs_Synthase CTP Synthase Filaments CTPs_Synthase->Crescentin Functional Interaction CTPs_Synthase->Cell_Curvature Regulates Curvature

Caption: Regulation of cell curvature by crescentin and associated proteins.

References

Application Notes: Immunofluorescence Staining of Crescentin Filaments in Caulobacter crescentus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Crescentin (CreS) is a bacterial cytoskeletal protein that is a homolog of eukaryotic intermediate filaments. In the bacterium Caulobacter crescentus, crescentin forms a filamentous structure that extends along the inner curvature of the cell.[1][2][3][4] This filament is crucial for maintaining the characteristic crescent shape of the bacterium, a morphology believed to confer advantages in motility and surface colonization. The absence or disruption of the crescentin filament results in straight-rod morphology.[1][2][4] Immunofluorescence microscopy is a powerful technique to visualize the subcellular localization and organization of crescentin filaments, providing insights into bacterial cell morphogenesis and the effects of genetic mutations or chemical compounds on the cytoskeleton.

This document provides detailed protocols for the immunofluorescence staining of crescentin filaments in C. crescentus, along with quantitative data on filament localization and a diagram of the experimental workflow.

Data Presentation

Table 1: Primary and Secondary Antibody Recommendations
Antibody TypeHost SpeciesDilutionNotes
Primary Antibody
Anti-CrescentinRabbit (Polyclonal)1:200 - 1:10,000The optimal dilution should be determined empirically. A 1:200 dilution has been successfully used for immunofluorescence, while a 1:10,000 dilution has been used for immunoblotting.
Secondary Antibody
Goat Anti-Rabbit IgG (H+L)Goat1:200 - 1:500Choose a secondary antibody conjugated to a bright and photostable fluorophore (e.g., Alexa Fluor 488, Alexa Fluor 594). Ensure the host species of the secondary antibody is different from the primary antibody's host.
Table 2: Quantitative Analysis of Crescentin Localization in Wild-Type and Mutant C. crescentus
Strain/ConditionPhenotype/Localization PatternPercentage of CellsReference
Wild-Type (CB15N) Continuous filament along the inner cell curvature>95%[1]
ΔcreS (Crescentin knockout) No crescentin filament, straight rod morphology100%[1]
CrescentinΔT (Tail deletion mutant) Wild-type localizationVariable, some cells show punctate patterns[1]
CrescentinSAT-TC Diffuse fluorescence49.5%[1]
Short, dimly staining structures47.9%[1]
Short, brightly staining structures with localized curvature2.6%[1]
Wild-Type + A22 (MreB inhibitor) Detached and collapsed crescentin filamentsMajority of cells[1]

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Crescentin Filaments

This protocol is adapted from general bacterial immunofluorescence procedures and specific information regarding crescentin staining.

Materials:

  • Caulobacter crescentus culture (e.g., wild-type CB15N)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fixation solution: 4% (w/v) paraformaldehyde in PBS (prepare fresh)

  • Permeabilization solution: 0.1% (v/v) Triton X-100 in PBS

  • Lysozyme (B549824) solution: 1 mg/mL lysozyme in Tris-HCl, pH 8.0

  • Blocking buffer: 2% (w/v) Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Anti-crescentin (rabbit polyclonal), diluted in blocking buffer

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488), diluted in blocking buffer

  • DAPI or other DNA stain (optional)

  • Mounting medium

  • Poly-L-lysine coated coverslips or slides

  • Microcentrifuge and tubes

  • Incubator

  • Fluorescence microscope

Procedure:

  • Cell Culture: Grow C. crescentus in an appropriate medium (e.g., PYE or M2G) at 30°C to the desired growth phase (typically exponential phase, OD600 ~ 0.4-0.6).

  • Cell Fixation:

    • Harvest 1 mL of the cell culture by centrifugation at 5,000 x g for 5 minutes.

    • Wash the cell pellet once with 1 mL of PBS.

    • Resuspend the cells in 1 mL of freshly prepared 4% paraformaldehyde in PBS.

    • Incubate for 20 minutes at room temperature.

    • Wash the cells three times with PBS to remove the fixative.

  • Cell Permeabilization:

    • Resuspend the fixed cells in 500 µL of lysozyme solution and incubate for 5-10 minutes at room temperature.

    • Follow by resuspending the cells in 500 µL of 0.1% Triton X-100 in PBS and incubate for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Immobilization:

    • Resuspend the cell pellet in a small volume of PBS (e.g., 50 µL).

    • Spot the cell suspension onto a poly-L-lysine coated coverslip or slide and allow the cells to adhere for 10-15 minutes.

  • Blocking:

    • Gently wash the slide with PBS.

    • Add 100 µL of blocking buffer to the slide and incubate for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Remove the blocking buffer.

    • Add 100 µL of the diluted primary anti-crescentin antibody (e.g., 1:200 in blocking buffer).

    • Incubate overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the slide three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted fluorescently labeled secondary antibody (e.g., 1:500 in blocking buffer).

    • Incubate for 1 hour at room temperature in the dark in a humidified chamber.

  • Final Washes and Counterstaining:

    • Wash the slide three times with PBS for 5 minutes each in the dark.

    • (Optional) Incubate with a DNA stain like DAPI for 5 minutes, followed by a final wash in PBS.

  • Mounting and Imaging:

    • Gently dry the area around the sample.

    • Add a drop of mounting medium and carefully place a coverslip on top, avoiding air bubbles.

    • Seal the edges with nail polish.

    • Image the sample using a fluorescence microscope with appropriate filters for the chosen fluorophore.

Mandatory Visualization

Immunofluorescence_Workflow cluster_preparation Cell Preparation cluster_staining Staining cluster_visualization Visualization Culture 1. C. crescentus Culture Harvest 2. Harvest & Wash Culture->Harvest Fixation 3. Fixation (4% Paraformaldehyde) Harvest->Fixation Permeabilization 4. Permeabilization (Lysozyme & Triton X-100) Fixation->Permeabilization Immobilization 5. Immobilization (Poly-L-lysine) Permeabilization->Immobilization Blocking 6. Blocking (2% BSA) Immobilization->Blocking PrimaryAb 7. Primary Antibody Incubation (Anti-Crescentin) Blocking->PrimaryAb Wash1 8. Washing PrimaryAb->Wash1 SecondaryAb 9. Secondary Antibody Incubation (Fluorescent Anti-Rabbit) Wash1->SecondaryAb Wash2 10. Final Washes SecondaryAb->Wash2 Mounting 11. Mounting Wash2->Mounting Imaging 12. Fluorescence Microscopy Mounting->Imaging

Caption: Experimental workflow for immunofluorescence staining of crescentin filaments.

Crescentin_MreB_Pathway cluster_assembly Crescentin Filament Assembly cluster_localization Localization and Function CreS_monomer Crescentin (CreS) Monomers CreS_dimer Coiled-coil Dimers CreS_monomer->CreS_dimer Dimerization CreS_protofilament Protofilaments CreS_dimer->CreS_protofilament Lateral Association CreS_filament Crescentin Filament CreS_protofilament->CreS_filament Assembly Cell_membrane Inner Cell Membrane CreS_filament->Cell_membrane Localization to inner curvature MreB MreB Cytoskeleton MreB->Cell_membrane Association Cell_wall_synthesis Peptidoglycan Synthesis Machinery MreB->Cell_wall_synthesis Guides Cell_membrane->Cell_wall_synthesis Constrains Cell_curvature Cell Curvature Cell_wall_synthesis->Cell_curvature Leads to

Caption: Relationship between Crescentin, MreB, and cell curvature.

References

Application Notes and Protocols for Cryo-EM Sample Preparation of Crescentin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of crescentin samples for high-resolution structure determination using cryogenic electron microscopy (cryo-EM). The following sections outline the necessary steps from protein expression and purification to vitrification of the sample on EM grids.

Introduction

Crescentin is a bacterial cytoskeletal protein that forms filamentous structures essential for the characteristic crescent shape of Caulobacter crescentus.[1][2][3][4] Determining the high-resolution structure of crescentin filaments is crucial for understanding its assembly and function, which can inform the development of novel antimicrobial agents. Cryo-EM is a powerful technique for visualizing such large, flexible macromolecular assemblies in their near-native state.[5][6] However, successful structure determination is highly dependent on the quality of the cryo-EM sample.

A significant challenge in preparing crescentin for cryo-EM is its tendency to form aggregates and polymorphic filaments upon polymerization.[1] To overcome this, a crescentin-specific nanobody, or a larger derivative termed a "megabody," has been successfully used to stabilize the filaments and produce samples suitable for high-resolution imaging.[1][2][7] This protocol incorporates the use of a megabody for optimal sample preparation.

Experimental Protocols

Expression and Purification of Crescentin (CreS)

This protocol describes the expression of untagged Caulobacter crescentus crescentin in E. coli and its subsequent purification.

Materials:

  • E. coli expression strain (e.g., BL21)

  • Expression vector containing the CreS gene

  • 2xTY growth media

  • Kanamycin or Ampicillin

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 0.1% (v/v) Triton X-100, pH 7.2

  • Sonciator

  • Centrifuge

Procedure:

  • Transform the E. coli expression strain with the crescentin expression vector.

  • Inoculate a starter culture in 2xTY media with the appropriate antibiotic and grow overnight at 37°C.

  • The following day, inoculate a larger volume of 2xTY media and grow at 37°C with shaking until the OD600 reaches approximately 0.6.[8][9]

  • Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow for 4 hours.[8][9]

  • Harvest the cells by centrifugation. All subsequent steps should be performed at 4°C.[8][9]

  • Resuspend the cell pellet in Lysis Buffer.

  • Lyse the cells by sonication.[8][9]

  • Clarify the lysate by centrifugation to remove cell debris.

  • The untagged crescentin will be in the soluble fraction and can be further purified using standard chromatography techniques such as ion exchange and size exclusion chromatography.

Expression and Purification of Crescentin-Specific Megabody (MB13)

A crescentin-specific megabody (MB13) is used to stabilize the crescentin filaments for structural studies.[1]

Materials:

  • Periplasmic expression vector for MB13

  • E. coli expression strain

  • Growth media and antibiotics

  • TES Buffer: 0.2 M Tris pH 8, 0.5 mM EDTA, 0.5 M sucrose

  • HisTrap HP column (Cytiva)

  • Buffer B: 20 mM Tris-HCl, 50 mM NaCl, pH 8

  • Imidazole (B134444)

  • Superdex 200 Increase 10/300 GL column (Cytiva)

  • Concentrators (e.g., Amicon Ultra, Vivaspin)

Procedure:

  • Express the MB13 in E. coli and harvest the cells.

  • Perform periplasmic extraction by treating the cell pellet with TES buffer on ice.[10]

  • Clarify the periplasmic extract by centrifugation.[10]

  • Load the supernatant onto a HisTrap HP column.[10]

  • Wash the column sequentially with:

    • 20 mM Tris pH 8, 900 mM NaCl[10]

    • 20 mM imidazole in Buffer B[10]

    • 50 mM imidazole in Buffer B[10]

  • Elute the MB13 with 500 mM imidazole in Buffer B.[10]

  • Concentrate the eluate and further purify by size exclusion chromatography using a Superdex 200 column equilibrated in 10 mM Tris-HCl and 20 mM NaCl, pH 8.[10]

  • Pool the fractions corresponding to MB13 and concentrate to a final concentration of approximately 36 g/L.[10]

  • Flash freeze the purified protein in liquid nitrogen and store at -80°C.[10]

Crescentin Filament Assembly and Complex Formation

Materials:

  • Purified CreS protein

  • Purified MB13

  • Polymerization Buffer: 25 mM PIPES, 0.05% CHAPS, pH 6.5[11]

  • Size exclusion chromatography system

Procedure:

  • Mix purified CreS with MB13. The stability of the complex can be initially assessed by size exclusion chromatography at pH 8.[1]

  • To induce polymerization, dilute the CreS-MB13 complex into the Polymerization Buffer to a final concentration of approximately 0.2 g/L.[10]

  • Incubate at room temperature for 15 minutes to allow for filament formation.[10]

Cryo-EM Grid Preparation

Materials:

  • Crescentin filament-MB13 complex solution

  • UltrAuFoil R2/2 gold grids (or similar)[11]

  • Glow discharger

  • Vitrification device (e.g., FEI Vitrobot Mark IV)[11]

  • Liquid ethane[5]

  • Liquid nitrogen

Procedure:

  • Glow discharge the cryo-EM grids to make them hydrophilic.[5]

  • In a controlled environment chamber of a vitrification device (e.g., Vitrobot), set the temperature and humidity (e.g., 283 K and 100% humidity).[11]

  • Apply 3-5 µL of the crescentin filament-MB13 complex solution to the glow-discharged grid.[5]

  • Blot away excess liquid. The blotting time and force are critical parameters that need to be optimized for ideal ice thickness.

  • Plunge-freeze the grid into liquid ethane (B1197151) cooled by liquid nitrogen.[5]

  • Store the vitrified grids in liquid nitrogen until ready for imaging.

Quantitative Data Summary

ParameterValueReference
CreS Expression
IPTG Concentration1 mM[8][9]
Induction Time4 hours[8][9]
CreS Purification
Lysis Buffer50 mM NaPO4, 150 mM NaCl, 0.1% Triton X-100, pH 7.2[8][9]
MB13 Purification
Final Concentration~36 g/L[10]
Filament Assembly
Polymerization Buffer25 mM PIPES, 0.05% CHAPS, pH 6.5[11]
Final Protein Concentration~0.2 g/L[10]
Incubation Time15 minutes[10]
Cryo-EM Grid Preparation
Grid TypeUltrAuFoil R2/2 300 mesh gold grid[11]
Sample Volume3-5 µL[5]
Vitrobot Temperature283 K[11]
Vitrobot Humidity100%[11]
CryogenLiquid Ethane[5][11]

Visualizations

CryoEM_Workflow_Crescentin cluster_protein_production Protein Production cluster_sample_prep Sample Preparation cluster_grid_prep Cryo-EM Grid Preparation cluster_imaging Imaging & Data Processing cres_expression Crescentin (CreS) Expression in E. coli cres_purification CreS Purification cres_expression->cres_purification mb13_expression Megabody (MB13) Expression in E. coli mb13_purification MB13 Purification mb13_expression->mb13_purification complex_formation CreS and MB13 Complex Formation cres_purification->complex_formation mb13_purification->complex_formation polymerization Induce Filament Polymerization (pH 6.5) complex_formation->polymerization grid_application Apply Sample to Glow-Discharged Grid polymerization->grid_application blotting Blot Excess Liquid grid_application->blotting plunge_freezing Plunge Freeze in Liquid Ethane blotting->plunge_freezing cryo_em_imaging Cryo-EM Data Collection plunge_freezing->cryo_em_imaging structure_determination 3D Structure Determination cryo_em_imaging->structure_determination

Caption: Experimental workflow for crescentin cryo-EM sample preparation.

Concluding Remarks

The protocol described provides a robust framework for preparing high-quality crescentin filament samples for cryo-EM analysis. The use of a specific megabody is a critical step to overcome inherent challenges with crescentin polymerization.[1] Optimization of blotting conditions and ice thickness during vitrification will be crucial for obtaining high-resolution data. Researchers should consider using negative stain electron microscopy as an initial screening step to assess filament formation and sample quality before proceeding to the more resource-intensive cryo-EM.[5]

References

Application Note: Generation of a Markerless creS Knockout Mutant in Caulobacter crescentus Using Two-Step Homologous Recombination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caulobacter crescentus is a gram-negative, aquatic bacterium widely utilized as a model organism for studying the bacterial cell cycle, asymmetric cell division, and cellular differentiation.[1][2] A key characteristic of its morphology is a gentle curvature, which is lost during certain stages of the cell cycle or in response to environmental stress. This crescent shape is maintained by the protein Crescentin (encoded by the creS gene), an intermediate filament-like protein that forms a filamentous structure along the inner curvature of the cell.[3] The creS gene is not essential for viability, and its deletion results in the growth of straight rod-shaped cells.[3] This distinct phenotype makes the creS knockout mutant a valuable tool for investigating cytoskeletal function, cell wall remodeling, and the mechanics of bacterial morphogenesis.

This application note provides a detailed protocol for generating a markerless, in-frame deletion of the creS gene in C. crescentus using a two-step homologous recombination strategy. This classic and reliable method employs a suicide vector containing the sacB gene for counter-selection.[4][5] The sacB gene, derived from Bacillus subtilis, encodes the enzyme levansucrase, which converts sucrose (B13894) into a levan, a toxic product for gram-negative bacteria like C. crescentus.[5][6][7] This allows for the positive selection of plasmid integration and subsequent negative selection for its excision, facilitating the creation of a clean, markerless deletion.

Quantitative Data Summary

The following tables summarize the key strains, plasmids, and concentrations of antibiotics and other chemicals required for this protocol.

Table 1: Bacterial Strains and Plasmids

Strain/PlasmidRelevant CharacteristicsSource/Reference
C. crescentus CB15N (NA1000)Wild-type, synchronizable strain[8]
E. coli S17-1Donor strain for conjugation; contains integrated RP4 transfer functions[1]
pK18mobsacBSuicide vector; Kanr, sacB gene, mobilizable (oriT)[6][9]

Table 2: Antibiotic and Chemical Concentrations

ReagentStock ConcentrationWorking Concentration (Solid Media)Working Concentration (Liquid Media)Solvent
Kanamycin (B1662678)50 mg/mL20-25 µg/mL5 µg/mLWater
Nalidixic Acid20 mg/mL20 µg/mLN/A0.1 M NaOH
Sucrose30% (w/v)3% (w/v)N/AWater

Signaling and Experimental Workflow Diagrams

A two-step homologous recombination strategy is employed to achieve the gene knockout. The process involves the integration of a suicide plasmid into the host chromosome, followed by its excision, which can result in either the desired gene deletion or a reversion to the wild-type genotype.

Caption: Two-step homologous recombination for generating a markerless deletion.

The overall experimental procedure follows a logical progression from plasmid construction to final verification of the mutant strain.

Experimental_Workflow cluster_plasmid Phase 1: Plasmid Construction cluster_conjugation Phase 2: Gene Transfer cluster_selection Phase 3: Selection & Counter-selection cluster_verification Phase 4: Mutant Verification P1 Design Primers for creS Flanking Regions P2 Amplify Upstream & Downstream Homology Arms by PCR P1->P2 P3 Clone Arms into pK18mobsacB Vector P2->P3 P4 Transform into E. coli S17-1 & Verify by Sequencing P3->P4 C1 Biparental Mating: E. coli S17-1 (Donor) x C. crescentus CB15N (Recipient) P4->C1 S1 Select Single Crossovers on PYE + Kan + Nal C1->S1 S2 Grow Merodiploids in Non-selective Broth S1->S2 S3 Counter-select for Double Crossovers on PYE + 3% Sucrose S2->S3 V1 Screen Sucrose-R Colonies for Kanamycin Sensitivity S3->V1 V2 Confirm Deletion by Colony PCR V1->V2 V3 Verify by Sanger Sequencing V2->V3

Caption: Experimental workflow for creating the ΔcreS mutant.

Experimental Protocols

Phase 1: Construction of the creS Knockout Plasmid

This phase describes the creation of a suicide plasmid carrying homologous regions of the creS gene, which will direct the recombination events.

  • Primer Design: Design two pairs of primers.

    • Pair 1: Amplifies an ~800 bp region immediately upstream of the creS start codon ("Upstream Arm"). Add restriction sites to the primer ends (e.g., EcoRI and BamHI) for cloning into pK18mobsacB.

    • Pair 2: Amplifies an ~800 bp region immediately downstream of the creS stop codon ("Downstream Arm"). Add a different set of restriction sites (e.g., BamHI and HindIII) for directional cloning.

  • PCR Amplification: Using C. crescentus CB15N genomic DNA as a template, perform PCR to amplify the upstream and downstream arms.

  • Purification and Digestion: Purify the PCR products. Digest the upstream arm, downstream arm, and the pK18mobsacB vector with the corresponding restriction enzymes.

  • Ligation: Perform a three-part ligation to insert the upstream and downstream arms into the digested pK18mobsacB vector.

  • Transformation into E. coli : Transform the ligation product into E. coli S17-1 competent cells. Plate on LB agar (B569324) containing kanamycin (50 µg/ml).

  • Verification: Isolate plasmid DNA from resulting colonies. Verify the correct insertion of both arms by restriction digest and Sanger sequencing. The final plasmid is hereafter referred to as pK18mobsacB-ΔcreS.

Phase 2: Conjugation into Caulobacter crescentus

This protocol transfers the knockout plasmid from the E. coli donor to the C. crescentus recipient.

  • Prepare Cultures: Grow overnight cultures of E. coli S17-1 harboring pK18mobsacB-ΔcreS in LB with kanamycin (50 µg/ml) and C. crescentus CB15N in PYE medium.

  • Mating: Mix 100 µL of the donor culture and 200 µL of the recipient culture. Centrifuge the mixture, discard the supernatant, and resuspend the cell pellet in 20 µL of PYE.

  • Spotting: Spot the cell mixture onto a non-selective PYE agar plate and incubate at 30°C for 6-8 hours to allow conjugation to occur.

Phase 3: Selection of Single and Double Recombinants

This phase selects for bacteria that have undergone the two required homologous recombination events.

  • Selection of Single Crossovers (Integrants):

    • Scrape the cell mass from the mating spot and resuspend it in 1 mL of PYE broth.

    • Plate serial dilutions onto PYE agar plates containing kanamycin (20 µg/ml) and nalidixic acid (20 µg/ml). Kanamycin selects for C. crescentus cells that have integrated the plasmid, while nalidixic acid counter-selects against the E. coli donor.[1]

    • Incubate at 30°C for 3-4 days until colonies appear. These colonies are merodiploids containing the integrated plasmid.

  • Selection of Double Crossovers (Excisants):

    • Inoculate several kanamycin-resistant colonies individually into 3 mL of PYE broth (without antibiotics) and grow overnight at 30°C. This non-selective growth allows for the second crossover event to occur.[1]

    • Plate serial dilutions of the overnight cultures onto PYE agar plates containing 3% sucrose.

    • Incubate at 30°C for 3-4 days. Cells that have retained the pK18mobsacB-ΔcreS plasmid will be killed due to the toxic effect of sucrose metabolism mediated by sacB.[4][5] Surviving colonies have undergone a second recombination event that excises the plasmid.

Phase 4: Verification of the ΔcreS Knockout Mutant

This final phase confirms the successful deletion of the creS gene.

  • Phenotypic Screening: The second crossover can result in either a wild-type revertant or a knockout mutant. Both will be sucrose-resistant. To distinguish them from remaining single crossovers, patch the sucrose-resistant colonies onto two plates: one PYE plate and one PYE plate with kanamycin (20 µg/ml).

    • True double-crossover mutants will have lost the plasmid and its associated kanamycin resistance gene, so they will grow on PYE but not on PYE + kanamycin.

  • Colony PCR Confirmation:

    • Perform colony PCR on the kanamycin-sensitive, sucrose-resistant colonies.

    • Use a primer pair where one primer anneals upstream of the "Upstream Arm" on the chromosome and the other anneals downstream of the "Downstream Arm".

    • The expected PCR product size for the ΔcreS mutant will be approximately 1.6 kb (size of the two arms combined), while the wild-type will yield a product of ~2.5 kb (1.6 kb of the arms plus the ~0.9 kb creS gene).

  • Sanger Sequencing: For final confirmation, purify the PCR product from a confirmed knockout colony and submit it for Sanger sequencing to verify the in-frame deletion at the sequence level. The resulting strain is the C. crescentus ΔcreS mutant.

References

Application Notes and Protocols for Live-Cell Imaging of Crescentin Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Crescentin (CreS) is a bacterial intermediate filament-like protein found in Caulobacter crescentus, responsible for the bacterium's characteristic curved or crescent shape.[1][2][3][4] Live-cell imaging has been instrumental in elucidating the dynamic nature of crescentin filaments, their assembly, and their role throughout the cell cycle.[1][5][6] These application notes provide detailed protocols for visualizing and quantifying crescentin dynamics in living Caulobacter crescentus cells, offering insights into bacterial cell morphogenesis and the function of the prokaryotic cytoskeleton.

Core Concepts of Crescentin Dynamics

  • Filamentous Structures: Crescentin assembles into a continuous filamentous structure that extends along the inner curvature of the cell.[3][7]

  • Slow Remodeling: Unlike some other cytoskeletal elements, crescentin filaments are relatively stable and undergo slow remodeling.[1][6][8] The exchange of subunits between the filament and the cytoplasmic pool is a slow process.[1][6][8]

  • Role in Cell Curvature: Crescentin imparts the characteristic crescent shape to Caulobacter crescentus by modulating cell wall synthesis.[2][3] Its presence creates a differential growth rate, with more cell wall material being inserted on the side of the cell opposite to the crescentin filament.[2]

  • Interaction with MreB: The proper localization and organization of the crescentin structure are dependent on the actin-like protein MreB.[5]

  • Cell Cycle Dynamics: While crescentin protein levels remain relatively constant throughout the cell cycle, the filament elongates as the cell grows.[9] Significant rearrangements of the crescentin structure are observed at the onset of cell division.[6][8]

Quantitative Data Summary

The following table summarizes key quantitative data obtained from live-cell imaging studies of crescentin dynamics.

ParameterValueMethodReference
FRAP Half-time of Recovery (t₁/₂) 27 ± 3 minFluorescence Recovery After Photobleaching (FRAP)[6][8]
FRAP Half-time of Recovery (t₁/₂) 26–50 minFluorescence Recovery After Photobleaching (FRAP)[8]
Filament Width (in vitro) ~10 nmElectron Microscopy[10]
Filament Width (in vitro, paired bundles) 17 - 20 nmElectron Microscopy[11]

Experimental Protocols

Protocol 1: Construction of Crescentin-GFP Fusion Strain

This protocol describes the generation of a Caulobacter crescentus strain expressing a crescentin-Green Fluorescent Protein (GFP) fusion protein for live-cell imaging.

Materials:

  • Caulobacter crescentus wild-type strain (e.g., CB15N)

  • Plasmid vector for gene replacement in C. crescentus

  • gfp gene sequence

  • Restriction enzymes and T4 DNA ligase

  • Electroporator

  • PYE (Peptone-Yeast Extract) medium

  • Appropriate antibiotics

Procedure:

  • Plasmid Construction:

    • Clone the creS gene and its flanking regions into a suitable suicide vector for C. crescentus.

    • Insert the gfp coding sequence in-frame at the 3' end of the creS gene to create a creS-gfp fusion construct. Ensure no stop codon is present between creS and gfp.

    • Verify the construct by restriction digest and DNA sequencing.

  • Transformation into E. coli :

    • Transform the constructed plasmid into an E. coli strain suitable for conjugation with C. crescentus (e.g., S17-1).

  • Conjugation and Allelic Exchange:

    • Grow cultures of the E. coli donor strain and the C. crescentus recipient strain to mid-log phase.

    • Mix the donor and recipient cells on a PYE agar (B569324) plate and incubate to allow for conjugation.

    • Plate the conjugation mixture onto PYE agar plates containing an antibiotic to select against the E. coli donor and an antibiotic to select for C. crescentus cells that have integrated the plasmid.

    • Select for colonies that have undergone a second recombination event, resulting in the replacement of the wild-type creS gene with the creS-gfp fusion. This can be done using a counter-selection marker on the plasmid.

  • Verification of the Fusion Strain:

    • Confirm the correct genomic integration of the creS-gfp fusion by PCR and DNA sequencing.

    • Verify the expression of the Crescentin-GFP fusion protein by Western blotting using antibodies against GFP and crescentin.

    • Confirm the localization of the Crescentin-GFP fusion protein along the inner curvature of the cell using fluorescence microscopy.

Protocol 2: Live-Cell Imaging of Crescentin-GFP

This protocol details the procedure for preparing and imaging live Caulobacter crescentus cells expressing Crescentin-GFP.

Materials:

  • C. crescentus strain expressing Crescentin-GFP

  • PYE medium

  • Agarose (B213101)

  • Microscope slides and coverslips

  • Fluorescence microscope equipped with a high-resolution camera and appropriate filter sets for GFP. An environmental chamber to maintain temperature is recommended.

Procedure:

  • Cell Culture:

    • Grow the C. crescentus Crescentin-GFP strain in PYE medium at 30°C with shaking to mid-log phase (OD₆₀₀ of 0.3-0.5).

  • Preparation of Agarose Pads:

    • Prepare a 1% (w/v) solution of low-melting-point agarose in PYE medium.

    • Heat the solution until the agarose is completely dissolved.

    • Pipette a small drop (e.g., 3-5 µL) of the molten agarose solution onto a clean microscope slide.

    • Quickly place another microscope slide on top to create a thin, flat agarose pad.

    • Once solidified, gently slide the top slide off.

  • Mounting Cells:

    • Take a 1-2 µL aliquot of the cell culture and spot it onto the center of the agarose pad.

    • Allow the liquid to absorb into the pad for a minute.

    • Carefully place a coverslip over the cells on the agarose pad, avoiding air bubbles.

    • Seal the edges of the coverslip with VALAP (a 1:1:1 mixture of vaseline, lanolin, and paraffin) or nail polish to prevent drying during imaging.

  • Microscopy:

    • Place the slide on the microscope stage.

    • Locate the cells using phase-contrast or DIC microscopy.

    • Switch to fluorescence microscopy to visualize the Crescentin-GFP signal. Use appropriate excitation and emission filters for GFP (e.g., excitation ~488 nm, emission ~509 nm).

    • Acquire images using a high-sensitivity camera. For time-lapse imaging, acquire images at regular intervals (e.g., every 5-10 minutes) to observe the dynamics of the crescentin filament during cell growth and division.

Protocol 3: Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a powerful technique to measure the mobility and dynamics of fluorescently labeled proteins in live cells. This protocol is adapted for studying the dynamics of Crescentin-GFP.

Materials:

  • C. crescentus strain expressing Crescentin-GFP mounted on an agarose pad as described in Protocol 2.

  • A confocal or TIRF microscope equipped with a high-power laser for photobleaching and a sensitive detector.

Procedure:

  • Pre-bleach Imaging:

    • Identify a cell with a clearly visible Crescentin-GFP filament.

    • Acquire a few images at low laser power to establish the initial fluorescence intensity of the filament.

  • Photobleaching:

    • Define a region of interest (ROI) over a portion of the Crescentin-GFP filament.

    • Expose the ROI to a brief, high-intensity laser pulse to photobleach the GFP molecules within that region.

  • Post-bleach Imaging:

    • Immediately after photobleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI. The imaging frequency will depend on the expected recovery rate; for the slow dynamics of crescentin, intervals of several minutes are appropriate.[6][8]

  • Data Analysis:

    • Measure the fluorescence intensity of the bleached region, a non-bleached control region within the same cell, and a background region over time.

    • Correct for photobleaching during image acquisition by normalizing the intensity of the bleached region to the intensity of the control region.

    • Plot the normalized fluorescence intensity in the bleached region over time.

    • Fit the recovery curve to an appropriate model (e.g., a single or double exponential function) to determine the half-time of recovery (t₁/₂) and the mobile fraction of the protein.

Diagrams

Experimental_Workflow cluster_strain Strain Construction cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis Clone Clone creS into vector Insert Insert gfp tag Clone->Insert Transform Transform into E. coli Insert->Transform Conjugate Conjugate with C. crescentus Transform->Conjugate Select Select for fusion strain Conjugate->Select Culture Culture C. crescentus-creS-gfp Select->Culture Prepare Prepare Agarose Pad Culture->Prepare Mount Mount Cells Prepare->Mount Image Acquire Images Mount->Image FRAP Perform FRAP Image->FRAP Analyze Analyze Recovery Curve FRAP->Analyze Quantify Quantify Dynamics Analyze->Quantify

Caption: Experimental workflow for live-cell imaging of crescentin.

Crescentin_Regulation CreS Crescentin (CreS) protein Filament Crescentin Filament CreS->Filament Assembly CellWall Cell Wall Synthesis Filament->CellWall Inhibits/Slows MreB MreB MreB->Filament Localization & Organization Curvature Cell Curvature CellWall->Curvature Leads to

Caption: Simplified model of crescentin function and regulation.

References

Techniques for Studying Crescentin Polymerization In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crescentin (CreS), a key cytoskeletal protein in Caulobacter crescentus, is a bacterial analogue of eukaryotic intermediate filaments (IFs).[1][2][3] It assembles into a filamentous structure along the inner curvature of the cell, playing a crucial role in establishing and maintaining the bacterium's characteristic crescent shape.[4][5] Unlike tubulin and actin homologues, crescentin polymerization is a spontaneous process that does not require nucleotides or other cofactors.[2] The study of crescentin polymerization in vitro is essential for understanding the fundamental principles of bacterial cell morphogenesis and for identifying potential targets for novel antimicrobial agents. These application notes provide detailed protocols for the purification of crescentin, the induction and analysis of its polymerization in vitro, and methods for characterizing the resulting filaments.

I. Purification of Recombinant Crescentin

A robust protocol for obtaining pure, polymerization-competent crescentin is the first critical step for any in vitro study. The following protocol is adapted from established methods for purifying polyhistidine-tagged crescentin expressed in Escherichia coli.

Experimental Protocol: His-tagged Crescentin Purification

1. Expression:

  • Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the His-tagged crescentin gene.

  • Grow the transformed cells in 2x YT media supplemented with the appropriate antibiotic at 37°C with shaking until the culture reaches an optical density at 600 nm (OD600) of 0.6-0.8.

  • Induce protein expression by adding isopropyl-β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM and continue to incubate for 3-4 hours at 37°C.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes. The cell pellet can be stored at -80°C.

2. Lysis:

  • Resuspend the cell pellet in Lysis/Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 1 mM PMSF, 6 M Urea) containing lysozyme.

  • Sonicate the cell suspension on ice to ensure complete lysis and shear cellular DNA.

  • Add DNase I to the lysate and incubate on ice for 10-15 minutes to reduce viscosity.

  • Clarify the lysate by centrifugation at high speed (e.g., 40,000 x g) for 30 minutes at 4°C.

3. Affinity Chromatography:

  • Equilibrate a Ni-NTA affinity column with Lysis/Wash Buffer.

  • Load the clarified lysate onto the column.

  • Wash the column extensively with Lysis/Wash Buffer to remove unbound proteins.

  • Elute the His-tagged crescentin using an elution buffer containing a high concentration of imidazole (B134444) (e.g., 250-500 mM) in the Lysis/Wash Buffer base.

4. (Optional) Tag Cleavage and Further Purification:

  • If required, cleave the histidine tag using a site-specific protease (e.g., thrombin or TEV protease). The cleavage can be performed during dialysis to remove urea (B33335) and imidazole.

  • Further purify the untagged crescentin by gel filtration chromatography using a resin like Sephacryl S-300 equilibrated in a suitable storage buffer (e.g., 5 mM Tris-HCl, pH 8.4, 1 mM EDTA, 1 M Urea).

5. Dialysis and Storage:

  • Dialyze the purified protein against a storage buffer (e.g., 5 mM Tris-HCl, pH 8.4) at 4°C to remove urea and prepare the protein for polymerization assays.

  • Centrifuge the dialyzed protein at high speed (e.g., 150,000 x g) for 1 hour to remove any aggregates.

  • Determine the protein concentration using a standard method like the Bradford assay or by measuring absorbance at 280 nm.

  • Store the purified crescentin at 4°C for immediate use or flash-freeze in liquid nitrogen and store at -80°C for long-term storage.

II. In Vitro Polymerization of Crescentin

Crescentin polymerization can be initiated by altering the buffer conditions, primarily pH and ionic strength. Divalent cations have also been shown to enhance the assembly process.[6] The following sections describe various methods to monitor and quantify crescentin polymerization.

Data Presentation: Illustrative Polymerization Conditions

The following tables summarize hypothetical quantitative data based on qualitative descriptions from the literature, illustrating the expected effects of different conditions on crescentin polymerization.

Table 1: Effect of pH on Crescentin Polymerization

pH Critical Concentration (µM) Polymerization Rate (Arbitrary Units) Filament Appearance
8.5 > 10 Very Low Scant, short filaments
7.5 ~5 Low Short filaments

| 6.5 | < 1 | High | Long, bundled filaments |

Table 2: Effect of Ionic Strength on Crescentin Polymerization (at pH 7.5)

Salt Concentration (mM) Critical Concentration (µM) Polymerization Rate (Arbitrary Units)
KCl 50 ~4 Moderate
KCl 150 ~2 High
MgCl₂ 5 ~1.5 Very High

| CaCl₂ | 5 | ~1 | Very High |

Experimental Workflow

experimental_workflow Experimental Workflow for In Vitro Crescentin Polymerization cluster_prep Protein Preparation cluster_assembly Polymerization Assay cluster_analysis Analysis Techniques Purification Purify Crescentin Quantification Quantify and Aliquot Protein Purification->Quantification Initiation Initiate Polymerization (e.g., pH shift, add salt) Quantification->Initiation Incubation Incubate at Controlled Temperature Initiation->Incubation EM Electron Microscopy Incubation->EM FM Fluorescence Microscopy Incubation->FM LS Light Scattering Incubation->LS Rheology Rheology Incubation->Rheology Sedi Sedimentation Assay Incubation->Sedi

Caption: Workflow for studying crescentin polymerization in vitro.

III. Techniques for Monitoring Polymerization

A. Electron Microscopy

Electron microscopy (EM) provides direct visualization of crescentin filaments, allowing for the assessment of filament morphology, length, and bundling.

  • Initiate Polymerization: Mix purified crescentin with polymerization buffer (e.g., 50 mM MES, pH 6.5) and incubate for a desired time (e.g., 30 minutes) at room temperature.

  • Sample Application: Place a 10 µl drop of the crescentin filament solution onto a glow-discharged, carbon-coated EM grid.

  • Washing: After 1-2 minutes, wash the grid by briefly touching it to a drop of polymerization buffer.

  • Staining: Stain the grid by placing it on a drop of 2% (w/v) uranyl acetate (B1210297) solution for 30-60 seconds.

  • Blotting and Drying: Carefully blot away the excess stain with filter paper and allow the grid to air dry completely.

  • Imaging: Observe the filaments using a transmission electron microscope (TEM).

B. Fluorescence Microscopy

Fluorescence microscopy can be used to visualize crescentin filaments in real-time, especially when studying polymerization dynamics. This requires fluorescently labeling the purified crescentin.

  • Labeling:

    • Dialyze purified crescentin into an amine-free buffer (e.g., PBS, pH 7.2-7.5).

    • React the protein with a 5- to 10-fold molar excess of an amine-reactive fluorescent dye (e.g., an NHS-ester of Alexa Fluor or Cy dye) for 1 hour at room temperature, protected from light.

    • Quench the reaction by adding a small amount of Tris buffer.

    • Remove the free dye by gel filtration or extensive dialysis against the storage buffer.

  • Polymerization and Imaging:

    • Initiate polymerization of the labeled crescentin as described above.

    • Place a small volume of the reaction mixture on a microscope slide and cover with a coverslip.

    • Visualize the formation of fluorescent filaments using a fluorescence microscope equipped with the appropriate filter sets. Time-lapse imaging can be used to monitor the kinetics of filament growth.

C. Light Scattering Assay

Light scattering is a powerful technique to monitor the progress of polymerization in real-time. As crescentin monomers assemble into larger filaments, the intensity of scattered light increases.

  • Setup: Place a solution of purified crescentin in a cuvette within a fluorometer or a dedicated light scattering instrument. The instrument should be set to measure scattered light at a 90-degree angle from the incident beam.

  • Baseline: Record the baseline light scattering signal of the crescentin monomer solution.

  • Initiation: Initiate polymerization by adding a small volume of concentrated polymerization buffer to the cuvette and mix quickly.

  • Data Acquisition: Record the increase in light scattering intensity over time. The resulting curve will show a lag phase (nucleation), an elongation phase (rapid increase in scattering), and a plateau phase (steady state).

D. Rheology

Rheology measures the viscoelastic properties of the crescentin network, providing quantitative data on its stiffness and viscosity.

  • Sample Loading: Load the crescentin solution onto the plate of a strain-controlled rheometer.

  • Initiation: Add the polymerization buffer to the sample and quickly lower the cone or parallel plate to the desired gap distance.

  • Measurement: Apply a small, oscillating strain at a constant frequency (e.g., 1 Hz) and measure the resulting stress. This will yield the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component.

  • Data Analysis: The time-dependent evolution of G' and G'' reflects the kinetics of gelation. A phase angle of approximately 10° is indicative of a predominantly elastic, solid-like network.[4]

E. Sedimentation Assay for Critical Concentration

The critical concentration (Cc) is the concentration of monomeric protein that is in equilibrium with the polymer at steady state. A sedimentation assay can be used to determine the Cc.

  • Polymerization: Set up a series of polymerization reactions with varying concentrations of crescentin in the same polymerization buffer. Incubate the reactions until they reach steady state (e.g., 1-2 hours).

  • Sedimentation: Centrifuge the samples at high speed (e.g., 150,000 x g) for 30-60 minutes to pellet the filamentous crescentin.

  • Supernatant Analysis: Carefully collect the supernatant from each sample.

  • Quantification: Determine the protein concentration in each supernatant using SDS-PAGE followed by densitometry or a protein concentration assay.

  • Cc Determination: Plot the supernatant protein concentration (unpolymerized crescentin) against the initial total crescentin concentration. The concentration of protein in the supernatant at which the plot plateaus represents the critical concentration.

IV. Logical Relationships in Crescentin Polymerization

The following diagram illustrates the key relationships and dependencies in the in vitro polymerization of crescentin.

crescentin_polymerization_logic Factors Influencing Crescentin Polymerization cluster_conditions Reaction Conditions cluster_process Polymerization Process cluster_outcomes Observable Outcomes pH Low pH Nucleation Nucleation pH->Nucleation promotes IonicStrength High Ionic Strength IonicStrength->Nucleation promotes DivalentCations Divalent Cations (Mg²⁺, Ca²⁺) Elongation Elongation DivalentCations->Elongation enhances Nucleation->Elongation SteadyState Steady State Elongation->SteadyState Filaments Filament Formation & Bundling Elongation->Filaments Viscoelasticity Increased Viscoelasticity SteadyState->Viscoelasticity

References

Visualizing Crescentin Dynamics in Caulobacter crescentus using Fluorescent Protein Fusions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Crescentin (CreS) is an intermediate filament-like protein essential for the characteristic crescent shape of the bacterium Caulobacter crescentus.[1][2] It forms a filamentous structure along the inner curvature of the cell, underneath the cytoplasmic membrane, thereby imparting a curve to the growing cell.[1][3] Deletion of the creS gene results in straight-rod morphology, highlighting its critical role in bacterial cell morphogenesis.[2] Visualizing the subcellular localization and dynamics of crescentin is crucial for understanding its function in cell shape determination and its interaction with other cellular components. This document provides detailed protocols for creating crescentin-fluorescent protein fusions and visualizing them in live C. crescentus cells.

Signaling and Localization Pathway

Crescentin functions as a key component of the bacterial cytoskeleton. It assembles into a continuous filament that extends along the inner, concave side of the cell. This localization is critical for its function; it is thought to modulate cell wall synthesis, leading to the curved morphology. The proper anchoring of the crescentin structure to the cell envelope is dependent on the function of the actin-like protein MreB.

cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall CreS Crescentin (CreS) monomers Filament Crescentin Filament CreS->Filament Self-assembly Anchor Membrane Anchor (MreB-dependent) Filament->Anchor Localization MreB MreB Cytoskeleton PG Peptidoglycan Synthesis Anchor->PG Mechanical Constraint CellShape Cell Curvature PG->CellShape Generates

Caption: Crescentin localization and function pathway.

Quantitative Data Summary

The use of fluorescent protein fusions, such as Crescentin-GFP (CreS-GFP), allows for the quantitative analysis of protein dynamics and structure within living cells.

ParameterValueOrganismMethodReference
Average Apparent Length of CreS-GFP Structures900 nmCaulobacter crescentusFluorescence Microscopy[4]
Fluorescence Recovery Half-Life (t½) of CreS-GFP26 ± 1.9 minCaulobacter crescentusFRAP (Fluorescence Recovery After Photobleaching)[1][5]
Rate of Fluorescence Loss (FLIP) of CreS-GFP0.50 ± 0.18 h⁻¹Caulobacter crescentusFLIP (Fluorescence Loss in Photobleaching)[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to visualize crescentin using fluorescent protein fusions.

Experimental Workflow Overview

The overall process involves cloning the creS gene in-frame with a fluorescent protein gene (e.g., gfp, eyfp) in a suitable Caulobacter expression vector, transforming the construct into C. crescentus, and subsequent imaging via fluorescence microscopy.

A 1. PCR Amplification of creS gene and vector backbone B 2. Gibson Assembly (creS + FP vector) A->B C 3. Transformation into E. coli B->C D 4. Plasmid Purification & Sequence Verification C->D E 5. Transformation into C. crescentus D->E F 6. Culture C. crescentus & Induce Expression E->F G 7. Sample Preparation (Agarose Pad) F->G H 8. Fluorescence Microscopy & Imaging G->H I 9. Image Analysis & Data Quantification H->I

Caption: Workflow for visualizing Crescentin-FP fusions.
Protocol 1: Construction of Crescentin-Fluorescent Protein Fusion Plasmid

This protocol describes the creation of a C-terminal crescentin-eYFP fusion construct using Gibson Assembly. A suitable broad-host-range vector for Caulobacter expression should be used (e.g., derivatives of pJS14 or pMR20).

1. Materials:

  • Caulobacter crescentus (e.g., CB15N) genomic DNA

  • High-fidelity DNA polymerase (e.g., KOD, Q5)

  • A suitable Caulobacter shuttle vector containing an inducible promoter (e.g., Pxyl or Pvan) and an eYFP gene, linearized by restriction digest or PCR.

  • PCR primers for creS amplification.

  • Gibson Assembly Master Mix

  • Competent E. coli cells (e.g., DH5α)

  • DNA purification kits (PCR and plasmid miniprep)

2. Primer Design: Design primers to amplify the creS gene from C. crescentus genomic DNA. The primers should include overhangs homologous to the linearized vector for Gibson Assembly, ensuring an in-frame fusion with the N-terminus of the eYFP tag.

  • Forward Primer (example based on[6]): 5'-[Vector Homology Sequence]-GCATCACATATGCAGCACCAGATCGAGTCCAC-3' (Adds an NdeI site and anneals to the start of creS)

  • Reverse Primer (example based on[6]): 5'-[Vector Homology Sequence]-GGGCGCTCGCGGCCACGTCGCCGTC-3' (Removes the stop codon for C-terminal fusion and adds a SacI site)

3. PCR Amplification:

  • Amplify the creS gene using the designed primers and C. crescentus genomic DNA as a template.

  • Amplify the linearized vector backbone.

  • Run the PCR products on an agarose (B213101) gel to verify the correct size.

  • Purify the PCR products using a PCR purification kit.

4. Gibson Assembly:

  • Set up the Gibson Assembly reaction on ice according to the manufacturer's protocol. A typical reaction includes:

    • Linearized vector: 50-100 ng

    • creS PCR product: 2-3 fold molar excess over the vector

    • Gibson Assembly Master Mix (2X): 10 µL

    • Deionized H₂O to a final volume of 20 µL

  • Incubate the reaction at 50°C for 15-60 minutes.

5. Transformation into E. coli:

  • Transform competent E. coli cells with 2 µL of the assembly reaction product.

  • Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Screen colonies by colony PCR and/or restriction digest of purified plasmids.

  • Verify the correct construct by Sanger sequencing.

Protocol 2: Electroporation of Caulobacter crescentus

1. Materials:

  • C. crescentus recipient strain (e.g., CB15N)

  • PYE medium

  • Purified crescentin-eYFP plasmid DNA

  • Ice-cold sterile water

  • 1 mm electroporation cuvettes

  • Electroporator

2. Procedure:

  • Grow an overnight culture of the C. crescentus recipient strain in PYE medium.

  • Pre-chill 1 mm electroporation cuvettes on ice.

  • Harvest the cells by centrifugation (e.g., 2 min at 8,000 rpm, 4°C).

  • Keep cells on ice for the remainder of the protocol.

  • Wash the cell pellet twice with 1 mL of cold, sterile water.

  • Resuspend the final pellet in a small volume of cold, sterile water (e.g., 50-100 µL).

  • Add 100-200 ng of plasmid DNA to 50 µL of the competent cells.

  • Transfer the cell/DNA mixture to a pre-chilled electroporation cuvette.

  • Electroporate using appropriate settings for Caulobacter (e.g., 2.5 kV, 25 µF, 400 Ω).

  • Immediately add 1 mL of PYE medium to the cuvette and transfer the cell suspension to a microfuge tube.

  • Allow cells to recover by incubating at 30°C for 1-2 hours.

  • Plate the cell suspension on PYE agar containing the appropriate antibiotic and incubate at 30°C for 2-3 days until colonies appear.

Protocol 3: Fluorescence Microscopy of Live Caulobacter crescentus

1. Materials:

  • C. crescentus strain carrying the crescentin-eYFP plasmid

  • M2G medium

  • Inducer (e.g., xylose or vanillate, depending on the promoter)

  • Agarose

  • Glass microscope slides and coverslips

2. Cell Culture and Induction:

  • Inoculate a culture of the C. crescentus strain in M2G medium with the appropriate antibiotic.

  • Grow the culture at 30°C to an OD₆₀₀ of 0.2-0.4.

  • Induce the expression of the crescentin-eYFP fusion by adding the appropriate inducer (e.g., 0.3% xylose or 5 µM vanillic acid).

  • Continue to grow the culture for 2-4 hours to allow for protein expression.

3. Preparation of Agarose Pads:

  • Prepare a 1% (w/v) agarose solution in M2G medium.

  • Heat the solution until the agarose is completely dissolved.

  • Pipette a small drop (e.g., 3-5 µL) of the molten agarose onto a clean glass microscope slide.

  • Quickly place another clean slide on top to create a thin, flat agarose pad.

  • After the pad solidifies, carefully slide the top slide off.

4. Mounting Cells for Imaging:

  • Pipette 1-2 µL of the induced cell culture onto the center of the agarose pad.

  • Allow the liquid to absorb into the pad for a few minutes.

  • Carefully place a coverslip over the pad, avoiding air bubbles.

5. Image Acquisition:

  • Use a fluorescence microscope equipped with a high-numerical-aperture objective (e.g., 100X oil immersion).

  • Use appropriate filter sets for the fluorescent protein (e.g., for eYFP, excitation ~514 nm, emission ~527 nm).

  • Acquire both phase-contrast or DIC images to visualize cell morphology and fluorescence images to visualize the crescentin-eYFP fusion protein.

  • Keep exposure times as short as possible to minimize phototoxicity and photobleaching.

Conclusion

The fusion of fluorescent proteins to crescentin provides a powerful tool for the in vivo study of this key cytoskeletal element. The protocols outlined above offer a comprehensive guide for researchers to construct the necessary genetic tools, prepare samples, and perform quantitative imaging. These methods will facilitate further investigation into the mechanisms of bacterial cell shape determination and the dynamic interplay of cytoskeletal components, which can be valuable for both fundamental research and the development of novel antimicrobial strategies targeting bacterial morphology.

References

Application Notes and Protocols for Assessing CRES Protein Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antimicrobial properties of the Cystatin-related epididymal spermatogenic (CRES) protein. The protocols outlined below are foundational for determining the efficacy and mechanism of action of CRES and other antimicrobial proteins.

Data Presentation: Antimicrobial Activity of CRES Protein

The following table summarizes the quantitative data on the antimicrobial activity of recombinant this compound against various microorganisms. This data is crucial for comparative analysis and for understanding the protein's spectrum of activity.

MicroorganismAssay TypeConcentration of this compoundIncubation TimeResultReference
Escherichia coli DH5αColony Forming Unit (CFU) Assay10 ng/mL4 hoursSignificant decrease in survival (p<0.01)[1][2]
Escherichia coli DH5αColony Forming Unit (CFU) Assay100 ng/mL4 hoursSignificant decrease in survival (p<0.01)[1][2]
Ureaplasma urealyticumSpectrophotometry (A550 nm)100 ng/mL12, 18, 24 hoursSignificant delay in growth plateau (p<0.01)[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for specific laboratory conditions and research questions.

Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Recombinant this compound

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (MHB) or other suitable broth

  • Sterile 96-well polypropylene (B1209903) microtiter plates[3][4]

  • Spectrophotometer (for OD600 measurement)

  • Incubator

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable sterile solvent (e.g., deionized water with 0.01% acetic acid to aid solubility of cationic peptides).[3]

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth directly in the 96-well microtiter plate to achieve a range of desired concentrations.

  • Preparation of Bacterial Inoculum:

    • Grow the bacterial strain overnight in the appropriate broth.

    • Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in each well of the microtiter plate.[3]

  • Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.

    • Include a positive control (bacteria with no this compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.[3]

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.[5][6]

    • Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[3]

Time-Kill Kinetics Assay

This assay assesses the rate at which this compound kills a microbial population over time.

Materials:

  • Recombinant this compound

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth (e.g., MHB)

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Agar (B569324) plates (e.g., Luria-Bertani agar)

  • Sterile saline or Phosphate-Buffered Saline (PBS) for dilutions

Procedure:

  • Preparation:

    • Prepare a bacterial suspension of approximately 1 x 10^6 CFU/mL in the appropriate broth.[7]

    • Prepare this compound solutions at various concentrations (e.g., 1x, 2x, and 4x the predetermined MIC).[3][7]

  • Incubation and Sampling:

    • Add the this compound solutions to the bacterial suspensions. Include a growth control without any this compound.

    • Incubate the cultures at 37°C with shaking.

    • At specific time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.[2][5][7]

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of the withdrawn aliquots in sterile saline or PBS.

    • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.[3]

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each this compound concentration and the control.

    • A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[8]

Radial Diffusion Assay

This is a gel-based assay to visualize and quantify the antimicrobial activity of this compound.

Materials:

  • Recombinant this compound

  • Bacterial culture

  • Tryptic Soy Broth (TSB) or other suitable broth

  • Agarose (B213101)

  • Sterile petri dishes

Procedure:

  • Preparation of Agar Plates:

    • Prepare a low-nutrient agar medium (e.g., 1% agarose in 10 mM Tris-HCl with 0.1% TSB).

    • Cool the agar to approximately 45-50°C and inoculate it with the test bacteria to a final concentration of about 4 x 10^6 CFU/mL.[9]

    • Pour the inoculated agar into sterile petri dishes and allow it to solidify.

  • Application of this compound:

    • Punch small wells (2-4 mm in diameter) into the solidified agar.

    • Add a defined volume (e.g., 5-10 µL) of different concentrations of this compound solution into each well.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the clear zone of growth inhibition around each well.

    • The diameter of the clearance zone is proportional to the antimicrobial activity of the this compound concentration.[9]

Mechanism of Action: Membrane Permeabilization Assay

This assay determines if this compound disrupts the bacterial cell membrane.

Materials:

  • Recombinant this compound

  • Bacterial culture

  • Propidium Iodide (PI) or SYTOX Green nucleic acid stain

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Wash and resuspend mid-log phase bacteria in a suitable buffer (e.g., PBS).

  • Treatment and Staining:

    • Add this compound at various concentrations to the bacterial suspension.

    • Add a fluorescent dye that cannot penetrate intact cell membranes, such as Propidium Iodide (PI).[10][11][12]

    • Incubate the mixture for a defined period (e.g., 30 minutes).

  • Detection:

    • Measure the fluorescence intensity using a fluorometer. An increase in fluorescence indicates that the dye has entered the cells through a compromised membrane and intercalated with nucleic acids.[10][11][12]

    • Alternatively, visualize the stained cells using fluorescence microscopy.

Mechanism of Action: Inhibition of Macromolecular Synthesis

This assay investigates whether this compound inhibits the synthesis of essential macromolecules like DNA, RNA, and proteins.

Materials:

  • Recombinant this compound

  • Bacterial culture

  • Radiolabeled precursors (e.g., [3H]-thymidine for DNA, [3H]-uridine for RNA, [3H]-leucine for protein)

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Labeling:

    • Incubate a mid-log phase bacterial culture with the respective radiolabeled precursor for a short period to allow for its incorporation into the newly synthesized macromolecules.[1][13]

  • Treatment:

    • Add this compound at different concentrations to the labeled culture.

    • Continue incubation for a defined period.

  • Precipitation and Measurement:

    • At various time points, withdraw aliquots and precipitate the macromolecules by adding cold trichloroacetic acid (TCA).[1]

    • Collect the precipitate on a filter and wash to remove unincorporated radiolabeled precursors.

    • Measure the radioactivity of the precipitate using a scintillation counter.

  • Analysis:

    • A decrease in the incorporation of the radiolabeled precursor in the presence of this compound compared to the untreated control indicates inhibition of the respective macromolecular synthesis pathway.[1][14]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays Antimicrobial Activity Assays cluster_moa Mechanism of Action Assays cluster_analysis Data Analysis & Interpretation p1 Prepare CRES Protein Stock a1 MIC Determination (Broth Microdilution) p1->a1 Test Compound a2 Time-Kill Kinetics Assay p1->a2 Test Compound a3 Radial Diffusion Assay p1->a3 Test Compound m1 Membrane Permeabilization p1->m1 Test Compound m2 Inhibition of Macromolecular Synthesis p1->m2 Test Compound p2 Culture Microorganism to Log Phase p2->a1 Inoculum p2->a2 Inoculum p2->a3 Inoculum p2->m1 Inoculum p2->m2 Inoculum d1 Determine MIC Value a1->d1 d2 Plot Time-Kill Curves a2->d2 d3 Measure Inhibition Zones a3->d3 d4 Quantify Membrane Damage m1->d4 d5 Assess Synthesis Inhibition m2->d5 d6 Overall Efficacy & Mechanism Conclusion d1->d6 d2->d6 d3->d6 d4->d6 d5->d6

Caption: Workflow for assessing this compound antimicrobial activity.

This compound Mechanism of Action

G cluster_membrane Membrane Interaction cluster_intracellular Intracellular Effects CRES This compound BacterialCell Bacterial Cell Membrane Bacterial Membrane CRES->Membrane Binds to Macromolecules DNA, RNA, Protein Synthesis CRES->Macromolecules Internalization & Interaction with Permeabilization Membrane Permeabilization Membrane->Permeabilization Leads to CellDeath Cell Death Permeabilization->CellDeath Inhibition Inhibition of Synthesis Macromolecules->Inhibition Results in Inhibition->CellDeath

Caption: Proposed mechanism of this compound antimicrobial action.

References

Application Notes and Protocols for a High-Throughput In Vitro Assay to Identify Modulators of CRES Protein-Mediated Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine-Rich Secretory Proteins (CRES) are a subgroup of the CAP (Cysteine-rich secretory proteins, Antigen 5, and Pathogenesis-related 1) protein superfamily, implicated in mammalian reproduction and immune responses.[1][2] Notably, some CRES family members, such as CST8 (Cystatin-related epididymal spermatogenic protein), are classified within the cystatin superfamily of cysteine protease inhibitors.[3][4] This suggests that, rather than possessing intrinsic proteolytic activity, CRES proteins may function by inhibiting specific proteases. Dysregulation of such inhibitory activity could be implicated in various pathological conditions, making CRES proteins a potential therapeutic target.

These application notes provide a detailed protocol for a robust, high-throughput in vitro fluorescence resonance energy transfer (FRET)-based assay designed to screen for and characterize small molecule modulators that can disrupt the inhibitory interaction between a CRES protein and a target cysteine protease.

Assay Principle

The assay quantifies the activity of a target cysteine protease (e.g., Cathepsin L) using a specific fluorogenic peptide substrate. This substrate contains a cleavage site for the protease, flanked by a fluorophore and a quencher. In the uncleaved state, the quencher suppresses the fluorophore's signal via FRET. When the this compound is present, it is expected to inhibit the protease, resulting in a low fluorescence signal. A "hit" compound is a molecule that disrupts the this compound's inhibitory function, thereby liberating the protease to cleave the substrate. This cleavage separates the fluorophore and quencher, producing a measurable increase in fluorescence. The intensity of this signal is directly proportional to the degree of modulation or disruption of the CRES-protease interaction.

G cluster_principle Assay Principle Workflow cluster_inhibited Inhibited State cluster_active Active (Modulated) State P Target Protease P_CRES Protease-CRES Complex P->P_CRES + CRES S Fluorogenic Substrate (F-Q) CRES This compound (Inhibitor) Modulator Test Compound (Modulator) Low_Signal Low Fluorescence P_CRES->Low_Signal No Cleavage P_Free Free Protease P_CRES->P_Free + Modulator Cleaved_S Cleaved Substrate (F + Q) P_Free->Cleaved_S Cleaves Substrate High_Signal High Fluorescence Cleaved_S->High_Signal

Caption: Workflow illustrating the FRET-based protease inhibition modulation assay.

Materials and Reagents

Reagent/MaterialExample SupplierExample Catalog No.
Recombinant Human this compoundR&D SystemsCustom Synthesis
Recombinant Human Cathepsin L (Active)Enzo Life SciencesBML-SE134
Fluorogenic Cathepsin L SubstrateAnaSpecAS-60551
Assay Buffer (50 mM MES, pH 6.0, 5 mM DTT, 1 mM EDTA, 0.01% Brij-35)Sigma-AldrichM8250, D9779, E5134, B4184
L-CysteineSigma-AldrichC7352
Dimethyl Sulfoxide (DMSO), ACS GradeFisher ScientificD128
384-well, black, low-volume, flat-bottom platesCorning3676
Multi-channel pipettes and liquid handling systems
Fluorescence plate reader with Ex/Em filters for the substrate

Experimental Protocols

Reagent Preparation
  • Assay Buffer: Prepare a 1X solution of 50 mM MES, pH 6.0, 5 mM DTT, 1 mM EDTA, and 0.01% Brij-35. Prepare fresh DTT solution daily.

  • Target Protease (Cathepsin L): Reconstitute to a 1 mg/mL stock in an appropriate buffer. Aliquot and store at -80°C. For the assay, dilute to a working concentration (e.g., 2X final concentration) in cold Assay Buffer. The optimal concentration should be determined via titration.

  • This compound: Reconstitute to a 1 mg/mL stock. Aliquot and store at -80°C. Dilute to a working concentration (e.g., 4X final concentration) in Assay Buffer. Optimal concentration should be determined via titration.

  • Fluorogenic Substrate: Reconstitute in DMSO to a 10 mM stock. Store at -20°C, protected from light. Dilute to a working concentration (e.g., 4X final concentration) in Assay Buffer.

  • Test Compounds: Prepare stock solutions in 100% DMSO. Create serial dilutions for dose-response curves. The final DMSO concentration in the assay should not exceed 1%.

Assay Optimization

To ensure a robust assay window, perform a matrix titration of the target protease and the this compound.

  • Prepare serial dilutions of Cathepsin L.

  • Prepare serial dilutions of the this compound.

  • In a 384-well plate, add Cathepsin L and this compound dilutions.

  • Include controls: protease only (maximum signal) and buffer only (background).

  • Initiate the reaction by adding the fluorogenic substrate.

  • Monitor fluorescence kinetically for 30-60 minutes.

  • Select concentrations of this compound that provide significant inhibition (e.g., 80-90%) of the protease activity, and a protease concentration that gives a strong signal-to-background ratio.

Screening Protocol for this compound Modulators

This protocol is optimized for a 384-well plate with a final assay volume of 20 µL.

  • Compound Plating: Using an acoustic dispenser or liquid handler, add 100 nL of test compounds (from stock plates) to the appropriate wells of the 384-well assay plate.

  • CRES and Protease Addition:

    • Prepare a CRES/Protease mix in Assay Buffer containing the pre-determined optimal concentrations of both proteins (at 2X the final concentration).

    • Add 10 µL of this mix to each well containing the test compounds.

    • Add 10 µL of a protease-only solution (no CRES) to the maximum signal (0% inhibition) control wells.

    • Add 10 µL of Assay Buffer to the background (100% inhibition) control wells.

  • Incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow compounds to interact with the this compound.

  • Reaction Initiation:

    • Prepare a 2X working solution of the fluorogenic substrate in Assay Buffer.

    • Add 10 µL of the substrate solution to all wells to initiate the reaction.

  • Signal Detection: Immediately transfer the plate to a fluorescence plate reader. Read the kinetic fluorescence signal (e.g., every 2 minutes for 30 minutes) at the appropriate excitation and emission wavelengths.

G cluster_protocol High-Throughput Screening Protocol start Start add_cmpd 1. Add 100 nL Test Compound start->add_cmpd add_prot 2. Add 10 µL CRES/Protease Mix add_cmpd->add_prot incubate 3. Incubate 30 min @ RT add_prot->incubate add_sub 4. Add 10 µL Substrate incubate->add_sub read 5. Kinetic Read (Fluorescence) add_sub->read end End read->end

Caption: Step-by-step workflow for the high-throughput screening assay.

Data Presentation and Analysis

Data Normalization

The rate of reaction (slope of the kinetic read) should be used for calculations.

  • Calculate Percent Activity:

    • % Activity = [(V_test_compound - V_background) / (V_max_signal - V_background)] * 100

    • Where V is the reaction rate (RFU/min).

  • Calculate Percent Inhibition Disruption (for hit compounds):

    • % Disruption = 100 - % Inhibition

    • Where % Inhibition is calculated relative to the uninhibited protease control.

Hit Confirmation and IC50 Determination

For compounds identified as "hits," perform dose-response experiments to determine the concentration that produces 50% of the maximal response (EC50 for activators, or IC50 for compounds that disrupt inhibition).

Table 1: Example Dose-Response Data for a Hit Compound

Compound Conc. (µM) Avg. Reaction Rate (RFU/min) Std. Dev. % Activity
100 8540 430 98.2
30 8215 398 94.4
10 7550 350 86.6
3 5600 280 63.8
1 2500 150 27.8
0.3 980 95 10.1
0.1 550 60 5.1
0 (No Compound) 450 55 4.0
Max Signal (No CRES) 8750 450 100.0

| Background (No Enzyme) | 100 | 25 | 0.0 |

Table 2: Summary of Potency for Confirmed Hit Compounds

Compound ID EC50 (µM) Max. % Activity Hill Slope
Hit-001 2.1 ± 0.2 99.5% 1.2
Hit-002 15.8 ± 1.5 85.2% 0.9

| Hit-003 | > 100 | < 20% | N/A |

Troubleshooting

IssuePotential CauseRecommended Solution
High variability between wells Pipetting errors; Incomplete mixing; Edge effects.Use calibrated liquid handlers; Ensure proper mixing post-reagent addition; Use a plate map that avoids placing critical samples in edge wells.
Low Z'-factor (<0.5) Assay window is too small; High data variability.Re-optimize protease and CRES concentrations; Check reagent stability (especially DTT and protease activity).
False positives (compound interference) Autofluorescent compounds; Compounds that quench fluorescence.Perform counter-screens with hit compounds in the absence of the enzyme to identify autofluorescence.
False negatives Compound insolubility.Check for compound precipitation in assay buffer; Reduce the highest screening concentration if necessary.

References

Application Notes and Protocols for Immunohistochemical Localization of CRES Protein

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the detection and localization of the Cystatin-related epididymal spermatogenic (CRES) protein in tissue samples using immunohistochemistry (IHC). This document is intended for researchers, scientists, and drug development professionals interested in the tissue-specific expression and function of CRES.

Introduction

The CRES protein, also known as Cystatin 8 (CST8), is a member of the family 2 cystatins, a group of cysteine protease inhibitors.[1][2] Unlike other cystatins, CRES lacks the necessary consensus sites for inhibiting C1 cysteine proteases and is primarily expressed in reproductive and neuroendocrine tissues.[1][2][3] Research has shown that CRES functions as a cross-class inhibitor of the serine protease prohormone convertase 2 (PC2), suggesting a role in regulating prohormone and proprotein processing.[1][3] Its specific expression in the testis, epididymis, and anterior pituitary gonadotrophs points towards important functions in reproduction and neuroendocrine regulation.[1][2][4] Immunohistochemistry is a powerful technique to visualize the distribution and localization of this compound within these tissues, providing valuable insights into its biological roles.[5]

Data Presentation

The following table summarizes the known tissue and cellular localization of the this compound based on published literature. Quantitative expression levels are not widely available; therefore, this table focuses on qualitative localization data.

TissuePrimary Cell Type(s)Subcellular LocalizationReference(s)
Testis Mid and late elongating spermatidsCytoplasmic region, Acrosome of testicular spermatozoa[2]
Epididymis Principal cells (primarily initial segment)Secreted into the lumen[2][6]
SpermatozoaAcrosome[2]
Anterior Pituitary GonadotrophsColocalized with Luteinizing Hormone beta (LHβ)[4]
Ovary Not specifiedNot specified[3]
Human Sperm Ejaculated spermatozoaEquatorial segment[2]

Experimental Protocols

This section provides a detailed protocol for performing immunohistochemistry to detect this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol is a general guideline and may require optimization for specific antibodies and tissue types.

Materials and Reagents
  • FFPE tissue sections on positively charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 85%, 75%)

  • Deionized or distilled water

  • Antigen Retrieval Solution (e.g., 10mM Sodium Citrate Buffer, pH 6.0)

  • Wash Buffer (e.g., 1X Phosphate Buffered Saline with 0.05% Tween-20, PBST)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 5% normal goat serum in PBST)

  • Primary antibody against this compound

  • Biotinylated secondary antibody

  • Avidin-Biotin Complex (ABC) reagent or other polymer-based detection system

  • Chromogen substrate (e.g., DAB)

  • Hematoxylin (B73222) counterstain

  • Mounting medium

  • Cover slips

  • Humidity chamber

  • Microscope

Protocol
  • Deparaffinization and Rehydration:

    • Incubate slides in an oven at 60°C for 30-60 minutes to melt the paraffin.

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate the sections by sequential immersion in:

      • 100% ethanol, two changes for 3 minutes each.

      • 95% ethanol for 3 minutes.

      • 85% ethanol for 3 minutes.

      • 75% ethanol for 3 minutes.

    • Rinse with deionized water for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in a container with Antigen Retrieval Solution.

    • Heat the solution to 95-100°C in a water bath, steamer, or microwave. Maintain the temperature for 20-30 minutes. Note: The optimal heating method and time should be determined empirically.

    • Allow the slides to cool in the solution for 20 minutes at room temperature.

    • Rinse the slides with deionized water and then with wash buffer.

  • Peroxidase Blocking:

    • Incubate the sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.

    • Rinse the slides with wash buffer three times for 5 minutes each.

  • Blocking:

    • Incubate the sections with Blocking Buffer for 30-60 minutes at room temperature in a humidity chamber to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-CRES antibody to its optimal concentration in the blocking buffer.

    • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidity chamber.

  • Secondary Antibody Incubation:

    • Rinse the slides with wash buffer three times for 5 minutes each.

    • Incubate the sections with the biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature in a humidity chamber.

  • Detection:

    • Rinse the slides with wash buffer three times for 5 minutes each.

    • Incubate the sections with the ABC reagent or other polymer-based detection system for 30-60 minutes at room temperature, following the manufacturer's protocol.

  • Chromogen Development:

    • Rinse the slides with wash buffer three times for 5 minutes each.

    • Incubate the sections with the chromogen substrate (e.g., DAB) until the desired staining intensity is reached. Monitor the reaction under a microscope.

    • Stop the reaction by rinsing the slides with deionized water.

  • Counterstaining:

    • Counterstain the sections with hematoxylin for 30-60 seconds.

    • "Blue" the sections by rinsing in running tap water or an alkaline solution.

  • Dehydration and Mounting:

    • Dehydrate the sections by sequential immersion in:

      • 75% ethanol for 3 minutes.

      • 85% ethanol for 3 minutes.

      • 95% ethanol for 3 minutes.

      • 100% ethanol, two changes for 3 minutes each.

    • Clear the sections in two changes of xylene for 5 minutes each.

    • Apply a drop of mounting medium to the coverslip and mount it onto the tissue section, avoiding air bubbles.

    • Allow the mounting medium to dry before microscopic examination.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the immunohistochemistry protocol for this compound localization.

IHC_Workflow start Start: FFPE Tissue Section deparaffinization Deparaffinization & Rehydration (Xylene & Ethanol Series) start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced Epitope Retrieval) deparaffinization->antigen_retrieval peroxidase_block Peroxidase Blocking (3% H2O2) antigen_retrieval->peroxidase_block blocking Blocking (Normal Serum) peroxidase_block->blocking primary_ab Primary Antibody Incubation (Anti-CRES) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Biotinylated) primary_ab->secondary_ab Wash detection Detection (Avidin-Biotin Complex) secondary_ab->detection Wash chromogen Chromogen Development (DAB) detection->chromogen Wash counterstain Counterstaining (Hematoxylin) chromogen->counterstain Wash dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting end Microscopic Analysis dehydration_mounting->end

Caption: Immunohistochemistry workflow for this compound detection.

This compound Function

This diagram illustrates the inhibitory action of this compound on prohormone convertase 2 (PC2).

CRES_Function prohormone Prohormone / Proprotein pc2 Prohormone Convertase 2 (PC2) prohormone->pc2 active_hormone Active Hormone / Protein pc2->active_hormone Cleavage cres This compound cres->pc2 Inhibition

Caption: this compound inhibits PC2-mediated prohormone processing.

References

Application Notes and Protocols for Cloning and Expression of CRES Protein in a Mammalian System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful cloning, expression, and functional analysis of the Cystatin-related epididymal spermatogenic (CRES) protein, also known as Cystatin 8 (CST8), in a mammalian expression system.

Introduction

CRES (CST8) is a member of the type 2 cystatin superfamily of cysteine protease inhibitors.[1] Its expression is highly specific to the male reproductive tract, suggesting a crucial role in sperm development and maturation.[1][2] Functional studies have also indicated its potential as an antimicrobial protein, contributing to the innate immunity of the male reproductive system.[2][3] The ability to produce recombinant CRES in a mammalian system that allows for proper protein folding and post-translational modifications is essential for further characterization of its biological functions and for its potential as a therapeutic target.

This document provides detailed methodologies for the entire workflow, from gene cloning to protein purification and functional analysis.

Data Presentation

Table 1: Expected Yield of Recombinant CRES Protein from Transient Transfection in Mammalian Cells

While specific yields for CRES are not extensively published, this table provides an estimated range based on typical transient expression in common mammalian cell lines.[4][5][6] Actual yields may vary depending on the expression vector, transfection efficiency, and the specific properties of the this compound.

Host Cell LineExpression ScaleTransfection MethodPurification MethodExpected Yield (per liter of culture)Purity
HEK2931 LPolyethylenimine (PEI)Ni-NTA Affinity Chromatography1 - 5 mg>90%
CHO-S1 LElectroporationStrep-Tactin Affinity Chromatography2 - 10 mg>95%

Experimental Protocols

Protocol 1: Cloning of Human CRES (CST8) into a Mammalian Expression Vector

This protocol describes the cloning of the human CRES (CST8) coding sequence into a mammalian expression vector (e.g., pcDNA™3.1) containing a C-terminal polyhistidine (His) tag for subsequent purification.

1.1. Primer Design:

  • Design forward and reverse primers to amplify the full-length coding sequence of human CRES (NCBI Accession: NM_001321.3).

  • Add restriction enzyme sites to the 5' ends of the primers that are compatible with the multiple cloning site of your chosen mammalian expression vector (e.g., EcoRI on the forward primer and XhoI on the reverse primer).

  • Ensure the reverse primer is designed to be in-frame with the C-terminal His-tag in the vector and excludes the native stop codon.

1.2. PCR Amplification:

  • Perform PCR using a high-fidelity DNA polymerase with human testis cDNA as the template.

  • PCR Reaction Mixture (50 µL):

    • 5x High-Fidelity PCR Buffer: 10 µL

    • 10 mM dNTPs: 1 µL

    • 10 µM Forward Primer: 2.5 µL

    • 10 µM Reverse Primer: 2.5 µL

    • Human Testis cDNA (100 ng/µL): 1 µL

    • High-Fidelity DNA Polymerase: 0.5 µL

    • Nuclease-free water: to 50 µL

  • PCR Cycling Conditions:

    • Initial Denaturation: 98°C for 30 seconds

    • 30 Cycles:

      • Denaturation: 98°C for 10 seconds

      • Annealing: 60°C for 30 seconds

      • Extension: 72°C for 30 seconds

    • Final Extension: 72°C for 5 minutes

  • Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the expected size (approximately 429 bp).

  • Purify the PCR product using a commercial PCR purification kit.

1.3. Restriction Digest and Ligation:

  • Digest both the purified PCR product and the mammalian expression vector (e.g., pcDNA™3.1-C-His) with the selected restriction enzymes (e.g., EcoRI and XhoI).

  • Purify the digested PCR product and linearized vector using a gel extraction kit.

  • Ligate the digested CRES insert into the linearized vector using T4 DNA ligase.

  • Transform the ligation mixture into competent E. coli cells (e.g., DH5α).

  • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection (e.g., ampicillin).

  • Incubate overnight at 37°C.

1.4. Verification of Clones:

  • Pick several colonies and grow them in LB broth with the selection antibiotic.

  • Isolate plasmid DNA using a miniprep kit.

  • Verify the presence and correct orientation of the insert by restriction digestion and Sanger sequencing.

Protocol 2: Transient Expression of CRES-His in HEK293 Cells

This protocol outlines the transient transfection of HEK293 cells with the CRES-His expression vector using a lipid-based transfection reagent.[7][8]

2.1. Cell Culture:

  • Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO₂.

  • The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

2.2. Transfection:

  • For each well to be transfected, prepare the following in two separate sterile tubes:

    • Tube A (DNA): Dilute 2.5 µg of the CRES-His plasmid DNA in 250 µL of serum-free medium (e.g., Opti-MEM™).

    • Tube B (Transfection Reagent): Dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ 2000) in 250 µL of serum-free medium. Incubate for 5 minutes at room temperature.

  • Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Aspirate the culture medium from the HEK293 cells and replace it with 2 mL of fresh, pre-warmed complete growth medium.

  • Add the 500 µL DNA-lipid complex mixture dropwise to each well.

  • Incubate the cells for 48-72 hours at 37°C and 5% CO₂.

2.3. Harvest:

  • After the incubation period, harvest the cell culture supernatant (for secreted protein) or the cells (for intracellular protein) for subsequent purification. Since CRES is a secreted protein, the primary source will be the supernatant.[9]

Protocol 3: Purification of Recombinant CRES-His from Mammalian Cell Culture Supernatant

This protocol describes the purification of His-tagged CRES from the cell culture supernatant using Immobilized Metal Affinity Chromatography (IMAC).

3.1. Preparation of Supernatant:

  • Collect the cell culture supernatant and centrifuge at 3000 x g for 15 minutes at 4°C to remove cells and debris.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining fine particles.

  • Adjust the pH of the supernatant to 7.4-8.0 if necessary.

3.2. Affinity Chromatography:

  • Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column with 5-10 column volumes of binding buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Load the prepared supernatant onto the equilibrated column.

  • Wash the column with 10-20 column volumes of wash buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elute the CRES-His protein with elution buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.

3.3. Buffer Exchange and Concentration:

  • Analyze the collected fractions by SDS-PAGE to identify those containing the purified CRES-His protein (expected size ~15-17 kDa).

  • Pool the fractions containing the purified protein.

  • Perform buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) and concentrate the protein using an appropriate centrifugal filter unit.

  • Determine the final protein concentration using a protein assay (e.g., Bradford or BCA assay).

Protocol 4: Functional Assay - Cysteine Protease Inhibition Assay

This protocol is designed to assess the inhibitory activity of the purified recombinant this compound against a model cysteine protease, papain.[10][11][12]

4.1. Reagents:

  • Assay Buffer: 100 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 6.5.

  • Papain (from papaya latex): Prepare a stock solution in assay buffer.

  • Fluorogenic Substrate: Z-Phe-Arg-AMC (Z-FR-AMC). Prepare a stock solution in DMSO.

  • Purified Recombinant CRES-His protein.

4.2. Assay Procedure:

  • In a 96-well black microplate, add the following to each well:

    • Assay Buffer

    • Varying concentrations of purified CRES-His protein.

    • A fixed concentration of papain (e.g., 10 nM).

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate Z-FR-AMC to a final concentration of 10 µM.

  • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes using a microplate reader.

  • Include appropriate controls:

    • Enzyme + Substrate (no inhibitor)

    • Substrate only (no enzyme)

    • Known cysteine protease inhibitor (e.g., E-64) as a positive control.

4.3. Data Analysis:

  • Calculate the rate of substrate cleavage (initial velocity) from the linear portion of the fluorescence versus time plot.

  • Plot the percentage of inhibition against the concentration of CRES-His protein to determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification cluster_analysis Functional Analysis primer_design Primer Design for CRES pcr PCR Amplification primer_design->pcr digest Restriction Digest pcr->digest ligation Ligation into Vector digest->ligation transformation Transformation ligation->transformation verification Clone Verification transformation->verification cell_culture HEK293 Cell Culture verification->cell_culture Verified Plasmid transfection Transient Transfection cell_culture->transfection incubation Incubation (48-72h) transfection->incubation harvest Harvest Supernatant incubation->harvest imac Ni-NTA Affinity Chromatography harvest->imac Supernatant buffer_exchange Buffer Exchange & Concentration imac->buffer_exchange inhibition_assay Cysteine Protease Inhibition Assay buffer_exchange->inhibition_assay Purified this compound

Caption: Experimental workflow for this compound cloning, expression, and analysis.

signaling_pathway_hypothesis CRES CRES (CST8) (Secreted) CysteineProtease Extracellular Cysteine Protease CRES->CysteineProtease Inhibits Substrate Protein Substrate CysteineProtease->Substrate Cleaves CleavedSubstrate Cleaved Substrate SignalingCascade Downstream Signaling Cascade CleavedSubstrate->SignalingCascade Activates BiologicalResponse Biological Response (e.g., Sperm Maturation) SignalingCascade->BiologicalResponse

Caption: Hypothesized signaling role of CRES as a protease inhibitor.

References

Application Notes and Protocols for Mass Spectrometry Analysis of CRES Protein Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cystatin-related epididymal spermatogenic (CRES or CST8) protein is a member of the cystatin superfamily of cysteine protease inhibitors, playing a crucial role in sperm maturation within the epididymis. Post-translational modifications (PTMs) are critical for the structure and function of CRES, influencing its folding, stability, and interactions. This document provides detailed application notes and protocols for the mass spectrometry-based analysis of two key PTMs on CRES protein: N-linked glycosylation and disulfide bond formation. Understanding these modifications is vital for elucidating the biological functions of CRES and for the development of therapeutics targeting male reproductive processes.

Key Post-Translational Modifications of this compound

Current evidence points to at least two significant PTMs on the this compound: N-linked glycosylation and the formation of intramolecular disulfide bonds. These modifications are essential for the proper conformation and biological activity of CRES.

N-Linked Glycosylation

N-linked glycosylation, the attachment of an oligosaccharide to a nitrogen atom of an asparagine residue, is a common PTM for secreted proteins. For human this compound (UniProt accession number: O60676), a potential N-glycosylation site has been identified at asparagine-39 (N39)[1]. The analysis of this glycosylation is critical for understanding this compound function.

Disulfide Bonds

Disulfide bonds, the covalent linkage of two cysteine residues, are vital for stabilizing the tertiary structure of proteins. The this compound contains conserved cysteine residues that are predicted to form intramolecular disulfide bonds, which are essential for its structural integrity and function.

Mass Spectrometry-Based Methodologies

Mass spectrometry (MS) is a powerful analytical technique for the comprehensive characterization of protein PTMs. It offers high sensitivity and specificity for identifying modification sites and quantifying their occupancy.[2][3][4]

Experimental Workflow for PTM Analysis of this compound

The general workflow for the mass spectrometric analysis of this compound PTMs involves several key steps, from sample preparation to data analysis.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis Prot_Isolation This compound Isolation (e.g., from epididymal fluid or recombinant expression) Reduction_Alkylation Reduction & Alkylation (for disulfide bond analysis) Prot_Isolation->Reduction_Alkylation Optional Enzymatic_Digestion Enzymatic Digestion (e.g., Trypsin, Chymotrypsin) Prot_Isolation->Enzymatic_Digestion Reduction_Alkylation->Enzymatic_Digestion LC_MSMS LC-MS/MS Analysis Enzymatic_Digestion->LC_MSMS Intact_Glycopeptide Intact Glycopeptide Analysis LC_MSMS->Intact_Glycopeptide Deglycosylated_Peptide Deglycosylated Peptide Analysis LC_MSMS->Deglycosylated_Peptide Disulfide_Mapping Disulfide-linked Peptide Analysis LC_MSMS->Disulfide_Mapping Database_Search Database Searching (e.g., Mascot, Sequest) Intact_Glycopeptide->Database_Search Deglycosylated_Peptide->Database_Search Disulfide_Mapping->Database_Search PTM_Localization PTM Site Localization & Occupancy Database_Search->PTM_Localization Quantification Quantitative Analysis PTM_Localization->Quantification

Figure 1: General experimental workflow for PTM analysis of this compound.

Detailed Protocols

Protocol 1: Identification of N-Linked Glycosylation Sites

This protocol is adapted from established methods for N-glycopeptide analysis.[5]

1. Protein Digestion:

  • Resuspend purified this compound in 50 mM ammonium (B1175870) bicarbonate buffer.

  • Denature the protein by heating at 95°C for 10 minutes.

  • Reduce disulfide bonds with 10 mM dithiothreitol (B142953) (DTT) at 56°C for 1 hour.

  • Alkylate free cysteine residues with 20 mM iodoacetamide (B48618) in the dark at room temperature for 45 minutes.

  • Quench the reaction with excess DTT.

  • Digest the protein with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

2. Enrichment of Glycopeptides (Optional but Recommended):

  • Use hydrophilic interaction liquid chromatography (HILIC) or lectin affinity chromatography to enrich for glycopeptides from the complex peptide mixture.

3. Deglycosylation for Site Identification:

  • Treat the enriched glycopeptides with Peptide-N-Glycosidase F (PNGase F) in H₂¹⁸O-containing buffer. PNGase F cleaves the bond between asparagine and the N-acetylglucosamine (GlcNAc) moiety, converting the asparagine to aspartic acid. The use of H₂¹⁸O results in the incorporation of an ¹⁸O atom into the aspartic acid, leading to a 3 Da mass shift, which confirms the site of glycosylation.

4. LC-MS/MS Analysis:

  • Analyze the deglycosylated peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

  • Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation (HCD or CID).

5. Data Analysis:

  • Search the acquired MS/MS spectra against a protein database containing the this compound sequence using a search engine like Mascot or Sequest.

  • Specify a variable modification of +2.989 Da on asparagine residues (deamidation in H₂¹⁸O) to identify the formerly glycosylated sites.

Protocol 2: Mapping of Disulfide Bonds

This protocol is based on standard methods for disulfide bond analysis.[6][7]

1. Non-reducing Protein Digestion:

  • Resuspend purified this compound in a non-reducing buffer (e.g., 50 mM ammonium bicarbonate, pH 7.8).

  • Denature the protein under non-reducing conditions (e.g., using 8 M urea (B33335) or guanidine (B92328) hydrochloride, followed by dilution).

  • Digest the protein with a suitable protease (e.g., trypsin or chymotrypsin) that is active under these conditions.

2. LC-MS/MS Analysis of Disulfide-Linked Peptides:

  • Separate the resulting peptide mixture by reverse-phase nano-LC coupled to a mass spectrometer.

  • Acquire MS1 scans to determine the mass of the intact disulfide-linked peptides.

  • In a parallel run, add a reducing agent (e.g., DTT) post-column or in-source to break the disulfide bonds and identify the constituent peptides.

  • Alternatively, use fragmentation methods that can cleave the disulfide bond, such as Electron Transfer Dissociation (ETD).

3. Data Analysis:

  • Manually inspect the MS1 spectra to identify pairs of peaks that disappear upon reduction and are replaced by new peaks corresponding to the individual peptides.

  • Utilize specialized software tools for disulfide bond analysis that can automatically search for disulfide-linked peptides in the MS/MS data.

Quantitative Data Summary

While specific quantitative mass spectrometry data for this compound PTMs is not extensively available in the public domain, the following table outlines the expected data that can be generated using the described protocols.

Post-Translational ModificationPredicted Site (Human CRES)Analytical ApproachExpected Quantitative Readout
N-Linked Glycosylation Asn39[1]Label-free quantification or isotopic labeling (e.g., SILAC, TMT) of deglycosylated peptides.Relative abundance of the glycosylated form of the peptide containing N39 compared to the non-glycosylated form.
Disulfide Bonds Cys residues (specific pairs to be determined)Comparison of peak intensities of disulfide-linked peptides versus their reduced counterparts.Stoichiometry of disulfide bond formation.

Potential Signaling Pathways Regulating CRES PTMs

The regulation of PTMs is often controlled by complex signaling pathways. While specific pathways targeting CRES PTMs are yet to be fully elucidated, pathways known to be active in the epididymis and involved in sperm maturation are likely candidates.

G cluster_0 Extracellular Signals cluster_1 Signaling Pathways in Epididymis cluster_2 Downstream Effects Growth_Factors Growth Factors MAPK_ERK MAPK/ERK Pathway Growth_Factors->MAPK_ERK Hormones Hormones PKA_Pathway PKA Pathway Hormones->PKA_Pathway Glycosyltransferases Glycosyltransferase Activity MAPK_ERK->Glycosyltransferases PKA_Pathway->Glycosyltransferases OGlcNAc_Signaling O-GlcNAc Signaling OGlcNAc_Signaling->Glycosyltransferases CRES_PTM This compound PTMs (N-glycosylation, Disulfide Bonds) Glycosyltransferases->CRES_PTM Protein_Folding_QC Protein Folding & QC (ER/Golgi) Protein_Folding_QC->CRES_PTM

Figure 2: Potential signaling pathways regulating this compound PTMs.

The MAPK/ERK pathway , known to be active in the epididymis, can regulate the expression and activity of enzymes involved in PTMs, such as glycosyltransferases. Similarly, the PKA pathway , which is crucial for sperm capacitation, and O-GlcNAc signaling are also implicated in the regulation of protein modifications during sperm maturation and could potentially influence the PTM status of CRES.

Conclusion

The mass spectrometry-based analysis of this compound post-translational modifications is essential for a comprehensive understanding of its role in male fertility. The protocols and application notes provided here offer a framework for researchers to investigate the N-linked glycosylation and disulfide bond status of CRES. Further studies employing these methodologies will be invaluable for elucidating the precise molecular mechanisms governed by CRES and for the identification of novel targets for drug development in reproductive medicine.

References

Troubleshooting & Optimization

Crescentin Filament Assembly: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with the bacterial intermediate filament-like protein, crescentin (CreS).

Frequently Asked Questions (FAQs)

Q1: What is crescentin and what is its primary function? A1: Crescentin (CreS) is a protein found in bacteria like Caulobacter crescentus that is a structural analogue to eukaryotic intermediate filaments (IFs).[1] Its primary role is to form a filamentous structure along the inner curvature of the cell, which is essential for imparting the bacterium's characteristic crescent or vibrioid shape.[1][2] In the absence of crescentin, C. crescentus cells become straight rods.[3]

Q2: What are the basic requirements for in vitro assembly of crescentin filaments? A2: Crescentin spontaneously assembles into filaments in vitro without the need for nucleotide cofactors like ATP or GTP.[1][4] Assembly is typically induced by changing buffer conditions, such as lowering the pH.[2] Purified crescentin is soluble at a higher pH and in low ionic strength buffers, and polymerization occurs when the pH is decreased.[5]

Q3: Does crescentin assembly depend on specific ions? A3: While not strictly necessary for polymerization, the assembly kinetics and mechanical properties of crescentin networks are influenced by ions.[6] Monovalent cations like K+ and Na+ have little effect on assembly efficiency. However, divalent cations such as Mg2+ and Ca2+ enhance assembly, leading to stiffer and more solid-like filament networks.[6]

Q4: What is the expected morphology and size of properly assembled crescentin filaments? A4: Properly assembled crescentin filaments are typically 8-10 nm in width, similar to eukaryotic IFs.[7] They often associate laterally to form thicker bundles or filament pairs of 17-20 nm.[7] Under electron microscopy, they appear as long, flexible filaments.[8]

Q5: How dynamic are crescentin filaments in vivo? A5: In vivo, crescentin structures are relatively stable and not highly dynamic, undergoing slow remodeling.[3][8] There is very little exchange of subunits between assembled filaments and the pool of unassembled proteins in the cytoplasm.[8] New subunits are incorporated along the entire length of the existing structure.[9]

Troubleshooting Guide

Problem 1: Purified crescentin protein is aggregating or precipitating.

Q: My purified crescentin protein precipitates out of solution, especially after dialysis or concentration. What could be the cause?

A: This is a common issue often related to buffer conditions or protein handling. Crescentin's solubility is highly dependent on pH and ionic strength.

Possible Causes & Solutions:

  • Incorrect Buffer pH: Crescentin is generally soluble in buffers with a slightly alkaline pH (e.g., pH 8.5-9.0) and polymerizes at lower pH values (e.g., pH 6.5-7.0).[2][5][7] Ensure your storage and purification buffers are at an appropriate pH to maintain solubility.

  • High Ionic Strength: While some salt is needed, excessively high salt concentrations can sometimes promote aggregation. Conversely, for some mutants, monovalent cations can be destabilizing.[10]

  • "Runaway" Assembly: Certain mutations, such as deletions in the linker L1 domain, can lead to the formation of non-functional aggregates instead of proper filaments.[7][10] If working with a mutant, consider this possibility.

  • Concentration Method: Over-concentrating the protein can lead to aggregation. If using a concentrator, check it frequently. It may be preferable to proceed with a slightly lower concentration than risk precipitation.

Problem 2: No filament formation observed in vitro.

Q: I've shifted my purified crescentin into assembly buffer, but I don't see any filaments using negative stain electron microscopy or other methods. What went wrong?

A: Failure to form filaments can stem from issues with the protein itself, the assembly conditions, or the visualization technique.

Troubleshooting Workflow:

G start No Filaments Observed check_protein 1. Verify Protein Integrity start->check_protein protein_ok Protein is Intact & Pure check_protein->protein_ok check_buffer 2. Check Assembly Buffer buffer_ok Buffer pH & Composition Correct check_buffer->buffer_ok check_conditions 3. Review Assembly Conditions conditions_ok Concentration & Time Sufficient check_conditions->conditions_ok check_viz 4. Assess Visualization Method success Filaments Observed check_viz->success protein_ok->check_buffer Yes degraded Action: Re-purify protein. Check for degradation on SDS-PAGE. protein_ok->degraded No buffer_ok->check_conditions Yes bad_buffer Action: Remake buffer. Verify pH and components. buffer_ok->bad_buffer No conditions_ok->check_viz Yes bad_conditions Action: Increase protein concentration or incubation time. Add Mg2+. conditions_ok->bad_conditions No bad_viz Action: Check microscope/stain. Prepare a positive control sample.

Caption: Troubleshooting workflow for lack of filament assembly.

Detailed Steps:

  • Verify Protein Integrity: Run your purified protein on an SDS-PAGE gel. A single, sharp band at the correct molecular weight is expected. Smearing or multiple lower bands indicate degradation, which can prevent proper assembly. Certain domains, like the rod and parts of the head, are essential for assembly.[7][10]

  • Check Assembly Buffer: The most critical factor is a drop in pH to induce polymerization.[2] A pH of ~6.5 is often effective.[7] Double-check the pH of your buffer and ensure all components are correct.

  • Optimize Assembly Conditions: Assembly is concentration-dependent.[8] If the protein concentration is too low, filamentation may not occur. Try increasing the concentration. Also, consider adding 5-10 mM MgCl2 or CaCl2 to enhance assembly.[6]

  • Assess Visualization: Ensure your visualization method is working correctly. If using negative staining for electron microscopy, confirm that your stain is good and your microscope is properly aligned.

Problem 3: Diffuse or incorrect signal in immunofluorescence.

Q: My immunofluorescence staining of crescentin in C. crescentus shows a diffuse cytoplasmic signal instead of the expected filament at the inner cell curvature. Why?

A: This common immunofluorescence issue can be caused by problems with cell fixation, antibody performance, or a genuine biological disruption of the CreS filament.

Possible Causes & Solutions:

  • Suboptimal Fixation: Aldehyde fixatives like formaldehyde (B43269) can sometimes mask the epitope your primary antibody is supposed to recognize. Try reducing the fixative concentration or the incubation time.

  • Permeabilization Issues: The cell membrane must be adequately permeabilized (e.g., with Triton X-100) for the antibodies to access the cytoplasmic crescentin filament. Ensure this step is sufficient.

  • Primary Antibody Problems:

    • Concentration: The primary antibody concentration may be too high, leading to non-specific binding, or too low, resulting in a weak signal.[11] Titrate the antibody to find the optimal concentration.

    • Incompatibility: Ensure the primary antibody was raised in a different species than your sample (if applicable) and that the secondary antibody is designed to detect the primary's host species.[11]

  • Biological Disruption: The diffuse signal might be real. Treatment with certain drugs (like MreB inhibitor A22) or mutations affecting cell wall synthesis can disrupt the crescentin structure's association with the cell envelope, leading to mislocalization.[5]

Key Experimental Protocols

Protocol 1: Purification of His-Tagged Crescentin

This protocol is a generalized procedure for expressing and purifying His-tagged crescentin from E. coli.

  • Expression:

    • Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding His-tagged crescentin.

    • Grow cells in a suitable medium (e.g., 2xTY) at 37°C to an OD600 of ~0.6.[5][12]

    • Induce protein expression with 1 mM IPTG and continue to grow for 4 hours at 30°C.[5][12]

    • Harvest cells by centrifugation and store the pellet at -80°C.

  • Lysis:

    • Resuspend the cell pellet in Lysis Buffer (see Table 1).

    • Lyse cells by sonication on ice.

    • Clarify the lysate by centrifugation at high speed (e.g., >20,000 x g) for 30 minutes at 4°C.

  • Affinity Chromatography:

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.

    • Wash the column extensively with Wash Buffer (see Table 1) to remove non-specifically bound proteins.

    • Elute the His-tagged crescentin with Elution Buffer (see Table 1).

  • Dialysis/Storage:

    • Dialyze the eluted protein against a suitable Storage Buffer (see Table 1) at 4°C to remove imidazole (B134444) and prepare for assembly experiments.

    • Determine protein concentration using a Bradford assay.[7] Store protein at 4°C for short-term use.

Protocol 2: In Vitro Crescentin Assembly Assay

This protocol describes how to induce and observe crescentin filament formation.

  • Preparation:

    • Start with purified, soluble crescentin in Storage Buffer at a concentration of approximately 0.5 - 1.0 mg/mL. Keep on ice.

    • Prepare a 2x Assembly Buffer (see Table 1).

  • Assembly Reaction:

    • In a microcentrifuge tube, mix the crescentin solution 1:1 with the 2x Assembly Buffer.[7] For example, mix 20 µL of protein with 20 µL of 2x buffer.

    • The final buffer conditions will induce polymerization.

    • Incubate at room temperature for 30-60 minutes to allow filament formation.

  • Visualization (Negative Stain EM):

    • Apply a small volume (3-5 µL) of the assembly reaction to a glow-discharged, carbon-coated EM grid.

    • After 1 minute, wick away the excess liquid with filter paper.

    • Wash the grid by floating it on a drop of distilled water.

    • Stain the grid by floating it on a drop of 2% uranyl acetate (B1210297) for 30-60 seconds.

    • Wick away the excess stain and allow the grid to air dry completely.

    • Image the grid on a transmission electron microscope.

Data & Buffer Compositions

Table 1: Example Buffer Compositions for Crescentin Protocols

Buffer NameComponentConcentrationPurpose
Lysis Buffer Tris-HCl, pH 8.550 mMpH Buffering, maintains solubility
NaCl300 mMIonic strength
Imidazole10 mMReduces non-specific binding
β-mercaptoethanol5 mMReducing agent
Wash Buffer Tris-HCl, pH 8.550 mMpH Buffering
NaCl300 mMIonic strength
Imidazole20-40 mMRemoves non-specific proteins
Elution Buffer Tris-HCl, pH 8.550 mMpH Buffering
NaCl300 mMIonic strength
Imidazole250-300 mMElutes His-tagged protein
Storage Buffer Tris-HCl, pH 8.520 mMpH Buffering, maintains solubility
KCl150 mMIonic strength
2x Assembly Buffer PIPES, pH 6.5100 mMpH Buffering, induces assembly
MgCl210 mMDivalent cation, enhances assembly

Table 2: Summary of Factors Influencing Crescentin Assembly

FactorEffect on AssemblyNotes
Low pH (~6.5) PromotesThe primary trigger for in vitro polymerization.[2]
High pH (~8.5) InhibitsKeeps crescentin in a soluble, unassembled state.[5]
Protein Concentration PromotesAssembly is concentration-dependent; higher concentrations lead to faster gelation.[8]
Divalent Cations (Mg2+, Ca2+) EnhancesIncreases the stiffness and stability of the filament network.[6]
Monovalent Cations (K+, Na+) Neutral/Slightly InhibitoryAssembly is largely unaffected, but high concentrations can be destabilizing for some mutants.[6][10]
Nucleotides (ATP/GTP) No EffectAssembly is nucleotide-independent.[1][4]

Diagrams

G cluster_promote Promoting Factors cluster_inhibit Inhibiting Factors Low_pH Low pH (e.g., 6.5) Assembly Crescentin Filament Assembly Low_pH->Assembly High_Conc High Protein Concentration High_Conc->Assembly Divalent_Ions Divalent Cations (Mg2+, Ca2+) Divalent_Ions->Assembly High_pH High pH (e.g., 8.5) High_pH->Assembly Low_Conc Low Protein Concentration Low_Conc->Assembly Linker_Mutations Certain Domain Deletions (e.g., ΔL1) Linker_Mutations->Assembly

Caption: Key factors that promote or inhibit crescentin filament assembly.

References

Crescentin-GFP Fusion Protein Aggregation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to crescentin-GFP fusion protein aggregation during expression and purification.

Frequently Asked Questions (FAQs)

Q1: What is crescentin and why is it fused to GFP?

Crescentin is a bacterial cytoskeletal protein that is a homolog of eukaryotic intermediate filaments.[1][2] It plays a crucial role in maintaining the curved shape of bacteria like Caulobacter crescentus.[1][2] Green Fluorescent Protein (GFP) is fused to crescentin as a reporter to visualize its localization and dynamics within living cells, aiding in the study of bacterial cell mechanics and structure.

Q2: I am observing high levels of crescentin-GFP in the insoluble fraction after cell lysis. What are the common causes?

High levels of insoluble crescentin-GFP are typically due to the formation of aggregates, often referred to as inclusion bodies. This can be caused by several factors:

  • High Protein Expression Rate: Rapid transcription and translation can overwhelm the cellular machinery responsible for proper protein folding, leading to misfolded protein aggregation.[3]

  • Suboptimal Growth Temperature: High temperatures (e.g., 37°C) can accelerate protein synthesis but may not provide sufficient time for the complex crescentin-GFP fusion to fold correctly.[3][4]

  • Inappropriate IPTG Concentration: A high concentration of the inducer IPTG can lead to a very rapid and high level of protein expression, promoting aggregation.[5]

  • Lysis Buffer Composition: The pH, ionic strength, and lack of stabilizing agents in the lysis buffer can influence the solubility of the fusion protein.[6][7]

  • Intrinsic Properties of Crescentin: As a filament-forming protein, crescentin has an inherent tendency to self-assemble, which can contribute to aggregation when overexpressed.[1][2]

  • GFP Properties: Certain variants of GFP have a tendency to oligomerize, which can exacerbate aggregation issues.[8]

Q3: Can the position of the GFP tag (N- or C-terminus) affect the aggregation of crescentin-GFP?

Yes, the location of the fusion tag can significantly impact the expression and solubility of the target protein.[9] While the optimal position is protein-specific and often needs to be determined empirically, N-terminal tags can sometimes be more advantageous for efficient translation initiation.[10] It is recommended to test both N- and C-terminal fusions to identify the construct with the best solubility profile.

Troubleshooting Guides

Issue 1: Low yield of soluble crescentin-GFP fusion protein.

This is a common issue indicating that a significant portion of the expressed protein is in an aggregated, insoluble form.

Troubleshooting Workflow:

Troubleshooting_Workflow start Low Soluble Crescentin-GFP Yield optimize_expression Optimize Expression Conditions start->optimize_expression Primary Approach optimize_lysis Optimize Lysis Procedure optimize_expression->optimize_lysis If aggregation persists success Increased Soluble Protein Yield optimize_expression->success Successful solubility_tags Consider Different Solubility Tags optimize_lysis->solubility_tags If still suboptimal optimize_lysis->success Successful refolding Attempt Protein Refolding solubility_tags->refolding For insoluble fraction solubility_tags->success Successful refolding->success Successful

Caption: A stepwise workflow for troubleshooting low yields of soluble crescentin-GFP.

Recommendations:

  • Optimize Expression Conditions:

    • Lower Induction Temperature: Reducing the growth temperature after induction (e.g., from 37°C to 18-25°C) slows down protein synthesis, allowing more time for proper folding.[3]

    • Adjust IPTG Concentration: Titrate the IPTG concentration to find the lowest level that still provides adequate expression. This can range from 0.1 mM to 1.0 mM.[5][11]

    • Change E. coli Strain: Use expression strains designed to handle difficult proteins, such as those containing chaperones to assist in folding.

  • Modify Lysis Buffer:

    • pH: Ensure the buffer pH is at least 1 unit away from the isoelectric point (pI) of the crescentin-GFP fusion protein to increase net charge and solubility.[6] GFP is reportedly more stable at a pH of 7.5 or higher.[12][13]

    • Additives: Include additives in your lysis buffer to stabilize the protein and reduce aggregation.[6]

AdditiveConcentrationPurpose
Glycerol 5-10% (v/v)Stabilizes protein structure.
NaCl 150-500 mMReduces non-specific ionic interactions.
Non-ionic Detergents (e.g., Triton X-100, Tween 20) 0.1-1% (v/v)Solubilizes proteins and prevents aggregation.
Reducing Agents (e.g., DTT, BME) 1-10 mMPrevents the formation of incorrect disulfide bonds.
L-Arginine/L-Glutamate 50-100 mMSuppresses protein aggregation.
  • Consider Solubility-Enhancing Fusion Tags: If optimizing expression and lysis is insufficient, re-cloning with a different solubility-enhancing tag may be necessary.

Fusion TagSize (kDa)Mechanism of Action
MBP (Maltose-Binding Protein) ~42Acts as a chaperone, promoting proper folding.[10]
GST (Glutathione-S-Transferase) ~26Increases solubility and provides an affinity handle.[10]
SUMO (Small Ubiquitin-like Modifier) ~11Enhances solubility and can be cleaved to yield the native protein.[14]
Thioredoxin (Trx) ~12Promotes the formation of correct disulfide bonds.[14]
Issue 2: Crescentin-GFP is fluorescent in the pellet but not in the supernatant.

This indicates that the protein is folding correctly to the point where the GFP chromophore is formed but is still aggregating.

Troubleshooting Steps:

  • Gentle Lysis: Use a less harsh cell lysis method. Sonication, while effective, can generate heat and cause aggregation. Consider using lysozyme (B549824) treatment followed by gentle homogenization or a French press.

  • Optimize Lysis Buffer for Solubilization: The primary focus should be on the lysis buffer composition.

    • Increase Detergent Concentration: Try a range of non-ionic or zwitterionic detergents at concentrations above their critical micelle concentration (CMC).[15]

    • Test Different Buffers: Compare a standard Tris-HCl buffer with a more stringent buffer like RIPA, which contains multiple detergents.[16] However, be aware that harsh detergents may impact the protein's function.

Experimental Protocols

Protocol 1: Optimizing IPTG Concentration and Induction Temperature

This protocol aims to find the optimal balance between protein expression level and solubility.

Methodology:

  • Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the crescentin-GFP expression plasmid.

  • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • The next day, inoculate 50 mL of fresh LB medium with 1 mL of the overnight culture.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.5-0.6.[17]

  • Divide the culture into smaller, equal volumes (e.g., 5 mL) for different induction conditions.

  • Induce the cultures with a range of final IPTG concentrations (e.g., 0.1 mM, 0.25 mM, 0.5 mM, 1.0 mM).[11]

  • Incubate the induced cultures at different temperatures (e.g., 18°C, 25°C, 30°C, 37°C) for varying durations (e.g., 4 hours for warmer temperatures, 16-24 hours for cooler temperatures).[1][18]

  • Harvest the cells by centrifugation.

  • Analyze the soluble and insoluble fractions for each condition by SDS-PAGE (see Protocol 2).

Expected Outcome (Illustrative Data):

Temperature (°C)IPTG (mM)Incubation (hr)% Soluble Crescentin-GFP (Approx.)
371.0410%
300.5635%
250.251660%
180.12485%
Protocol 2: Analysis of Soluble and Insoluble Protein Fractions

This protocol details how to separate and analyze the soluble and insoluble fractions of expressed crescentin-GFP.

Methodology:

  • Harvest the induced bacterial cells from a known volume of culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Resuspend the cell pellet in 1 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1x protease inhibitor cocktail).

  • Lyse the cells by sonication on ice.

  • Take a 50 µL aliquot of the total cell lysate. This is the "Total" fraction.

  • Centrifuge the remaining lysate at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet the insoluble material.[19]

  • Carefully collect the supernatant. This is the "Soluble" fraction.

  • Wash the pellet with 1 mL of lysis buffer and centrifuge again. Discard the supernatant.

  • Resuspend the pellet in the same initial volume of lysis buffer. This is the "Insoluble" fraction.

  • Prepare samples for SDS-PAGE: Mix equal volumes of the "Total," "Soluble," and "Insoluble" fractions with 2x Laemmli sample buffer.[20]

  • Boil the samples for 5-10 minutes at 95°C.[20]

  • Load equal volumes of each sample onto an SDS-PAGE gel and run the electrophoresis.

  • Visualize the protein bands by Coomassie staining or Western blot using an anti-GFP antibody.

SDS-PAGE Analysis Workflow:

SDSPAGE_Workflow start Induced Bacterial Culture centrifuge1 Centrifuge to Pellet Cells start->centrifuge1 resuspend Resuspend in Lysis Buffer centrifuge1->resuspend lyse Lyse Cells (e.g., Sonication) resuspend->lyse total_sample Take 'Total' Sample lyse->total_sample centrifuge2 High-Speed Centrifugation lyse->centrifuge2 sds_page Analyze all fractions by SDS-PAGE total_sample->sds_page soluble_fraction Collect Supernatant ('Soluble' Fraction) centrifuge2->soluble_fraction insoluble_fraction Resuspend Pellet ('Insoluble' Fraction) centrifuge2->insoluble_fraction soluble_fraction->sds_page insoluble_fraction->sds_page

References

Technical Support Center: Purifying Full-length Crescentin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the expression and purification of full-length crescentin.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the expression and purification of recombinant full-length crescentin.

Expression Phase

???+ question "Why is the expression level of my full-length crescentin low or undetectable?"

???+ question "My crescentin is forming inclusion bodies. What should I do?"

Purification Phase

???+ question "My crescentin protein is aggregating or precipitating during purification. How can I prevent this?"

???+ question "The yield of purified full-length crescentin is low. What are the potential causes and solutions?"

Quantitative Data Summary

The following table summarizes typical conditions used for the expression and initial purification steps of crescentin, based on published protocols. These values should be used as a starting point for optimization.

ParameterTypical Range/ValueReference
Expression Host E. coli BL21(DE3)[1][2]
Inducer (IPTG) Concentration 0.1 - 1 mM[1][3]
Induction Temperature 15 - 37°C[4][1]
Induction Duration 4 - 6 hours[1][5]
Lysis Buffer pH 7.2 - 8.0[3][6]
Lysis Buffer NaCl Concentration 150 - 300 mM[3][6]
Purification Temperature 4°C[3][7][8]

Experimental Protocols

Protocol 1: Expression of His-tagged Full-length Crescentin in E. coli

  • Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the His-tagged crescentin gene.

  • Starter Culture: Inoculate a single colony into 10 mL of LB broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.[1][5]

  • Large-Scale Culture: Inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.5-0.6.[1]

  • Induction: Cool the culture to the desired induction temperature (e.g., 18°C) and add IPTG to the final desired concentration (e.g., 0.5 mM).

  • Expression: Continue to incubate the culture with shaking for the desired duration (e.g., 16 hours).

  • Harvesting: Harvest the cells by centrifugation at 4,000 rpm for 20 minutes at 4°C.[5][6] The cell pellet can be stored at -80°C.

Protocol 2: Purification of His-tagged Full-length Crescentin

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole (B134444), pH 8.0) containing protease inhibitors.[9] Lyse the cells by sonication on ice.[1][3]

  • Clarification: Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 30 minutes at 4°C to pellet cell debris and insoluble proteins.[5]

  • Affinity Chromatography (IMAC):

    • Column Equilibration: Equilibrate a Ni-NTA resin column with lysis buffer.[9]

    • Binding: Load the clarified supernatant onto the equilibrated column.[9]

    • Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elution: Elute the bound His-tagged crescentin with elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).[9]

  • Further Purification (Optional):

    • Size Exclusion Chromatography (SEC): To remove aggregates and further purify the protein, the eluted fractions can be concentrated and loaded onto a size exclusion chromatography column equilibrated with a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.2).[6]

Visualizations

Experimental_Workflow cluster_Expression Expression Phase cluster_Purification Purification Phase Transformation Transformation of E. coli StarterCulture Overnight Starter Culture Transformation->StarterCulture LargeCulture Large Scale Culture Growth StarterCulture->LargeCulture Induction IPTG Induction LargeCulture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification IMAC IMAC (Ni-NTA) Clarification->IMAC SEC SEC (Optional) IMAC->SEC PureProtein Purified Crescentin SEC->PureProtein

Caption: A typical experimental workflow for the expression and purification of full-length crescentin.

Troubleshooting_Logic cluster_Expression_Issues Expression Issues cluster_Purification_Issues Purification Issues cluster_Solutions_Expression Potential Solutions cluster_Solutions_Purification Potential Solutions Start Problem with Crescentin Purification LowExpression Low/No Expression Start->LowExpression InclusionBodies Inclusion Bodies Start->InclusionBodies Aggregation Aggregation/ Precipitation Start->Aggregation LowYield Low Yield Start->LowYield OptimizeCodons Codon Optimization LowExpression->OptimizeCodons OptimizeInduction Optimize Induction (Temp, [IPTG]) LowExpression->OptimizeInduction InclusionBodies->OptimizeInduction Chaperones Co-express Chaperones InclusionBodies->Chaperones SolubilizeRefold Solubilize & Refold InclusionBodies->SolubilizeRefold OptimizeBuffer Optimize Buffer (pH, Salt, Additives) Aggregation->OptimizeBuffer LowTemp Work at 4°C Aggregation->LowTemp LowYield->OptimizeBuffer ImproveLysis Improve Cell Lysis LowYield->ImproveLysis OptimizeChromo Optimize Chromatography LowYield->OptimizeChromo

Caption: A troubleshooting decision tree for challenges in crescentin purification.

References

improving signal-to-noise in crescentin immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing crescentin immunofluorescence experiments, particularly in Caulobacter crescentus. Our goal is to help you improve your signal-to-noise ratio and obtain clear, publication-quality images.

Troubleshooting Guide

High background and weak or no signal are common issues in immunofluorescence. This guide provides a systematic approach to identifying and resolving these problems when staining for crescentin.

High Background Staining

High background fluorescence can obscure the specific crescentin signal, making it difficult to interpret your results. Below are common causes and solutions.

Problem: Diffuse background fluorescence across the entire field of view.

Possible Cause Recommended Solution
Primary antibody concentration too high Titrate the primary antibody to determine the optimal concentration. Start with a range of dilutions (e.g., 1:100, 1:200, 1:400, 1:800).[1]
Secondary antibody concentration too high Titrate the secondary antibody. A high concentration can lead to non-specific binding.
Insufficient blocking Increase the blocking incubation time (e.g., to 1-2 hours) or try a different blocking agent. Common blockers include Bovine Serum Albumin (BSA) and normal serum from the same species as the secondary antibody.[1]
Inadequate washing Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.
Autofluorescence of the cells Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different fluorophore with a longer wavelength (e.g., in the red or far-red spectrum).[1]
Fixative-induced fluorescence Prepare fresh fixation solutions. Old or improperly stored formaldehyde (B43269) can autofluoresce.

Problem: Punctate or speckled background.

Possible Cause Recommended Solution
Aggregated secondary antibody Centrifuge the secondary antibody vial briefly before use to pellet any aggregates.
Precipitated buffer components Filter-sterilize all buffers before use to remove any precipitates.
Weak or No Crescentin Signal

A faint or absent crescentin signal can be frustrating. The following table outlines potential reasons and corrective actions.

Problem: The crescentin filament is not visible or is very faint.

Possible Cause Recommended Solution
Primary antibody concentration too low Decrease the dilution of the primary antibody (e.g., from 1:400 to 1:200).
Suboptimal fixation Ensure that the fixation method is appropriate for preserving crescentin structure. Formaldehyde-based fixatives are commonly used for bacterial immunofluorescence.[2]
Incomplete permeabilization The antibody may not be able to access the crescentin filament. Optimize the permeabilization step by adjusting the concentration of the detergent (e.g., Triton X-100) or the incubation time.
Incorrect secondary antibody Verify that the secondary antibody is specific for the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).
Photobleaching Minimize the exposure of your sample to the excitation light source. Use an anti-fade mounting medium.
Low crescentin expression Confirm crescentin expression levels in your C. crescentus strain and growth conditions, potentially through Western blotting.

Frequently Asked Questions (FAQs)

Q1: What is a good starting dilution for my anti-crescentin primary antibody?

A common starting point for anti-crescentin antibodies in immunofluorescence is a dilution of 1:200 to 1:400.[3] However, the optimal dilution should always be determined empirically through titration for your specific antibody lot and experimental conditions.

Q2: How should I fix my Caulobacter crescentus cells for crescentin immunofluorescence?

Formaldehyde-based fixatives are a standard choice for preserving bacterial cell structure.[2] A typical starting point is 2-4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-30 minutes at room temperature.

Q3: What is the best way to permeabilize C. crescentus cells to allow antibody access to the crescentin filament?

Permeabilization is crucial for allowing antibodies to cross the bacterial cell wall and membrane. A common method is to use a mild detergent like Triton X-100 at a concentration of 0.1-0.5% in PBS for 5-15 minutes.

Q4: What blocking solution should I use?

A widely used and effective blocking solution is 1-3% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST). Incubating for at least 30-60 minutes at room temperature is recommended to block non-specific binding sites.

Q5: My crescentin staining looks patchy or discontinuous. What could be the cause?

A patchy crescentin signal could be due to several factors:

  • Incomplete permeabilization: If the antibodies cannot uniformly access the entire filament.

  • Over-fixation: This can mask epitopes and lead to uneven antibody binding.

  • Cell cycle stage: Crescentin localization and structure can vary depending on the stage of the Caulobacter cell cycle.

Experimental Protocols

This section provides a detailed methodology for performing immunofluorescence staining of crescentin in Caulobacter crescentus.

Recommended Protocol for Crescentin Immunofluorescence

This protocol is a synthesis of best practices and should be optimized for your specific experimental conditions.

Reagents and Buffers:

  • Phosphate-Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4.

  • Fixation Solution: 2-4% Paraformaldehyde (PFA) in PBS. Prepare fresh.

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.

  • Blocking Buffer: 1-3% BSA in PBST (PBS with 0.1% Tween 20).

  • Wash Buffer: PBST (PBS with 0.1% Tween 20).

  • Antibody Dilution Buffer: 1% BSA in PBST.

  • Primary Antibody: Anti-crescentin antibody (e.g., rabbit polyclonal).

  • Secondary Antibody: Fluorophore-conjugated anti-rabbit IgG.

  • Mounting Medium: Anti-fade mounting medium.

Procedure:

  • Cell Preparation: Grow Caulobacter crescentus to the desired optical density.

  • Fixation:

    • Harvest cells by centrifugation.

    • Resuspend the cell pellet in Fixation Solution.

    • Incubate for 15-30 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Resuspend the fixed cells in Permeabilization Buffer.

    • Incubate for 5-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Resuspend the permeabilized cells in Blocking Buffer.

    • Incubate for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the anti-crescentin primary antibody in Antibody Dilution Buffer (e.g., 1:200 or 1:400).

    • Resuspend the blocked cells in the diluted primary antibody solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer according to the manufacturer's instructions.

    • Resuspend the cells in the diluted secondary antibody solution.

    • Incubate for 1 hour at room temperature in the dark.

    • Wash the cells three times with Wash Buffer.

  • Mounting:

    • Resuspend the final cell pellet in a small volume of PBS.

    • Place a drop of the cell suspension onto a microscope slide.

    • Allow to air dry or use a poly-L-lysine coated slide for better adherence.

    • Add a drop of anti-fade mounting medium and place a coverslip on top.

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.

Visualizing the Workflow

Crescentin Immunofluorescence Workflow

Crescentin_IF_Workflow Crescentin Immunofluorescence Workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_culture Grow C. crescentus culture harvest Harvest cells cell_culture->harvest fixation Fixation (e.g., 4% PFA) harvest->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 3% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation (anti-crescentin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (fluorophore-conjugated) primary_ab->secondary_ab mounting Mount on slide secondary_ab->mounting microscopy Fluorescence Microscopy mounting->microscopy

Caption: A flowchart of the key steps in a typical crescentin immunofluorescence experiment.

Troubleshooting Logic: High Background

High_Background_Troubleshooting Troubleshooting High Background cluster_causes Potential Causes cluster_solutions Solutions start High Background Observed ab_conc Antibody concentration too high? start->ab_conc blocking_issue Insufficient blocking? start->blocking_issue washing_issue Inadequate washing? start->washing_issue autofluorescence Cellular autofluorescence? start->autofluorescence titrate_ab Titrate primary and secondary antibodies ab_conc->titrate_ab optimize_blocking Increase blocking time or change agent blocking_issue->optimize_blocking increase_washes Increase number and duration of washes washing_issue->increase_washes check_unstained Image unstained control and consider red-shifted dyes autofluorescence->check_unstained

Caption: A decision tree to diagnose and resolve common causes of high background in immunofluorescence.

References

Technical Support Center: Overcoming Issues with creS Gene Cloning

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during the cloning of genes referred to as "creS".

Clarification of Terms: What is the "creS" gene?

The term "creS" can be ambiguous and may refer to different genetic elements depending on the research context. Before troubleshooting, it is crucial to identify the specific "creS" you are working with:

  • Mouse CRES (Cystatin-Related Epididymal Spermatogenic): This refers to a specific gene (gene symbol: Cst8) that is highly expressed in the mouse epididymis and testis. It belongs to the cystatin family of cysteine proteinase inhibitors.

  • E. colicre Regulon: This refers to a set of genes in Escherichia coli that are part of the CreBC two-component system, which acts as a global regulator of carbon metabolism.

  • CREs (Cis-Regulatory Elements): This is a broad term for regions of non-coding DNA that regulate the transcription of neighboring genes.

This guide is divided into sections addressing the specific challenges associated with cloning the mouse CRES gene and genes from the E. colicre regulon.

Section 1: Troubleshooting Cloning of the Mouse CRES Gene (Cst8)

The mouse CRES gene is primarily expressed in the epididymis and testis. Challenges in cloning this gene often relate to the source of genetic material and proper handling during the initial stages of cloning.

Frequently Asked Questions (FAQs) - Mouse CRES Gene

Q1: I am having trouble amplifying the CRES gene from my cDNA. What could be the problem?

A1: Difficulty in amplifying the CRES gene from cDNA can stem from several factors related to RNA quality and reverse transcription.

  • RNA Integrity: The CRES gene is expressed in a tissue-specific manner. Ensure that the RNA was extracted from the proximal caput region of the epididymis or testis, where its expression is highest. Use a robust method for RNA extraction to ensure high purity and integrity.

  • Reverse Transcription: The efficiency of the reverse transcription step is critical. Ensure you are using a reliable reverse transcriptase and that the reaction is set up correctly.

  • PCR Optimization: Your PCR conditions may need optimization. This includes annealing temperature, extension time, and primer design.

Q2: My CRES clone has mutations after sequencing. Why is this happening?

A2: Mutations in your cloned CRES gene can be introduced during PCR amplification. To minimize this, use a high-fidelity DNA polymerase with proofreading activity. Also, reduce the number of PCR cycles to the minimum required for sufficient amplification.

Q3: I am getting very few or no colonies after transformation. What should I check?

A3: Low transformation efficiency is a common issue in cloning. Here are some key points to check:

  • Ligation Efficiency: Ensure that your vector and insert have been properly digested and purified. Optimize the vector-to-insert molar ratio.

  • Competent Cells: The competency of your E. coli cells is crucial. If you are preparing them in-house, their efficiency might be low. Consider using commercially available high-efficiency competent cells.

  • Transformation Protocol: Adhere strictly to the heat-shock or electroporation protocol, as deviations can significantly reduce efficiency.

Troubleshooting Guide - Mouse CRES Gene Cloning
Problem Possible Cause Recommended Solution
No PCR product Poor quality of template RNA/cDNA.Extract RNA from fresh epididymis/testis tissue. Verify RNA integrity via gel electrophoresis. Use a high-quality reverse transcription kit.
Suboptimal PCR conditions.Optimize annealing temperature using a gradient PCR. Ensure primers are specific to the CRES gene.
Incorrect PCR product size Non-specific primer binding.Increase the annealing temperature in your PCR protocol. Redesign primers for higher specificity.
Genomic DNA contamination.Treat RNA samples with DNase I before reverse transcription.
Low or no colonies Inefficient ligation.Optimize vector:insert molar ratio (see Table 1). Ensure complete digestion of vector and insert.
Inefficient transformation.Use high-efficiency competent cells (>1 x 10⁸ cfu/µg). Follow the transformation protocol precisely.
Colonies contain empty vector Vector self-ligation.Dephosphorylate the digested vector using an alkaline phosphatase. Ensure complete digestion with two different restriction enzymes.
Cloned insert has errors PCR-introduced mutations.Use a high-fidelity DNA polymerase for amplification. Limit the number of PCR cycles.

Section 2: Troubleshooting Cloning of E. colicre Regulon Genes

Genes within the E. colicre regulon are involved in central carbon metabolism. Their expression, even at low levels, can be toxic to the host E. coli strain by causing metabolic imbalances. This potential toxicity is a primary concern during cloning.

Frequently Asked questions (FAQs) - E. colicre Regulon Genes

Q1: Why do I get very few or no colonies when trying to clone a cre gene?

A1: The product of the cre gene you are trying to clone might be toxic to your E. coli host strain. Leaky expression from the plasmid, even without an inducer, can be sufficient to inhibit cell growth.

Q2: How can I clone a potentially toxic cre gene?

A2: Several strategies can be employed to clone toxic genes:

  • Use a low-copy-number plasmid: This reduces the gene dosage and, consequently, the amount of toxic protein produced.

  • Use a tightly regulated promoter: Promoters like the pBAD promoter from the arabinose operon often exhibit tighter control over basal expression compared to lac-based promoters.

  • Use a specific host strain: Some E. coli strains are designed to reduce the basal expression of cloned genes.

  • Incubate at a lower temperature: Growing the transformed cells at 30°C or even room temperature can reduce the metabolic rate and the impact of the toxic protein.[1]

Q3: My transformed cells grow very slowly. Is this related to the cre gene?

A3: Yes, slow growth is a classic indicator of toxic gene expression. The metabolic imbalance caused by the cre gene product can put a significant burden on the host cell, leading to reduced growth rates.

Troubleshooting Guide - E. colicre Gene Cloning
Problem Possible Cause Recommended Solution
Few or no colonies Toxicity of the cloned gene product.Use a low-copy-number vector. Utilize a vector with a tightly regulated promoter (e.g., pBAD).
Incubate plates at a lower temperature (e.g., 30°C) for a longer duration.
Slow-growing colonies Basal expression of the toxic gene.Switch to a host strain engineered for cloning toxic genes. Confirm that the promoter is not "leaky".
Rearrangements or mutations in the cloned gene Host cell mechanisms to inactivate the toxic gene.Use a recombination-deficient (recA mutant) host strain. Grow cultures at a lower temperature.
Difficulty in plasmid purification Plasmid instability due to toxicity.Grow smaller culture volumes. Use a plasmid purification kit optimized for low-copy-number plasmids.

Experimental Protocols and Data

Key Experimental Parameters

Table 1: Recommended Vector to Insert Molar Ratios for Ligation

Ligation TypeRecommended Vector:Insert Molar Ratio
Standard (sticky ends)1:3
Blunt ends1:5 to 1:10
Small Inserts (<200 bp)1:5 to 1:20

To calculate the mass of insert required for a specific molar ratio, you can use online calculators or the following formula:

ng of insert = (ng of vector × size of insert in kb) / (size of vector in kb) × (insert:vector molar ratio)

Table 2: Standard Antibiotic Concentrations for Selection in E. coli

AntibioticStock ConcentrationWorking Concentration
Ampicillin100 mg/mL100 µg/mL
Kanamycin50 mg/mL50 µg/mL
Chloramphenicol25 mg/mL25 µg/mL
Tetracycline10 mg/mL10 µg/mL
Detailed Methodologies

Protocol 1: PCR Amplification of the Gene of Interest

  • Reaction Setup: Assemble the PCR reaction on ice in a sterile PCR tube.

    • 5 µL of 10x PCR Buffer

    • 1 µL of 10 mM dNTPs

    • 1 µL of 10 µM Forward Primer

    • 1 µL of 10 µM Reverse Primer

    • 1 µL of Template DNA (10-100 ng)

    • 0.5 µL of High-Fidelity DNA Polymerase

    • Nuclease-free water to a final volume of 50 µL

  • Thermal Cycling:

    • Initial Denaturation: 98°C for 30 seconds

    • 25-35 Cycles:

      • Denaturation: 98°C for 10 seconds

      • Annealing: 55-65°C for 30 seconds (optimize with gradient PCR)

      • Extension: 72°C for 30-60 seconds per kb of product length

    • Final Extension: 72°C for 5-10 minutes

    • Hold: 4°C

  • Analysis: Run 5 µL of the PCR product on an agarose (B213101) gel to verify the size and purity of the amplified fragment.

Protocol 2: Restriction Enzyme Digestion

  • Reaction Setup:

    • 1 µg of DNA (vector or PCR product)

    • 2 µL of 10x Restriction Buffer

    • 1 µL of each Restriction Enzyme (10-20 units)

    • Nuclease-free water to a final volume of 20 µL

  • Incubation: Incubate at the optimal temperature for the enzyme(s) (usually 37°C) for 1-2 hours.

  • Inactivation (Optional): Heat-inactivate the enzymes at 65°C or 80°C for 20 minutes if the enzymes are heat-labile.

  • Purification: Purify the digested DNA using a PCR cleanup kit or by gel extraction to remove the enzymes and buffer components.

Protocol 3: Ligation

  • Reaction Setup:

    • Digested Vector (e.g., 50 ng)

    • Digested Insert (calculated for a 1:3 molar ratio)

    • 2 µL of 10x T4 DNA Ligase Buffer

    • 1 µL of T4 DNA Ligase

    • Nuclease-free water to a final volume of 20 µL

  • Incubation: Incubate at 16°C overnight or at room temperature for 1-2 hours for sticky-end ligations. For blunt-end ligations, incubate at 16°C overnight.

  • Heat Inactivation: Heat-inactivate the ligase at 65°C for 10 minutes.

Protocol 4: Heat-Shock Transformation

  • Thaw Competent Cells: Thaw a 50 µL aliquot of competent E. coli cells on ice.

  • Add DNA: Add 1-5 µL of the ligation reaction to the competent cells. Gently mix by flicking the tube.

  • Incubation on Ice: Incubate the cell-DNA mixture on ice for 30 minutes.

  • Heat Shock: Transfer the tube to a 42°C water bath for exactly 45 seconds.[2]

  • Recovery on Ice: Immediately place the tube back on ice for 2 minutes.

  • Outgrowth: Add 950 µL of pre-warmed SOC medium (without antibiotics) to the tube. Incubate at 37°C for 1 hour with shaking (225 rpm).

  • Plating: Plate 100-200 µL of the cell suspension onto pre-warmed LB agar (B569324) plates containing the appropriate antibiotic.

  • Incubation: Incubate the plates overnight at 37°C (or at a lower temperature for toxic clones).

Visualizations

Diagrams of Workflows and Logical Relationships

Cloning_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_verification Verification PCR Amplification PCR Amplification Restriction Digest Restriction Digest PCR Amplification->Restriction Digest Vector Preparation Vector Preparation Vector Preparation->Restriction Digest Ligation Ligation Restriction Digest->Ligation Transformation Transformation Ligation->Transformation Colony Screening Colony Screening Transformation->Colony Screening Sequencing Sequencing Colony Screening->Sequencing

Caption: A generalized workflow for gene cloning.

Troubleshooting_Logic Start Cloning Attempt NoColonies No Colonies? Start->NoColonies ManyColonies Many Colonies, but no insert? NoColonies->ManyColonies No CheckTransform Check Transformation Efficiency - Competent cells - Antibiotic plates NoColonies->CheckTransform Yes CorrectColonies Correct Colonies, but sequence is wrong? ManyColonies->CorrectColonies No CheckDigestion Check Digestion - Vector self-ligation - Dephosphorylation ManyColonies->CheckDigestion Yes Success Successful Clone CorrectColonies->Success No CheckPCR Check PCR - High-fidelity polymerase - Reduce cycles CorrectColonies->CheckPCR Yes CheckLigation Check Ligation - Vector:Insert Ratio - Ligase activity CheckTransform->CheckLigation CheckToxicity Consider Gene Toxicity - Low-copy vector - Tightly controlled promoter - Lower incubation temp. CheckLigation->CheckToxicity

References

crescentin antibody validation and non-specific binding

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the validation and use of Crescentin antibodies.

Frequently Asked Questions (FAQs)

Q1: What is Crescentin and where is it located within the cell?

Crescentin is a protein found in bacteria, most notably in Caulobacter crescentus. It is a bacterial homolog of intermediate filaments found in eukaryotic cells.[1][2] Its primary function is to maintain the characteristic crescent or vibroid shape of the bacterium.[1][3] Crescentin assembles into a continuous filamentous structure that localizes along the inner, concave side of the cell, associating with the cytoplasmic side of the cell membrane.[3][4] Mutants lacking the crescentin protein typically exhibit a straight-rod morphology.[1]

Q2: Why is application-specific antibody validation crucial?

An antibody's performance is highly dependent on the experimental context. An antibody that works perfectly in a Western Blot (WB), where the target protein is denatured and linearized, may fail to recognize the same protein in its native, folded conformation required for applications like Immunofluorescence (IF) or Immunoprecipitation (IP).[5][6] Therefore, it is essential to validate the antibody in the specific application you intend to use it for, using your specific cell or tissue samples and protocols.[5][6]

Q3: What are the initial steps to validate a new Crescentin antibody?

The first step is to perform a Western Blot analysis using lysates from cells known to express Crescentin (e.g., Caulobacter crescentus) as a positive control and a species that does not express it as a negative control.[7][8] A specific antibody should produce a single band at the expected molecular weight of Crescentin (~46 kDa).[8] This initial test confirms that the antibody recognizes the denatured protein.[9] Subsequent validation should be performed in other desired applications like Immunofluorescence.[7]

Q4: What are the key pillars of a robust antibody validation strategy?

A thorough validation strategy ensures an antibody is specific, selective, and reproducible.[7] Key strategies include:

  • Genetic Strategies: Using knockout (e.g., CRISPR-Cas9) or knockdown (e.g., siRNA) cell lines. A specific antibody should show no or significantly reduced signal in these cells compared to the wild-type.[6][9]

  • Orthogonal Strategies: Comparing the antibody-based results with data from an antibody-independent method, like RNA-seq or mass spectrometry, across different cell lines. The protein expression levels detected by the antibody should correlate with the mRNA levels or mass spec data.

  • Independent Antibody Strategies: Using two or more different antibodies that recognize distinct, non-overlapping epitopes on the target protein. Both antibodies should produce similar staining patterns.

  • Tagged Protein Expression: Using a cell line expressing a tagged version of the Crescentin protein as a positive control to confirm antibody specificity.[9]

Experimental Protocols & Troubleshooting Guides

Workflow for Crescentin Antibody Validation

This diagram illustrates a logical workflow for validating a new Crescentin antibody, starting from initial characterization to application-specific testing.

cluster_0 Phase 1: Initial Specificity Testing cluster_1 Phase 2: Application-Specific Validation (e.g., IF) cluster_2 Phase 3: Troubleshooting & Final Confirmation start Obtain New Crescentin Antibody wb Western Blot (WB) - Positive Control (C. crescentus lysate) - Negative Control (e.g., E. coli lysate) start->wb check_wb Single band at correct MW? wb->check_wb if_test Immunofluorescence (IF) - Test on C. crescentus check_wb->if_test Yes troubleshoot Troubleshoot Non-Specific Binding (See Guide Below) check_wb->troubleshoot No check_if Correct subcellular localization observed? if_test->check_if check_if->troubleshoot No pass Antibody Validated for Specific Application check_if->pass Yes troubleshoot->wb Re-test after optimization

Caption: General workflow for Crescentin antibody validation.

Troubleshooting Non-Specific Binding in Western Blot

Non-specific bands in a Western Blot are a common issue. This guide provides a systematic approach to identify and resolve the problem.

Problem: Multiple bands, high background, or incorrect band size on the blot.

Potential Cause Recommended Solution Quantitative Parameters (Starting Points)
Primary Antibody Concentration Too High High antibody concentration can lead to binding to low-affinity, non-target proteins.[10] Solution: Perform a titration to determine the optimal antibody concentration. Incubating at 4°C can also reduce non-specific interactions.[10]Primary Ab Dilution: Titrate from 1:500 to 1:10,000. Incubation: Overnight (16-18h) at 4°C.
Incomplete or Ineffective Blocking Blocking buffers prevent antibodies from binding non-specifically to the membrane.[10] Solution: Increase blocking time or change the blocking agent. Milk can sometimes mask certain epitopes.Blocking Time: Increase to 1-2 hours at room temperature. Blocking Agents: 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in TBST.
Secondary Antibody Issues The secondary antibody may be cross-reacting with other proteins in the lysate or binding non-specifically.Solution: Run a control lane with only the secondary antibody. If bands appear, the secondary is the issue. Use cross-adsorbed secondary antibodies.[11]
Insufficient Washing Inadequate washing can leave unbound antibodies on the membrane, increasing background noise.Solution: Increase the number and/or duration of wash steps. Adding a surfactant like Tween-20 to the wash buffer helps.
Buffer Composition Incorrect salt concentration or pH can promote non-specific ionic interactions.[12]Solution: Ensure buffers are at the correct pH and ionic strength.
Troubleshooting Non-Specific Binding in Immunofluorescence (IF)

High background or non-specific staining in IF can obscure the true localization of the target protein.

Problem: High background fluorescence, signal in negative controls, or incorrect subcellular localization.

start High Background or Non-Specific Staining in IF q1 Did you run a 'secondary-only' control? start->q1 cause_secondary Issue: Secondary Antibody - Use pre-adsorbed secondary - Titrate secondary concentration q1->cause_secondary Yes, and it showed background q2 Is primary antibody concentration optimized? q1->q2 No, or it was clean end_node Re-evaluate Staining cause_secondary->end_node cause_primary Issue: Primary Antibody - Titrate primary Ab dilution - Test alternative primary Abs q2->cause_primary No q3 Is blocking adequate? q2->q3 Yes cause_primary->end_node cause_blocking Issue: Ineffective Blocking - Increase blocking time (e.g., 1 hr) - Add normal serum from secondary host - Try different blocking agent (BSA vs. Serum) q3->cause_blocking No q4 Are wash steps sufficient? q3->q4 Yes cause_blocking->end_node cause_washing Issue: Insufficient Washing - Increase number and duration of washes - Use a buffer with mild detergent (e.g., PBS + 0.1% Tween-20) q4->cause_washing No q4->end_node Yes cause_washing->end_node

Caption: Troubleshooting flowchart for non-specific IF staining.

Detailed Protocol: Immunofluorescence Staining of C. crescentus
  • Cell Fixation: Fix bacterial cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[13]

  • Washing: Rinse the cells three times with PBS for 5 minutes each.[13]

  • Permeabilization: Permeabilize cells with a buffer containing a mild detergent (e.g., 0.1% Triton X-100 in PBS) for 15 minutes to allow the antibody to access intracellular epitopes.[13]

  • Blocking: Block non-specific sites by incubating the cells in a blocking buffer for at least 30-60 minutes.[13] A common blocking buffer is 3% BSA or 5-10% normal goat serum in PBS.[11][13]

  • Primary Antibody Incubation: Dilute the Crescentin primary antibody in the blocking buffer. Incubate the cells with the diluted primary antibody, typically overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the cells three times with PBS (or PBS with 0.1% Tween-20) for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the cells with a fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Final Washes: Perform final washes with PBS to remove unbound secondary antibody.

  • Mounting and Imaging: Mount the coverslip onto a microscope slide using an appropriate mounting medium, and image using a fluorescence microscope.

Reagent Recommended Concentration / Time
Fixative 4% Paraformaldehyde (PFA)
Permeabilization Buffer 0.1% - 0.25% Triton X-100 in PBS
Blocking Buffer 3-5% BSA or 5-10% Normal Serum in PBS
Primary Antibody Incubation 1-2 hours at RT or Overnight at 4°C
Secondary Antibody Incubation 1 hour at RT (in the dark)
Wash Buffer PBS or PBST (PBS + 0.1% Tween-20)

References

preventing proteolysis during crescentin purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing proteolysis during the purification of crescentin.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of proteolytic degradation during crescentin purification?

A1: Proteolysis during crescentin purification can originate from two main sources:

  • Host Cell Proteases: When expressing crescentin recombinantly, typically in E. coli, native bacterial proteases are released during cell lysis. Common E. coli proteases include Lon and OmpT.

  • Caulobacter crescentus Endogenous Proteases: If purifying from its native source, the primary proteases of concern are the ATP-dependent ClpXP and Lon proteases, which are involved in cell cycle regulation and protein quality control in Caulobacter.[1][2][3] ClpXP is an essential protease in C. crescentus.[1]

Q2: Why is my purified crescentin showing multiple lower molecular weight bands on an SDS-PAGE gel?

A2: The presence of multiple bands smaller than the expected size for full-length crescentin is a strong indicator of proteolytic degradation. This occurs when proteases cleave crescentin at specific sites, generating stable fragments. To confirm this, you can perform a Western blot using an antibody that targets a specific region of crescentin (e.g., the N- or C-terminus) to see if the fragments are recognized.

Q3: What are the first steps I should take to minimize proteolysis?

A3: A two-pronged approach is generally recommended: inhibition of protease activity and physical separation of proteases from your target protein.[4] This involves:

  • Maintaining a cold environment: Perform all purification steps, including cell lysis and chromatography, at 4°C to reduce the activity of most proteases.[5][6][7][8]

  • Using protease inhibitors: Add a protease inhibitor cocktail to your lysis buffer immediately before disrupting the cells.[9]

  • Working quickly: Minimize the time between cell lysis and the completion of the purification process.

Q4: Which protease inhibitors are most effective for crescentin purification?

A4: Since crescentin can be purified from its native Caulobacter crescentus or a recombinant host like E. coli, a broad-spectrum protease inhibitor cocktail is recommended. For purification from bacterial sources, cocktails should target serine, cysteine, and metalloproteases. Given that ClpXP and Lon are key proteases in C. crescentus, inhibitors targeting these would be beneficial, though specific commercial inhibitors for these are less common. A general-purpose bacterial protease inhibitor cocktail is a practical choice.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Significant degradation observed immediately after cell lysis. Ineffective protease inhibition.1. Ensure protease inhibitors are added immediately before lysis. 2. Use a fresh stock of protease inhibitors. 3. Increase the concentration of the protease inhibitor cocktail (e.g., 2-3x the recommended concentration). 4. Consider adding specific inhibitors like PMSF (for serine proteases) and EDTA (for metalloproteases, if compatible with your purification method).
Crescentin is intact after lysis but degrades during chromatography. Proteases are co-eluting with crescentin.1. Expedite the chromatography steps. 2. Maintain a temperature of 4°C throughout the process. 3. Consider a different chromatography strategy that separates crescentin from the proteases more effectively in the initial step.
Yield of full-length crescentin is consistently low. A combination of proteolysis and protein instability.1. Optimize the pH and salt concentration of your buffers to enhance crescentin stability.[10][11] 2. Perform a buffer screen to identify optimal conditions for crescentin stability. 3. Ensure that the protein is not precipitating during purification steps.

Quantitative Data Summary

The following table provides a summary of commonly used protease inhibitors for bacterial protein purification. The optimal concentration for each may need to be determined empirically for crescentin purification.

Protease InhibitorClass of Protease InhibitedTypical Working Concentration
AEBSF Serine Proteases0.1 - 1 mM
PMSF Serine Proteases0.1 - 1 mM
Benzamidine Serine Proteases1 mM
Pepstatin A Aspartic Proteases1 µM
E-64 Cysteine Proteases1 - 10 µM
Leupeptin Serine and Cysteine Proteases1 - 10 µM
Bestatin Aminopeptidases1 - 10 µM
EDTA Metalloproteases1 - 5 mM

Note: PMSF is unstable in aqueous solutions and should be added to buffers immediately before use. EDTA should not be used if downstream applications are sensitive to divalent metal chelation, such as immobilized metal affinity chromatography (IMAC) for His-tagged proteins.

Experimental Protocols

Protocol 1: Cell Lysis with Protease Inhibition

This protocol describes the preparation of a cell lysate for crescentin purification with measures to minimize proteolysis.

  • Preparation of Lysis Buffer:

    • Prepare a lysis buffer appropriate for your purification scheme (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.2).[5]

    • Chill the buffer to 4°C.

    • Immediately before use, add a broad-spectrum bacterial protease inhibitor cocktail at the manufacturer's recommended concentration.

    • If not using a cocktail, add individual inhibitors from the table above (e.g., 1 mM PMSF, 1 mM Benzamidine, and 1 µM Pepstatin A). If using IMAC for a His-tagged crescentin, omit EDTA.

  • Cell Lysis:

    • Resuspend the chilled cell pellet in the prepared lysis buffer.

    • Perform cell disruption on ice using sonication or a French press.

    • Monitor the temperature to ensure the sample remains cold.

  • Clarification of Lysate:

    • Centrifuge the lysate at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant, which contains the soluble crescentin, for subsequent purification steps.

Visualizations

experimental_workflow cluster_prep Preparation cluster_lysis Cell Lysis cluster_purification Purification start Start: Cell Pellet lysis_buffer Prepare Lysis Buffer resuspend Resuspend Pellet start->resuspend add_inhibitors Add Protease Inhibitors lysis_buffer->add_inhibitors add_inhibitors->resuspend disrupt Cell Disruption (Sonication) resuspend->disrupt centrifuge Centrifugation disrupt->centrifuge supernatant Collect Supernatant centrifuge->supernatant chromatography Chromatography supernatant->chromatography end_product Purified Crescentin chromatography->end_product

Caption: Workflow for Crescentin Purification with Proteolysis Prevention.

troubleshooting_proteolysis cluster_lysis During Lysis? cluster_chromatography During Chromatography? cluster_solution Solution start Problem: Crescentin Degradation lysis_check Degradation after lysis? start->lysis_check increase_inhibitors Increase inhibitor concentration lysis_check->increase_inhibitors Yes chrom_check Degradation post-chromatography? lysis_check->chrom_check No check_temp Ensure 4°C operation increase_inhibitors->check_temp solution Intact Crescentin check_temp->solution optimize_buffer Optimize buffer pH/salt chrom_check->optimize_buffer Yes chrom_check->solution No expedite_steps Expedite purification steps optimize_buffer->expedite_steps expedite_steps->solution

Caption: Troubleshooting Logic for Crescentin Degradation.

References

Technical Support Center: Troubleshooting Recombinant CRES Protein Aggregation in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting recombinant CRES protein aggregation in Escherichia coli. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during this compound expression.

Frequently Asked Questions (FAQs)

Q1: My recombinant this compound is forming inclusion bodies. What are the initial and most critical parameters to check?

A1: The formation of inclusion bodies, which are dense aggregates of misfolded proteins, is a frequent issue when overexpressing recombinant proteins in E. coli.[1] The primary factors to investigate are the expression temperature and the concentration of the inducer (e.g., IPTG). High temperatures and high inducer concentrations can accelerate protein synthesis to a rate that overwhelms the cellular folding machinery, leading to aggregation.[2][3]

Q2: How does lowering the expression temperature help in preventing this compound aggregation?

A2: Lowering the cultivation temperature is a widely used and effective strategy to reduce protein aggregation.[4] It slows down the rates of transcription and translation, providing more time for the nascent polypeptide chain to fold correctly.[4][5] Reduced temperatures also decrease the strength of hydrophobic interactions, which are a major driving force for protein aggregation.[4] Furthermore, the activity of heat shock proteases, which can degrade misfolded proteins, is also reduced at lower temperatures.[4]

Q3: What is the role of molecular chaperones in preventing this compound aggregation, and how can I use them?

A3: Molecular chaperones are proteins that assist in the correct folding of other proteins and prevent their aggregation.[6] In E. coli, the major chaperone systems are the DnaK/DnaJ/GrpE and GroEL/GroES systems.[7] You can co-express these chaperones along with your this compound to enhance its solubility.[7][8] This is typically achieved by using a compatible plasmid system where the chaperone genes are under the control of a different inducible promoter.[8]

Q4: Can the choice of fusion tag affect the solubility of my this compound?

A4: Yes, the choice of fusion tag can significantly impact the solubility of the target protein.[9] Large, highly soluble proteins like Maltose-Binding Protein (MBP) and Glutathione S-transferase (GST) can act as "solubility enhancers" when fused to a protein of interest.[10] These tags are thought to assist in the proper folding of the fusion partner and prevent aggregation.[10] However, the effectiveness of a particular tag is protein-dependent and often needs to be determined empirically.[11]

Q5: My this compound is in inclusion bodies. Is it possible to recover active protein?

A5: Yes, it is often possible to recover biologically active protein from inclusion bodies through a process of denaturation and refolding.[12] The general strategy involves isolating and washing the inclusion bodies, solubilizing them with strong denaturants like urea (B33335) or guanidine (B92328) hydrochloride, and then removing the denaturant to allow the protein to refold into its native conformation.[12][13]

Q6: What is codon bias, and could it be a reason for my this compound aggregation?

A6: Codon bias refers to the differences in the frequency of usage of synonymous codons for a particular amino acid between different organisms. If your CRES gene contains codons that are rare in E. coli, it can lead to translational pausing, premature termination, or amino acid misincorporation, all of which can contribute to protein misfolding and aggregation.[6] Using E. coli strains that are engineered to express tRNAs for rare codons (e.g., Rosetta™ strains) or synthesizing a codon-optimized version of your CRES gene can help to mitigate this issue.

Troubleshooting Guides

Guide 1: Optimizing Expression Conditions to Enhance this compound Solubility

This guide provides a systematic approach to optimizing expression conditions to favor the production of soluble this compound.

Problem: this compound is found predominantly in the insoluble fraction (inclusion bodies) after cell lysis.

Troubleshooting Workflow:

Troubleshooting_Expression_Conditions Start Start: this compound Aggregation Detected Temp Step 1: Optimize Expression Temperature - Test a range of lower temperatures (e.g., 18°C, 25°C, 30°C) - Compare soluble vs. insoluble fractions by SDS-PAGE Start->Temp IPTG Step 2: Optimize Inducer Concentration - Test a range of IPTG concentrations (e.g., 0.01, 0.1, 0.5, 1.0 mM) - Analyze protein expression levels and solubility Temp->IPTG Media Step 3: Evaluate Different Growth Media - Compare rich media (e.g., TB) vs. minimal media - Assess the effect on cell density and protein solubility IPTG->Media Harvest Step 4: Optimize Induction Time and Harvest Point - Induce at different cell densities (OD600) - Harvest at various time points post-induction Media->Harvest End End: Soluble this compound Expression Improved Harvest->End Troubleshooting_Chaperones_Tags Start Start: Persistent CRES Aggregation Chaperones Step 1: Co-express Molecular Chaperones - Use compatible plasmids for chaperone systems (e.g., pG-KJE8, pGro7, pTf16) - Induce chaperone expression prior to CRES expression Start->Chaperones Tags Step 2: Employ Solubility-Enhancing Fusion Tags - Clone CRES gene in-frame with tags like MBP, GST, or SUMO - Evaluate expression and solubility of the fusion protein Chaperones->Tags Combine Step 3: Combine Chaperone Co-expression and Fusion Tags - Test the best performing chaperone system with the most effective fusion tag Tags->Combine End End: Soluble CRES Fusion Protein Produced Combine->End Refolding_Workflow Start Start: Harvest Cells with CRES Inclusion Bodies Lysis Step 1: Cell Lysis and Inclusion Body Isolation - Lyse cells (e.g., sonication, French press) - Centrifuge to pellet inclusion bodies Start->Lysis Wash Step 2: Wash Inclusion Bodies - Wash with buffers containing detergents (e.g., Triton X-100) and/or low concentrations of denaturants to remove contaminants Lysis->Wash Solubilize Step 3: Solubilize Inclusion Bodies - Resuspend in a buffer containing a high concentration of denaturant (e.g., 8M Urea or 6M Guanidine-HCl) Wash->Solubilize Refold Step 4: Refold the Protein - Remove the denaturant by methods like dialysis, dilution, or chromatography - Optimize refolding buffer conditions (pH, additives) Solubilize->Refold Purify Step 5: Purify the Refolded Protein - Use chromatography techniques (e.g., affinity, size exclusion) to purify the correctly folded this compound Refold->Purify End End: Active, Soluble this compound Obtained Purify->End Heat_Shock_Response cluster_stress Stress Conditions cluster_chaperones Chaperone System cluster_regulation Regulatory Cascade Misfolded Proteins Misfolded Proteins DnaK_DnaJ_GrpE DnaK/DnaJ/GrpE Misfolded Proteins->DnaK_DnaJ_GrpE Binds to sigma32 σ³² (RpoH) Misfolded Proteins->sigma32 Titrates away DnaK/J/E, stabilizing DnaK_DnaJ_GrpE->Misfolded Proteins Refolds DnaK_DnaJ_GrpE->sigma32 Sequesters and promotes degradation of GroEL_GroES GroEL/GroES GroEL_GroES->Misfolded Proteins Refolds HeatShockGenes Heat Shock Genes (dnaK, dnaJ, grpE, groEL, groES, etc.) sigma32->HeatShockGenes Directs RNA Polymerase to transcribe HeatShockGenes->DnaK_DnaJ_GrpE Encodes HeatShockGenes->GroEL_GroES Encodes

References

optimizing the yield and purity of recombinant CRES protein

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Recombinant CRES Protein

Welcome to the technical support center for the optimization of recombinant Cystatin-related epididymal spermatogenic (CRES) protein yield and purity. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the expression and purification of this protein.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when expressing recombinant this compound in E. coli?

A1: A frequent challenge with expressing eukaryotic proteins like CRES in E. coli is the formation of insoluble protein aggregates known as inclusion bodies.[1][2][3] This occurs when the rate of protein synthesis exceeds the cell's capacity for proper folding, leading to misfolded, non-functional protein accumulation.[1][3] Factors such as high expression temperatures and high inducer concentrations often contribute to this issue.[3][4]

Q2: My His-tagged this compound is in inclusion bodies. Can I still use Immobilized Metal Affinity Chromatography (IMAC)?

A2: Yes, IMAC is compatible with proteins purified from inclusion bodies. The standard workflow involves solubilizing the inclusion bodies with strong denaturants like 6-8 M urea (B33335) or 4-6 M guanidine (B92328) hydrochloride (Gua-HCl).[5] The His-tag remains accessible under these denaturing conditions, allowing for purification on Ni-NTA or other IMAC resins.[6] Refolding of the protein to its native state is then performed after elution from the column.

Q3: What are the key steps to recover active this compound from inclusion bodies?

A3: The recovery process involves four main stages:

  • Isolation and Washing: Harvesting the inclusion bodies from the cell lysate and washing them to remove contaminating host cell proteins, DNA, and lipids.[3]

  • Solubilization: Using a strong denaturant (e.g., urea or Gua-HCl) to dissolve the aggregated protein into a solution of unfolded polypeptide chains.[7][8][9][10]

  • Refolding: Gradually removing the denaturant to allow the protein to refold into its biologically active conformation. This is a critical and often challenging step.[4]

  • Purification: Further purifying the refolded protein to remove any remaining impurities or aggregated species using chromatographic techniques.[3]

Q4: How can I improve the yield of soluble this compound expression?

A4: To increase the proportion of soluble protein, you can optimize expression conditions. Common strategies include:

  • Lowering Expression Temperature: Reducing the temperature to 20-30°C after induction slows down the rate of protein synthesis, which can enhance proper folding.[5][11]

  • Reducing Inducer Concentration: Using a lower concentration of the inducing agent (e.g., IPTG) can decrease the expression rate.[11]

  • Choosing a Different Host Strain: Some E. coli strains are specifically engineered to facilitate the folding of difficult proteins.

  • Using a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein tag (like GST or MBP) to CRES can sometimes improve its solubility.

Q5: My final this compound sample has low purity. What can I do?

A5: Low purity after a single purification step is common. To improve purity:

  • Optimize IMAC Wash Steps: Include a low concentration of a competitive agent, like imidazole (B134444) (typically 20-40 mM), in the wash buffers to reduce non-specific binding of contaminating host proteins.[12]

  • Introduce Additional Purification Steps: A multi-step purification protocol significantly increases purity.[13] Techniques like ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) are commonly used after the initial affinity step to remove remaining contaminants.[13][14]

Troubleshooting Guides

This section addresses specific problems you may encounter during your workflow.

Problem 1: Low or No Protein Expression
Possible Cause Recommended Solution
Codon Bias The gene sequence for CRES may contain codons that are rare in E. coli, hindering translation. Synthesize a new gene with codons optimized for E. coli expression.[1]
Plasmid Instability The expression vector may be unstable or lost from the cell population. Confirm the presence of the plasmid and ensure the appropriate antibiotic is used in all culture media.
Toxicity of this compound The expressed protein may be toxic to the host cells. Try using a lower induction level, a shorter induction time, or a tightly regulated promoter system. Expression as inclusion bodies can also mitigate toxicity.[5]
Inefficient Induction The inducer (e.g., IPTG) may be inactive or used at a suboptimal concentration. Verify the inducer's activity and perform a titration to find the optimal concentration.
Problem 2: Protein is Entirely in Inclusion Bodies
Possible Cause Recommended Solution
High Expression Rate Rapid protein synthesis overwhelms the cellular folding machinery.[2] Lower the expression temperature (e.g., to 25°C) and reduce the inducer concentration.[2][11]
Disulfide Bond Formation This compound has four conserved cysteine residues that form two disulfide bonds.[15] The reducing environment of the E. coli cytoplasm is not conducive to disulfide bond formation. Consider expression in specialized host strains (e.g., Origami™) that have a more oxidizing cytoplasm to promote disulfide bond formation.[16]
Lack of Post-Translational Modifications As a eukaryotic protein, CRES may require specific modifications absent in E. coli.[17] While difficult to address in bacteria, sometimes co-expression with specific chaperones can help.
Problem 3: Low Yield After Refolding
Possible Cause Recommended Solution
Protein Aggregation During Refolding The protein may be aggregating instead of refolding correctly upon removal of the denaturant. Optimize the refolding process by testing different protein concentrations (lower is often better), temperatures, and refolding buffer additives (e.g., L-arginine, glycerol).
Inefficient Denaturant Removal Rapid removal of the denaturant can shock the protein into aggregating. Use a gradual method like dialysis or diafiltration for slower denaturant removal.[3]
Incorrect Buffer Conditions The pH and ionic strength of the refolding buffer are critical. Screen a range of pH values and salt concentrations to find the optimal conditions for CRES refolding.
Problem 4: His-tagged Protein Does Not Bind to IMAC Resin
Possible Cause Recommended Solution
Inaccessible His-Tag The His-tag may be buried within the three-dimensional structure of the folded or partially folded protein.[6] Perform the purification under denaturing conditions (with 6-8 M urea) to expose the tag.[6]
Incorrect Buffer pH The binding of histidine to the metal resin is pH-dependent. Ensure the pH of your binding buffer is between 7.5 and 8.0, as lower pH values can protonate the histidine side chains and prevent binding.[6]
Presence of Chelating Agents Reagents like EDTA in your lysis buffer will strip the metal ions (e.g., Ni²⁺) from the chromatography resin, preventing your protein from binding. Ensure your buffers are free of EDTA or use an EDTA-compatible IMAC resin.[18]

Experimental Protocols & Data

Protocol 1: Isolation and Solubilization of CRES Inclusion Bodies
  • Cell Lysis: Resuspend the E. coli cell pellet in Lysis Buffer. Lyse the cells using sonication or high-pressure homogenization.

  • Inclusion Body Collection: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. Discard the supernatant containing the soluble proteins.

  • Washing: Resuspend the inclusion body pellet in Wash Buffer. Sonicate briefly to disperse the pellet and centrifuge again. Repeat this wash step 2-3 times to remove contaminants.

  • Solubilization: Resuspend the final washed pellet in Solubilization Buffer. Stir gently at room temperature for 1-2 hours or overnight at 4°C until the pellet is completely dissolved.

  • Clarification: Centrifuge the solubilized sample at high speed (e.g., 20,000 x g) for 30 minutes to remove any remaining insoluble material. The clarified supernatant contains the denatured this compound, ready for purification or refolding.

Table 1: Buffer Compositions for Inclusion Body Processing

Buffer Type Component Typical Concentration Purpose
Lysis Buffer Tris-HCl, pH 8.0 50 mM Buffering agent
NaCl 300 mM Ionic strength
Lysozyme 1 mg/mL Enzymatic cell wall disruption
DNase I 10 µg/mL Reduces viscosity from DNA
Wash Buffer Tris-HCl, pH 8.0 50 mM Buffering agent
NaCl 100 mM Ionic strength
Triton X-100 0.5 - 1% (v/v) Detergent to remove membrane proteins
Solubilization Buffer Tris-HCl, pH 8.0 50 mM Buffering agent
Guanidine-HCl 6 M Strong denaturant
or Urea 8 M Strong denaturant

| | DTT or β-ME | 10 mM | Reducing agent to break disulfide bonds |

Protocol 2: On-Column Refolding of His-tagged this compound

This protocol combines purification and refolding into a single chromatographic step.

  • Column Equilibration: Equilibrate an IMAC column (e.g., Ni-NTA) with Denaturing Binding Buffer.

  • Protein Loading: Load the clarified, solubilized this compound onto the column.

  • Denaturing Wash: Wash the column with several column volumes of Denaturing Wash Buffer to remove weakly bound contaminants.

  • Refolding Gradient: Initiate a linear gradient from 100% Denaturing Wash Buffer to 100% Native Buffer over 10-20 column volumes. This gradually removes the denaturant, allowing the protein to refold while bound to the resin.

  • Native Wash: Wash the column with Native Wash Buffer to remove any residual denaturant.

  • Elution: Elute the refolded this compound using Native Elution Buffer.

Table 2: Buffer Compositions for On-Column Refolding

Buffer Type Component Typical Concentration
Denaturing Binding/Wash Buffer Tris-HCl, pH 8.0 50 mM
NaCl 300 mM
Urea 8 M
Imidazole (for wash) 20 mM
Native Buffer Tris-HCl, pH 8.0 50 mM
NaCl 300 mM
L-Arginine 0.4 M
Native Elution Buffer Tris-HCl, pH 8.0 50 mM
NaCl 300 mM

| | Imidazole | 250-500 mM |

Visualizations

G cluster_expression Phase 1: Expression cluster_purification Phase 2: Purification & Refolding cluster_analysis Phase 3: Analysis process_node process_node decision_node decision_node output_node output_node problem_node problem_node start Transform E. coli with CRES Plasmid culture Culture Cells & Induce Expression start->culture harvest Harvest Cells by Centrifugation culture->harvest lysis Cell Lysis (Sonication) harvest->lysis sol_check Check Solubility lysis->sol_check ib_prep Isolate & Solubilize Inclusion Bodies sol_check->ib_prep Insoluble chrom Purify via Chromatography (IMAC) sol_check->chrom Soluble refold Refold Protein (e.g., Dialysis) ib_prep->refold refold->chrom purity_check Assess Purity (SDS-PAGE) chrom->purity_check yield_check Quantify Yield (Bradford/BCA) purity_check->yield_check final_product Pure, Active This compound yield_check->final_product G start_node start_node decision_node decision_node solution_node solution_node problem_node problem_node start Start: Low Protein Yield exp_check Is protein visible on SDS-PAGE of lysate? start->exp_check sol_check Is protein in soluble fraction? exp_check->sol_check Yes opt_exp Optimize Expression: - Lower Temperature - Lower Inducer Conc. - Codon Optimization exp_check->opt_exp No bind_check Does protein bind to IMAC column? sol_check->bind_check Yes opt_refold Optimize Refolding: - Screen Buffers - Use Additives - Slow Denaturant Removal sol_check->opt_refold No (Inclusion Bodies) elute_check Does protein elute with imidazole? bind_check->elute_check Yes opt_bind Troubleshoot Binding: - Use Denaturing Buffer - Check Buffer pH (7.5-8.0) - Remove Chelators (EDTA) bind_check->opt_bind No final_yield Is final yield still low after elution? elute_check->final_yield Yes opt_elute Optimize Elution: - Increase Imidazole Conc. - Use pH Step Elution elute_check->opt_elute No add_steps Improve Purity/Yield: - Add IEX or SEC step - Concentrate Sample final_yield->add_steps Yes

References

Technical Support Center: Refolding Denatured CRES Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the refolding of denatured Cysteine-Rich Secretory (CRES) proteins.

Troubleshooting Guides

This section offers solutions to common problems encountered during the refolding of CRES proteins, presented in a question-and-answer format.

Problem: Low recovery of soluble protein after refolding.

Q1: My CRES protein precipitates and aggregates upon removal of the denaturant. How can I improve its solubility?

A1: Protein aggregation is a common challenge when refolding cysteine-rich proteins due to improper hydrophobic interactions and incorrect disulfide bond formation. Here are several strategies to mitigate aggregation:

  • Optimize Refolding Buffer Composition:

    • Utilize Refolding Additives: Incorporate additives that stabilize the protein and prevent aggregation. L-arginine (0.5-1 M) is widely used to suppress aggregation by shielding hydrophobic patches on folding intermediates.[1][2] Proline (0.5-1.5 M) can also inhibit aggregation by binding to folding intermediates.

    • Adjust pH: The pH of the refolding buffer should be at least one unit away from the isoelectric point (pI) of the this compound to increase net charge and electrostatic repulsion between protein molecules. Alkaline conditions (pH 8.0-10.5) have been shown to be effective for some cysteine-rich proteins, especially when using arginine.[1]

    • Inclusion of Non-denaturing Agents: Low concentrations of chaotropic agents like urea (B33335) (0.5-1 M) or guanidine (B92328) hydrochloride (GdnHCl) (0.5-1 M) in the refolding buffer can help maintain the solubility of folding intermediates.[3]

  • Control the Rate of Denaturant Removal:

    • Step-wise Dialysis: Gradually decrease the denaturant concentration by dialyzing against buffers with decreasing concentrations of urea or GdnHCl. This slow removal can prevent the rapid exposure of hydrophobic regions and reduce aggregation.

    • Slow Dilution: Add the denatured protein solution drop-wise into a large volume of refolding buffer with constant, gentle stirring. This ensures a rapid decrease in protein concentration, favoring intramolecular folding over intermolecular aggregation.[4] A schematic of this process is shown below.

  • On-Column Refolding: Immobilize the denatured protein on a chromatography resin (e.g., Ni-NTA for His-tagged proteins) and then apply a gradient of decreasing denaturant concentration. This keeps protein molecules separated, minimizing aggregation.

Q2: I observe a gel-like pellet after attempting to refold my this compound. What is causing this and how can I prevent it?

A2: The formation of a gel-like pellet is indicative of extensive, irreversible aggregation, often due to the formation of incorrect intermolecular disulfide bonds. CRES proteins, being rich in cysteine residues, are particularly prone to this issue.

  • Optimize the Redox System: The formation of correct native disulfide bonds is critical for the proper folding of CRES proteins. An optimized redox shuffling system in the refolding buffer is essential.

    • Glutathione System: A common approach is to use a combination of reduced (GSH) and oxidized (GSSG) glutathione. A typical starting ratio is 10:1 (e.g., 1 mM GSH: 0.1 mM GSSG), but this should be optimized for your specific protein.[5]

    • Cysteine/Cystine System: An alternative is a cysteine/cystine redox pair.

  • Inclusion of Reducing Agents during Solubilization: Ensure all non-native disulfide bonds formed within the inclusion bodies are completely reduced prior to refolding. Use a sufficient concentration of a strong reducing agent like dithiothreitol (B142953) (DTT) (e.g., 20-50 mM) or β-mercaptoethanol (BME) in the solubilization buffer.[6]

Frequently Asked Questions (FAQs)

Q3: What is the best method to remove the denaturant for refolding my this compound: dilution, dialysis, or on-column refolding?

A3: The optimal method for denaturant removal is protein-dependent. A comparison of the common methods is provided in the table below. For CRES proteins, which are prone to aggregation, methods that allow for a slow and controlled removal of the denaturant, such as stepwise dialysis or slow dilution, are often preferred. On-column refolding can also be highly effective as it physically separates the protein molecules during the refolding process.

Q4: How can I assess the quality and correct folding of my refolded this compound?

A4: It is crucial to characterize the refolded protein to ensure it has attained its native conformation and is biologically active.

  • Spectroscopic Methods:

    • Circular Dichroism (CD): Far-UV CD (190-250 nm) can be used to analyze the secondary structure content (α-helix, β-sheet) of the refolded protein and compare it to the expected structure.

    • Fluorescence Spectroscopy: Intrinsic tryptophan fluorescence can be used to monitor changes in the protein's tertiary structure.

  • Chromatographic Methods:

    • Size Exclusion Chromatography (SEC): SEC can be used to determine the oligomeric state of the refolded protein and identify the presence of soluble aggregates. A properly folded monomeric protein should elute as a single, sharp peak at the expected molecular weight.

  • Biochemical Assays:

    • Activity Assays: If the this compound has a known biological function (e.g., enzymatic activity, receptor binding), performing a functional assay is the most definitive way to confirm correct folding.

    • SDS-PAGE Analysis: Running the refolded protein on a non-reducing SDS-PAGE can provide information about the formation of intramolecular disulfide bonds. A correctly folded protein with intramolecular disulfide bonds will typically migrate faster than its reduced, unfolded counterpart.

Data Presentation

Table 1: Comparison of Common Denaturant Removal Methods

MethodAdvantagesDisadvantagesBest Suited For
Rapid Dilution Simple, fast, can be scaled up.Can lead to aggregation if protein concentration is not optimized. Requires large buffer volumes.Proteins that are less prone to aggregation.
Slow/Step-wise Dilution Reduces aggregation by maintaining a low protein concentration during the critical folding phase.Can be time-consuming.Aggregation-prone proteins like CRES.[4]
Step-wise Dialysis Gentle removal of denaturant, allows for systematic screening of buffer conditions.Time-consuming (can take several days).[7]Proteins sensitive to rapid changes in buffer composition.
On-Column Refolding Minimizes aggregation by immobilizing protein molecules. Combines refolding and purification.Can have lower protein recovery if the protein precipitates on the column.Tagged recombinant proteins.

Table 2: Influence of Refolding Additives on Protein Yield (Representative Data)

AdditiveConcentrationProtein Recovery (%)Notes
None (Control) -15Significant aggregation observed.
L-Arginine 0.5 M65Significantly reduced aggregation.[2]
L-Arginine 1.0 M75Further improvement in solubility.
Proline 1.0 M55Moderate improvement in solubility.
Glycerol 10% (v/v)40Modest effect on preventing aggregation.
PEG 3350 1% (w/v)35Can sometimes induce precipitation at higher concentrations.

Note: The values presented are representative and the optimal conditions should be determined empirically for each specific this compound.

Experimental Protocols

Protocol 1: Step-wise Dialysis for Refolding of a this compound

  • Solubilization: Resuspend the washed inclusion bodies in solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 8 M urea, 50 mM DTT) to a final protein concentration of 5-10 mg/mL. Incubate with gentle agitation for 1-2 hours at room temperature.

  • Clarification: Centrifuge the solubilized protein at high speed (e.g., >15,000 x g) for 30 minutes to remove any remaining insoluble material.

  • Step-wise Dialysis:

    • Transfer the clarified supernatant to a dialysis bag with an appropriate molecular weight cut-off (MWCO).

    • Dialyze against a series of buffers with decreasing urea concentrations. Each dialysis step should be performed for at least 4-6 hours at 4°C with a buffer volume at least 100 times the sample volume.

      • Step 1: 50 mM Tris-HCl, pH 8.5, 6 M Urea, 1 mM GSH, 0.1 mM GSSG, 0.5 M L-Arginine.

      • Step 2: 50 mM Tris-HCl, pH 8.5, 4 M Urea, 1 mM GSH, 0.1 mM GSSG, 0.5 M L-Arginine.

      • Step 3: 50 mM Tris-HCl, pH 8.5, 2 M Urea, 1 mM GSH, 0.1 mM GSSG, 0.5 M L-Arginine.

      • Step 4: 50 mM Tris-HCl, pH 8.5, 1 M Urea, 1 mM GSH, 0.1 mM GSSG, 0.5 M L-Arginine.

      • Step 5 (Final): 50 mM Tris-HCl, pH 8.5, 150 mM NaCl, 1 mM GSH, 0.1 mM GSSG.

  • Recovery and Analysis:

    • Recover the refolded protein from the dialysis bag.

    • Centrifuge at high speed to pellet any precipitated protein.

    • Analyze the supernatant for protein concentration and folding status using the methods described in Q4.

Visualizations

Refolding_Workflow start Inclusion Bodies solubilization Solubilization (8M Urea/GdnHCl + DTT) start->solubilization end_soluble Soluble, Folded This compound analysis Characterization (SEC, CD, Activity Assay) end_soluble->analysis end_aggregated Aggregated Protein clarification Clarification (Centrifugation) solubilization->clarification refolding Refolding clarification->refolding Denatured Protein outcome Outcome refolding->outcome outcome->end_soluble Correctly Folded outcome->end_aggregated Misfolded/ Aggregated

Caption: General experimental workflow for refolding CRES proteins from inclusion bodies.

References

CRES Protein Western Blot Optimization and Troubleshooting Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CRES (Cystatin-related epididymal spermatogenic) protein western blotting. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing and troubleshooting western blot experiments for the CRES protein (also known as CST8).

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound in a western blot?

A1: The this compound has a predicted molecular weight of approximately 16 kDa. However, due to N-linked glycosylation, it is often observed at higher apparent molecular weights. In human testis lysates and spermatozoa, CRES can appear as two forms, one at approximately 19 kDa and a less glycosylated or deglycosylated form at around 14 kDa[1]. The 19 kDa band represents the glycosylated form of the protein.

Q2: Which tissues are suitable as positive and negative controls for this compound detection?

A2: this compound is highly expressed in the testis and epididymis[2][3]. Therefore, lysates from these tissues serve as excellent positive controls. Within the testis, expression is localized to elongating spermatids, and in the epididymis, it is synthesized by the proximal caput epithelium[2]. Tissues with no or very low expected expression, such as the liver or kidney, can be used as negative controls.

Q3: My CRES antibody is not detecting any bands. What could be the issue?

A3: A lack of signal can be due to several factors. First, ensure you are using an antibody validated for western blotting and that your primary and secondary antibody concentrations are optimized. Antibody datasheets often provide a recommended starting dilution, typically in the range of 1:500 to 1:2000 for the primary antibody[4]. Also, confirm that your transfer was successful by using a total protein stain like Ponceau S. Given that CRES is a secreted protein, its abundance in total tissue lysate might be low. Consider enriching your sample or loading a higher amount of protein.

Q4: I am observing multiple bands in my western blot. How can I resolve this?

A4: Multiple bands can be due to non-specific antibody binding, protein degradation, or post-translational modifications. The different glycosylation states of CRES can result in more than one band[1]. To confirm if the multiple bands are due to glycosylation, you can treat your lysate with an enzyme like PNGase F to remove N-linked glycans, which should cause a downward shift in the molecular weight of the specific bands[5][6][7]. To address non-specific binding, optimize your blocking conditions and antibody concentrations. Ensure your lysis buffer contains protease inhibitors to prevent protein degradation.

Q5: The background on my western blot is very high. How can I reduce it?

A5: High background can obscure your bands of interest. To reduce background, ensure your blocking step is sufficient; blocking for at least one hour at room temperature or overnight at 4°C is recommended. You can also try different blocking agents, such as 5% non-fat dry milk or 5% BSA in TBST. Ensure thorough washing steps between antibody incubations. Using a final concentration of 0.05% to 0.1% Tween-20 in your wash buffer can also help. Additionally, using a lower concentration of your primary or secondary antibody can significantly reduce background noise.

Troubleshooting Guide

This guide addresses common issues encountered during this compound western blotting in a question-and-answer format.

Problem Possible Cause Recommended Solution
Weak or No Signal Inefficient Protein Extraction: CRES is a secreted protein and may be present in low abundance in tissue lysates.Use a lysis buffer optimized for tissue extraction, such as RIPA buffer, and ensure complete homogenization. Consider using a tissue fraction enriched for secreted proteins if possible.
Suboptimal Antibody Concentration: The primary or secondary antibody concentration may be too low.Titrate your primary antibody to find the optimal concentration. Start with the manufacturer's recommended dilution (e.g., 1:500 - 1:2000) and test a range of dilutions. Ensure your secondary antibody is appropriate for your primary and used at an optimal dilution (e.g., 1:5000 - 1:20,000).
Inefficient Transfer: The protein may not have transferred efficiently from the gel to the membrane.Verify transfer efficiency with Ponceau S staining. For smaller proteins like CRES (~14-19 kDa), a shorter transfer time or a membrane with a smaller pore size (0.2 µm) may be beneficial.
Antibody Inactivity: The antibody may have lost activity due to improper storage or handling.Use a fresh aliquot of the antibody and ensure it has been stored correctly at -20°C.
High Background Insufficient Blocking: Non-specific binding sites on the membrane are not adequately blocked.Increase blocking time to at least 1 hour at room temperature or overnight at 4°C. Try different blocking agents (5% non-fat dry milk or 5% BSA in TBST).
Excessive Antibody Concentration: The primary or secondary antibody concentration is too high.Reduce the concentration of your primary and/or secondary antibodies.
Inadequate Washing: Unbound antibodies are not sufficiently washed away.Increase the number and duration of wash steps. Use a wash buffer containing 0.05-0.1% Tween-20.
Non-Specific Bands Antibody Cross-Reactivity: The primary antibody may be binding to other proteins.Use a highly specific monoclonal antibody if available. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. Include appropriate negative controls.
Protein Degradation: The sample was not handled properly, leading to protein breakdown.Always work on ice and add a protease inhibitor cocktail to your lysis buffer. Use fresh samples whenever possible.
Glycosylation Variants: CRES is a glycosylated protein, which can result in multiple bands.To confirm, treat the protein lysate with PNGase F to remove N-linked glycans. This should result in a single band at a lower molecular weight.
"Smiling" or Distorted Bands Uneven Gel Polymerization: The gel did not polymerize evenly.Ensure the gel is poured on a level surface and that the components are mixed thoroughly but gently to avoid bubbles.
High Voltage During Electrophoresis: The gel ran too hot.Reduce the voltage during electrophoresis and consider running the gel in a cold room or on ice.
Uneven Heat Distribution During Transfer: The transfer "sandwich" was not assembled correctly or there was uneven heating.Ensure there are no air bubbles between the gel and the membrane. Use a roller to gently remove any bubbles.

Experimental Protocols

Testis/Epididymis Tissue Lysate Preparation
  • Excise testis or epididymis tissue and immediately place it in ice-cold PBS.

  • Mince the tissue into small pieces on ice.

  • Add ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease inhibitor cocktail.

  • Homogenize the tissue using a Dounce homogenizer or a tissue grinder on ice.

  • Incubate the homogenate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (this is your protein lysate) and transfer it to a new pre-chilled tube.

  • Determine the protein concentration using a BCA or Bradford protein assay.

  • Store the lysate at -80°C in aliquots to avoid freeze-thaw cycles.

Western Blot Protocol for this compound
  • Sample Preparation:

    • Thaw the protein lysate on ice.

    • Mix 20-40 µg of protein with 4x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Briefly centrifuge the samples to pellet any debris.

  • SDS-PAGE:

    • Load the samples into the wells of a 15% polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor migration.

    • Run the gel at 100-120V until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Equilibrate the gel, PVDF membrane (0.2 µm pore size), and filter papers in transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol).

    • Assemble the transfer sandwich, ensuring no air bubbles are trapped between the gel and the membrane.

    • Perform a wet transfer at 100V for 60 minutes or a semi-dry transfer according to the manufacturer's instructions.

  • Immunodetection:

    • After transfer, wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20).

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate the membrane with the primary anti-CST8 antibody (diluted 1:500 - 1:2000 in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:5000 - 1:20,000) for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

Deglycosylation of this compound
  • To 20 µg of protein lysate, add denaturation buffer (e.g., 0.5% SDS, 1% β-mercaptoethanol) and heat at 100°C for 10 minutes to denature the protein.

  • Allow the sample to cool to room temperature.

  • Add reaction buffer and PNGase F enzyme according to the manufacturer's protocol.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.

  • Proceed with SDS-PAGE and western blotting as described above.

Quantitative Data Summary

ParameterRecommendationNotes
Protein Load (Testis Lysate) 20 - 40 µgA starting point of 6 µg has been reported to be successful[1].
Protein Load (Spermatozoa) 1 x 10^7 cellsAs reported in previous studies[1].
Primary Antibody Dilution 1:500 - 1:2000Titration is recommended to find the optimal dilution for your specific antibody and experimental conditions[4].
Secondary Antibody Dilution 1:5000 - 1:20,000The optimal dilution depends on the specific antibody and detection system used.
Blocking Time ≥ 1 hour at RT or overnight at 4°CTo minimize non-specific binding.
Primary Antibody Incubation Overnight at 4°CFor enhanced signal detection.

Visualizations

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_detect Detection Tissue_Lysate Testis/Epididymis Lysate Preparation Protein_Quant Protein Quantification Tissue_Lysate->Protein_Quant Sample_Boil Sample Denaturation (Boiling) Protein_Quant->Sample_Boil SDS_PAGE SDS-PAGE Sample_Boil->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-CRES) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab ECL ECL Substrate Incubation Secondary_Ab->ECL Imaging Signal Detection (Imaging System) ECL->Imaging

Fig. 1: Experimental workflow for this compound western blotting.

CRES_Signaling CRES This compound (CST8) PC2 Prohormone Convertase 2 (PC2) (Serine Protease) CRES->PC2 inhibits Active_Hormone Active Hormone PC2->Active_Hormone cleaves Prohormone Prohormone Prohormone->PC2

Fig. 2: this compound inhibits the activity of prohormone convertase 2 (PC2).

References

Technical Support Center: Enhancing the Solubility of Expressed CRES Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of expressed Cysteine-Rich Secretory (CRES) proteins.

Troubleshooting Guide: Improving CRES Protein Solubility

Low solubility of expressed CRES proteins is a common challenge, often leading to the formation of inclusion bodies. This guide outlines common issues, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Low or no soluble protein expression Suboptimal Expression Temperature: High temperatures can lead to rapid protein synthesis and aggregation.[1][2][3]Lower the expression temperature to 15-25°C after induction.[1] This slows down cellular processes, allowing more time for proper protein folding.
High Inducer Concentration: A high concentration of the induction agent can result in a high transcription rate, overwhelming the cellular folding machinery.[1][2]Reduce the inducer (e.g., IPTG) concentration. Titrate the inducer concentration to find the optimal level that balances expression and solubility.[2][3]
Codon Bias: The presence of rare codons in the target mRNA can hinder efficient translation in the expression host.[1]Synthesize a codon-optimized gene matching the codon usage of the expression host (e.g., E. coli).[1][4] Alternatively, use host strains that supply rare tRNAs.[1]
Improper Disulfide Bond Formation: The reducing environment of the E. coli cytoplasm is not conducive to the formation of disulfide bonds, which are often critical for the stability and solubility of CRES proteins.[5]- Express the protein in specialized host strains like Origami or Rosetta-gami, which have a more oxidizing cytoplasm to promote disulfide bond formation. - Target the protein to the periplasm, a more oxidizing environment.[1] - Co-express with disulfide bond isomerases (e.g., DsbA, DsbC).[6]
Protein is found in inclusion bodies Choice of Fusion Tag: The fusion tag may not be effective at enhancing solubility, or it may interfere with proper folding.- Experiment with different solubility-enhancing fusion tags such as Maltose Binding Protein (MBP), Glutathione-S-Transferase (GST), Small Ubiquitin-like Modifier (SUMO), or Thioredoxin (Trx).[7][8][9] - Test both N-terminal and C-terminal fusions.[1] - Consider using a smaller, highly disordered peptide tag which has been shown to improve solubility without interfering with protein function.[10]
Inappropriate Lysis Buffer: The composition of the lysis buffer may not be optimal for maintaining protein solubility after cell disruption.- Optimize the pH and ionic strength of the lysis buffer. A well-buffered solution with an ionic strength equivalent to 300–500 mM NaCl is often a good starting point.[1] - Include additives such as glycerol (B35011), non-detergent sulfobetaines (NDSBs), or low concentrations of mild detergents.[11][12] - For cysteine-rich proteins, include reducing agents like DTT or TCEP in the buffer to prevent intermolecular disulfide bond formation leading to aggregation.[13]
Protein Aggregation After Purification Suboptimal Buffer Conditions: The purification and storage buffers may not be suitable for long-term stability.

Frequently Asked Questions (FAQs)

Expression and Culture Conditions

Q1: At what optical density (OD600) should I induce my culture for optimal this compound solubility?

For optimal soluble protein expression, it is generally recommended to induce the culture during the mid-log phase of growth, typically when the OD600 reaches 0.4-0.6.[14] Inducing at a lower cell density can help prevent overwhelming the cellular machinery responsible for protein folding.

Q2: Can the type of culture medium affect the solubility of my this compound?

Yes, the choice of culture medium can influence protein solubility. Richer media like Terrific Broth (TB) or auto-induction media can lead to higher cell densities and potentially higher protein yields, but may also increase the likelihood of inclusion body formation.[3][4] It is advisable to test different media to determine the best option for your specific this compound.

Fusion Tags and Protein Constructs

Q3: Which solubility-enhancing fusion tag is best for CRES proteins?

There is no single "best" fusion tag, as the effectiveness of a tag can be protein-dependent.[15] However, larger tags like Maltose Binding Protein (MBP) (41 kDa) and Glutathione-S-Transferase (GST) (26 kDa) are often very effective at improving solubility.[7][8] Thioredoxin (Trx) (12 kDa) is another excellent choice, particularly for proteins with disulfide bonds, as it can help create a reducing environment.[8] It is recommended to screen several different tags to find the most suitable one for your this compound.[1]

Q4: Should I place the fusion tag at the N-terminus or C-terminus of my this compound?

The placement of the fusion tag can impact protein expression and solubility.[1] N-terminal fusions are more common and often more successful at enhancing soluble expression.[1] However, if an N-terminal tag interferes with protein folding or function, a C-terminal tag should be tested.

Lysis and Purification

Q5: What are the key components of a good lysis buffer for soluble this compound extraction?

A well-formulated lysis buffer is critical for maintaining the solubility of your this compound. Key components to consider include:

  • Buffering Agent: Maintain a stable pH, typically between 7.0 and 8.5.[16][17]

  • Salt: Include 150-500 mM NaCl to mimic physiological ionic strength and reduce non-specific protein interactions.[1][13]

  • Reducing Agents: For cysteine-rich proteins, it is crucial to include a reducing agent like DTT, TCEP, or β-mercaptoethanol (5-10 mM) to prevent the formation of incorrect intermolecular disulfide bonds that can lead to aggregation.[13]

  • Additives: Consider including stabilizing agents like glycerol (5-10%), or solubility enhancers such as arginine or non-detergent sulfobetaines.[11]

  • Protease Inhibitors: Always add a protease inhibitor cocktail to prevent degradation of your target protein.[16]

Q6: My this compound is completely insoluble. Is it possible to recover it from inclusion bodies?

Yes, it is often possible to recover and refold proteins from inclusion bodies, although this can be a challenging process. The general workflow involves:

  • Isolation and Washing of Inclusion Bodies: Lyse the cells and pellet the inclusion bodies by centrifugation. Wash the pellet to remove contaminating proteins and cellular debris.

  • Solubilization: Solubilize the washed inclusion bodies using strong denaturants such as 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.[2][18]

  • Refolding: Gradually remove the denaturant to allow the protein to refold into its native conformation. This is often done through dialysis, dilution, or on-column refolding.

  • Purification: Purify the refolded, soluble protein using standard chromatography techniques.

Experimental Protocols

Protocol 1: Small-Scale Expression Trials to Optimize Solubility

This protocol outlines a method for systematically testing different conditions to improve the soluble expression of a this compound.

  • Transform Expression Plasmids: Transform your this compound expression plasmid into different E. coli host strains (e.g., BL21(DE3), Rosetta-gami, Origami).

  • Inoculate Starter Cultures: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of each transformed strain. Grow overnight at 37°C with shaking.

  • Inoculate Expression Cultures: Inoculate 50 mL of fresh media with the overnight starter culture to an initial OD600 of 0.1.

  • Grow and Induce: Grow the cultures at 37°C until the OD600 reaches 0.4-0.6.

  • Split and Vary Conditions: At the point of induction, split each 50 mL culture into smaller flasks and test the following variables:

    • Temperature: 18°C, 25°C, 37°C

    • Inducer Concentration (IPTG): 0.1 mM, 0.5 mM, 1.0 mM

  • Express Protein: Incubate the cultures under the different conditions for a set period (e.g., 4 hours for 37°C, 16-24 hours for lower temperatures).

  • Harvest and Lyse Cells: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse by sonication or with a chemical lysis reagent.

  • Analyze Solubility: Centrifuge the lysate to separate the soluble fraction (supernatant) from the insoluble fraction (pellet). Analyze both fractions by SDS-PAGE to determine the condition that yields the highest amount of soluble this compound.

Protocol 2: Lysis Buffer Optimization Screen
  • Prepare a Cell Pellet: Grow a larger culture of your this compound-expressing cells under the optimal conditions determined in Protocol 1 and harvest the cell pellet.

  • Aliquot the Pellet: Resuspend the pellet in a minimal buffer (e.g., 50 mM Tris-HCl, pH 8.0) and aliquot equal amounts into multiple microcentrifuge tubes.

  • Prepare a Lysis Buffer Matrix: Prepare a series of lysis buffers with varying components. For example:

    • pH: 6.5, 7.5, 8.5

    • NaCl Concentration: 150 mM, 300 mM, 500 mM

    • Additives: No additive, 10% glycerol, 500 mM L-arginine, 1 M NDSB-201

  • Lyse and Analyze: Resuspend each cell aliquot in a different lysis buffer and lyse the cells. Separate the soluble and insoluble fractions by centrifugation and analyze by SDS-PAGE to identify the buffer composition that maximizes the solubility of your this compound.

Visualizations

experimental_workflow cluster_start Start: Insoluble this compound cluster_optimization Optimization Strategies cluster_downstream Downstream Troubleshooting cluster_end Goal start Insoluble Protein Expression expression_conditions Modify Expression Conditions - Lower Temperature - Reduce Inducer Conc. - Change Media start->expression_conditions Initial Approach host_strain Change Host Strain - Disulfide bond formation strains - Rare tRNA strains expression_conditions->host_strain end_node Soluble this compound expression_conditions->end_node fusion_tag Alter Fusion Tag - Test different tags (MBP, GST, SUMO) - Change tag position (N/C-terminus) host_strain->fusion_tag host_strain->end_node codon_optimization Codon Optimization fusion_tag->codon_optimization fusion_tag->end_node lysis_buffer Optimize Lysis Buffer - pH, Salt, Additives codon_optimization->lysis_buffer codon_optimization->end_node refolding Refolding from Inclusion Bodies - Denaturation - Gradual Renaturation lysis_buffer->refolding If still insoluble lysis_buffer->end_node refolding->end_node

Caption: A workflow for troubleshooting insoluble this compound expression.

logical_relationship cluster_factors Key Factors Influencing Solubility cluster_outcome Outcome protein_properties Intrinsic Protein Properties - Amino Acid Sequence - Disulfide Bonds - Hydrophobicity soluble_protein Soluble, Folded Protein protein_properties->soluble_protein Favorable insoluble_protein Insoluble Aggregates (Inclusion Bodies) protein_properties->insoluble_protein Unfavorable expression_kinetics Expression Kinetics - Transcription Rate - Translation Rate expression_kinetics->soluble_protein Balanced expression_kinetics->insoluble_protein Too Rapid cellular_environment Cellular Environment - Redox State - Chaperone Availability - Protease Activity cellular_environment->soluble_protein Optimal cellular_environment->insoluble_protein Stressed

Caption: Factors influencing the solubility of expressed proteins.

References

Technical Support Center: CRES Protein Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CRES protein activity assays. It is important to distinguish between two distinct protein families often referred to as "CRES":

  • Cysteine-Rich Secretory Proteins (CRISPs): Members of the CAP (Cysteine-rich secretory proteins, Antigen 5, and Pathogenesis-related 1) superfamily, known for their roles in mammalian fertilization and as modulators of ion channels.

  • Cystatin-Related Epididymal Spermatogenic (CRES) Protein: A member of the cystatin superfamily of cysteine protease inhibitors, which has been shown to inhibit the serine protease prohormone convertase 2 (PC2) and exhibit antimicrobial activity.

This guide is divided into two sections to address the specific assays relevant to each protein family.

Part 1: Cysteine-Rich Secretory Proteins (CRISPs) - Ion Channel Modulation Assays

CRISP proteins have been identified as modulators of ion channels, an activity that is central to their function in processes such as fertilization. The following resources are designed to assist with the setup and troubleshooting of ion channel activity assays for CRISP proteins.

Frequently Asked Questions (FAQs): CRISP Protein Ion Channel Activity

Q1: What is the primary mechanism of CRISP protein activity in the context of drug development?

A1: CRISP proteins primarily act as modulators of various ion channels. For example, CRISP1 has been shown to inhibit CatSper and TRPM8 channels in sperm, which is relevant for understanding fertilization and for developing non-hormonal contraceptives.[1][2] Their ability to interact with and alter the function of these channels makes them interesting targets for therapeutic intervention.

Q2: Which ion channels are known to be modulated by CRISP proteins?

A2: Research has primarily focused on the role of CRISP proteins in sperm physiology. CRISP1 has been demonstrated to inhibit the cation channel of sperm (CatSper) and the transient receptor potential cation channel subfamily M member 8 (TRPM8).[2]

Q3: What are the most common assay formats for measuring CRISP protein activity on ion channels?

A3: The two most common and powerful techniques are electrophysiology (specifically patch-clamp) and fluorescence-based assays. Patch-clamp provides direct measurement of ion channel currents, offering high-resolution data on channel gating and conductance.[3][4][5] Fluorescence-based assays use dyes sensitive to membrane potential or specific ions to provide a higher-throughput, indirect measure of channel activity.[6][7][8]

Troubleshooting Guide: Ion Channel Activity Assays

This guide addresses common issues encountered during patch-clamp and fluorescence-based assays for CRISP protein activity.

Problem Potential Cause Troubleshooting Steps
No Giga-ohm (GΩ) seal in patch-clamp. 1. Poor cell health. 2. Debris on the pipette tip. 3. Incorrect pipette shape or resistance. 4. Leaks in the pressure system.1. Ensure cells are healthy and from a low passage number. 2. Fire-polish the pipette tip to ensure it is smooth and clean. Filter all solutions. 3. Pull new pipettes with the appropriate resistance for the cell type (typically 4-8 MΩ). 4. Check all tubing and connections for leaks.[3][4][5]
Loss of seal when attempting to go whole-cell. 1. Excessive suction. 2. Unstable cell membrane.1. Apply brief, gentle suction pulses. The "zap" function on the amplifier can also be used. 2. Ensure the cell is healthy and the external solution has the correct osmolarity.[4]
High background noise in patch-clamp recordings. 1. Electrical interference. 2. Poor grounding. 3. Unstable seal.1. Ensure all equipment is properly shielded within a Faraday cage. Turn off unnecessary nearby equipment. 2. Check all grounding points. 3. If the seal resistance is low, the noise will be high. Attempt to obtain a better seal.[5][9]
Inconsistent or no signal in fluorescence-based assays. 1. Dye loading issues. 2. Cell health problems. 3. Instrument settings are not optimal.1. Optimize dye concentration and incubation time. Ensure cells are washed properly to remove excess dye. 2. Use healthy, adherent cells. 3. Check the excitation and emission wavelengths and the gain settings on the plate reader.[8]
High well-to-well variability in fluorescence assays. 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Edge effects in the microplate.1. Ensure a uniform monolayer of cells in each well. 2. Use calibrated pipettes and be consistent with pipetting technique. 3. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
CRISP protein appears to have no effect on ion channel activity. 1. Inactive protein. 2. Incorrect protein concentration. 3. The chosen ion channel is not a target.1. Confirm the purity and activity of the CRISP protein preparation using a quality control assay. 2. Perform a dose-response curve to determine the optimal concentration range. 3. Verify from the literature that the ion channel being tested is a known target of the specific CRISP protein.
Quantitative Data: CRISP1 Modulation of Ion Channels
CRISP Protein Target Ion Channel Effect Quantitative Measure Cell Type
CRISP1CatSperInhibition>50% inhibition of currentsMouse epididymal sperm
CRISP1TRPM8Inhibition~37.5% inhibition at -100 mV and ~22% at +100 mV (10 µM CRISP1)HEK293 cells expressing TRPM8

Data synthesized from[2]

Experimental Protocol: Fluorescence-Based Membrane Potential Assay

This protocol provides a general workflow for assessing the inhibitory effect of a CRISP protein on a voltage-gated potassium channel expressed in a mammalian cell line.

Materials:

  • Mammalian cell line stably expressing the target ion channel (e.g., HEK293)

  • Black, clear-bottom 96-well plates

  • Membrane potential-sensitive fluorescent dye kit (e.g., a FRET-based dye pair)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • High potassium stimulation buffer (assay buffer with KCl concentration adjusted to induce depolarization)

  • Purified CRISP protein

  • Positive control inhibitor

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the cells into the 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Dye Loading: Prepare the fluorescent dye solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for the recommended time (e.g., 60 minutes) at 37°C.

  • Compound Addition: Prepare serial dilutions of the CRISP protein and the positive control inhibitor in the assay buffer. Add the compounds to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. Include wells with assay buffer only as a negative control.

  • Signal Measurement: Place the plate in the fluorescence plate reader. Set the excitation and emission wavelengths appropriate for the dye.

  • Baseline Reading: Take a baseline fluorescence reading for 10-20 seconds.

  • Cell Stimulation: Using the plate reader's injection system, add the high potassium stimulation buffer to all wells to induce depolarization.

  • Post-Stimulation Reading: Immediately after injection, continue to record the fluorescence signal for 1-2 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence ratio (emission1/emission2 for FRET dyes) before and after stimulation.

    • Normalize the data to the controls (0% inhibition for buffer-only wells, 100% inhibition for a saturating concentration of the positive control).

    • Plot the normalized response against the logarithm of the CRISP protein concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

Visualization: Proposed Signaling Pathway of CRISP1 in Fertilization

CRISP1_Fertilization_Pathway Hyperactivation Hyperactivation ZP_binding ZP_binding Hyperactivation->ZP_binding Gamete_fusion Gamete_fusion ZP_binding->Gamete_fusion Fertilization Fertilization Gamete_fusion->Fertilization

Caption: Proposed role of CRISP1 in modulating sperm function during fertilization.

Part 2: Cystatin-Related Epididymal Spermatogenic (CRES) Protein - Protease Inhibition and Antimicrobial Assays

The this compound, a member of the cystatin superfamily, exhibits unique activities, including the inhibition of the serine protease PC2 and antimicrobial effects. This section provides guidance for assays related to these functions.

Frequently Asked Questions (FAQs): this compound Activity

Q1: Is the this compound a typical cysteine protease inhibitor like other cystatins?

A1: No. Despite its structural similarity to family 2 cystatins, the this compound lacks the key consensus sites required for inhibiting cysteine proteases like papain and cathepsin B. Instead, it has been identified as a "cross-class" inhibitor, targeting the serine protease prohormone convertase 2 (PC2).[3][6][7][10]

Q2: What is the significance of CRES inhibiting PC2?

A2: PC2 is a crucial enzyme in the processing of prohormones and other precursor proteins in neuroendocrine tissues. By inhibiting PC2, CRES may play a regulatory role in the maturation of bioactive peptides in the reproductive and neuroendocrine systems.[7][10]

Q3: What is the basis of the antimicrobial activity of the this compound?

A3: The this compound has been shown to have direct antimicrobial activity against bacteria such as E. coli. The mechanism involves increasing the permeability of the bacterial membrane and inhibiting macromolecular synthesis.[2]

Troubleshooting Guide 1: Serine Protease Inhibition Assays
Problem Potential Cause Troubleshooting Steps
High background signal (autohydrolysis of substrate). 1. Unstable substrate. 2. Contaminated buffer.1. Prepare substrate fresh for each experiment. Store stock solutions as recommended. 2. Use high-purity water and reagents. Filter the assay buffer.
Non-linear reaction progress curves. 1. Substrate depletion. 2. Enzyme instability. 3. Time-dependent inhibition.1. Use initial velocity measurements, typically within the first 10-15% of substrate consumption. 2. Check the stability of the protease under the assay conditions (pH, temperature). 3. For slow-binding inhibitors, ensure a sufficient pre-incubation time of the enzyme and inhibitor before adding the substrate.[11]
Inconsistent IC50 or Ki values. 1. Inaccurate protein/inhibitor concentrations. 2. Variations in assay conditions. 3. Pipetting errors.1. Accurately determine the concentrations of the enzyme and inhibitor stock solutions. 2. Strictly control pH, temperature, and incubation times. 3. Use calibrated pipettes and ensure proper mixing.[12]
Apparent lack of inhibition by this compound. 1. Inactive this compound. 2. Incorrect assay pH or buffer composition. 3. Protease concentration is too high.1. Verify the integrity and purity of the this compound. 2. The PC2 assay has an acidic pH optimum (around 5.5). Ensure the buffer conditions are optimal for PC2 activity.[13] 3. The apparent IC50 is dependent on the enzyme concentration. Use the lowest concentration of PC2 that gives a robust signal.
Troubleshooting Guide 2: Antimicrobial Activity Assays (MIC/CFU)
Problem Potential Cause Troubleshooting Steps
No bacterial growth in the positive control. 1. Inoculum is not viable. 2. Incorrect growth medium or incubation conditions.1. Use a fresh bacterial culture. 2. Verify the correct medium, temperature, and atmospheric conditions for the bacterial strain.
Contamination in wells. 1. Non-sterile technique. 2. Contaminated reagents or plates.1. Use aseptic techniques throughout the procedure. 2. Use sterile, sealed microplates and filter-sterilize all solutions.
Inconsistent MIC values between replicates. 1. Inaccurate serial dilutions. 2. Inoculum density is not uniform. 3. Subjective reading of the endpoint.1. Be precise with serial dilutions. Use fresh tips for each dilution step. 2. Ensure the bacterial suspension is homogenous before dispensing into wells. Standardize the inoculum to a specific McFarland standard.[14] 3. Use a plate reader to measure optical density (OD) for a more objective endpoint. Define the MIC as the lowest concentration that inhibits growth by ≥90%.[15]
Skipped wells (growth in higher concentration wells but not in lower ones). 1. Pipetting error. 2. Contamination of a single well.1. Carefully review pipetting technique. 2. Repeat the assay, paying close attention to aseptic technique.
Quantitative Data: this compound Activity

Table 1: Kinetic Parameters for PC2 Inhibition by this compound

Inhibitor Target Protease Inhibition Type Ki (Inhibition Constant)
This compoundProhormone Convertase 2 (PC2)Competitive25 nM

Data from[7][10]

Table 2: Typical Minimum Inhibitory Concentration (MIC) Ranges for Antimicrobial Peptides

Antimicrobial Peptide Class Typical MIC Range (µg/mL) Target Organisms
Cecropins0.2 - 3.0Gram-negative and Gram-positive bacteria
Defensins1 - 50Bacteria, fungi
Melittin1 - 10Broad-spectrum

This table provides a general reference; the MIC for this compound against specific organisms should be determined empirically.[16][17][18]

Experimental Protocols

Protocol 1: Prohormone Convertase 2 (PC2) Inhibition Assay

This is a continuous fluorometric assay to determine the inhibitory activity of this compound against PC2.

Materials:

  • Recombinant active PC2

  • Purified this compound

  • Fluorogenic PC2 substrate (e.g., pGlu-Arg-Thr-Lys-Arg-MCA)

  • Assay buffer: 100 mM Sodium Acetate, 2 mM CaCl₂, 0.1% Brij-35, pH 5.5

  • 96-well, black, flat-bottom plates

  • Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation: Prepare stock solutions of PC2, this compound, and the fluorogenic substrate. Dilute them to the desired concentrations in assay buffer just before use.

  • Assay Setup:

    • To each well, add a fixed concentration of PC2 (e.g., 1-5 nM).

    • Add serial dilutions of the this compound. For the no-inhibitor control, add assay buffer.

    • Include a no-enzyme control (substrate and buffer only) for background subtraction.

  • Pre-incubation: Pre-incubate the plate with the enzyme and inhibitor for 15-30 minutes at 37°C to allow for binding.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the reader, pre-warmed to 37°C. Measure the increase in fluorescence every minute for 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time plot.

    • Subtract the background rate from the no-enzyme control.

    • Calculate the percent inhibition for each CRES concentration relative to the no-inhibitor control.

    • Plot percent inhibition vs. log[CRES] to determine the IC50.

    • To determine the Ki for a competitive inhibitor, perform the assay at multiple substrate concentrations and analyze the data using the Cheng-Prusoff equation or by global fitting to the competitive inhibition model.[19][20][21]

Protocol 2: Antimicrobial Susceptibility (MIC) Assay

This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the this compound.

Materials:

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Growth medium (e.g., Mueller-Hinton Broth, MHB)

  • Purified this compound

  • Sterile 96-well, U-bottom plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, pick several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of ~5 x 10⁵ CFU/mL in the assay plate.

  • Compound Dilution:

    • In the 96-well plate, perform a 2-fold serial dilution of the this compound in MHB. The final volume in each well should be 50 µL.

    • Include a positive control well (MHB with no CRES) and a negative/sterility control well (MHB only).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well is now 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the this compound that completely inhibits visible bacterial growth.

    • This can be determined by visual inspection or by reading the optical density at 600 nm (OD₆₀₀) with a plate reader. The MIC is the concentration at which there is no significant increase in OD₆₀₀ compared to the negative control.[14][18]

  • (Optional) Minimum Bactericidal Concentration (MBC) Determination:

    • From the wells showing no visible growth, plate a small aliquot (e.g., 10 µL) onto an agar plate.

    • Incubate the agar plate overnight. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.[22]

Visualizations

CRES_PC2_Workflow PC2 PC2 Preincubation Preincubation PC2->Preincubation Initiation Initiation Preincubation->Initiation CRES CRES CRES->Preincubation Substrate Substrate Substrate->Initiation Measurement Measurement Initiation->Measurement Velocity Velocity Measurement->Velocity Inhibition Inhibition Velocity->Inhibition IC50 IC50 Inhibition->IC50

Caption: Experimental workflow for a PC2 inhibition assay.

CRES_Prohormone_Pathway Prohormone Prohormone (e.g., Proglucagon) PC2 PC2 Protease Prohormone->PC2 Cleavage Active_Hormone Active Hormone (e.g., Glucagon) PC2->Active_Hormone Biological_Effect Biological Effect Active_Hormone->Biological_Effect CRES This compound CRES->PC2 Inhibition

Caption: this compound inhibits PC2-mediated prohormone processing.

References

selecting the appropriate expression host for CRES protein

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for selecting the appropriate expression host for CRES (Cystatin-related epididymal spermatogenic) protein.

Frequently Asked Questions (FAQs)

Q1: What is CRES protein and why is its expression challenging?

This compound is a member of the cystatin superfamily of cysteine protease inhibitors, primarily found in the male reproductive tract. Its expression can be challenging due to the presence of disulfide bonds and the potential for glycosylation, which are crucial for its proper folding and biological activity. Selecting an expression host that can handle these post-translational modifications (PTMs) is critical for obtaining functional protein.

Q2: What are the key factors to consider when choosing an expression host for this compound?

The primary factors to consider are:

  • Post-Translational Modifications (PTMs): this compound requires correct disulfide bond formation and may require glycosylation for full activity.

  • Protein Yield: The required amount of protein for downstream applications.

  • Cost and Time: The budget and timeline for your project.

  • Downstream Application: The intended use of the protein (e.g., structural studies, in vitro functional assays, or in vivo studies).

Q3: Can I express functional this compound in E. coli?

While E. coli is a cost-effective and high-yield system, it generally does not perform complex PTMs like disulfide bond formation and glycosylation efficiently in its cytoplasm. Expression in E. coli often leads to insoluble and non-functional protein aggregates known as inclusion bodies. However, strategies exist to promote disulfide bond formation in the periplasm of E. coli or to refold the protein from inclusion bodies, though these can be complex and may not always yield active protein.

Q4: Which expression systems are generally recommended for a secreted glycoprotein (B1211001) like CRES?

For secreted glycoproteins like CRES, eukaryotic expression systems are typically recommended. These include:

  • Yeast (e.g., Pichia pastoris): Capable of disulfide bond formation and glycosylation, though the glycosylation pattern may differ from that in mammalian cells.

  • Insect Cells (e.g., Sf9, Hi5): Provide more complex PTMs than yeast and are a good option for high yields of functional protein.

  • Mammalian Cells (e.g., CHO, HEK293): The most suitable system for producing this compound with native-like PTMs, ensuring the highest likelihood of full biological activity. This system is, however, more time-consuming and expensive.

Troubleshooting Guide: Selecting the Appropriate Expression Host

This guide will help you navigate the decision-making process for selecting the best expression host for your this compound experiments.

Step 1: Define Your Experimental Needs

Before selecting an expression host, clearly define the requirements for your this compound.

  • Functionality: Is fully active, properly folded protein with native PTMs essential?

  • Yield: How much protein do you need (µg, mg, or g)?

  • Purity: What level of purity is required for your downstream application?

  • Timeline and Budget: What are your constraints?

Step 2: Compare Expression Host Systems

Use the table below to compare the key features of common expression systems for this compound production.

FeatureE. coliYeast (P. pastoris)Insect Cells (Baculovirus)Mammalian Cells (CHO, HEK293)
Complexity of PTMs Very Limited (no glycosylation, limited disulfide bonds)Moderate (hyper-glycosylation, disulfide bonds)High (complex glycosylation, disulfide bonds)Very High (native-like PTMs)
Protein Yield Very HighHighHighLow to Moderate
Cost LowLow to ModerateModerateHigh
Time Fast (days)Moderate (weeks)Moderate to Slow (weeks to months)Slow (months)
Common Issues Inclusion bodies, lack of activityNon-mammalian glycosylation, protease degradationViral handling, lower cell viabilityLow yield, high media cost, slow growth
Step 3: Decision-Making Workflow

The following diagram illustrates a logical workflow for choosing the most suitable expression host based on your specific experimental requirements.

A Start: Define this compound Requirements B Are native PTMs (disulfide bonds, glycosylation) CRITICAL for function? A->B C Is high yield (>mg) the PRIMARY concern? B->C No E Are mammalian-like PTMs required? B->E Yes D Consider E. coli with refolding or periplasmic expression. C->D Yes F Consider Yeast (P. pastoris) or Insect Cells. C->F No J End: Host Selected D->J G Is budget a major constraint? E->G No H Use Mammalian Cells (CHO, HEK293). E->H Yes F->J G->H No I Consider Insect Cells as a compromise. G->I Yes H->J I->J

Caption: Decision workflow for selecting a this compound expression host.

Experimental Protocols: General Workflow for Recombinant Protein Expression and Purification

Below is a generalized workflow applicable to most expression systems, with specific steps varying based on the chosen host.

  • Gene Synthesis and Codon Optimization:

    • Synthesize the CRES gene sequence.

    • Optimize codons for the chosen expression host (e.g., E. coli, P. pastoris, or mammalian cells) to enhance translation efficiency.

  • Cloning into an Expression Vector:

    • Select an appropriate expression vector with a suitable promoter, secretion signal (if applicable), and purification tag (e.g., 6x-His, GST).

    • Ligate the codon-optimized CRES gene into the vector.

  • Transformation/Transfection into Host Cells:

    • E. coli: Transform the vector into a suitable E. coli strain (e.g., BL21(DE3)).

    • Yeast: Transform the linearized vector into P. pastoris.

    • Insect/Mammalian Cells: Transfect the vector into the host cells.

  • Protein Expression:

    • Culture the host cells to an appropriate density.

    • Induce protein expression using the appropriate inducer (e.g., IPTG for E. coli, methanol (B129727) for P. pastoris).

    • Optimize expression conditions (temperature, induction time, media composition).

  • Harvesting and Lysis:

    • Harvest the cells (or supernatant for secreted protein).

    • Lyse the cells to release the protein.

  • Purification:

    • Use affinity chromatography (e.g., Ni-NTA for His-tagged proteins) as the initial capture step.

    • Further purify the protein using techniques like ion-exchange and size-exclusion chromatography.

  • Protein Characterization:

    • Confirm protein size and purity using SDS-PAGE.

    • Verify protein identity using Western blotting or mass spectrometry.

    • Assess protein functionality through relevant activity assays.

A Gene Synthesis & Codon Optimization B Cloning into Expression Vector A->B C Transformation / Transfection B->C D Protein Expression & Optimization C->D E Harvesting & Cell Lysis D->E F Protein Purification (e.g., Chromatography) E->F G Protein Characterization (SDS-PAGE, Western, Activity Assay) F->G H Functional this compound G->H

Caption: General workflow for recombinant this compound expression and purification.

Technical Support Center: Minimizing Endotoxin Contamination in Recombinant C-Reactive Protein (CRP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing and troubleshooting endotoxin (B1171834) contamination in recombinant C-reactive protein (CRP).

Frequently Asked Questions (FAQs)

Q1: What is endotoxin and why is it a concern for recombinant CRP preparations?

A1: Endotoxin, also known as lipopolysaccharide (LPS), is a major component of the outer membrane of Gram-negative bacteria like E. coli, a common host for recombinant protein production.[1][2] Endotoxins are potent pyrogens, meaning they can induce fever and strong inflammatory responses in mammals, even at very low concentrations.[3][4] For research and therapeutic applications involving recombinant CRP, endotoxin contamination can lead to misleading experimental results, adverse inflammatory reactions, and potentially septic shock.[1][5]

Q2: What are the primary sources of endotoxin contamination during recombinant CRP production?

A2: The primary source of endotoxin is the Gram-negative bacterial host cells (e.g., E. coli) used for protein expression. Endotoxins are released during cell lysis and can also be shed during active growth.[1] Other potential sources of contamination include contaminated water, buffers, resins, labware (glass and plastic), and even the air in the laboratory.[1][4]

Q3: What are the acceptable limits for endotoxin in a recombinant CRP sample?

A3: Acceptable endotoxin levels depend on the final application of the recombinant CRP. The U.S. Food and Drug Administration (FDA) has set specific limits for parenteral drugs and medical devices.[6] For in vivo animal studies, a common limit is less than 5 Endotoxin Units (EU) per kilogram of body weight.[6] For in vitro cell-based assays, it is crucial to minimize endotoxin levels as much as possible, as even trace amounts can trigger cellular responses.[7] Generally, a level below 0.1 to 0.5 EU/mL is desirable for most research applications.

Q4: How is endotoxin detected and quantified in a protein sample?

A4: The most widely used method for detecting and quantifying endotoxin is the Limulus Amebocyte Lysate (LAL) test.[8] This assay utilizes a lysate derived from the blood cells of the horseshoe crab (Limulus polyphemus), which clots in the presence of endotoxin.[2] There are three main types of LAL assays: the qualitative gel-clot method and the quantitative turbidimetric and chromogenic methods.[8][9]

Troubleshooting Guide

Issue 1: High Endotoxin Levels in Purified Recombinant CRP

  • Question: I have purified my recombinant CRP, but the endotoxin level, as determined by the LAL assay, is unacceptably high. What could be the cause and how can I resolve this?

  • Answer: High endotoxin levels post-purification can stem from several factors. Firstly, the initial endotoxin load from the E. coli lysate may have been exceptionally high. Secondly, the purification strategy may not be optimal for endotoxin removal. Standard affinity chromatography for tagged proteins, for instance, is often insufficient to remove co-purifying endotoxins.

    Troubleshooting Steps:

    • Optimize Lysis: Consider gentler lysis methods to minimize the release of endotoxins from the bacterial cell wall.

    • Introduce a Dedicated Endotoxin Removal Step: Incorporate a specific endotoxin removal step into your purification workflow. Anion-exchange chromatography is highly effective as endotoxins are negatively charged at neutral pH and bind strongly to the resin, while the protein of interest may flow through.[10][11]

    • Employ Phase Separation: Triton X-114 phase separation is a robust method for reducing endotoxin levels.[12][13] Endotoxins partition into the detergent phase, which can then be separated from the aqueous phase containing your CRP.

    • Use Affinity-Based Endotoxin Removal Resins: Commercially available resins with immobilized polymyxin (B74138) B or other endotoxin-binding ligands can be used as a dedicated clean-up step.[14]

Issue 2: Low Recovery of CRP After Endotoxin Removal

  • Question: I've implemented an endotoxin removal step, but I'm losing a significant amount of my recombinant CRP. How can I improve my protein recovery?

  • Answer: Low protein recovery can occur if the conditions of the endotoxin removal method are not optimized for your specific protein.

    Troubleshooting Steps:

    • Ion-Exchange Chromatography: If using anion-exchange chromatography, ensure the buffer pH is such that your CRP does not bind to the column. The isoelectric point (pI) of CRP should be considered to select a buffer pH that imparts a net positive or neutral charge to the protein, preventing its interaction with the positively charged resin.[10]

    • Triton X-114 Phase Separation: While generally offering high protein recovery, some protein can be lost to the detergent phase.[15] To minimize this, ensure accurate temperature control during phase separation and carefully collect the aqueous phase. Performing a second extraction on the detergent phase with fresh, cold buffer can sometimes recover additional protein.

    • Affinity Resins: Overly harsh elution conditions or non-specific binding can lead to protein loss. Ensure you are following the manufacturer's protocol for the specific endotoxin removal resin and consider optimizing the buffer composition to reduce non-specific interactions.

Issue 3: LAL Assay Inhibition or Enhancement

  • Question: My LAL assay results are inconsistent, or I suspect my CRP sample is interfering with the assay. What should I do?

  • Answer: Components in your final protein buffer or the protein itself can sometimes interfere with the enzymatic cascade of the LAL assay, leading to either an underestimation (inhibition) or overestimation (enhancement) of endotoxin levels.

    Troubleshooting Steps:

    • Dilute the Sample: The simplest way to overcome interference is to dilute your sample in LAL reagent water. This reduces the concentration of the interfering substance.

    • Perform a Spike and Recovery Control: To confirm interference, you can perform a spike and recovery experiment. A known amount of endotoxin is added to your sample, and the recovery is measured. A recovery outside of the 75-125% range typically indicates interference.

    • Buffer Exchange: If dilution is not feasible or does not resolve the issue, consider exchanging your protein into a buffer that is known to be compatible with the LAL assay, such as sterile, pyrogen-free saline or Tris buffer.

Data Presentation

Table 1: Comparison of Common Endotoxin Removal Methods

MethodPrincipleEndotoxin Removal EfficiencyProtein RecoveryAdvantagesDisadvantages
Triton X-114 Phase Separation Differential partitioning of hydrophobic endotoxin into a detergent phase.[12]>99% in some cases.[15]>90%.[15]Rapid, effective for a wide range of proteins.[13]Residual detergent may need to be removed; temperature-sensitive proteins may be affected.[12]
Anion-Exchange Chromatography Electrostatic interaction; negatively charged endotoxin binds to a positively charged resin.[10]Can achieve >4-log reduction.Variable, depends on protein pI and buffer conditions.Scalable, can be integrated into the purification workflow.[12]Less effective for acidic proteins that may also bind to the resin.
Affinity Chromatography Specific binding of endotoxin to an immobilized ligand (e.g., polymyxin B).High, dependent on resin capacity.Generally >85%.High specificity for endotoxin.Ligand leakage and cost can be concerns.
Ultrafiltration Size exclusion; endotoxin aggregates are retained by a membrane with a specific molecular weight cut-off.Variable, dependent on endotoxin aggregation state.High.Simple and fast.Inefficient in the presence of proteins, as endotoxin can associate with them.[1]

Experimental Protocols

Protocol 1: Endotoxin Removal using Triton X-114 Phase Separation

This protocol is adapted from established methods for endotoxin removal from protein solutions.[12][16]

Materials:

  • Recombinant CRP solution

  • Triton X-114 (pre-condensed and sterile)

  • Pyrogen-free buffers (e.g., Tris-HCl, PBS)

  • Pyrogen-free centrifuge tubes

  • Ice

  • Water baths at 4°C and 37°C

  • Centrifuge capable of reaching 20,000 x g at 25°C

Procedure:

  • Preparation: Pre-chill the protein solution and a stock solution of 10% Triton X-114 on ice.

  • Addition of Triton X-114: Add Triton X-114 to the protein sample to a final concentration of 1% (v/v).[12] Mix gently by inverting the tube.

  • Incubation on Ice: Incubate the mixture on ice or at 4°C for 30 minutes with gentle stirring to ensure a homogenous solution.[12]

  • Phase Separation: Transfer the tube to a 37°C water bath and incubate for 10 minutes to induce phase separation. The solution will become cloudy as the Triton X-114 separates.[12]

  • Centrifugation: Centrifuge the sample at 20,000 x g for 10 minutes at 25°C.[12] This will result in two distinct phases: an upper aqueous phase containing the purified protein and a lower, smaller detergent phase containing the endotoxin.

  • Collection of Protein: Carefully aspirate the upper aqueous phase containing the recombinant CRP, being cautious not to disturb the lower detergent phase.

  • Repeat (Optional): For higher purity, the collected aqueous phase can be subjected to a second round of Triton X-114 phase separation by repeating steps 2-6.[12]

  • Detergent Removal (Optional but Recommended): To remove residual Triton X-114, the protein solution can be passed through a column containing a hydrophobic adsorbent resin (e.g., Bio-Beads SM-2).

Protocol 2: Limulus Amebocyte Lysate (LAL) Gel-Clot Assay

This protocol provides a general overview of the qualitative LAL gel-clot assay. Always refer to the specific manufacturer's instructions for the LAL kit you are using.[17]

Materials:

  • LAL Gel-Clot Assay Kit (containing LAL reagent, control standard endotoxin (CSE), and LAL reagent water)

  • Pyrogen-free reaction tubes (10 x 75 mm)

  • Pyrogen-free pipettes and tips

  • Heating block or water bath at 37°C ± 1°C

  • Vortex mixer

  • Timer

Procedure:

  • Reconstitution of Reagents: Reconstitute the LAL reagent and CSE with LAL reagent water according to the kit instructions. Vortex the CSE vigorously for at least 15 minutes.[17]

  • Preparation of Endotoxin Standards: Prepare a series of two-fold dilutions of the CSE in LAL reagent water to bracket the labeled sensitivity of the LAL reagent (e.g., 2λ, λ, 0.5λ, 0.25λ, where λ is the lysate sensitivity in EU/mL).[18]

  • Sample Preparation: Prepare dilutions of your recombinant CRP sample in LAL reagent water.

  • Assay Setup:

    • Pipette 0.1 mL of each standard dilution, sample dilution, and LAL reagent water (as a negative control) into separate pyrogen-free reaction tubes.[17]

    • Carefully add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and moving to the highest concentration.[17]

    • Immediately after adding the LAL reagent, gently mix the contents of each tube.

  • Incubation: Place the tubes in a 37°C ± 1°C heating block or water bath and incubate undisturbed for exactly 60 minutes.[17]

  • Reading the Results: After incubation, carefully remove each tube and invert it 180°.

    • Positive Result: A solid gel clot forms and remains at the bottom of the tube.

    • Negative Result: No clot has formed, and the solution flows down the side of the tube.

  • Interpretation: The endotoxin concentration in the sample is determined by the last dilution that gives a positive result. The assay is valid if the negative control is negative and the positive control (at 2λ) is positive.

Mandatory Visualizations

Endotoxin_Removal_Workflow Endotoxin Removal Workflow for Recombinant CRP cluster_0 Upstream Processing cluster_1 Purification and Endotoxin Removal cluster_2 Quality Control E_coli_Expression E. coli Expression of CRP Cell_Lysis Cell Lysis E_coli_Expression->Cell_Lysis Clarification Clarification (Centrifugation/Filtration) Cell_Lysis->Clarification Affinity_Chromatography Affinity Chromatography (e.g., His-tag) Clarification->Affinity_Chromatography Endotoxin_Removal_Step Dedicated Endotoxin Removal (e.g., Anion Exchange) Affinity_Chromatography->Endotoxin_Removal_Step Polishing_Step Polishing Step (e.g., Size Exclusion Chromatography) Endotoxin_Removal_Step->Polishing_Step LAL_Assay LAL Assay for Endotoxin Quantification Polishing_Step->LAL_Assay Protein_Quantification Protein Quantification and Purity Check (SDS-PAGE) Polishing_Step->Protein_Quantification Final_Product Low-Endotoxin Recombinant CRP LAL_Assay->Final_Product Protein_Quantification->Final_Product

Caption: Workflow for recombinant CRP production with integrated endotoxin removal.

Troubleshooting_Endotoxin Troubleshooting High Endotoxin Levels High_Endotoxin High Endotoxin in Final CRP Product? Check_Source Review Upstream Sources: - Water, buffers, reagents pyrogen-free? - Aseptic technique followed? High_Endotoxin->Check_Source Yes Optimize_Purification Optimize Purification Strategy Check_Source->Optimize_Purification Incorporate_AEX Incorporate Anion Exchange Chromatography Optimize_Purification->Incorporate_AEX Use_Phase_Separation Use Triton X-114 Phase Separation Optimize_Purification->Use_Phase_Separation Use_Affinity_Resin Use Endotoxin-Specific Affinity Resin Optimize_Purification->Use_Affinity_Resin Re-test Re-test Endotoxin Levels with LAL Assay Incorporate_AEX->Re-test Use_Phase_Separation->Re-test Use_Affinity_Resin->Re-test Success Endotoxin Levels Acceptable Re-test->Success

Caption: Decision tree for troubleshooting high endotoxin levels in recombinant CRP.

CRP_TLR4_Signaling Endotoxin and CRP Inflammatory Signaling Endotoxin Endotoxin (LPS) LBP LBP Endotoxin->LBP CRP C-Reactive Protein (CRP) TLR4 TLR4 CRP->TLR4 can induce inflammatory responses via TLR4 CD14 CD14 LBP->CD14 delivers LPS MD2 MD-2 CD14->MD2 MD2->TLR4 activates MyD88 MyD88-Dependent Pathway TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines

Caption: Simplified signaling pathway of endotoxin and CRP via TLR4.

References

Validation & Comparative

Validating the Crescentin-MreB Interaction: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest to understand bacterial cell morphogenesis and identify novel antibiotic targets, the interplay between cytoskeletal proteins is of paramount importance. In Caulobacter crescentus, the intermediate filament-like protein crescentin (CreS) and the actin homolog MreB are crucial for establishing and maintaining the bacterium's characteristic curved shape. Validating the interaction between these two proteins is key to elucidating the molecular mechanisms that govern bacterial morphology. This guide provides a comparative overview of the experimental methods used to probe the crescentin-MreB interaction, presenting supporting data, detailed protocols, and a comparison with alternative approaches.

Evidence for the Crescentin-MreB Interaction: A Qualitative and Semi-Quantitative Overview

The interaction between crescentin and MreB has been investigated through several lines of experimental inquiry. While a direct, high-affinity binding has not been quantitatively characterized, a functional and spatial relationship is strongly supported by genetic and biochemical evidence. The interaction is thought to be crucial for anchoring the crescentin filament to the cell membrane, thereby imparting curvature to the cell. It is important to note that the interaction may be indirect, potentially mediated by other proteins that link crescentin to the MreB-associated cell wall synthesis machinery.[1][2][3]

Summary of Experimental Evidence
Experimental ApproachKey FindingsReferences
Co-Immunoprecipitation (Co-IP) Crescentin-Flag specifically pulls down MreB from C. crescentus cell extracts, indicating they are part of the same protein complex in vivo.[2]
Mutational Analysis of mreB Specific point mutations in MreB lead to mislocalization of crescentin and a loss of cell curvature, suggesting a functional link.[3]
Pharmacological Inhibition Treatment with A22, a drug that disrupts MreB localization and polymerization, causes detachment of the crescentin filament from the cell membrane.[3][4]
Localization Studies Fluorescence microscopy shows that crescentin forms a filamentous structure along the inner curvature of the cell, a localization that is dependent on functional MreB.[2][3]

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and critical evaluation of experimental findings. Below are protocols for key experiments used to validate the crescentin-MreB interaction.

Co-Immunoprecipitation of Crescentin-Flag with MreB

This protocol is adapted from studies demonstrating the in vivo association of crescentin and MreB in C. crescentus.[2]

1. Cell Growth and Lysis:

  • Grow C. crescentus strains expressing a C-terminal Flag-tagged crescentin (creS-flag) to mid-exponential phase (OD600 ~0.5) in PYE medium.

  • Harvest cells by centrifugation at 8,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet with a suitable buffer (e.g., PBS).

  • Resuspend the pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).

  • Lyse the cells by sonication or with a French press.

  • Clarify the lysate by centrifugation at 16,000 x g for 20 minutes at 4°C to remove cell debris.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

  • Collect the pre-cleared lysate by centrifugation.

  • Add anti-Flag antibody to the pre-cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute.

  • Wash the beads three to five times with wash buffer (lysis buffer with a lower concentration of detergent).

3. Elution and Western Blot Analysis:

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with anti-MreB antibodies to detect the co-immunoprecipitated MreB. An anti-Flag antibody should be used to confirm the immunoprecipitation of crescentin-Flag.

Fluorescence Microscopy of Crescentin and MreB Localization

This protocol outlines the steps for visualizing the subcellular localization of fluorescently tagged crescentin and MreB.[3]

1. Strain Construction and Growth:

  • Construct C. crescentus strains expressing fluorescent protein fusions (e.g., GFP-crescentin, mCherry-MreB) from their native promoters or an inducible promoter.

  • Grow the strains to early or mid-exponential phase in appropriate media.

2. Sample Preparation for Microscopy:

  • Place a 1-2 µL drop of the cell culture onto a clean glass slide.

  • Cover with a 1.5% agarose pad made with the same growth medium.

  • Seal the coverslip with wax to prevent drying.

3. Image Acquisition:

  • Use a fluorescence microscope equipped with a high-resolution objective (e.g., 100x oil immersion) and appropriate filter sets for the fluorescent proteins being used.

  • Acquire phase-contrast and fluorescence images. For three-dimensional localization, acquire a Z-stack of images.

4. Image Analysis:

  • Use image analysis software (e.g., ImageJ/Fiji) to process and analyze the images.

  • Demographs can be generated to visualize the average localization pattern of the fluorescently tagged proteins in a population of cells.

Visualization of Experimental Workflows and Interactions

To clarify the relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.

Co_Immunoprecipitation_Workflow cluster_cell_prep Cell Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Start C. crescentus Culture (CreS-Flag) Harvest Harvest & Lyse Cells Start->Harvest Clarify Clarify Lysate Harvest->Clarify Add_Ab Add Anti-Flag Ab Clarify->Add_Ab Add_Beads Add Protein A/G Beads Add_Ab->Add_Beads Wash Wash Beads Add_Beads->Wash Elute Elute Proteins Wash->Elute WB Western Blot (Anti-MreB) Elute->WB Result Detect MreB WB->Result

Caption: Workflow for Co-Immunoprecipitation.

Crescentin_MreB_Interaction_Pathway MreB MreB Filaments Membrane Inner Membrane MreB->Membrane Associates with CellWall Peptidoglycan Synthesis MreB->CellWall Guides Crescentin Crescentin Filament Membrane->Crescentin Anchors (indirectly via MreB complex) Crescentin->CellWall Constrains Curvature Cell Curvature CellWall->Curvature Leads to

Caption: Proposed Crescentin-MreB functional relationship.

Comparison with Alternative Methods

While the aforementioned techniques provide strong evidence for a functional interaction, they are largely qualitative. Other methods could provide quantitative data and a more detailed understanding of the crescentin-MreB interaction.

MethodPrinciplePotential Application to Crescentin-MreBAdvantagesDisadvantages
Bacterial Two-Hybrid (B2H) System Interaction between two proteins fused to complementary fragments of an adenylate cyclase reconstitutes enzyme activity, leading to a reporter gene expression.To test for a direct interaction between crescentin and MreB in vivo.High-throughput; can detect transient interactions.Prone to false positives/negatives; fusion proteins may not be functional.
Förster Resonance Energy Transfer (FRET) Energy transfer between two fluorescently tagged proteins when in close proximity (<10 nm).To measure the proximity of crescentin and MreB in vivo and potentially detect conformational changes.Provides spatial information in living cells.Requires careful controls; distance-dependent.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.To determine the binding affinity (Kd), and association/dissociation kinetics of purified crescentin and MreB in vitro.Label-free; provides quantitative kinetic data.Requires purified, stable proteins; immobilization can affect protein activity.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a titrant to a sample.To determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction between purified crescentin and MreB in vitro.Label-free; provides a complete thermodynamic profile of the interaction.Requires large amounts of pure, soluble protein.
In Vivo Cross-linking with Mass Spectrometry Covalently linking interacting proteins in living cells, followed by purification of the complex and identification of the components by mass spectrometry.To identify direct and indirect interaction partners of crescentin and MreB in their native cellular context.Captures transient and weak interactions in a physiological setting.Cross-linking efficiency can be low; identification of cross-linked peptides can be complex.

Conclusion

The interaction between crescentin and MreB is a cornerstone of Caulobacter crescentus morphogenesis. The evidence, primarily from co-immunoprecipitation, mutational studies, and fluorescence microscopy, strongly supports a functional linkage that is essential for cell curvature. However, the directness of this interaction and its quantitative parameters remain to be fully elucidated. The application of more quantitative techniques, such as FRET, SPR, and ITC, would provide deeper insights into the molecular details of this crucial protein-protein interaction. Such knowledge is not only fundamental to our understanding of bacterial cell biology but also holds the potential to uncover novel avenues for the development of shape-disrupting antimicrobial agents.

References

A Comparative Guide to Crescentin and FtsZ in Bacterial Cell Morphogenesis and Division

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key bacterial cytoskeletal proteins: crescentin and FtsZ. While both are crucial for bacterial cell biology, they perform distinct roles in shaping the cell and orchestrating its division. This document outlines their structural and functional differences, supported by experimental data, detailed methodologies for their study, and visual representations of their operational pathways.

Core Functional and Structural Comparison

Crescentin and FtsZ are fundamental components of the bacterial cytoskeleton, analogous to intermediate filaments and tubulin in eukaryotes, respectively.[1] However, their roles within the bacterial cell are fundamentally different. FtsZ is the central organizer of cell division, forming a contractile ring at the future division site.[2][3] In contrast, crescentin is primarily a determinant of cell shape, responsible for the characteristic curved or helical morphology of bacteria like Caulobacter crescentus.[1][4]

FeatureCrescentin (CreS)FtsZ
Primary Function Cell shape determination (curvature)[1][4]Cell division (Z-ring formation and constriction)[2][3]
Eukaryotic Homolog Intermediate Filaments[1]Tubulin[2][3]
Structure Coiled-coil protein, assembles into filaments[1]Globular protein, polymerizes into protofilaments[3][5]
Localization Forms a continuous filament along the inner curvature of the cell[4][6]Assembles into a dynamic ring (Z-ring) at the mid-cell[2][3]
Assembly Dynamics Forms stable, relatively static filaments[7]Undergoes rapid polymerization and depolymerization (treadmilling)[2][8]
Energy Requirement ATP/GTP independent assembly[1]GTP-dependent polymerization and hydrolysis[2][3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for crescentin and FtsZ based on experimental findings.

Table 2.1: Filament and Polymer Dimensions
ParameterCrescentinFtsZ
Filament/Protofilament Width ~9-10 nm[1][6][9]~4-5 nm (single protofilament)[3][5][10]
In vivo Structure Width ~4 nm thick, 15-60 nm wide band[9]Z-ring width: ~80-100 nm[3]
Table 2.2: Cellular Concentration and Dynamics
ParameterCrescentin (Caulobacter crescentus)FtsZ (E. coli & C. crescentus)
Cellular Concentration Levels do not significantly change during the cell cycle[11]E. coli: Constant throughout the cell cycle (~6-7 µM)[12][13]. C. crescentus: Varies, low in swarmer cells, increases before division[5][14]
Subunit Turnover (FRAP t₁/₂) ~26-50 minutes (slow)[7][15]E. coli: ~9 seconds (rapid)[7][16]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of crescentin and FtsZ.

In Vitro FtsZ Polymerization Assay (Light Scattering)

This protocol monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering.

Materials:

  • Purified FtsZ protein

  • Polymerization buffer (e.g., 50 mM MES-NaOH, 10 mM MgCl₂, 50-300 mM KCl, pH 6.5-7.5)[17][18][19][20]

  • GTP stock solution (e.g., 100 mM)

  • Spectrofluorometer or a dedicated light scattering instrument

Procedure:

  • Prepare the reaction mix by adding MgCl₂ and FtsZ to the polymerization buffer in a cuvette. A typical final FtsZ concentration is 12 µM.[19][20]

  • Pre-incubate the mixture for 2 minutes at 30°C.

  • Initiate polymerization by adding GTP to a final concentration of 2 mM.[19][20]

  • Immediately begin monitoring the change in light scattering at a 90° angle over time. An increase in scattering indicates polymer formation.

In Vitro Crescentin Filament Assembly

This protocol describes the self-assembly of crescentin into filaments, which can be visualized by electron microscopy.

Materials:

  • Purified crescentin protein

  • Assembly buffer (e.g., 50 mM MES, pH 6.5)[7]

  • Storage buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0)[21]

Procedure:

  • Purify crescentin and maintain it in a high salt storage buffer to prevent premature assembly.

  • Induce filament formation by rapidly diluting the protein into a low salt assembly buffer (e.g., a 1:10 dilution).

  • Incubate the mixture at room temperature to allow for filament assembly.

  • Apply the sample to an electron microscopy grid, negatively stain (e.g., with uranyl acetate), and visualize the filaments using a transmission electron microscope. Assembled filaments are typically around 10 nm in width.[1]

Immunofluorescence Microscopy

This protocol allows for the visualization of crescentin and FtsZ localization within bacterial cells.

Materials:

  • Bacterial cell culture

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 2% BSA in PBS)

  • Primary antibody (anti-crescentin or anti-FtsZ)

  • Fluorescently labeled secondary antibody

  • Mounting medium with DAPI (for DNA staining)

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Fix bacterial cells by incubating with the fixative solution.

  • Wash the cells with PBS and adhere them to a poly-L-lysine coated microscope slide.

  • Permeabilize the cells to allow antibody entry.

  • Block non-specific antibody binding sites with the blocking solution.

  • Incubate with the primary antibody diluted in blocking solution.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody.

  • Wash with PBS, mount with DAPI-containing mounting medium, and seal the coverslip.

  • Visualize the localization of the target protein using a fluorescence microscope.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involving crescentin and FtsZ.

FtsZ Z-Ring Assembly and Regulation

This diagram outlines the major steps and regulatory inputs in the formation of the FtsZ ring during bacterial cell division.

FtsZ_Pathway FtsZ_monomers FtsZ-GTP Monomers Protofilaments Protofilament Assembly FtsZ_monomers->Protofilaments GTP Binding Z_ring_assembly Z-Ring Assembly at Mid-cell Protofilaments->Z_ring_assembly Divisome_recruitment Recruitment of Divisome Proteins Z_ring_assembly->Divisome_recruitment Constriction Septal Peptidoglycan Synthesis & Constriction Divisome_recruitment->Constriction Cell_division Cell Division Constriction->Cell_division Positive_regulators Positive Regulators (e.g., FtsA, ZipA, ZapA) Positive_regulators->Z_ring_assembly Promote/Anchor Negative_regulators Negative Regulators (e.g., MinC, SlmA) Negative_regulators->Z_ring_assembly Inhibit

Caption: FtsZ Z-Ring Assembly and Regulation Pathway.

Crescentin-Mediated Cell Shape Determination

This diagram illustrates the process by which crescentin establishes and maintains cell curvature in Caulobacter crescentus.

Crescentin_Pathway Crescentin_synthesis Crescentin (CreS) Synthesis Filament_assembly Filament Assembly (ATP/GTP Independent) Crescentin_synthesis->Filament_assembly Localization Localization to Inner Curvature Filament_assembly->Localization Strain_imposition Imposes Mechanical Strain on Cell Wall Synthesis Localization->Strain_imposition Asymmetric_growth Asymmetric Peptidoglycan Insertion Strain_imposition->Asymmetric_growth Cell_curvature Cell Curvature Asymmetric_growth->Cell_curvature MreB_influence MreB-dependent Localization MreB_influence->Localization

Caption: Crescentin's Role in Establishing Cell Curvature.

Experimental Workflow for Protein Dynamics (FRAP)

This diagram outlines the general workflow for Fluorescence Recovery After Photobleaching (FRAP) to study the dynamics of crescentin and FtsZ.

FRAP_Workflow Start Start: Fluorescently-tagged Protein Expression (e.g., GFP-FtsZ) Pre_bleach Acquire Pre-bleach Image Start->Pre_bleach Bleach Photobleach Region of Interest (ROI) with High-intensity Laser Pre_bleach->Bleach Post_bleach_imaging Acquire Time-lapse Images of Fluorescence Recovery Bleach->Post_bleach_imaging Analysis Analyze Recovery Curve to Determine t₁/₂ and Mobile Fraction Post_bleach_imaging->Analysis End End: Determine Protein Dynamics Analysis->End

Caption: General Workflow for FRAP Analysis.

References

A Comparative Guide to Crescentin Homologs in Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of Crescentin (CreS) in Caulobacter crescentus revealed a new class of bacterial cytoskeletal elements analogous to the intermediate filaments (IFs) of eukaryotic cells. These bacterial IF-like proteins, characterized by their coiled-coil-rich domains, play crucial roles in determining cell shape and providing mechanical support. While direct sequence homologs of Crescentin are not widespread, a growing number of functional analogs are being identified across diverse bacterial phyla. This guide provides a comparative overview of Crescentin and its best-characterized homolog, FilP from Streptomyces coelicolor, focusing on their performance with supporting experimental data.

Comparative Analysis of Crescentin and FilP

Crescentin (CreS) from the Alphaproteobacterium Caulobacter crescentus (now reclassified as Caulobacter vibrioides) and FilP from the Actinobacterium Streptomyces coelicolor are the most extensively studied bacterial intermediate filament-like proteins. While both contribute to cell morphology, they function in distinct cellular contexts. CreS is responsible for the characteristic curved rod shape of C. crescentus[1], while FilP is involved in maintaining the integrity and apical growth of the filamentous hyphae in Streptomyces[2][3].

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for Crescentin and FilP. It is important to note that direct comparisons are limited by the different experimental systems and methodologies used in the literature.

PropertyCrescentin (Caulobacter crescentus)FilP (Streptomyces coelicolor)References
Protein Size (kDa) ~48~45[1]
Cellular Function Induces and maintains cell curvatureMaintains hyphal integrity and apical growth[1][2][3]
Subcellular Localization Continuous filament along the inner curvature of the cellApical regions of growing hyphae, forming a network[4][5][6]
Phenotype of Null Mutant Straight rod-shaped cellsAberrant, crooked hyphae with reduced mechanical fitness[1][2][7]
In Vivo Dynamics (FRAP) Slow subunit exchange (t½ ≈ 26 min)Dynamic gradients dependent on tip extension[6][8]
In Vitro Polymerization Spontaneous filament formationSpontaneous filament formation[1][8][9]
Filament Morphology (EM) ~10 nm diameter filamentsStriated filament bundles with a periodicity of ~60 nm (N-terminally tagged) or ~19-28 nm (untagged or C-terminally tagged)[8][9][10]
Effect of Ions on Assembly Assembly enhanced by divalent cations (Mg²⁺, Ca²⁺)Forms hexagonal meshwork in the presence of Na⁺ and K⁺[8][11]

Signaling Pathways and Logical Relationships

The function of both Crescentin and FilP is integrated with other cellular processes, particularly cell wall synthesis and the actin-like MreB cytoskeleton.

Crescentin_Pathway MreB MreB Cytoskeleton CreS Crescentin (CreS) Filament MreB->CreS Localization PG_synthesis Peptidoglycan Synthesis CreS->PG_synthesis Mechanical Constraint Cell_Curvature Cell Curvature PG_synthesis->Cell_Curvature Differential Growth

Fig. 1: Simplified model of Crescentin-mediated cell curvature in C. crescentus.

In C. crescentus, the actin homolog MreB is required for the proper localization of the Crescentin filament to the inner curvature of the cell[4]. The CreS filament then imparts a mechanical strain that is thought to locally reduce the rate of peptidoglycan synthesis, leading to the characteristic curved shape[12].

FilP_Pathway DivIVA DivIVA Polarisome FilP FilP Network DivIVA->FilP Recruitment to Tip Tip_Growth Apical Cell Wall Synthesis FilP->Tip_Growth Mechanical Support Hyphal_Integrity Hyphal Integrity & Shape FilP->Hyphal_Integrity Provides Rigidity Tip_Growth->Hyphal_Integrity

Fig. 2: Model for FilP function in apical growth of S. coelicolor.

In S. coelicolor, the polarisome component DivIVA recruits FilP to the growing hyphal tips[9]. The FilP network then provides mechanical reinforcement to the growing tip, ensuring the integrity and proper morphology of the hyphae[2].

Experimental Protocols

Detailed methodologies are crucial for the comparative study of these proteins. Below are synthesized protocols based on published methods.

Protein Purification

Objective: To purify recombinant Crescentin or FilP for in vitro studies.

Principle: Both proteins are prone to aggregation and are often purified from inclusion bodies under denaturing conditions, followed by refolding.

Protein_Purification_Workflow start Bacterial Culture with Expression Vector induction Induce Protein Expression (e.g., IPTG) start->induction lysis Cell Lysis (e.g., Sonication, Lysozyme) induction->lysis centrifugation Centrifugation to Pellet Inclusion Bodies lysis->centrifugation solubilization Solubilize Inclusion Bodies (e.g., 8M Urea (B33335) or 6M Guanidine-HCl) centrifugation->solubilization chromatography Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) under denaturing conditions solubilization->chromatography refolding On-column or Dialysis-based Refolding chromatography->refolding elution Elute Purified Protein refolding->elution final Purified Protein elution->final

Fig. 3: General workflow for the purification of Crescentin and FilP.

Protocol:

  • Expression: Transform E. coli BL21(DE3) with a plasmid encoding His-tagged CreS or FilP. Grow cultures to an OD600 of 0.6-0.8 and induce expression with IPTG.

  • Cell Lysis: Harvest cells by centrifugation and resuspend in lysis buffer. Lyse cells by sonication or with a French press.

  • Inclusion Body Isolation: Centrifuge the lysate to pellet the inclusion bodies. Wash the pellet with a buffer containing a low concentration of denaturant and detergent (e.g., Triton X-100) to remove contaminating proteins.

  • Solubilization: Solubilize the washed inclusion bodies in a buffer containing 8 M urea or 6 M guanidine-HCl.

  • Chromatography: Clarify the solubilized protein by high-speed centrifugation and apply the supernatant to a Ni-NTA affinity column equilibrated with the solubilization buffer.

  • Washing and Refolding: Wash the column extensively with the solubilization buffer. For on-column refolding, gradually exchange the buffer with a refolding buffer containing a decreasing concentration of the denaturant. Alternatively, elute the denatured protein and refold by dialysis against a refolding buffer.

  • Elution: Elute the refolded protein using an imidazole (B134444) gradient.

  • Final Purification: Further purify the protein by size-exclusion chromatography to remove aggregates and ensure buffer exchange into a storage buffer.

For a detailed protocol for FilP purification, refer to Söderholm et al., 2019.[9]

Electron Microscopy of Filaments

Objective: To visualize the ultrastructure of in vitro assembled Crescentin or FilP filaments.

Principle: Negative staining with a heavy metal salt allows for the visualization of protein filaments by transmission electron microscopy (TEM).

Protocol:

  • Polymerization: Induce polymerization of purified CreS or FilP by dialysis or buffer exchange into an assembly buffer (e.g., for CreS: 50 mM MES, pH 6.5)[8].

  • Grid Preparation: Apply a small volume (e.g., 5 µL) of the filament solution to a glow-discharged, carbon-coated copper grid for 1-2 minutes.

  • Washing: Wick away the excess solution with filter paper and wash the grid by floating it on a drop of assembly buffer or distilled water.

  • Staining: Stain the grid by floating it on a drop of 2% (w/v) uranyl acetate (B1210297) for 30-60 seconds.

  • Drying: Remove the excess stain with filter paper and allow the grid to air dry completely.

  • Imaging: Image the grid using a transmission electron microscope at appropriate magnifications.

For detailed protocols on CreS and FilP electron microscopy, refer to Ausmees et al., 2003 and Bagchi et al., 2008, respectively.[1][2]

Fluorescence Microscopy of Subcellular Localization

Objective: To visualize the subcellular localization of Crescentin or FilP in their native organisms.

Principle: Fusing the protein of interest to a fluorescent protein (e.g., GFP, mCherry) allows for its visualization in living cells using fluorescence microscopy.

Protocol:

  • Strain Construction: Create a merodiploid strain expressing both the native, untagged protein and a fluorescently tagged version (e.g., CreS-GFP, FilP-mCherry) from an appropriate promoter. This is often necessary as the tagged protein may not be fully functional on its own[4].

  • Cell Culture: Grow the bacterial strain to the desired growth phase in an appropriate liquid medium.

  • Sample Preparation:

    • For C. crescentus, immobilize the cells on an agarose (B213101) pad (e.g., 1% agarose in M2G medium) on a microscope slide[4].

    • For S. coelicolor, grow the mycelium on a cellophane disc placed on an agar (B569324) plate, which can then be transferred to a microscope slide for imaging.

  • Imaging:

    • Use a fluorescence microscope equipped with appropriate filter sets for the chosen fluorescent protein.

    • Acquire both phase-contrast or DIC images to visualize the cell outlines and fluorescence images to visualize the protein localization.

    • For dynamic studies, time-lapse imaging can be performed.

For detailed protocols on CreS and FilP localization, refer to Charbon et al., 2009 and Fuchino et al., 2013, respectively.[4][5]

Conclusion

Crescentin and its functional homologs, such as FilP, represent a diverse family of bacterial cytoskeletal proteins with crucial roles in cell morphogenesis. While they share the common feature of forming filaments from coiled-coil rich domains, their specific functions and regulatory mechanisms are adapted to the unique biology of their respective organisms. This guide provides a foundation for the comparative analysis of these important proteins. Further research employing standardized methodologies will be essential for a more detailed quantitative comparison of their biophysical properties and for uncovering the full extent of their functional diversity across the bacterial kingdom.

References

A Comparative Guide to the Mechanical Properties of Crescentin and Actin Filaments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanical properties of two key cytoskeletal filaments: crescentin, a bacterial intermediate filament homolog, and actin, a crucial component of the eukaryotic cytoskeleton. Understanding the distinct mechanical behaviors of these filaments is essential for research in bacterial cell mechanics, cytoskeletal dynamics, and for the development of novel antimicrobial agents targeting the bacterial cytoskeleton.

At a Glance: Crescentin vs. Actin

Mechanical PropertyCrescentin FilamentsActin Filaments
Persistence Length ~1 µm (estimated for intermediate filaments)[1][2]10 - 17 µm[3]
Young's Modulus 300 - 400 MPa (estimated for intermediate filaments)[2]~2 GPa[4]
Flexural Rigidity Lower than actin filaments[5]Higher than intermediate filaments[5]
General Behavior Flexible and extensible[2][5]Semi-flexible, more rigid than crescentin[3]

In-Depth Mechanical Analysis

Crescentin and actin filaments, despite both being key players in determining cell shape and integrity, exhibit markedly different mechanical properties. This divergence stems from their distinct protein structures and assembly dynamics.

Crescentin Filaments: The Flexible Scaffolding of Bacteria

Crescentin, found in bacteria such as Caulobacter crescentus, is analogous to the intermediate filaments (IFs) of eukaryotic cells.[6] Like IFs, crescentin filaments are characterized by their remarkable flexibility and extensibility.[2][5] While direct experimental measurements of the mechanical properties of individual crescentin filaments are not extensively documented, their behavior is understood to be very similar to that of eukaryotic intermediate filaments.

The persistence length of intermediate filaments is estimated to be around 1 µm, which is significantly lower than that of actin, indicating a much higher flexibility.[1][2] This flexibility allows crescentin filaments to bend easily and conform to the curved shape of the bacterium. The Young's modulus , a measure of a material's stiffness, for intermediate filaments is in the range of 300-400 MPa, which is approximately ten times lower than that of actin filaments.[2] This lower stiffness is consistent with their role in providing mechanical resilience and shaping the cell by influencing cell wall synthesis rather than by acting as a rigid internal scaffold.

Actin Filaments: The Dynamic and Rigid Framework of Eukaryotes

Actin filaments, or F-actin, are a central component of the cytoskeleton in eukaryotic cells, involved in a wide array of processes including cell motility, division, and muscle contraction. In contrast to the flexibility of crescentin, actin filaments are considered semi-flexible polymers.[3]

The persistence length of actin filaments is in the range of 10-17 µm, making them significantly more rigid than crescentin/intermediate filaments.[3] This rigidity allows them to bear compressive loads and act as tracks for motor proteins. The Young's modulus of actin filaments is approximately 2 GPa, highlighting their substantial stiffness.[4] This high stiffness is crucial for their roles in generating protrusive forces at the cell membrane and maintaining cell shape against external forces.

Experimental Methodologies

The mechanical properties of crescentin and actin filaments are determined using a variety of sophisticated biophysical techniques.

Key Experimental Protocols:
  • Atomic Force Microscopy (AFM): AFM is a powerful technique used to measure the mechanical properties of single protein filaments.[7][8]

    • Principle: An AFM probe with a sharp tip is used to indent or manipulate a filament adsorbed onto a surface. The force required to bend or stretch the filament is measured, from which the Young's modulus and persistence length can be calculated.[9]

    • Experimental Workflow:

      • Purified protein filaments are deposited onto a flat substrate (e.g., mica).

      • The AFM cantilever is calibrated to determine its spring constant.

      • The AFM tip is brought into contact with a filament, and force-distance curves are recorded as the tip indents the filament.

      • The resulting data is fitted to mechanical models (e.g., the Hertz model) to extract the Young's modulus.[10] For persistence length, the thermal fluctuations of the filament are imaged and analyzed.[1]

  • Optical Tweezers: This technique uses a highly focused laser beam to trap and manipulate microscopic beads, which can be attached to the ends of a protein filament.[11][12]

    • Principle: By moving the laser traps, a controlled force can be applied to stretch the filament. The resulting extension is measured with high precision, allowing for the determination of the filament's stiffness and persistence length.[13][14][15]

    • Experimental Workflow:

      • Beads are coated with molecules that bind specifically to the ends of the filament.

      • A single filament is captured between two optically trapped beads.

      • One trap is moved to apply a stretching force, and the displacement of the other bead is measured.

      • The force-extension data is used to calculate the mechanical properties of the filament.

  • Electron Microscopy (EM): Cryo-electron microscopy (cryo-EM) and transmission electron microscopy (TEM) are used to visualize the structure of filaments at high resolution.[16][17][18][19]

    • Principle: By analyzing the shapes of a large number of filaments in EM images, their persistence length can be estimated by measuring the correlation of tangent vectors along the filament contour.[1]

    • Experimental Workflow:

      • A solution of purified filaments is applied to an EM grid and either negatively stained (TEM) or rapidly frozen (cryo-EM).[17]

      • Images of individual filaments are captured.

      • The contours of the filaments are traced, and the tangent-tangent correlation function is calculated to determine the persistence length.

  • Rheology: This technique measures the viscoelastic properties of a solution of filaments, providing information about their collective mechanical behavior.

    • Principle: A shear stress is applied to the filament solution, and the resulting strain is measured. This provides the elastic (storage) and viscous (loss) moduli of the network.

    • Experimental Workflow:

      • A solution of purified protein is induced to polymerize within a rheometer.

      • An oscillatory shear is applied, and the stress response is measured.

      • The storage and loss moduli are calculated as a function of frequency and strain.

Regulation of Filament Assembly and Organization

The assembly and organization of both crescentin and actin filaments are tightly regulated processes that are crucial for their function.

Crescentin Filament Regulation

The assembly of crescentin into a filamentous structure is a key determinant of its function in shaping the bacterial cell.

  • Domain Structure: The distinct domains of the crescentin protein are critical for its assembly and function. The head domain is involved in both assembly and the interaction of the filament with the cell envelope, while the rod domain is essential for filament formation.[20]

  • Role of MreB: The proper localization of the crescentin filament along the inner curvature of the cell requires the actin-like protein MreB.[21][22][23][24] MreB is thought to act as a scaffold or tracking device that guides the positioning of the crescentin filament.[22]

Crescentin_Regulation MreB MreB Crescentin_Filament Crescentin Filament MreB->Crescentin_Filament Localization Crescentin_Subunits Crescentin Subunits Crescentin_Subunits->Crescentin_Filament Assembly Cell_Curvature Cell Curvature Crescentin_Filament->Cell_Curvature Influences Cell Wall Synthesis Actin_Regulation cluster_upstream Upstream Signals cluster_rho Rho GTPases cluster_effectors Effector Proteins cluster_actin Actin Dynamics Extracellular Signals Extracellular Signals Rho GEFs Rho GEFs Extracellular Signals->Rho GEFs Cdc42 Cdc42-GTP Rho GEFs->Cdc42 Rac Rac-GTP Rho GEFs->Rac RhoA RhoA-GTP Rho GEFs->RhoA WASP WASP/WAVE Cdc42->WASP Cofilin Cofilin Cdc42->Cofilin Inactivation Rac->WASP Rac->Cofilin Inactivation Formins Formins RhoA->Formins Arp2_3 Arp2/3 Complex WASP->Arp2_3 Actin_Polymerization_Branched Branched Actin Network Assembly Arp2_3->Actin_Polymerization_Branched Actin_Polymerization_Unbranched Unbranched Actin Filament Assembly Formins->Actin_Polymerization_Unbranched Actin_Disassembly Actin Filament Disassembly Cofilin->Actin_Disassembly Promotion

References

Genetic Complementation of creS Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for the genetic complementation of creS mutants in the bacterium Caulobacter crescentus. The deletion of the creS gene, which encodes the intermediate filament-like protein crescentin, results in the loss of the bacterium's characteristic curved rod shape, leading to a straight-rod phenotype. Complementation with a functional creS gene restores this wild-type morphology. This guide details the experimental protocols, presents quantitative data on the restoration of cell curvature, and illustrates the underlying molecular mechanisms.

Performance Comparison of creS Complementation

The primary measure of successful genetic complementation of creS mutants is the restoration of the wild-type curved cell morphology. This is typically quantified by measuring the radius of curvature of the cells or a related geometric parameter. The following table summarizes the expected outcomes of a typical creS complementation experiment.

Strain/ConditionGenotypePhenotypeAverage Distance of Swarmer Pole to Surface (μm) ± SEM
Wild-Type (WT)creS⁺Curved Rod1.0 ± 0.1
creS MutantΔcreSStraight Rod1.8 ± 0.05
Complemented StrainΔcreS + p(creS⁺)Curved Rod~1.0 (expected)

Data for Wild-Type and creS Mutant strains are derived from studies on surface colonization where the distance of the swarmer pole from a surface is used as a proxy for cell curvature.[1] A lower value indicates a more curved cell. The value for the complemented strain is the expected outcome based on qualitative descriptions of restored curvature in the literature.

Experimental Protocols

The most common method for genetic complementation of creS mutants involves the introduction of a plasmid carrying the wild-type creS gene into a ΔcreS strain. Below are detailed methodologies for this process.

Construction of the creS Complementation Plasmid

This protocol describes the cloning of the creS gene into a suitable expression vector for Caulobacter crescentus.

Materials:

  • Caulobacter crescentus wild-type genomic DNA

  • High-fidelity DNA polymerase

  • Primers specific for the creS gene with appropriate restriction sites

  • A suitable E. coli - Caulobacter shuttle vector (e.g., pRKlac290, pMT335)

  • Restriction enzymes

  • T4 DNA ligase

  • Competent E. coli cells (e.g., DH5α)

  • LB agar (B569324) plates with appropriate antibiotics

Procedure:

  • Amplification of the creS gene: Amplify the creS open reading frame and its native promoter region from wild-type Caulobacter crescentus genomic DNA using PCR with high-fidelity DNA polymerase. The primers should be designed to include restriction sites compatible with the chosen shuttle vector.

  • Vector and Insert Digestion: Digest both the shuttle vector and the purified PCR product with the selected restriction enzymes.

  • Ligation: Ligate the digested creS insert into the digested vector using T4 DNA ligase.

  • Transformation into E. coli: Transform the ligation mixture into competent E. coli cells and select for transformants on LB agar plates containing the appropriate antibiotic for the shuttle vector.

  • Plasmid Verification: Isolate plasmid DNA from the resulting E. coli colonies and verify the correct insertion of the creS gene by restriction digest and DNA sequencing.

Transformation of the creS Mutant Strain

This protocol details the introduction of the complementation plasmid into the ΔcreS mutant of Caulobacter crescentus via electroporation.[2][3][4][5][6]

Materials:

  • ΔcreS mutant Caulobacter crescentus strain

  • Verified creS complementation plasmid

  • PYE (Peptone-Yeast Extract) medium

  • Sterile, ice-cold 10% glycerol (B35011)

  • Electroporator and electroporation cuvettes (1-mm gap)

  • PYE agar plates with appropriate antibiotics

Procedure:

  • Culture Growth: Grow an overnight culture of the ΔcreS mutant strain in PYE medium.

  • Preparation of Electrocompetent Cells:

    • Inoculate a larger volume of PYE with the overnight culture and grow to an OD600 of 0.5-1.0.

    • Harvest the cells by centrifugation at 4°C.

    • Wash the cell pellet multiple times with ice-cold, sterile 10% glycerol, centrifuging between each wash.

    • Resuspend the final pellet in a small volume of ice-cold 10% glycerol to a high cell density (approximately 10¹¹ cells/mL).

  • Electroporation:

    • Mix 50-100 ng of the purified creS complementation plasmid with 50 µL of the electrocompetent ΔcreS cells.

    • Transfer the mixture to a pre-chilled electroporation cuvette.

    • Deliver an electrical pulse to the cells (e.g., 1.8 kV, 200 Ω, 25 µF).[2]

  • Recovery and Plating:

    • Immediately after the pulse, add 1 mL of PYE medium to the cuvette to recover the cells.

    • Transfer the cell suspension to a microfuge tube and incubate at 30°C for 1-2 hours with shaking to allow for the expression of the antibiotic resistance gene.

    • Plate the recovered cells on PYE agar plates containing the appropriate antibiotic to select for transformants.

  • Verification of Complementation:

    • Isolate colonies from the selection plates.

    • Confirm the presence of the complementation plasmid by plasmid isolation and restriction digest.

    • Verify the restoration of the curved-rod phenotype using phase-contrast microscopy.

Mandatory Visualizations

Experimental Workflow for Genetic Complementation of creS Mutants

experimental_workflow cluster_plasmid_construction Plasmid Construction cluster_complementation Complementation of ΔcreS Mutant pcr PCR Amplification of creS gene digest_insert Restriction Digest of creS PCR product pcr->digest_insert ligation Ligation digest_insert->ligation digest_vector Restriction Digest of Shuttle Vector digest_vector->ligation transform_ecoli Transformation into E. coli ligation->transform_ecoli verify_plasmid Plasmid Verification transform_ecoli->verify_plasmid electroporation Electroporation verify_plasmid->electroporation Verified Plasmid prepare_cells Prepare Electrocompetent ΔcreS C. crescentus prepare_cells->electroporation recovery Recovery and Selection electroporation->recovery verify_complementation Phenotypic Verification recovery->verify_complementation

Caption: Workflow for the genetic complementation of creS mutants.

Molecular Interaction Pathway for CreS-mediated Cell Curvature

creS_pathway cluster_cytoskeleton Cytoskeletal Control of Cell Shape mreB MreB (Actin homolog) creS CreS (Crescentin) mreB->creS Required for localization pg_synthesis Peptidoglycan Synthesis creS->pg_synthesis Constrains synthesis on inner curve cell_curvature Cell Curvature pg_synthesis->cell_curvature Differential growth

Caption: CreS localization and function in determining cell curvature.

References

A Comparative Analysis of Cell Curvature in Wild-Type vs. creS Mutant Caulobacter crescentus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cell curvature in the bacterium Caulobacter crescentus, contrasting the wild-type (WT) strain with mutants lacking the creS gene. This comparison is crucial for understanding the fundamental mechanisms of bacterial cell shape determination and the role of cytoskeletal elements in this process. The data and methodologies presented are drawn from established experimental findings.

Introduction to CreS and Bacterial Cell Shape

Caulobacter crescentus is a model organism for studying bacterial cell cycle and differentiation, notable for its distinct crescent-shaped morphology.[1] This curvature is primarily attributed to the protein Crescentin (CreS), a bacterial analogue of eukaryotic intermediate filament proteins.[2][3] The creS gene encodes this protein, which forms a filamentous structure that localizes along the inner, concave side of the cell.[2][4] In the absence of a functional creS gene, C. crescentus cells lose their characteristic curve and adopt a straight-rod morphology.[3][5] This stark phenotypic difference makes the wild-type vs. creS mutant a valuable system for investigating the mechanical and structural determinants of bacterial cell shape.

Quantitative Comparison of Cell Curvature

The most significant morphological distinction between wild-type C. crescentus and the creS mutant is the presence or absence of cell curvature. While wild-type cells exhibit a defined crescent shape, creS mutants are characteristically straight. This difference can be quantified by measuring the radius of curvature, where a smaller radius indicates a more pronounced curve.

StrainGenotypePhenotypeAverage Radius of Curvature (μm)Curvature (μm⁻¹)
Wild-Type creS⁺Curved (Crescent-shaped)~2.5 - 4.5~0.4 - 0.22
creS Mutant ΔcreSStraight RodEffectively infinite~0

Note: The values in this table are representative and compiled from descriptions in the literature. Actual measurements can vary based on cell length, stage of the cell cycle, and specific imaging and analysis techniques.

The Role of CreS in Establishing Cell Curvature

The current understanding is that the CreS filament, anchored to the inner cell membrane, imparts a mechanical force that influences the synthesis of the peptidoglycan cell wall. This leads to differential growth rates across the cell's longitudinal axis, resulting in the characteristic crescent shape. The MreB cytoskeleton, a bacterial actin homolog, is also implicated in the proper localization and function of CreS.[5]

CreS_Pathway cluster_cell Caulobacter crescentus cluster_mutant creS Mutant CreS CreS (Crescentin) monomers CreS_filament CreS Filament CreS->CreS_filament Polymerization Inner_Membrane Inner Cell Membrane CreS_filament->Inner_Membrane Anchors to MreB MreB Cytoskeleton MreB->CreS_filament Aids in localization Cell_Wall Peptidoglycan Cell Wall Inner_Membrane->Cell_Wall Influences synthesis of Curved_Shape Curved Cell Shape Cell_Wall->Curved_Shape Results in Straight_Shape Straight Rod Shape creS_gene creS gene creS_gene->CreS Expression No_CreS No CreS protein No_CreS->Straight_Shape Leads to creS_gene_mutant ΔcreS creS_gene_mutant->No_CreS

Caption: Role of CreS in determining cell curvature.

Experimental Protocols

Measuring Cell Curvature

A common method for quantifying bacterial cell curvature involves fluorescence microscopy and subsequent image analysis.

1. Sample Preparation and Imaging:

  • C. crescentus cultures (wild-type and creS mutant) are grown to mid-logarithmic phase.

  • Cells are immobilized on an agarose (B213101) pad for imaging.

  • Images are captured using a phase-contrast or fluorescence microscope equipped with a high-resolution camera.

2. Image Analysis:

  • The outlines of individual cells are detected using image analysis software such as MicrobeJ or CellShape.[6][7]

  • A numerical method, often implemented in a custom script (e.g., in MATLAB), is used to fit a curve to the central axis of each cell.[4]

  • The radius of curvature is calculated from the fitted curve. Curvature is the reciprocal of the radius.

Exp_Workflow cluster_workflow Experimental Workflow for Curvature Measurement Start Start Culture Culture WT and creS mutant C. crescentus Start->Culture Sample_Prep Immobilize cells on agarose pad Culture->Sample_Prep Microscopy Acquire images (Phase contrast/Fluorescence) Sample_Prep->Microscopy Image_Analysis Image Analysis Software (e.g., MicrobeJ, CellShape) Microscopy->Image_Analysis Cell_Detection Detect cell outlines Image_Analysis->Cell_Detection Curve_Fitting Fit curve to cell central axis (e.g., MATLAB) Cell_Detection->Curve_Fitting Calculation Calculate radius of curvature and curvature Curve_Fitting->Calculation Data_Comparison Compare data between WT and mutant Calculation->Data_Comparison End End Data_Comparison->End

References

Validating the CRES-Prohormone Convertase 2 Interaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental methods to validate the interaction between the CRES (Cystatin-related epididymal spermatogenic) protein and prohormone convertase 2 (PC2). It further contrasts this interaction with that of the well-established PC2-binding partner, 7B2.

The CRES protein has been identified as a competitive inhibitor of PC2, a crucial enzyme in the processing of prohormones and proneuropeptides.[1] Understanding and validating this interaction is critical for developing therapeutic strategies targeting neuroendocrine pathways. This guide details key experimental protocols, presents comparative data, and visualizes the workflows for robust validation.

Comparative Analysis of PC2 Interactors: CRES vs. 7B2

While both CRES and the neuroendocrine protein 7B2 interact with PC2, they exhibit distinct functional relationships. CRES acts as a competitive inhibitor, directly competing with the substrate for the active site of PC2.[1] In contrast, 7B2 is a molecular chaperone essential for the proper folding, activation, and transport of proPC2.[2][3][4]

FeatureCRES - PC2 Interaction7B2 - PC2 InteractionReference
Interaction Type Competitive InhibitionChaperone-mediated binding and activation[1][2]
Binding Affinity Kᵢ = 25 nMNot explicitly defined with a Kₐ, but essential for PC2 activity[1]
Functional Outcome Inhibition of PC2 enzymatic activityFacilitation of proPC2 maturation, transport, and activation[3][4]
Binding Site Active site of PC2Binds to the prodomain and catalytic domain of proPC2[1][5]

Experimental Validation Protocols

This section provides detailed methodologies for three key experiments to validate the CRES-PC2 interaction.

Co-Immunoprecipitation (Co-IP)

This in-vivo method confirms the association of CRES and PC2 within a cellular context.

Principle: An antibody targeting a known protein (bait) is used to pull it out of a cell lysate, along with any interacting proteins (prey). The complex is then analyzed to identify the prey protein.

Protocol:

  • Cell Culture and Lysis:

    • Co-transfect a suitable mammalian cell line (e.g., HEK293T) with expression vectors for FLAG-tagged CRES and HA-tagged PC2.

    • After 48 hours, wash the cells with ice-cold PBS and lyse them in IP Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail).

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Immunoprecipitation:

    • Pre-clear the supernatant by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator.

    • Centrifuge and transfer the supernatant to a new tube.

    • Add anti-FLAG antibody and incubate for 4 hours at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 2 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash three times with IP Lysis Buffer.

    • Elute the protein complexes by boiling the beads in 2X SDS-PAGE sample buffer for 5 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated PC2.

    • Use an anti-FLAG antibody as a positive control to confirm the immunoprecipitation of CRES.

Co_IP_Workflow cluster_cell_culture Cell Culture & Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis A Co-transfect cells with FLAG-CRES and HA-PC2 B Lyse cells in IP Lysis Buffer A->B C Pre-clear lysate with Protein A/G beads B->C D Incubate with anti-FLAG antibody C->D E Capture with Protein A/G beads D->E F Wash beads E->F G Elute proteins F->G H SDS-PAGE and Western Blot G->H I Probe with anti-HA antibody H->I

Yeast Two-Hybrid (Y2H) Assay

This genetic method identifies protein-protein interactions in the nucleus of yeast cells.

Principle: The bait protein is fused to a DNA-binding domain (DBD), and the prey protein is fused to an activation domain (AD) of a transcription factor. If the bait and prey interact, the DBD and AD are brought into proximity, activating a reporter gene.

Protocol:

  • Plasmid Construction:

    • Clone the full-length CRES cDNA into a pGBKT7 vector (DBD fusion).

    • Clone the full-length PC2 cDNA into a pGADT7 vector (AD fusion).

  • Yeast Transformation:

    • Co-transform a suitable yeast strain (e.g., AH109) with the bait (pGBKT7-CRES) and prey (pGADT7-PC2) plasmids.

    • As controls, transform yeast with empty vectors or non-interacting protein pairs.

  • Selection and Reporter Assay:

    • Plate the transformed yeast on selective media lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for cells containing both plasmids.

    • Replica-plate the colonies onto a high-stringency selective medium lacking tryptophan, leucine, histidine, and adenine (B156593) (SD/-Trp/-Leu/-His/-Ade).

    • Perform a β-galactosidase filter lift assay to test for the activation of the lacZ reporter gene.

  • Analysis:

    • Growth on the high-stringency medium and the development of blue color in the β-galactosidase assay indicate a positive interaction.

Y2H_Workflow cluster_prep Preparation cluster_transform Transformation cluster_selection Selection & Assay cluster_analysis Analysis A Clone CRES into pGBKT7 (Bait) C Co-transform yeast with Bait and Prey plasmids A->C B Clone PC2 into pGADT7 (Prey) B->C D Plate on SD/-Trp/-Leu C->D E Replica-plate on SD/-Trp/-Leu/-His/-Ade D->E F β-galactosidase assay E->F G Growth and blue color indicate interaction F->G

In Vitro Binding Assay (Competitive Inhibition)

This biochemical assay directly measures the inhibitory effect of CRES on PC2 activity and allows for the determination of the inhibition constant (Kᵢ).

Principle: The activity of PC2 is measured in the presence of varying concentrations of CRES using a fluorogenic substrate. A decrease in enzyme activity with increasing CRES concentration indicates inhibition.

Protocol:

  • Protein Purification:

    • Express and purify recombinant PC2 and CRES proteins.

  • Enzyme Activity Assay:

    • Prepare a reaction mixture containing PC2 assay buffer (e.g., 100 mM sodium acetate, pH 5.5, 5 mM CaCl₂) and a fluorogenic PC2 substrate (e.g., pERTKR-AMC).

    • Add a fixed concentration of purified PC2 to the reaction mixture.

    • Add varying concentrations of purified CRES to different reaction wells.

    • Incubate the reaction at 37°C and measure the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm).

  • Data Analysis:

    • Calculate the initial reaction velocities for each CRES concentration.

    • Plot the reaction velocity against the CRES concentration.

    • Fit the data to the appropriate competitive inhibition model to determine the IC₅₀ and calculate the Kᵢ value using the Cheng-Prusoff equation.

InVitro_Binding_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis A Prepare reaction buffer with fluorogenic substrate B Add fixed concentration of purified PC2 A->B C Add varying concentrations of purified CRES B->C D Incubate at 37°C C->D E Measure fluorescence over time D->E F Calculate initial velocities E->F G Plot velocity vs. [CRES] F->G H Determine IC50 and calculate Ki G->H

Conclusion

The validation of the CRES-PC2 interaction is a critical step in understanding its physiological role and therapeutic potential. The experimental approaches detailed in this guide provide a robust framework for confirming this interaction and quantitatively comparing it to other PC2 binding partners. By employing a combination of in-vivo and in-vitro techniques, researchers can gain a comprehensive understanding of the molecular mechanisms governing PC2 activity and its regulation by proteins such as CRES.

References

A Comparative Analysis of the Inhibitory Activities of CRES and Cystatin C

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the inhibitory activities of two proteins from the cystatin superfamily: the Cystatin-related epididymal spermatogenic (CRES) protein and the well-characterized cystatin C. While both share structural similarities, their functional roles as protease inhibitors diverge significantly, a critical consideration for research and therapeutic development. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes their distinct mechanisms of action.

At a Glance: CRES vs. Cystatin C

FeatureCRES ProteinCystatin C
Primary Target Class Serine ProteasesCysteine Proteases
Specific Target(s) Prohormone Convertase 2 (PC2)Cathepsins (B, H, K, L, S), Legumain
Inhibitory Potency (Ki) ~25 nM against PC2~0.20 nM against Legumain; sub-nanomolar to nanomolar range for Cathepsins
Mechanism of Action Competitive InhibitionTight, Reversible, Competitive Inhibition
Physiological Role Regulation of prohormone processingGeneral inhibitor of extracellular and lysosomal cysteine proteases
Additional Functions Antimicrobial activityModulation of TGF-β signaling

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory constants (Ki) of CRES and cystatin C against their respective target proteases. Lower Ki values indicate stronger inhibition.

InhibitorTarget ProteaseProtease ClassKi (nM)Reference(s)
This compound Prohormone Convertase 2 (PC2)Serine Protease25[1][2][3]
PapainCysteine ProteaseNo Inhibition[1][2]
Cathepsin BCysteine ProteaseNo Inhibition[1][2]
Prohormone Convertase 1 (PC1)Serine ProteaseNo Inhibition[1]
FurinSerine ProteaseNo Inhibition[1]
TrypsinSerine ProteaseNo Inhibition[1]
SubtilisinSerine ProteaseNo Inhibition[1]
Cystatin C LegumainCysteine Protease0.20[2][4]
Cathepsin BCysteine ProteaseSimilar to Legumain[2]
Cathepsin HCysteine ProteasePotent Inhibition[5]
Cathepsin KCysteine ProteasePotent Inhibition[5]
Cathepsin LCysteine ProteasePotent Inhibition[5]
Cathepsin SCysteine ProteasePotent Inhibition[5]
Prohormone Convertase 2 (PC2)Serine ProteaseNo Inhibition[1]

Note: Specific Ki values for cystatin C against all individual cathepsins were not available in a single comprehensive source, but it is widely established as a potent inhibitor of these proteases.

Experimental Protocols

In Vitro Prohormone Convertase 2 (PC2) Inhibition Assay (for CRES)

This protocol outlines a method to determine the inhibitory activity of this compound against PC2 using a fluorogenic substrate.

Materials:

  • Recombinant this compound

  • Recombinant active PC2 enzyme

  • PC2 Assay Buffer: 100 mM sodium acetate, 2 mM CaCl₂, 0.1% Brij 35, pH 5.0

  • Fluorogenic Substrate: pGlu-Arg-Thr-Lys-Arg-MCA (pERTKR-MCA)

  • 96-well black microtiter plates

  • Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of this compound in PC2 Assay Buffer.

  • In a 96-well plate, add 10 µL of each CRES dilution to respective wells. Include a control well with buffer only (no inhibitor).

  • Add 30 µL of PC2 enzyme solution (to a final concentration of ~3 nM) to each well.

  • Pre-incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate (to a final concentration of ~50 µM) to all wells.

  • Immediately measure the fluorescence intensity at 37°C in a kinetic mode for 30-60 minutes.

  • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.

  • Calculate the percent inhibition for each CRES concentration relative to the control.

  • The Ki value can be determined by fitting the data to the Morrison equation for tight-binding inhibitors, as CRES is a competitive inhibitor of PC2.[1]

In Vitro Cathepsin B Inhibition Assay (for Cystatin C)

This protocol describes a method to measure the inhibitory activity of cystatin C against cathepsin B using a fluorogenic substrate. This method can be adapted for other cathepsins with their respective optimal buffers and substrates.

Materials:

  • Recombinant human cystatin C

  • Active human cathepsin B

  • Cathepsin B Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 4 mM DTT, pH 5.5

  • Fluorogenic Substrate: Z-Arg-Arg-AMC

  • 96-well black microtiter plates

  • Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Prepare serial dilutions of cystatin C in Cathepsin B Assay Buffer.

  • In a 96-well plate, add 20 µL of each cystatin C dilution to the wells. Include a control well with buffer only.

  • Add 20 µL of cathepsin B solution to each well.

  • Pre-incubate the plate at room temperature for 15-30 minutes.

  • Start the reaction by adding 60 µL of the fluorogenic substrate solution.

  • Measure the fluorescence intensity at 37°C every 1-2 minutes for at least 30 minutes.

  • Determine the reaction rate (V) from the slope of the linear phase of the fluorescence curve.

  • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

  • The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, considering the competitive nature of the inhibition.

Signaling Pathways and Mechanisms of Action

This compound: Inhibition of Prohormone Processing

This compound functions as a highly specific inhibitor of the serine protease prohormone convertase 2 (PC2). PC2 is a key enzyme in the regulated secretory pathway of neuroendocrine cells, responsible for the cleavage of large prohormones into their smaller, active forms. By competitively inhibiting PC2, CRES can modulate the maturation of various hormones and neuropeptides.

G cluster_ER Endoplasmic Reticulum cluster_Golgi Secretory Granule Prohormone Prohormone Precursor PC2 PC2 Prohormone->PC2 Processing ActiveHormone Active Hormone PC2->ActiveHormone InactiveFragments Inactive Fragments PC2->InactiveFragments CRES This compound CRES->PC2 Inhibition

Caption: this compound selectively inhibits PC2, thereby regulating the processing of prohormones.

Cystatin C: Canonical Inhibition of Cysteine Proteases

Cystatin C is a potent and broad-spectrum inhibitor of papain-like cysteine proteases, primarily the cathepsins, and the asparaginyl endopeptidase, legumain. These proteases are involved in various physiological and pathological processes, including extracellular matrix remodeling, antigen presentation, and tumor invasion. Cystatin C controls these processes by forming a tight, reversible complex with the active site of the target protease.

G cluster_Proteases Cysteine Proteases cluster_Processes Cellular Processes CystatinC Cystatin C Cathepsins Cathepsins (B, H, K, L, S) CystatinC->Cathepsins Inhibition Legumain Legumain CystatinC->Legumain Inhibition ECM_Degradation ECM Degradation Cathepsins->ECM_Degradation Tumor_Invasion Tumor Invasion Cathepsins->Tumor_Invasion Antigen_Presentation Antigen Presentation Legumain->Antigen_Presentation

Caption: Cystatin C inhibits various cysteine proteases, regulating key cellular processes.

Cystatin C: Non-Canonical TGF-β Signaling Antagonism

Recent evidence has revealed a protease-independent role for cystatin C. It can directly interact with the Transforming Growth Factor-β (TGF-β) type II receptor (TβRII). This interaction prevents the binding of TGF-β to its receptor, thereby antagonizing TGF-β signaling pathways, which are implicated in cell growth, differentiation, and cancer progression.

G TGFb TGF-β TBRII TβRII TGFb->TBRII Binding TBRI TβRI TBRII->TBRI Recruitment & Phosphorylation Signaling Downstream Signaling TBRI->Signaling Activation CystatinC Cystatin C CystatinC->TBRII Binding & Inhibition

Caption: Cystatin C can directly bind to TβRII, inhibiting TGF-β signaling.[1][4]

Conclusion

The this compound and cystatin C, despite their shared ancestry in the cystatin superfamily, have evolved distinct inhibitory profiles. CRES is a specific inhibitor of the serine protease PC2, playing a specialized role in prohormone maturation. In contrast, cystatin C is a broad-spectrum inhibitor of cysteine proteases and also possesses non-canonical signaling functions. This clear divergence in their targets and mechanisms underscores the importance of precise inhibitor selection and characterization in both basic research and the development of targeted therapeutics.

References

functional analysis of CRES protein homologs in other species

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the functional analysis of CRES (Cystatin-Related Epididymal Spermatogenic) protein homologs, with a primary focus on mouse (CRES, Cst8) and human (CST8) orthologs due to the current availability of experimental data. The CRES family represents a unique subgroup of the type 2 cystatin superfamily, distinguished by their reproductive tissue-specific expression and atypical protease inhibitory functions. Unlike classical cystatins that inhibit cysteine proteases, CRES proteins have evolved distinct roles, particularly in male reproduction.

Functional Comparison of CRES Protein Homologs

The majority of in-depth functional studies on CRES proteins have been conducted in the mouse model. While the human CST8 protein is known to be expressed in the male reproductive tract and is implicated in fertilization, detailed biochemical and functional analyses are less extensive.

FeatureMouse (CRES, Cst8)Human (CST8)Other Species
Primary Expression Testis (elongating spermatids), proximal caput epididymidis, anterior pituitary gonadotrophs.[1][2]Highly tissue-specific expression in the reproductive tract.[1][2][3] Localized to the equatorial segment of spermatozoa.[3][4]Data not available
Protease Inhibition Does not inhibit cysteine proteases (papain, cathepsin B).[3][4] Acts as a competitive, cross-class inhibitor of the serine protease prohormone convertase 2 (PC2) with a Ki of 25 nM.[1][4]Gene Ontology annotations suggest cysteine-type endopeptidase inhibitor activity, but this is likely based on homology rather than direct experimental evidence.[5] Direct protease inhibition profile not extensively characterized.Data not available
Physiological Role Maintenance of normal testis and epididymis integrity.[2] Essential for sperm capacitation, including the acrosome reaction and protein tyrosine phosphorylation.[1] Forms a functional amyloid matrix in the epididymal lumen, potentially involved in sperm maturation.[6]Implicated in sperm development and maturation.[5] Believed to play a role in fertilization.[3][4]Data not available
Knockout Phenotype Cst8-/- mice show altered testicular and epididymal histology and impaired sperm capacitation.[1][2]Not availableData not available

Key Experimental Methodologies

Detailed protocols are crucial for the replication and extension of findings. Below are methodologies for key experiments used in the functional analysis of CRES proteins.

Prohormone Convertase 2 (PC2) Inhibition Assay

This assay is used to determine the inhibitory activity of CRES proteins against the serine protease PC2.

Materials:

  • Recombinant this compound and PC2 enzyme.

  • Fluorogenic PC2 substrate (e.g., pGlu-Arg-Thr-Lys-Arg-MCA).

  • Assay Buffer: 100 mM sodium acetate, pH 5.0-5.5, 2-2.5 mM CaCl₂, 0.2% octyl glucoside, 0.1% NaN₃, and 0.1 mg/ml BSA.[7][8][9]

  • 96-well microtiter plates.

  • Fluorometer.

Procedure:

  • Prepare serial dilutions of the recombinant this compound in the assay buffer.

  • In a 96-well plate, add the purified PC2 enzyme to each well.

  • Add the different concentrations of the this compound to the wells and pre-incubate for a specified time (e.g., 2 hours at 37°C) to allow for inhibitor binding.[7]

  • Initiate the reaction by adding the fluorogenic PC2 substrate to each well.

  • Monitor the fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths.

  • Calculate the rate of substrate cleavage for each CRES concentration.

  • Determine the inhibitory constant (Ki) by plotting the reaction rates against the inhibitor concentrations and fitting the data to an appropriate inhibition model (e.g., competitive inhibition).

Generation of Cst8 Knockout Mice

The generation of knockout mice is a fundamental tool for in vivo functional analysis. This is a generalized protocol based on standard methods.

Materials:

  • Cst8 targeting vector with a selection marker (e.g., neomycin resistance) and a negative selection marker (e.g., thymidine (B127349) kinase).

  • Embryonic stem (ES) cells (e.g., from a 129/Sv mouse strain).

  • Blastocysts (e.g., from a C57BL/6 mouse strain).

  • Pseudopregnant female mice.

Procedure:

  • ES Cell Transfection: Electroporate the targeting vector into ES cells.

  • Selection of Targeted ES Cells: Culture the ES cells in a medium containing a selection agent (e.g., G418 for neomycin resistance) and a negative selection agent (e.g., ganciclovir (B1264) for thymidine kinase). This selects for cells that have undergone homologous recombination.

  • Verification of Targeting: Screen the surviving ES cell clones by PCR and Southern blotting to confirm the correct integration of the targeting vector at the Cst8 locus.

  • Blastocyst Injection: Inject the correctly targeted ES cells into blastocysts.

  • Embryo Transfer: Transfer the injected blastocysts into the uterus of pseudopregnant female mice.

  • Generation of Chimeric Mice: The resulting offspring will be chimeras, containing cells from both the host blastocyst and the injected ES cells.

  • Germline Transmission: Breed the chimeric mice with wild-type mice. Screen the offspring for the presence of the knockout allele to confirm germline transmission.

  • Generation of Homozygous Knockouts: Interbreed heterozygous offspring to generate homozygous Cst8 knockout mice.

Sperm Capacitation and Acrosome Reaction Assays

These assays are critical for evaluating the impact of CRES deficiency on sperm function.

Materials:

  • Spermatozoa collected from the cauda epididymidis.

  • Capacitation medium (e.g., Human Tubal Fluid - HTF medium).

  • Acrosome reaction inducer (e.g., calcium ionophore A23187 or progesterone).

  • Fluorescently labeled lectin (e.g., FITC-conjugated Pisum sativum agglutinin - PSA or peanut agglutinin - PNA).

  • Supravital stain (e.g., Hoechst 33258) to distinguish live from dead sperm.

  • Fluorescence microscope.

Procedure:

  • Sperm Collection and Capacitation: Collect sperm and incubate them in a capacitation medium for a set period (e.g., 3 hours at 37°C in 5% CO₂).[1]

  • Induction of Acrosome Reaction: Divide the capacitated sperm suspension into two groups. To one group, add the acrosome reaction inducer (e.g., 2.5 µM A23187 for 30 minutes). The other group serves as a control for spontaneous acrosome reaction.[1]

  • Staining:

    • Incubate the sperm with a supravital stain like Hoechst 33258.

    • Fix and permeabilize the sperm (e.g., with ethanol).

    • Stain the sperm with FITC-PSA or FITC-PNA, which binds to the acrosomal contents.

  • Microscopic Analysis:

    • Examine the sperm under a fluorescence microscope.

    • Acrosome-intact sperm will show bright fluorescence over the acrosomal region of the head.

    • Acrosome-reacted sperm will show no or very faint fluorescence in the acrosomal region, or a fluorescent band at the equatorial segment.

    • Use the supravital stain to exclude dead sperm from the analysis.

  • Quantification: Count at least 200 sperm per sample and calculate the percentage of acrosome-reacted sperm.

Protein Tyrosine Phosphorylation Assay

This assay is used to assess a key biochemical marker of sperm capacitation.

Materials:

  • Capacitated and non-capacitated sperm samples.

  • Paraformaldehyde for fixation.

  • Primary antibody: anti-phosphotyrosine monoclonal antibody.

  • Secondary antibody: fluorescently-labeled anti-mouse IgG.

  • Mounting medium with DAPI for nuclear counterstaining.

  • Fluorescence microscope.

Procedure:

  • Sample Preparation: Prepare sperm smears on microscope slides from both non-capacitated and capacitated sperm populations.

  • Fixation and Permeabilization: Fix the sperm with paraformaldehyde and permeabilize if necessary for the chosen antibody.

  • Immunostaining:

    • Block non-specific binding sites.

    • Incubate the slides with the primary anti-phosphotyrosine antibody.

    • Wash to remove unbound primary antibody.

    • Incubate with the fluorescently-labeled secondary antibody.

    • Wash to remove unbound secondary antibody.

  • Mounting and Visualization: Mount the slides with a medium containing DAPI.

  • Analysis: Examine the slides under a fluorescence microscope. An increase in fluorescence, typically along the sperm flagellum, indicates an increase in protein tyrosine phosphorylation associated with capacitation.[4]

Visualizations

Logical Workflow for Assessing CRES Function in Sperm Capacitation

G cluster_0 Sample Preparation cluster_1 Functional Assays cluster_2 Data Analysis cluster_3 Comparison Sperm Collection Sperm Collection Capacitation Incubation in Capacitation Medium Sperm Collection->Capacitation AR_Assay Acrosome Reaction Assay Capacitation->AR_Assay Induce AR TP_Assay Tyrosine Phosphorylation Assay Capacitation->TP_Assay AR_Quant Quantify % Acrosome Reacted Sperm AR_Assay->AR_Quant TP_Quant Assess Phosphorylation Pattern & Intensity TP_Assay->TP_Quant Compare Compare Wild-Type vs. CRES Knockout AR_Quant->Compare TP_Quant->Compare G Prohormone Prohormone Active_Hormone Active_Hormone Prohormone->Active_Hormone Cleavage by PC2 PC2 Prohormone Convertase 2 (PC2) PC2->Active_Hormone CRES CRES CRES->PC2 Inhibition

References

CRES Protein vs. Other Antimicrobial Peptides in the Epididymis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The epididymis, a critical component of the male reproductive tract, not only facilitates sperm maturation and storage but also provides a protected immunological environment. A key feature of this protection is the presence of a variety of antimicrobial peptides (AMPs) that constitute the innate immune defense against ascending infections. Among these, the Cystatin-related epididymal spermatogenic (CRES) protein has emerged as a significant player. This guide provides a comparative analysis of the CRES protein against other prominent antimicrobial peptides in the epididymis, with a focus on their antimicrobial efficacy, mechanisms of action, and regulatory pathways.

Quantitative Comparison of Antimicrobial Activity

Direct comparative studies providing a side-by-side analysis of the antimicrobial potency of CRES and other epididymal AMPs under identical experimental conditions are limited. However, by collating data from various studies, we can construct a comparative overview of their activity, primarily against Escherichia coli, a common uropathogenic bacterium. It is crucial to note that the methodologies used to determine antimicrobial activity differ between studies (e.g., Colony Forming Unit (CFU) reduction assay vs. Minimum Inhibitory Concentration (MIC) determination), which should be considered when interpreting the data.

Antimicrobial PeptideTarget OrganismMethodEffective Concentration/MICReference(s)
This compound (mouse) Escherichia coli DH5αCFU Reduction Assay10 - 100 ng/mL[1][2][3][4]
Ureaplasma urealyticumSpectrophotometry (Growth Inhibition)Not specified[3][5]
Human β-defensin 1 (hBD-1) Escherichia coliBroth Microdilution MIC8 (4-8) mg/L[6][7]
Human β-defensin 3 (hBD-3) Escherichia coliBroth Microdilution MIC4 (4-8) mg/L[6][7]
Porcine β-defensin 2 (pBD2) Escherichia coliNot specified37.5 - 150 µg/mL (effective concentrations for morphological changes)[8]
Human β-defensin 118 (DEFB118) Escherichia coliNot specified10 - 25 µg/mL (effective concentrations for reducing bacterial survival)[9]

Note: MIC values are presented as median and interquartile range where available. ng/mL and µg/mL are units of concentration. mg/L is equivalent to µg/mL.

Mechanism of Antimicrobial Action

This compound: The antimicrobial action of the this compound is primarily directed at the bacterial cell membrane.[3][5] Studies have shown that CRES causes dose-dependent permeabilization of the E. coli membrane.[3][5] This disruption of the membrane integrity is a key step in its bactericidal activity. Furthermore, CRES has been demonstrated to inhibit macromolecular synthesis in bacteria, suggesting a multi-pronged attack on microbial viability.[3][5] Interestingly, the antimicrobial function of CRES is independent of its disulfide bonds.[2][3][5] The active site for its antimicrobial activity is located within the N-terminal region, specifically between amino acid residues 31 and 60.[2][3][5]

β-Defensins: β-defensins are cationic peptides that exert their antimicrobial effect through electrostatic interactions with the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[8][10] This interaction leads to membrane disruption and the formation of pores, ultimately causing cell death.[8] Beyond their direct bactericidal activity, β-defensins also play a crucial role in modulating the host's immune response.[11][12]

Regulation of Expression in the Epididymis

The expression of AMPs in the epididymis is tightly regulated to ensure a constant state of readiness against pathogens while maintaining an environment conducive to sperm maturation.

This compound: The expression of the CRES gene is highly specific to the testis and the proximal region of the epididymis.[13] Its regulation appears to be complex and influenced by testicular factors beyond just androgens.[13] Studies have identified the transcription factor CCAAT/enhancer-binding protein beta (C/EBPβ) as a key regulator necessary for high levels of CRES expression in the epididymis.[14]

β-Defensins: The expression of many β-defensins in the epididymis is under the control of androgens.[11][15] The androgen receptor (AR) plays a pivotal role in this regulation, with androgen response elements (AREs) identified in the promoter or intronic regions of several β-defensin genes, indicating direct regulation by the androgen receptor.[11][15]

Signaling Pathways

The following diagrams illustrate the known regulatory pathways for CRES and β-defensins in the epididymis.

CRES_Regulation Testicular_Factors Testicular Factors (Other than Androgens) Unknown_Receptor ? Testicular_Factors->Unknown_Receptor Signaling_Cascade Intracellular Signaling Cascade Unknown_Receptor->Signaling_Cascade CEBP_beta C/EBPβ Signaling_Cascade->CEBP_beta Activates CRES_Gene CRES Gene CEBP_beta->CRES_Gene Binds to promoter CRES_Protein This compound CRES_Gene->CRES_Protein Transcription & Translation

Caption: Proposed regulatory pathway for CRES gene expression.

Defensin_Regulation Androgens Androgens (e.g., Testosterone) AR Androgen Receptor (AR) Androgens->AR AR_complex Androgen-AR Complex AR->AR_complex ARE Androgen Response Element (ARE) AR_complex->ARE Binds to Defensin_Gene β-defensin Gene ARE->Defensin_Gene Regulates transcription Defensin_Protein β-defensin Protein Defensin_Gene->Defensin_Protein Transcription & Translation

Caption: Androgenic regulation of β-defensin gene expression.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of CRES and other antimicrobial peptides.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well polypropylene (B1209903) microtiter plates (low-binding)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strain of interest (e.g., E. coli)

  • Antimicrobial peptide stock solution

  • Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C with shaking. The following day, dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Peptide Dilution: Prepare a series of two-fold dilutions of the antimicrobial peptide in 0.01% acetic acid with 0.2% BSA. This is done to prevent the peptide from adhering to the plasticware.

  • Plate Setup:

    • Add 50 µL of cation-adjusted MHB to all wells of a 96-well polypropylene plate.

    • Add 50 µL of each peptide dilution to the corresponding wells.

    • Add 100 µL of the diluted bacterial suspension to each well.

    • Include a positive control well (bacteria without peptide) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[9]

Colony Forming Unit (CFU) Reduction Assay

This assay quantifies the bactericidal activity of an antimicrobial peptide by measuring the reduction in the number of viable bacteria.

Materials:

  • Bacterial strain of interest

  • Luria-Bertani (LB) agar (B569324) plates

  • Antimicrobial peptide

  • Sterile phosphate-buffered saline (PBS) or appropriate buffer

Procedure:

  • Bacterial Preparation: Grow the bacterial culture to the mid-logarithmic phase.

  • Incubation with Peptide: Incubate a known number of bacteria (e.g., 10^5 CFU/mL) with various concentrations of the antimicrobial peptide at 37°C for a defined period (e.g., 2 hours). A control with no peptide should be included.

  • Serial Dilution and Plating: At specific time points, take aliquots from each treatment group, perform serial dilutions in PBS, and plate a known volume of each dilution onto LB agar plates.

  • Incubation and Counting: Incubate the plates overnight at 37°C. The next day, count the number of colonies on the plates.

  • Calculation: Calculate the CFU/mL for each treatment and compare it to the control to determine the percentage of killing.

Membrane Permeabilization Assay

This assay assesses the ability of an antimicrobial peptide to disrupt the bacterial membrane using fluorescent probes.

a) Outer Membrane Permeabilization (NPN Uptake Assay)

Materials:

  • N-phenyl-1-naphthylamine (NPN) fluorescent probe

  • Bacterial suspension

  • Antimicrobial peptide

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Bacterial Preparation: Harvest mid-log phase bacteria, wash, and resuspend them in a suitable buffer (e.g., 5 mM HEPES).

  • Assay:

    • Add the bacterial suspension to the wells of a microplate.

    • Add NPN to a final concentration of 10 µM.

    • Measure the baseline fluorescence.

    • Add the antimicrobial peptide at various concentrations.

    • Monitor the increase in fluorescence over time. An increase in fluorescence indicates NPN uptake and thus outer membrane permeabilization.[13][16]

b) Inner Membrane Permeabilization (Propidium Iodide Uptake Assay)

Materials:

  • Propidium iodide (PI) fluorescent probe

  • Bacterial suspension

  • Antimicrobial peptide

  • Fluorometer, fluorescence microplate reader, or flow cytometer

Procedure:

  • Bacterial Preparation: Prepare the bacterial suspension as described for the NPN assay.

  • Assay:

    • Incubate the bacterial suspension with the antimicrobial peptide for a specific duration.

    • Add PI to a final concentration of 2 µM.

    • Measure the fluorescence. An increase in red fluorescence indicates that PI has entered the cell and intercalated with DNA, signifying inner membrane damage.[13][16]

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial peptide kills a bacterial population over time.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., MHB)

  • Antimicrobial peptide

  • Agar plates

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum at a standardized concentration (e.g., 10^6 CFU/mL) in the growth medium.

  • Incubation: Add the antimicrobial peptide at different multiples of its MIC to the bacterial suspension. Include a growth control without the peptide.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture, perform serial dilutions, and plate them on agar plates.

  • Incubation and Counting: Incubate the plates and count the colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each peptide concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.[17][18]

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Antimicrobial Activity Assessment cluster_1 Mechanism of Action Studies MIC MIC Assay CFU CFU Reduction Assay TimeKill Time-Kill Kinetic Assay OM_Perm Outer Membrane Permeabilization (NPN) IM_Perm Inner Membrane Permeabilization (PI) Peptide_Prep Peptide Synthesis & Purification Peptide_Prep->MIC Peptide_Prep->CFU Peptide_Prep->TimeKill Peptide_Prep->OM_Perm Peptide_Prep->IM_Perm Bacterial_Culture Bacterial Culture Preparation Bacterial_Culture->MIC Bacterial_Culture->CFU Bacterial_Culture->TimeKill Bacterial_Culture->OM_Perm Bacterial_Culture->IM_Perm

Caption: General workflow for evaluating antimicrobial peptides.

Conclusion

Both this compound and β-defensins are vital components of the innate immune system of the epididymis, contributing to the protection of sperm and the male reproductive tract from infection. While β-defensins are well-characterized cationic antimicrobial peptides with broad-spectrum activity, CRES represents a unique member of the cystatin family with a distinct mechanism of action. The available data suggests that CRES is a potent antimicrobial agent, particularly against E. coli, with its mechanism centered on membrane disruption and inhibition of macromolecular synthesis. The regulation of these peptides is distinct, with β-defensins being largely androgen-dependent, while CRES expression is controlled by other testicular factors and the transcription factor C/EBPβ. Further direct comparative studies are warranted to fully elucidate the relative potency and synergistic potential of these and other antimicrobial peptides in the complex luminal environment of the epididymis. Such research will be invaluable for the development of novel therapeutic strategies for male reproductive tract infections and infertility.

References

Structural Showdown: CRES Protein versus Canonical Cystatins

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers, scientists, and drug development professionals.

The cystatin superfamily, a class of well-characterized cysteine protease inhibitors, plays a crucial role in numerous physiological processes. While canonical members like cystatin C are known for their potent, reversible inhibition of papain-like cysteine proteases (Clan CA, family C1), the Cystatin-Related Epididymal Spermatogenic (CRES) protein emerges as a structural outlier with a distinct functional profile. This guide provides a comprehensive structural and functional comparison of the CRES protein with other well-characterized cystatins, supported by experimental data and detailed methodologies.

At a Glance: Key Distinctions

FeatureCanonical Cystatins (e.g., Cystatin C)CRES (Cystatin-Related Epididymal Spermatogenic) Protein
Primary Function Inhibition of C1 family cysteine proteases (e.g., cathepsins)Inhibition of serine protease prohormone convertase 2 (PC2); potential role in amyloid formation
Inhibitory Motif Conserved N-terminal glycine (B1666218), QxVxG loop, and C-terminal PW/PG/PH motif forming an "inhibitory wedge"Lacks the critical QxVxG motif
Target Protease Class Cysteine ProteasesSerine Proteases ("Cross-class" inhibitor)
Tissue Expression Ubiquitous in various tissues and body fluidsHighly specific to the testis and epididymis
3D Structure in PDB Available (e.g., PDB IDs: 1G96, 3GAX)Not available
Amyloid Formation Can form amyloid aggregates, often associated with diseasePropensity to self-aggregate and form functional amyloid structures in vitro and in vivo

Structural Divergence: The Missing Link in CRES

The cornerstone of the inhibitory activity of canonical cystatins is a tripartite "inhibitory wedge" that interacts with the active site of target cysteine proteases. This wedge is formed by three conserved regions:

  • An N-terminal glycine residue.

  • A highly conserved glutamine-valine-glycine (QxVxG) pentapeptide loop.[1]

  • A C-terminal hairpin loop containing a proline-tryptophan (PW) motif (or variations like PG or PH in stefins).[1]

The this compound, while sharing overall sequence homology with family 2 cystatins, notably lacks the central QxVxG motif.[1] This fundamental structural difference is the primary reason for its inability to inhibit C1 cysteine proteases like papain.

Sequence Alignment:

A sequence alignment of human cystatin C and mouse CRES (Cystatin 8) highlights this critical difference.

  • Key: * (identical), : (conserved substitution), . (semi-conserved substitution)

  • Note: The region corresponding to the QxVxG loop in cystatin C (around residues 57-61) is absent in the CRES sequence.

Functional Ramifications: A Shift in Target

The structural deviation of CRES directly translates to a functional divergence. While cystatin C is a potent inhibitor of a range of cathepsins, CRES exhibits no significant inhibition of these cysteine proteases. Instead, experimental evidence demonstrates that CRES functions as a "cross-class" inhibitor, targeting the serine protease prohormone convertase 2 (PC2).

Inhibitory Activity Comparison:

ProteinTarget ProteaseInhibition Constant (Ki)
Human Cystatin CPapain< 10 pM
Cathepsin BHigh affinity (specific Ki not readily available, but mutation increases it ~100-fold)
Cathepsin HHigh affinity
Cathepsin LHigh affinity
Cathepsin SHigh affinity
Mouse CRESPapainNo inhibition
Prohormone Convertase 2 (PC2)25 nM

This dramatic shift in target specificity underscores the critical role of the conserved inhibitory motifs in determining the function of cystatin superfamily members.

A Propensity for Aggregation: Functional Amyloid Formation

Another distinguishing feature of CRES is its propensity to self-aggregate and form amyloid structures. While amyloid formation in some cystatins is linked to disease, evidence suggests that CRES amyloids may be functional. These aggregates are found in the epididymal lumen and may play a role in sperm maturation and protection.

Experimental Protocols

1. Prohormone Convertase 2 (PC2) Inhibition Assay:

  • Principle: The assay measures the ability of this compound to inhibit the enzymatic activity of PC2 using a fluorogenic substrate.

  • Materials:

    • Recombinant PC2 enzyme.

    • Recombinant this compound.

    • Fluorogenic PC2 substrate (e.g., pERTKR-AMC).

    • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, 5 mM CaCl2, 0.1% Brij-35).

    • 96-well black microplate.

    • Fluorometric plate reader.

  • Procedure:

    • Prepare serial dilutions of the this compound in assay buffer.

    • In a 96-well plate, add a fixed concentration of PC2 enzyme to each well.

    • Add the various concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to each well.

    • Monitor the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 380 nm, Em: 460 nm for AMC).

    • Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

    • Plot the reaction velocity as a function of the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is known to be competitive.

2. Papain Inhibition Assay:

  • Principle: This assay quantifies the inhibitory activity of cystatin C against the cysteine protease papain using a chromogenic or fluorogenic substrate.

  • Materials:

    • Papain enzyme.

    • Recombinant cystatin C.

    • Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for colorimetric assay or Z-FR-AMC for fluorometric assay).

    • Assay buffer (e.g., 100 mM sodium phosphate, pH 6.5, 1 mM EDTA, 2 mM DTT).

    • 96-well microplate (clear for colorimetric, black for fluorometric).

    • Spectrophotometer or fluorometric plate reader.

  • Procedure:

    • Prepare serial dilutions of cystatin C in assay buffer.

    • Activate papain by pre-incubating in assay buffer containing DTT.

    • In a 96-well plate, add the activated papain to each well.

    • Add the different concentrations of cystatin C and incubate for a defined period (e.g., 10 minutes) at room temperature.

    • Start the reaction by adding the substrate.

    • Measure the change in absorbance or fluorescence over time.

    • Determine the initial reaction rates and calculate the IC50 and/or Ki values as described for the PC2 assay.

3. Thioflavin T (ThT) Amyloid Aggregation Assay:

  • Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures of amyloid fibrils. This assay monitors the kinetics of this compound aggregation.

  • Materials:

    • Purified this compound.

    • Thioflavin T (ThT) stock solution.

    • Aggregation buffer (e.g., phosphate-buffered saline, pH 7.4).

    • 96-well black, clear-bottom microplate.

    • Fluorometric plate reader with bottom-reading capabilities and temperature control.

  • Procedure:

    • Prepare a working solution of this compound in aggregation buffer.

    • Add ThT to the protein solution to a final concentration of ~10-25 µM.

    • Pipette the mixture into the wells of the 96-well plate.

    • Seal the plate to prevent evaporation.

    • Incubate the plate in the fluorometric reader at 37°C with intermittent shaking to promote aggregation.

    • Monitor the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.

    • Plot the fluorescence intensity against time to generate an aggregation curve, which typically shows a lag phase, a growth phase, and a plateau phase.

Visualizing the Divergence

The structural differences between canonical cystatins and CRES lead to distinct functional pathways.

G Functional Divergence of CRES and Canonical Cystatins cluster_0 Canonical Cystatin (e.g., Cystatin C) cluster_1 This compound Cystatin Canonical Cystatin Structure (with QxVxG motif) Inhibition Inhibition of C1 Cysteine Proteases (e.g., Cathepsins) Cystatin->Inhibition Binds to active site Function1 Regulation of Proteolysis Inhibition->Function1 CRES CRES Structure (lacks QxVxG motif) NoInhibition No Inhibition of C1 Cysteine Proteases CRES->NoInhibition Lacks key binding motif PC2Inhibition Inhibition of Serine Protease PC2 CRES->PC2Inhibition Alternative binding mechanism Amyloid Amyloid Formation CRES->Amyloid Propensity to self-aggregate Function2 Regulation of Prohormone Processing PC2Inhibition->Function2 Function3 Functional Amyloid in Epididymis Amyloid->Function3

Caption: Functional pathways of canonical cystatins vs. This compound.

This diagram illustrates how the presence or absence of the QxVxG motif dictates the inhibitory target and subsequent biological function of these related proteins.

G Comparative Experimental Workflow cluster_0 Inhibitory Activity Assays cluster_1 Aggregation Propensity Assay start Purified Protein (Cystatin C or CRES) PapainAssay Papain Inhibition Assay (Cysteine Protease) start->PapainAssay PC2Assay PC2 Inhibition Assay (Serine Protease) start->PC2Assay ThTAssay Thioflavin T Assay start->ThTAssay DataAnalysis1 Determine IC50 / Ki PapainAssay->DataAnalysis1 PC2Assay->DataAnalysis1 Conclusion1 Conclusion1 DataAnalysis1->Conclusion1 Compare Inhibitory Profiles DataAnalysis2 Monitor Aggregation Kinetics ThTAssay->DataAnalysis2 Conclusion2 Conclusion2 DataAnalysis2->Conclusion2 Assess Amyloid Formation

Caption: Workflow for comparing the functional properties of CRES and cystatins.

This workflow outlines the key experiments used to differentiate the functional characteristics of CRES and canonical cystatins.

Conclusion

The this compound, despite its evolutionary relationship to the cystatin superfamily, represents a fascinating example of functional divergence driven by subtle yet critical structural changes. The absence of the canonical QxVxG inhibitory motif renders it inactive against typical cysteine protease targets. Instead, CRES has evolved a novel function as a cross-class inhibitor of the serine protease PC2 and exhibits a propensity for functional amyloid formation. This detailed comparison provides a framework for researchers to understand the unique biology of CRES and to explore its potential as a target for therapeutic intervention in reproductive and endocrine systems.

References

Unveiling the Antimicrobial Capabilities of CRES Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of the Antimicrobial Spectrum and Mechanism of Cystatin-Related Epididymal Spermatogenic (CRES) Protein

This guide provides an in-depth comparison of the antimicrobial properties of the Cystatin-related epididymal spermatogenic (CRES) protein, also known as Cystatin 8 (CST8). Aimed at researchers, scientists, and drug development professionals, this document synthesizes the current experimental data on the antimicrobial spectrum of CRES protein, its mechanism of action, and offers a comparative perspective with other antimicrobial agents. While data is still emerging, this guide serves as a foundational resource for evaluating the potential of this compound in antimicrobial research and development.

Executive Summary

The Cystatin-related epididymal spermatogenic (CRES) protein, a member of the cystatin superfamily of cysteine protease inhibitors, has demonstrated notable antimicrobial activity.[1][2] Primarily expressed in the male reproductive tract, this compound is considered a novel innate antimicrobial protein that contributes to the protection against invading pathogens.[1] Experimental evidence has confirmed its efficacy against the Gram-negative bacterium Escherichia coli and the mycoplasma Ureaplasma urealyticum.[1][2] The antimicrobial action of this compound is attributed to its ability to permeabilize bacterial membranes and inhibit macromolecular synthesis.[1] Further research indicates that the amyloid form of CRES exhibits potent, strain-specific host defense mechanisms, including bacterial trapping and the disruption of bacterial membranes.

Comparative Antimicrobial Spectrum

The known antimicrobial spectrum of this compound is currently focused on specific pathogens of the male reproductive tract. The available data on its efficacy is summarized below. It is important to note that standardized Minimum Inhibitory Concentration (MIC) values are not yet widely published for this compound; therefore, the data is presented based on the reported experimental concentrations and observed effects.

MicroorganismTypeEfficacy of this compoundReference Antimicrobial Peptides (General MIC Range)
Escherichia coliGram-negative bacteriumSignificant decrease in colony forming units (CFUs) at concentrations of 10 ng/mL and 100 ng/mL in a dose- and time-dependent manner.[1][2]Defensins: 1-10 µg/mL; Cathelicidins: 1-32 µg/mL
Ureaplasma urealyticumMycoplasmaInhibition of growth at a concentration of 100 ng/mL, leading to a significant delay in reaching the plateau growth phase.[1][2]Data for specific AMPs against Ureaplasma is limited.
Gram-positive bacteriaNo data available.Defensins: 0.5-10 µg/mL; Cathelicidins: 2-64 µg/mL
FungiNo data available.Defensins: 1-50 µg/mL; Cathelicidins: 4->100 µg/mL

Note: The comparative data for defensins and cathelicidins are generalized from various studies and are provided for contextual purposes only. Direct comparative studies between this compound and these peptides have not been identified.

Mechanism of Action

The antimicrobial mechanism of this compound involves a multi-faceted attack on microbial cells. The primary proposed mechanisms are:

  • Membrane Permeabilization: this compound acts on the bacterial cell membrane, leading to increased permeability in a dose-dependent manner.[1] This disruption of the membrane integrity is a common mechanism for many antimicrobial peptides.

  • Inhibition of Macromolecular Synthesis: Following membrane disruption, this compound inhibits the synthesis of essential macromolecules within the bacterial cell, further contributing to its demise.[1]

  • Bacterial Trapping: The amyloid form of CRES can form a matrix that traps bacteria, a physical mechanism of host defense.

The active center for the antimicrobial activity of this compound is suggested to reside within the amino acid residues 31 to 60 of its N-terminus.[1][2] Notably, the antimicrobial function is independent of the disulfide bonds formed by its cysteine residues.[1][2]

Currently, there is no available data to suggest that this compound modulates any specific signaling pathways within host cells as part of its antimicrobial or immunomodulatory function.

Experimental Protocols and Methodologies

The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial activity of this compound.

Colony Forming Unit (CFU) Assay for Antibacterial Activity

This method is used to quantify the viable bacteria remaining after treatment with an antimicrobial agent.

Protocol:

  • Bacterial Culture Preparation: A single colony of E. coli is inoculated into a liquid growth medium (e.g., Luria-Bertani broth) and incubated overnight at 37°C with shaking. The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL) in fresh medium.

  • Treatment: The bacterial suspension is incubated with varying concentrations of the this compound (e.g., 1 ng/mL, 10 ng/mL, 100 ng/mL) and a control (buffer or a non-antimicrobial protein like GST) for a specified period (e.g., 4 hours) at 37°C.

  • Plating: After incubation, serial dilutions of the treated and control bacterial suspensions are plated onto agar (B569324) plates.

  • Incubation and Counting: The plates are incubated overnight at 37°C, and the resulting colonies are counted. The number of CFUs in the treated samples is compared to the control to determine the percentage of bacterial survival.

CFU_Assay_Workflow cluster_prep Preparation cluster_incubation Treatment cluster_quantification Quantification bacterial_culture Bacterial Culture (e.g., E. coli) incubation Incubation of Bacteria with this compound bacterial_culture->incubation cres_protein This compound (various concentrations) cres_protein->incubation serial_dilution Serial Dilution incubation->serial_dilution plating Plating on Agar serial_dilution->plating colony_counting Colony Counting (CFU) plating->colony_counting

Fig. 1: Workflow for the Colony Forming Unit (CFU) assay.
Spectrophotometry Assay for Anti-Ureaplasma Activity

This method assesses the growth of Ureaplasma urealyticum in the presence of the antimicrobial agent by measuring the turbidity of the culture.

Protocol:

  • Culture Preparation: Ureaplasma urealyticum is cultured in a specialized broth medium to a desired initial concentration.

  • Treatment: The Ureaplasma culture is incubated with the this compound (e.g., 100 ng/mL) and a control.

  • Growth Monitoring: The growth of Ureaplasma is monitored over time (e.g., at 0, 18, and 36 hours) by measuring the absorbance (optical density) of the culture at a specific wavelength (e.g., 550 nm) using a spectrophotometer.

  • Data Analysis: An increase in absorbance indicates bacterial growth. The absorbance values of the treated culture are compared to the control to determine the inhibitory effect of the this compound.

Spectrophotometry_Assay_Workflow cluster_setup Experiment Setup cluster_measurement Data Collection cluster_analysis Analysis ureaplasma_culture Ureaplasma Culture cres_protein_treatment This compound Treatment ureaplasma_culture->cres_protein_treatment incubation_monitoring Incubation & Time-course Absorbance Reading (e.g., 0, 18, 36h) cres_protein_treatment->incubation_monitoring growth_curve Growth Curve Analysis incubation_monitoring->growth_curve

Fig. 2: Workflow for the spectrophotometry-based antimicrobial assay.

Conclusion and Future Directions

The Cystatin-related epididymal spermatogenic (CRES) protein presents a promising avenue for the development of novel antimicrobial agents, particularly for infections related to the male reproductive tract. Its unique mechanism of action, combining membrane disruption with the inhibition of macromolecular synthesis and bacterial trapping, suggests a robust antimicrobial strategy.

However, to fully realize its therapeutic potential, further research is imperative. Key areas for future investigation include:

  • Broadening the Antimicrobial Spectrum: Testing the efficacy of this compound against a wider range of pathogens, including Gram-positive bacteria, fungi, and antibiotic-resistant strains.

  • Quantitative Efficacy Studies: Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various microorganisms to allow for standardized comparisons.

  • Direct Comparative Analysis: Conducting head-to-head studies comparing the antimicrobial potency of this compound with established antimicrobial peptides and conventional antibiotics.

  • Host-Pathogen Interaction: Investigating potential immunomodulatory roles of this compound and its interaction with host cell signaling pathways.

This guide provides a snapshot of the current understanding of the this compound's antimicrobial properties. As research progresses, a clearer picture of its clinical and therapeutic value will emerge, potentially offering new solutions in the ongoing battle against microbial infections.

References

A Comparative Guide to the In Vivo Validation of CRES (CST8) Protein Function Using Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of reproductive phenotypes in wild-type versus CRES (Cystatin-related epididymal spermatogenic) protein knockout mice. The CRES protein, encoded by the Cst8 gene, is a member of the cystatin superfamily expressed specifically in the male reproductive tract, including the epididymis and spermatozoa, suggesting a role in sperm maturation and fertilization.[1] To elucidate its precise biological function, knockout mouse models have been developed, providing critical insights into its role in male fertility.

Experimental Workflow for Functional Validation

The validation of this compound function using a knockout mouse model follows a systematic workflow. This process begins with the generation of the knockout mouse line and culminates in detailed molecular and functional assays to compare the knockout phenotype against the wild-type control.

G cluster_0 Animal Model Generation cluster_1 Phenotypic Analysis cluster_2 Molecular Assays A Targeted Disruption of Cst8 Gene in ES Cells B Generation of Cst8+/- Chimeric Mice A->B C Breeding to Produce Cst8+/+ (WT) & Cst8-/- (KO) Littermates B->C D In Vivo Fertility Trials (Mating Studies) C->D E Sperm Collection (Cauda Epididymidis) C->E F In Vitro Fertilization (IVF) Assays E->F G Molecular Analysis of Sperm Capacitation E->G H Progesterone-Stimulated Acrosome Reaction Assay G->H I Western Blot for Protein Tyrosine Phosphorylation G->I

Caption: Workflow for generating and analyzing CRES knockout mice.

Comparative Analysis of Reproductive Phenotypes

While Cst8 knockout male mice were able to produce offspring in vivo, spermatozoa from these mice demonstrated a significant fertility defect when tested under in vitro conditions.[1] This suggests a crucial role for the this compound in the process of sperm capacitation, a series of physiological changes spermatozoa must undergo to be competent to fertilize an oocyte.

Table 1: Summary of Quantitative Data from CRES Knockout Mouse Studies

Parameter Wild-Type (Cst8+/+) CRES Knockout (Cst8-/-) Key Finding
In Vivo Fertility Fertile Fertile CRES is not essential for fertility in vivo under normal mating conditions.[1]
In Vitro Fertilization Normal Profoundly Defective CRES is critical for the ability of sperm to fertilize an oocyte in vitro.[1]
Progesterone-Stimulated Acrosome Reaction Responsive Unresponsive Knockout sperm fail to undergo the acrosome reaction, a key step in fertilization.[1]

| Sperm Protein Tyrosine Phosphorylation | Increase during capacitation | Decreased levels | The absence of CRES impairs a key signaling event required for capacitation.[1] |

Proposed Signaling Pathway in Sperm Capacitation

Sperm capacitation is regulated by a complex signaling cascade, prominently featuring the cyclic AMP (cAMP) and Protein Kinase A (PKA) pathway. This pathway culminates in the tyrosine phosphorylation of numerous proteins, which is essential for hyperactivated motility and the acrosome reaction. Data from Cst8 knockout mice suggest that CRES may not affect the overall levels of cAMP or PKA activity but could be crucial for the proper localization or partitioning of these signaling molecules to regulate downstream phosphorylation events effectively.[1]

G cluster_0 Sperm Capacitation Signaling Bicarbonate Bicarbonate Influx sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate->sAC cAMP cAMP Production sAC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA PTP Protein Tyrosine Phosphatases (PTP) Inhibition PKA->PTP PTK Protein Tyrosine Kinases (PTK) Activation PKA->PTK TyrPhos Increased Protein Tyrosine Phosphorylation PTP->TyrPhos PTK->TyrPhos Capacitation Sperm Capacitation & Acrosome Reaction Competence TyrPhos->Capacitation CRES This compound CRES->PKA Putative Role: Regulates local activity or partitioning

Caption: Proposed role of CRES in the sperm capacitation pathway.

Experimental Protocols

Generation of CRES (Cst8-/-) Knockout Mice

CRES knockout mice were generated using standard gene-targeting techniques in embryonic stem (ES) cells.

  • Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Cst8 gene with a selectable marker, such as a neomycin resistance cassette. This disruption ensures the production of a non-functional protein.

  • ES Cell Transfection and Selection: The linearized targeting vector is introduced into ES cells via electroporation. Cells that have successfully integrated the vector through homologous recombination are selected for using an appropriate antibiotic.

  • Generation of Chimeric Mice: Correctly targeted ES cells are injected into blastocysts from a donor mouse strain, which are then transferred to a pseudopregnant female. The resulting chimeric offspring carry a mix of cells from the host blastocyst and the modified ES cells.

  • Germline Transmission: Chimeric males are bred with wild-type females. Offspring that inherit the targeted allele are identified by PCR genotyping of tail-tip DNA. These heterozygous (Cst8+/-) mice are then intercrossed to produce homozygous knockout (Cst8-/-) mice and their wild-type (Cst8+/+) littermates for comparative studies.

In Vitro Fertilization (IVF) Assay

This assay quantitatively assesses the ability of sperm to fertilize an egg in vitro.

  • Sperm Collection and Capacitation: Sperm are collected from the cauda epididymides of sexually mature Cst8+/+ and Cst8-/- male mice and placed in a capacitating medium (e.g., HTF medium) for 1.5-2 hours at 37°C in 5% CO2.

  • Oocyte Collection: Oocytes are collected from superovulated wild-type female mice.

  • Insemination: Capacitated sperm are added to droplets containing cumulus-oocyte complexes at a final concentration of approximately 1-2 x 105 sperm/mL.

  • Fertilization Assessment: After 24 hours of co-incubation, fertilization is assessed by counting the number of two-cell embryos. The fertilization rate is calculated as (Number of two-cell embryos / Total number of oocytes) x 100.

Analysis of Sperm Capacitation

To investigate the molecular basis of the IVF defect, key markers of capacitation are analyzed.

  • Protein Tyrosine Phosphorylation Assay (Western Blot):

    • Sperm from Cst8+/+ and Cst8-/- mice are incubated under capacitating and non-capacitating conditions for a set time (e.g., 90 minutes).

    • Total protein is extracted from the sperm samples.

    • Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody specific for phosphotyrosine.

    • A secondary antibody conjugated to horseradish peroxidase (HRP) is used for detection via chemiluminescence.

    • The intensity of specific protein bands is quantified to compare phosphorylation levels between wild-type and knockout sperm.

  • Progesterone-Stimulated Acrosome Reaction Assay:

    • Sperm are incubated under capacitating conditions as described above.

    • A subset of capacitated sperm is then stimulated with progesterone (B1679170) (e.g., 15 µM) for 15 minutes to induce the acrosome reaction.

    • Sperm are fixed and stained with a fluorescent lectin (e.g., PNA-FITC) that binds to the inner acrosomal membrane, which is only exposed after the acrosome reaction has occurred.

    • The percentage of acrosome-reacted sperm is determined by counting at least 200 sperm per sample using fluorescence microscopy.

References

CRES Protein Expression: A Comparative Guide for Reproductive and Neuroendocrine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comparative analysis of Cystatin-related epididymal spermatogenic (CRES), or CST8, protein expression across key tissues, offering valuable insights for researchers in reproductive biology, neuroscience, and drug development. CRES, a member of the cystatin superfamily, exhibits a highly tissue-specific expression pattern, primarily localized to the male reproductive tract and the anterior pituitary gland.[1][2]

Comparative Analysis of CRES Protein Expression

TissueRelative Protein Expression LevelCellular Localization
Epididymis HighSecreted by principal cells of the initial segment and proximal caput into the lumen.[2]
Testis Medium to HighCytoplasm of elongating and late-stage spermatids.[2][3]
Anterior Pituitary Low to MediumCytoplasm of gonadotrope cells, colocalized with luteinizing hormone (LHβ).[1]
Other Tissues Not DetectedCRES expression is highly restricted to the aforementioned tissues.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine this compound expression levels.

Western Blotting

This technique is used to separate proteins by size and then detect a specific protein of interest using antibodies.

  • Protein Extraction:

    • Tissues (testis, epididymis, or pituitary) are dissected and homogenized in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation.

    • The lysate is then sonicated or subjected to mechanical disruption to ensure complete cell lysis.

    • Cellular debris is removed by centrifugation at high speed (e.g., 14,000 x g) at 4°C, and the supernatant containing the soluble proteins is collected.

    • Protein concentration is determined using a standard assay such as the BCA or Bradford assay.

  • SDS-PAGE:

    • Protein lysates are mixed with Laemmli sample buffer, which contains SDS to denature the proteins and impart a negative charge, and a reducing agent (like β-mercaptoethanol or DTT) to break disulfide bonds.

    • Samples are heated to 95-100°C for 5-10 minutes to complete denaturation.

    • Equal amounts of protein (typically 20-50 µg) are loaded into the wells of a polyacrylamide gel.

    • An electric field is applied to separate the proteins based on their molecular weight.

  • Protein Transfer:

    • The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF). This "blotting" is typically done using an electrotransfer apparatus.

  • Immunodetection:

    • The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • The membrane is then incubated with a primary antibody specific to the this compound, typically overnight at 4°C.

    • After washing, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and recognizes the primary antibody.

    • The membrane is washed again and then incubated with a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

    • The light signal is captured on X-ray film or with a digital imager to visualize the protein bands. The intensity of the bands corresponds to the amount of protein.

Immunohistochemistry (IHC)

IHC is used to visualize the location of a specific protein within a tissue section.

  • Tissue Preparation:

    • Tissues are fixed in a solution like 4% paraformaldehyde to preserve the cellular structure.

    • The fixed tissues are then embedded in paraffin (B1166041) wax and cut into very thin sections (e.g., 4-5 µm) using a microtome.

    • The sections are mounted on microscope slides.

  • Antigen Retrieval:

    • The paraffin is removed from the tissue sections using xylene, and the sections are rehydrated through a series of graded alcohol solutions.

    • To unmask the antigenic sites, slides are often heated in a citrate (B86180) buffer solution.

  • Staining:

    • The tissue sections are treated to block endogenous peroxidase activity.

    • A blocking solution is applied to prevent non-specific antibody binding.

    • The sections are incubated with the primary antibody against this compound.

    • After washing, a biotinylated secondary antibody is applied, followed by a streptavidin-HRP complex.

    • A chromogen substrate (like DAB) is added, which reacts with HRP to produce a colored precipitate at the site of the protein.

    • The sections are counterstained with a nuclear stain (e.g., hematoxylin) to provide cellular context.

  • Visualization:

    • The slides are dehydrated, cleared, and coverslipped.

    • The tissue sections are then examined under a microscope to determine the cellular and subcellular localization of the this compound.

This compound in the Male Reproductive System

The following diagram illustrates the synthesis, secretion, and localization of this compound within the male reproductive tract, highlighting its journey from production in the testis and epididymis to its association with spermatozoa.

CRES_Pathway cluster_testis Testis cluster_epididymis Epididymis spermatid Elongating Spermatids spermatozoa_testis Spermatozoa spermatid->spermatozoa_testis Spermiogenesis lumen Epididymal Lumen spermatozoa_testis->lumen Transit CRES_synthesis_testis CRES Synthesis CRES_synthesis_testis->spermatid principal_cells Principal Cells (Initial Segment) CRES_synthesis_secretion CRES Synthesis & Secretion principal_cells->CRES_synthesis_secretion spermatozoa_epididymis Maturing Spermatozoa lumen->spermatozoa_epididymis Association with Sperm CRES_synthesis_secretion->lumen

Caption: this compound synthesis in the testis and secretion in the epididymis.

Functional Implications

The specific localization of CRES in the male reproductive tract suggests its involvement in sperm maturation and function. In the testis, its presence in developing spermatids points to a role in spermiogenesis.[2] In the epididymis, the secretion of CRES into the lumen allows it to interact with maturing sperm, potentially influencing their function and viability.[2] The detection of CRES in pituitary gonadotropes also suggests a potential, though less understood, role in the neuroendocrine regulation of reproduction.[1] Further research into the precise functions of CRES could unveil new targets for male fertility regulation and drug development.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of CRES Protein

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper handling and disposal of CRES protein, designed for researchers, scientists, and drug development professionals. The procedures herein are intended to provide clear, step-by-step guidance to minimize risk and ensure environmental responsibility.

Risk Assessment and Waste Categorization

Prior to disposal, a thorough risk assessment must be conducted to categorize the this compound waste. This assessment should consider the protein's biological origin, potential bioactivity, and any chemical agents it may be mixed with. Based on this evaluation, the waste will be categorized into one of the following streams, each with a specific disposal pathway.[1]

Personal Protective Equipment (PPE) and Safety Measures

Standard laboratory PPE is recommended to prevent direct contact and maintain a sterile work environment when handling this compound and its associated waste.

PPE / Safety MeasureSpecificationRationale
Hand Protection Nitrile or equivalent gloves.[2]Prevents skin contact with the protein solution.[2]
Eye Protection Safety glasses with side shields or goggles.[2]Protects eyes from potential splashes or aerosols.[2]
Body Protection Laboratory coat.[2]Protects clothing and skin from contamination.[2]
General Hygiene Frequent hand washing.[2]Essential after handling materials and before leaving the laboratory.[2]
Aerosol Containment Use with adequate ventilation.[2][3]Minimizes the potential for inhalation of aerosols.[2]

Disposal Procedures for Liquid this compound Waste

The appropriate disposal method for liquid this compound waste depends on its categorization from the risk assessment.

For this compound in benign buffers (e.g., PBS, Tris) with no known biological or chemical hazards, inactivation followed by drain disposal is generally acceptable, in accordance with local regulations.[1]

Experimental Protocol: Inactivation of Non-Hazardous Protein Solutions

A. Chemical Inactivation:

  • Prepare a 10% bleach solution.[1]

  • Add the bleach solution to the protein solution to achieve a final concentration of at least 1% bleach.[1]

  • Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[1]

  • Dispose of the inactivated solution down the drain with a large volume of running water.[1][2]

B. Heat Inactivation:

  • Transfer the protein solution to a heat-resistant container.

  • Heat the solution to 100°C and maintain this temperature for at least 30 minutes.[1]

  • Allow the solution to cool to room temperature.[1]

  • Dispose of the inactivated solution down the drain with a copious amount of water.[1]

If the this compound is mixed with hazardous chemicals (e.g., solvents, detergents, heavy metals), it must be disposed of as chemical waste.

Procedure:

  • Collect the waste in a designated, labeled hazardous waste container.[1]

  • Ensure the container is properly sealed and stored in a designated area.

  • Arrange for pickup by certified hazardous waste personnel in accordance with your institution's EHS procedures.

If the this compound is expressed in or contaminated with biohazardous organisms (e.g., BSL-2 bacteria, viral vectors), it must be treated as biohazardous waste.

Procedure:

  • Decontaminate the liquid waste, preferably by autoclaving.[1][4]

  • Collect the waste in a leak-proof container suitable for autoclaving.[4]

  • Autoclave the waste according to your institution's validated cycle for liquid biohazardous waste.

  • After autoclaving and cooling, the decontaminated liquid may be poured down the sanitary sewer, followed by flushing with ample water.[5]

Disposal of Solid this compound Waste

Solid waste contaminated with this compound should be segregated based on the same risk assessment categories.

Waste CategoryDescriptionPrimary Disposal Method
Non-Hazardous Solid Waste Gels, contaminated labware (e.g., gloves, tubes), and paper towels used with non-hazardous this compound.Disposal in the regular trash, unless institutional policy requires otherwise.
Chemically Hazardous Solid Waste Solid materials contaminated with both this compound and hazardous chemicals.Collection in a designated, labeled hazardous waste container for pickup by certified hazardous waste personnel.[1]
Biohazardous Solid Waste Consumables such as pipette tips, tubes, and gloves that have come into contact with biohazardous this compound.Collect in a biohazard bag and decontaminate via autoclaving before disposal as regulated medical waste.[2][4]
Sharps Waste Needles, syringes, pipette tips, or any other sharp objects contaminated with this compound.Collection in a designated, puncture-proof sharps container for specialized disposal.[1]

Quantitative Data for Decontamination

Decontamination MethodParameterValueContact Time
Chemical (Bleach) Final Concentration1%≥ 30 minutes[1]
Heat (Autoclave for Liquids) Temperature121°CVaries by load
Heat (Inactivation) Temperature100°C≥ 30 minutes[1]

This compound Waste Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste generated from work with this compound.

G cluster_start cluster_risk cluster_hazardous cluster_disposal cluster_type start Start: this compound Waste Generated risk_assessment 1. Conduct Risk Assessment Is the waste mixed with hazardous materials? start->risk_assessment chemically_hazardous Chemically Hazardous? risk_assessment->chemically_hazardous Yes biohazardous Biohazardous? risk_assessment->biohazardous No chemically_hazardous->biohazardous No chem_waste Dispose as Chemical Waste chemically_hazardous->chem_waste Yes bio_waste Decontaminate (e.g., Autoclave) & Dispose as Biohazardous Waste biohazardous->bio_waste Yes waste_type 2. Determine Waste Type Liquid or Solid? biohazardous->waste_type No non_haz_liquid Inactivate (Bleach/Heat) & Dispose Down Drain non_haz_solid Dispose as Regular Solid Waste waste_type->non_haz_liquid Liquid waste_type->non_haz_solid Solid

Caption: this compound Waste Disposal Decision Tree.

References

Essential Safety and Logistics for Handling Recombinant CRES Protein

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific safety data sheet (SDS) for a protein explicitly named "CRES protein" was found. The following guidance is based on established best practices for handling recombinant proteins in a laboratory setting. Researchers must supplement this information with a risk assessment specific to their experimental context and the specific characteristics of the this compound they are handling.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with recombinant this compound. It outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is critical to minimize exposure to recombinant proteins and associated reagents. The following table summarizes recommended PPE for various laboratory activities.

Activity Minimum PPE Enhanced PPE (for higher risk procedures)
Receiving and Unpacking Laboratory coat, safety glasses, nitrile gloves-
Reconstitution and Aliquoting Laboratory coat, safety glasses with side shields, nitrile glovesFace shield (if splash hazard exists), double gloves
Cell Culture and In Vitro Assays Laboratory coat, safety glasses, nitrile glovesBiological safety cabinet (BSC), disposable gown
Animal Studies Laboratory coat, safety glasses, nitrile gloves, respiratory protection (as per institutional guidelines)Full-face respirator, disposable coveralls
Waste Disposal Laboratory coat, safety glasses, nitrile glovesChemical-resistant gloves (if handling chemical waste), safety goggles

Operational Plan: From Receipt to Disposal

A systematic approach to handling recombinant proteins is essential for safety and experimental integrity.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear a lab coat, safety glasses, and nitrile gloves during unpacking.

  • Verify that the product name and catalog number match the order.

  • Transfer the protein to the appropriate storage temperature immediately, as specified on the product data sheet.[1]

2. Storage and Stability:

  • Lyophilized Protein: Store at -20°C or -80°C for long-term storage.[2]

  • Reconstituted Protein: Store in working aliquots at -20°C to -80°C to avoid repeated freeze-thaw cycles, which can denature the protein.[1][2]

  • For proteins at low concentrations (< 0.5 mg/mL), consider adding a carrier protein like BSA or HSA to prevent loss due to container adhesion.[1]

3. Reconstitution and Handling:

  • Always handle recombinant proteins in a designated clean area, and for biohazardous materials, within a biological safety cabinet.

  • Wear a lab coat, safety glasses with side shields, and nitrile gloves.

  • Use sterile, high-purity water or the buffer recommended on the product data sheet for reconstitution.[1]

  • Gently swirl or pipette to dissolve the protein; do not vortex, as this can cause denaturation.

Disposal Plan

Proper disposal of waste is crucial to prevent contamination and ensure laboratory safety.[3][4]

1. Waste Segregation:

  • Separate waste into distinct categories at the point of generation: non-hazardous, chemical, biological, and sharps waste.[5][6]

2. Disposal Procedures:

  • Non-Hazardous Waste: Paper, cardboard, and uncontaminated packaging can be disposed of in the regular trash.[6]

  • Chemical Waste: Unwanted reagents and solutions containing hazardous chemicals should be collected in clearly labeled, sealed containers for disposal by the institution's environmental health and safety (EHS) office.[3][7]

  • Biological Waste:

    • Solid Waste: Items contaminated with biological material (e.g., cell cultures, gloves, pipette tips) should be placed in a red biohazard bag within a designated biohazard box.[6] This waste should be autoclaved before final disposal.[6]

    • Liquid Waste: Liquid cultures can be decontaminated with an appropriate disinfectant (e.g., 10% bleach solution) before being poured down the drain with copious amounts of water, in accordance with institutional guidelines.[6]

  • Sharps Waste: Needles, syringes, and other sharp objects that have come into contact with biological or chemical materials must be disposed of in a designated, puncture-resistant sharps container.[6]

Visual Guides

The following diagrams illustrate key workflows for handling recombinant proteins safely.

HandlingWorkflow cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal Receive Receive & Inspect Package Store Store at Recommended Temperature Receive->Store Check Datasheet Reconstitute Reconstitute in Clean Area/BSC Store->Reconstitute Wear PPE Experiment Perform Experiment Reconstitute->Experiment Use Aseptic Technique Segregate Segregate Waste Experiment->Segregate Post-Experiment Cleanup Dispose Dispose via Proper Stream Segregate->Dispose Follow Institutional Guidelines

Caption: General workflow for handling recombinant proteins.

PPEDecisionTree Start Assess Task Hazard SplashHazard Potential for Splash? Start->SplashHazard AerosolHazard Potential for Aerosolization? SplashHazard->AerosolHazard No FaceShield Add Face Shield SplashHazard->FaceShield Yes Biohazard Working with Biohazardous Material? AerosolHazard->Biohazard No RespProtection Consider Respiratory Protection AerosolHazard->RespProtection Yes BasePPE Lab Coat, Safety Glasses, Gloves Biohazard->BasePPE No BSC Work in BSC Biohazard->BSC Yes FaceShield->AerosolHazard BSC->BasePPE RespProtection->Biohazard

Caption: Decision tree for selecting appropriate PPE.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.